molecular formula C8H6N2O B1589301 Imidazo[1,2-a]pyridine-5-carbaldehyde CAS No. 372147-50-7

Imidazo[1,2-a]pyridine-5-carbaldehyde

Número de catálogo: B1589301
Número CAS: 372147-50-7
Peso molecular: 146.15 g/mol
Clave InChI: IZZPLXLDWJCBDF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Imidazo[1,2-a]pyridine-5-carbaldehyde ( 372147-50-7) is a high-value chemical building block with significant applications in medicinal chemistry and anticancer drug discovery. This compound features a molecular formula of C 8 H 6 N 2 O and a molecular weight of 146.15 g/mol . The aldehyde functional group at the 5-position makes it a versatile intermediate for synthesizing a wide range of novel derivatives via condensation and nucleophilic addition reactions. The imidazo[1,2-a]pyridine scaffold is of substantial research interest due to its diverse pharmacological properties . Recent studies highlight its role as a core structure in developing potent anticancer agents. Derivatives of this scaffold are designed to target key pathways, such as the Epidermal Growth Factor Receptor (EGFR) and cyclooxygenase-2 (COX-2), which are critical in tumor development and progression . Furthermore, novel imidazo[1,2-a]pyridine derivatives have demonstrated promising anti-inflammatory activity by suppressing the NF-κB and STAT3 signaling pathways in cancer cell lines, indicating their potential as candidates for combination therapies . This product is supplied with a purity of ≥98% . It is recommended to be stored sealed in a dry environment, at room temperature or at 4°C under nitrogen . This product is for Research Use Only. It is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

imidazo[1,2-a]pyridine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c11-6-7-2-1-3-8-9-4-5-10(7)8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZZPLXLDWJCBDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN2C(=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90450353
Record name imidazo[1,2-a]pyridine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90450353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

372147-50-7
Record name imidazo[1,2-a]pyridine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90450353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name imidazo[1,2-a]pyridine-5-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

Imidazo[1,2-a]pyridine-5-carbaldehyde basic properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Basic Properties of Imidazo[1,2-a]pyridine-5-carbaldehyde

Abstract

Imidazo[1,2-a]pyridine-5-carbaldehyde is a pivotal heterocyclic building block in modern medicinal chemistry and materials science. As a derivative of the imidazo[1,2-a]pyridine scaffold, recognized as a "privileged structure," this molecule combines the reactive potential of an aldehyde with the unique electronic and pharmacological properties of the fused bicyclic system. This guide provides an in-depth analysis of its core physicochemical properties, synthesis, spectral characteristics, and reactivity. It is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their synthetic endeavors. The discussion emphasizes the causality behind its chemical behavior and provides validated, protocol-driven insights for its practical application.

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a fused, nitrogen-bridged heterocyclic system that features prominently in a multitude of commercial drugs and clinical candidates.[1][2] Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, conferring a vast spectrum of pharmacological activities. Marketed drugs such as Zolpidem (a hypnotic), Alpidem (an anxiolytic), and Minodronic acid (for osteoporosis) underscore the therapeutic versatility of this scaffold.[1][2]

The functionalization of this core at various positions is a key strategy in drug discovery to modulate potency, selectivity, and pharmacokinetic properties.[3] Imidazo[1,2-a]pyridine-5-carbaldehyde (Figure 1) is a particularly valuable intermediate. The C5-aldehyde group serves as a versatile chemical handle for elaboration into more complex structures through reactions such as condensation, reductive amination, and Wittig-type olefination, enabling the synthesis of diverse compound libraries for biological screening.

Figure 1. Chemical Structure of Imidazo[1,2-a]pyridine-5-carbaldehyde.

Physicochemical and Safety Profile

A comprehensive understanding of a compound's fundamental properties is a prerequisite for its effective use in the laboratory. The key physicochemical and safety data for imidazo[1,2-a]pyridine-5-carbaldehyde are summarized in Table 1.

Table 1: Core Physicochemical and Safety Properties

PropertyValueSource(s)
CAS Number 372147-50-7[4]
Molecular Formula C₈H₆N₂O[4]
Molecular Weight 146.15 g/mol
Appearance Solid
Melting Point 123-126 °C
pKa Data not experimentally determined. Predicted values for related imidazo[1,2-a]pyridines range from 7.3 to 9.3, depending on substitution.[5][6] The aldehyde group is expected to lower the basicity compared to the unsubstituted parent.
Solubility Low solubility in water; generally soluble in common organic solvents like chloroform, ethanol, and DMSO.[7]
GHS Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statement H317: May cause an allergic skin reaction.
Precautionary Code P280: Wear protective gloves/protective clothing/eye protection/face protection.
Storage Class 11: Combustible Solids

Expert Insights: The compound's classification as a skin sensitizer (H317) necessitates careful handling. Always use nitrile gloves and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust. Its nature as a combustible solid indicates that it should be stored away from strong oxidizing agents in a cool, dry place.[4] The aldehyde functionality may be susceptible to slow air oxidation to the corresponding carboxylic acid over long-term storage, although specific stability data is not widely published.

Synthesis Strategies and Methodologies

The synthesis of imidazo[1,2-a]pyridine-5-carbaldehyde is non-trivial due to the electronic nature of the heterocyclic core. The C3 position is the most electron-rich and, therefore, the most susceptible to electrophilic attack. Direct formylation of the parent imidazo[1,2-a]pyridine, for instance via the Vilsmeier-Haack reaction, regioselectively yields the 3-carbaldehyde isomer.

Therefore, achieving C5-substitution requires a more nuanced strategy, typically involving the construction of the heterocyclic ring from a pre-functionalized pyridine precursor. A plausible and efficient pathway involves the cyclization of a 6-substituted-2-aminopyridine.

Proposed Synthetic Workflow

A logical synthetic route begins with a commercially available 2-amino-6-methylpyridine. The methyl group serves as a precursor to the aldehyde. The workflow involves two key transformations:

  • Cyclization: Reaction with an α-halocarbonyl compound (e.g., chloroacetaldehyde) to construct the fused imidazole ring.

  • Oxidation: Conversion of the C5-methyl group to the C5-carbaldehyde.

This strategic approach is illustrated in the workflow diagram below.

G cluster_0 Step 1: Heterocycle Formation cluster_1 Step 2: Side-Chain Oxidation A 2-Amino-6-methylpyridine C 5-Methylimidazo[1,2-a]pyridine A->C Reflux in Ethanol B Chloroacetaldehyde B->C E Imidazo[1,2-a]pyridine-5-carbaldehyde C->E Oxidation in Dioxane D Oxidizing Agent (e.g., SeO2, MnO2) D->E G cluster_0 Groebke–Blackburn–Bienaymé Reaction A Imidazo[1,2-a]pyridine- 5-carbaldehyde Reaction Vessel\n(Lewis Acid Catalyst) Reaction Vessel (Lewis Acid Catalyst) A->Reaction Vessel\n(Lewis Acid Catalyst) B 2-Aminopyridine (Amidine) B->Reaction Vessel\n(Lewis Acid Catalyst) C Isocyanide C->Reaction Vessel\n(Lewis Acid Catalyst) D Substituted 3-Amino- imidazo[1,2-a]pyridine Product Reaction Vessel\n(Lewis Acid Catalyst)->D One-Pot Synthesis

Sources

An In-Depth Technical Guide to Imidazo[1,2-a]pyridine-5-carbaldehyde: Structure, Synthesis, and Scientific Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imidazo[1,2-a]pyridine-5-carbaldehyde is a pivotal heterocyclic compound, forming the structural cornerstone for a multitude of pharmacologically active agents and advanced functional materials. This guide provides a comprehensive technical overview of its chemical structure, systematic numbering, validated synthetic methodologies, detailed spectroscopic characterization, and chemical reactivity. Authored for the discerning researcher, this document amalgamates field-proven insights with established scientific principles to serve as an essential resource in the exploration and application of this versatile molecule.

The Imidazo[1,2-a]pyridine Core: A Privileged Scaffold

The imidazo[1,2-a]pyridine ring system is a fused bicyclic heterocycle that has garnered significant attention in medicinal chemistry, being recognized as a "privileged scaffold".[1] This is attributed to its presence in numerous compounds exhibiting a wide array of biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[2][3] The strategic placement of a carbaldehyde group at the 5-position of this nucleus creates a versatile synthetic handle, enabling a diverse range of chemical transformations for the development of novel molecular entities.

Chemical Structure and IUPAC Numbering

The foundational structure of Imidazo[1,2-a]pyridine-5-carbaldehyde consists of a pyridine ring fused to an imidazole ring. The numbering of the bicyclic system commences from the nitrogen atom of the imidazole ring that is not at the bridgehead, proceeding around the imidazole ring and then the pyridine ring. Consequently, the aldehyde functional group (-CHO) is located at position 5 on the pyridine segment of the fused ring system.

Figure 1: Chemical structure and IUPAC numbering of Imidazo[1,2-a]pyridine-5-carbaldehyde.

Synthesis of Imidazo[1,2-a]pyridine-5-carbaldehyde

The synthesis of the imidazo[1,2-a]pyridine core can be achieved through various strategies, including condensation reactions, multicomponent reactions, and oxidative coupling.[1][4] For the specific introduction of a formyl group at the 5-position, the Vilsmeier-Haack reaction is a well-documented and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5]

Vilsmeier-Haack Formylation Protocol

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃), to introduce a formyl group onto an activated aromatic ring.

Experimental Protocol:

  • Reagent Preparation: In a flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF) to 0-5 °C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphoryl chloride (POCl₃) dropwise to the cooled DMF with constant stirring. This exothermic reaction forms the electrophilic Vilsmeier reagent, a chloromethyleniminium salt.

  • Substrate Addition: Dissolve the parent imidazo[1,2-a]pyridine in a suitable solvent and add it to the freshly prepared Vilsmeier reagent.

  • Reaction: The reaction mixture is typically stirred at an elevated temperature to facilitate the electrophilic substitution.

  • Work-up: Upon completion, the reaction is quenched by pouring it onto crushed ice, followed by neutralization with a base (e.g., sodium hydroxide or sodium carbonate) to hydrolyze the intermediate iminium salt to the desired aldehyde.

  • Purification: The crude product is then purified by standard techniques such as recrystallization or column chromatography.

G cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis and Product Formation DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloromethyleniminium salt) DMF->Vilsmeier_Reagent Reaction POCl3 POCl3 POCl3->Vilsmeier_Reagent Iminium_Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Intermediate Electrophilic Attack Imidazo_Pyridine Imidazo[1,2-a]pyridine Imidazo_Pyridine->Iminium_Intermediate Final_Product Imidazo[1,2-a]pyridine-5-carbaldehyde Iminium_Intermediate->Final_Product Hydrolysis Hydrolysis Aqueous Work-up (H2O, Base) Hydrolysis->Final_Product caption Vilsmeier-Haack Formylation Workflow

Figure 2: Generalized workflow for the Vilsmeier-Haack formylation of Imidazo[1,2-a]pyridine.

Spectroscopic Characterization

Spectroscopic Data Expected Observations
¹H NMR Aromatic protons on the pyridine and imidazole rings are expected in the range of δ 7.0-9.0 ppm. The aldehyde proton should appear as a singlet further downfield, typically between δ 9.5-10.5 ppm.
¹³C NMR Aromatic carbons will resonate in the region of δ 110-150 ppm. The carbonyl carbon of the aldehyde group is characteristically found in the downfield region of δ 185-200 ppm.
IR Spectroscopy A strong absorption band corresponding to the C=O stretching of the aldehyde group is expected around 1680-1710 cm⁻¹. C-H stretching vibrations of the aromatic rings will be observed around 3000-3100 cm⁻¹.
Mass Spectrometry The molecular ion peak [M]⁺ should be observed at m/z 146.15, corresponding to the molecular formula C₈H₆N₂O.[10] Fragmentation patterns would likely involve the loss of the formyl group (-CHO).[11]

Chemical Reactivity

The chemical reactivity of Imidazo[1,2-a]pyridine-5-carbaldehyde is dictated by the interplay between the electron-rich heterocyclic core and the electrophilic aldehyde group.

Reactions at the Aldehyde Group

The aldehyde functionality serves as a versatile handle for a variety of chemical transformations:

  • Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid using standard oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

  • Reduction: Reduction of the aldehyde to a primary alcohol can be achieved using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

  • Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) allows for the conversion of the aldehyde into an alkene.

  • Condensation Reactions: The aldehyde can undergo condensation reactions with amines to form imines (Schiff bases), or with active methylene compounds in reactions like the Knoevenagel condensation.

Reactions on the Heterocyclic Core

The imidazo[1,2-a]pyridine ring system is susceptible to electrophilic substitution. The position of substitution is influenced by the electron-donating nature of the fused imidazole ring. Further functionalization can be achieved through various cross-coupling reactions.

G cluster_0 Aldehyde Transformations cluster_1 Core Modifications Start Imidazo[1,2-a]pyridine-5-carbaldehyde Oxidation Oxidation (e.g., KMnO4) Start->Oxidation [O] Reduction Reduction (e.g., NaBH4) Start->Reduction [H] Wittig Wittig Reaction Start->Wittig Ph3P=CHR Condensation Condensation (e.g., with Amines) Start->Condensation R-NH2 Electrophilic_Sub Electrophilic Substitution Start->Electrophilic_Sub E+ Cross_Coupling Cross-Coupling Reactions Start->Cross_Coupling Catalyst caption Key Reaction Pathways

Sources

The Imidazo[1,2-a]Pyridine Scaffold: A Journey from Serendipitous Discovery to Privileged Pharmacophore

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Privileged Heterocycle

The imidazo[1,2-a]pyridine core, a fused bicyclic heteroaromatic system, has carved a significant niche in the landscape of medicinal chemistry and materials science. Its unique electronic properties, synthetic accessibility, and ability to modulate a wide array of biological targets have established it as a "privileged scaffold." This guide provides a comprehensive exploration of the discovery, historical evolution, and synthetic strategies for this remarkable heterocyclic system. It further delves into its multifaceted therapeutic applications, offering insights into the structure-activity relationships that govern its biological activity. The journey of the imidazo[1,2-a]pyridine scaffold is a testament to the interplay of fundamental organic chemistry and the relentless pursuit of novel therapeutic agents. This versatile scaffold is at the heart of several marketed drugs, including the hypnotic agent zolpidem, the anxiolytic alpidem, and the gastroprotective zolimidine.[1][2]

The Genesis: A Historical Perspective on the Discovery

The story of the imidazo[1,2-a]pyridine scaffold begins in the early 20th century with the pioneering work of Russian chemist Aleksei Chichibabin (often transliterated as Tschitschibabin). In 1925, while investigating the reactions of 2-aminopyridines, Chichibabin and his colleagues reported the first synthesis of this heterocyclic system.[3] Their method involved the condensation of 2-aminopyridine with α-haloketones, a reaction that would later be named the Tschitschibabin reaction for imidazo[1,2-a]pyridine synthesis.[3] This seminal discovery, initially a result of fundamental reactivity studies, laid the groundwork for over a century of research and development centered on this unique molecular architecture.

The Art of Synthesis: From Classical Methods to Modern Innovations

The synthetic accessibility of the imidazo[1,2-a]pyridine core has been a key driver of its widespread investigation. Over the decades, a plethora of synthetic methodologies have been developed, ranging from classical condensation reactions to sophisticated modern catalytic systems.

The Cornerstone: The Tschitschibabin Reaction

The Tschitschibabin reaction remains a fundamental and widely used method for the synthesis of imidazo[1,2-a]pyridines. The reaction proceeds via the initial N-alkylation of the pyridine ring of 2-aminopyridine with an α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic imidazo[1,2-a]pyridine ring system.

Mechanism of the Tschitschibabin Reaction:

Tschitschibabin_Mechanism aminopyridine 2-Aminopyridine step1 N-Alkylation aminopyridine->step1 haloketone α-Haloketone (R1-C(=O)-CH(X)-R2) haloketone->step1 intermediate1 N-Alkylated Intermediate step2 Intramolecular Cyclization intermediate1->step2 intermediate2 Cyclized Intermediate (Hemiaminal) step3 Dehydration intermediate2->step3 product Imidazo[1,2-a]pyridine step1->intermediate1 step2->intermediate2 step3->product

Figure 1: Mechanism of the Tschitschibabin Reaction.

Experimental Protocol: Synthesis of 2-Phenylimidazo[1,2-a]pyridine

A representative procedure for the Tschitschibabin reaction is the synthesis of 2-phenylimidazo[1,2-a]pyridine:

  • Reaction Setup: To a solution of 2-aminopyridine (1 equivalent) in a suitable solvent such as ethanol or acetone, add 2-bromoacetophenone (1 equivalent).

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield pure 2-phenylimidazo[1,2-a]pyridine.[2][4]

Modern Synthetic Marvels: Expanding the Toolkit

While the Tschitschibabin reaction is a workhorse, modern organic synthesis has introduced a variety of powerful and efficient methods for constructing the imidazo[1,2-a]pyridine scaffold. These methods often offer advantages in terms of milder reaction conditions, broader substrate scope, and higher yields.

Multicomponent Reactions (MCRs): The Groebke-Blackburn-Bienaymé (GBB) Reaction

A significant advancement in the synthesis of imidazo[1,2-a]pyridines is the development of isocyanide-based multicomponent reactions, most notably the Groebke-Blackburn-Bienaymé (GBB) reaction.[5][6][7] This one-pot, three-component reaction involves the condensation of a 2-aminoazine (like 2-aminopyridine), an aldehyde, and an isocyanide to directly afford 3-aminoimidazo[1,2-a]pyridine derivatives.[5][8] The GBB reaction is prized for its operational simplicity, high atom economy, and the ability to rapidly generate diverse libraries of compounds.[6][7]

GBB_Reaction aminopyridine 2-Aminopyridine step1 Formation of Schiff Base aminopyridine->step1 aldehyde Aldehyde (R1-CHO) aldehyde->step1 isocyanide Isocyanide (R2-NC) step2 Nucleophilic Attack by Isocyanide isocyanide->step2 schiff_base Schiff Base schiff_base->step2 nitrilium_ion Nitrilium Ion step3 Intramolecular Cyclization nitrilium_ion->step3 cyclized_intermediate Cyclized Intermediate product 3-Aminoimidazo[1,2-a]pyridine cyclized_intermediate->product Rearomatization step1->schiff_base step2->nitrilium_ion step3->cyclized_intermediate

Figure 2: Generalized Mechanism of the GBB Reaction.

Catalyst-Free and Metal-Catalyzed Approaches

In recent years, there has been a growing emphasis on developing more sustainable and environmentally friendly synthetic methods. This has led to the emergence of catalyst-free and metal-catalyzed approaches for the synthesis of imidazo[1,2-a]pyridines. For instance, reactions of 2-aminopyridines with α-bromo/chloroketones can proceed efficiently at moderate temperatures without the need for a catalyst or solvent.[3] Furthermore, various transition metals, such as copper and iodine, have been employed as catalysts to facilitate the synthesis of these scaffolds under mild conditions.[9]

A Privileged Scaffold in Drug Discovery: Therapeutic Applications

The imidazo[1,2-a]pyridine nucleus is a cornerstone in the development of a diverse range of therapeutic agents, demonstrating a broad spectrum of biological activities.

A Beacon in the Fight Against Cancer

The imidazo[1,2-a]pyridine scaffold has emerged as a promising framework for the development of novel anticancer agents.[3][10] Derivatives of this heterocycle have been shown to inhibit various cancer cell lines through diverse mechanisms of action, including the inhibition of kinases such as PI3K/mTOR and Akt, as well as the disruption of tubulin polymerization.[3]

Structure-Activity Relationship (SAR) Insights for Anticancer Activity:

A systematic exploration of the SAR of imidazo[1,2-a]pyridine derivatives has provided valuable insights for the design of more potent and selective anticancer agents.

Position of SubstitutionMoietyImpact on Anticancer Activity
C2-Position Aromatic/Heteroaromatic ringsGenerally enhances activity. Substituents on the aryl ring can modulate potency.
C3-Position Amine or substituted amine groupsCrucial for interaction with target enzymes. The nature of the substituent significantly influences activity.
Pyridine Ring Electron-withdrawing or -donating groupsCan influence the electronic properties of the scaffold and affect binding affinity.

Table 1: General SAR for Anticancer Imidazo[1,2-a]pyridines [3][9][11]

For example, it has been observed that the presence of a tertiary butylamine group at the C2-position and a phenylamine group at the C3-position can lead to significant anticancer effects.[9]

A Weapon Against Tuberculosis

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a major global health threat. The imidazo[1,2-a]pyridine scaffold has yielded potent anti-TB agents, including compounds active against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1][12][13]

Structure-Activity Relationship (SAR) for Anti-TB Activity:

The SAR for anti-TB imidazo[1,2-a]pyridines has been extensively studied, leading to the identification of key structural features for potent activity.

Position of SubstitutionMoietyImpact on Anti-TB Activity
C2, C7-Positions Small alkyl groups (e.g., methyl)Often beneficial for activity.
C3-Position Carboxamide functionalityA common feature in potent anti-TB agents. The nature of the amide substituent is critical for potency and pharmacokinetic properties.[1]
Pyridine Ring Substitution can modulate activity and properties.For instance, imidazo[1,2-a]pyridine-8-carboxamides have been identified as a novel lead series.[14]

Table 2: General SAR for Anti-TB Imidazo[1,2-a]pyridines [1][12][15]

Notably, 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides have demonstrated impressive in vitro activity against replicating, non-replicating, MDR, and XDR Mtb strains.[1]

Other Therapeutic Horizons

Beyond cancer and tuberculosis, the imidazo[1,2-a]pyridine scaffold has demonstrated a wide range of other pharmacological activities, including:

  • Antiulcer activity: Certain 3-substituted imidazo[1,2-a]pyridines have shown cytoprotective properties.

  • Antiviral activity: Derivatives have been explored for their potential against various viruses.

  • Anxiolytic and hypnotic effects: As exemplified by the marketed drugs alpidem and zolpidem.[1][2]

Case Study: The Synthesis of Zolpidem

Zolpidem, a widely prescribed hypnotic agent, is a prominent example of a successful drug molecule built upon the imidazo[1,2-a]pyridine scaffold. Its synthesis typically involves the construction of the core heterocycle followed by the elaboration of the side chain at the C3-position.

A Representative Synthetic Route to Zolpidem:

Zolpidem_Synthesis start1 4-Methylacetophenone step1 Bromination start1->step1 start2 2-Amino-5-methylpyridine step2 Tschitschibabin Condensation start2->step2 inter1 α-Bromo-4-methylacetophenone inter1->step2 inter2 6-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridine step3 Mannich Reaction inter2->step3 inter3 N,N-Dimethylaminomethyl intermediate step4 Cyanation inter3->step4 inter4 Cyanomethyl intermediate step5 Hydrolysis inter4->step5 inter5 Acetic acid intermediate step6 Amidation inter5->step6 product Zolpidem step1->inter1 step2->inter2 step3->inter3 step4->inter4 step5->inter5 step6->product

Figure 3: A Simplified Synthetic Pathway to Zolpidem.[16]

Experimental Protocol for a Key Step in Zolpidem Synthesis:

The synthesis of the core imidazo[1,2-a]pyridine intermediate is a crucial step. A modified process involves the following:

  • Preparation of the Imidazo[1,2-a]pyridine Core: 2-Amino-5-methylpyridine is condensed with α-bromo-4-methylacetophenone to yield 6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridine.

  • Introduction of the Side Chain: The core is then subjected to a Mannich reaction to introduce an N,N-dimethylaminomethyl group at the C3-position.

  • Elaboration to the Acetamide: This intermediate is converted to a cyanomethyl derivative, followed by hydrolysis to the corresponding acetic acid, and finally amidation with dimethylamine to afford zolpidem.[16][17][18]

Conclusion: A Scaffold with a Bright Future

The journey of the imidazo[1,2-a]pyridine scaffold, from its initial discovery through the Tschitschibabin reaction to its current status as a privileged pharmacophore, is a compelling narrative of chemical innovation. The continuous development of novel and efficient synthetic methodologies has enabled the exploration of a vast chemical space around this core, leading to the discovery of numerous compounds with significant therapeutic potential. The deep understanding of its structure-activity relationships across various biological targets continues to guide the rational design of new and improved drug candidates. As researchers continue to unlock the full potential of this versatile scaffold, the future of imidazo[1,2-a]pyridine-based therapeutics appears exceptionally bright.

References

  • Samanta, S., Kumar, S., Aratikatla, E. K., Ghorpade, S. R., & Singh, V. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 564-585. [Link]

  • Samanta, S., Kumar, S., Aratikatla, E. K., Ghorpade, S. R., & Singh, V. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. [Link]

  • Kaur, H., & Singh, J. (2024). Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. Archiv der Pharmazie. [Link]

  • Gaikwad, S. B., et al. (2019). Facile synthesis of 2-arylimidazo[1,2-a]pyridines catalysed by DBU in aqueous ethanol. Journal of Chemical Sciences, 131(1), 1-10. [Link]

  • Chichibabin (Tschitschibabin) Pyridin Synthese - ResearchGate. (n.d.). [Link]

  • Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 564-585. [Link]

  • MECHANOCHEMISTRY APPLIED TO THE SYNTHESIS OF 2-PHENYLIMIDAZO[1,2-α]PYRIDINE AS A TEACHING TOOL FOR GREEN CHEMISTRY - SciELO. (n.d.). [Link]

  • Sumalatha, Y., Reddy, T. R., Reddy, P. P., & Satyanarayana, B. (2012). A simple, efficient and scalable synthesis of hypnotic agent, zolpidem. Der Pharma Chemica, 4(3), 1162-1166. [Link]

  • Ramachandran, S., et al. (2013). Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series. Bioorganic & Medicinal Chemistry Letters, 23(17), 4996-5001. [Link]

  • Rajendiran, C., et al. (2016). A novel and efficient process for the preparation of zolpidem, an insomnia drug. Journal of Chemical and Pharmaceutical Research, 8(4), 1162-1166. [Link]

  • Sumalatha, Y., et al. (2012). A simple, efficient and scalable synthesis of hypnotic agent, zolpidem. Arkat USA. [Link]

  • Fajkis, N., et al. (2020). Study on a Three-Step Rapid Assembly of Zolpidem and Its Fluorinated Analogues Employing Microwave-Assisted Chemistry. Molecules, 25(14), 3174. [Link]

  • Dömling, A. (2018). The Groebke-Blackburn-Bienaymé Reaction. Molecules, 23(7), 1735. [Link]

  • Fajkis, N., Marcinkowska, M., Gryzło, B., Krupa, A., & Kolaczkowski, M. (2020). Study on a Three-Step Rapid Assembly of Zolpidem and Its Fluorinated Analogues Employing Microwave-Assisted Chemistry. Molecules, 25(14), 3174. [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (n.d.). [Link]

  • The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). [Link]

  • Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(53), 37085-37096. [Link]

  • The anticancer SAR studies of imidazo[1,2-a]pyrazine (10a–m) and... - ResearchGate. (n.d.). [Link]

  • Moraski, G. C., et al. (2013). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters, 4(11), 1128-1132. [Link]

  • IDF No 2216 Green Synthesis of Substituted 2-phenylimidazo-[1,2-a]pyridines. (n.d.). [Link]

  • Wang, L., et al. (2008). One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. Molecules, 13(12), 3225-3231. [Link]

  • Baenziger, M., Durantie, E., & Mathes, C. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Synthesis, 49(10), 2266-2274. [Link]

  • Santaniello, B. S., Price, M. J., & Murray, J. K., Jr. (2017). Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry. Journal of Chemical Education, 94(3), 375-378. [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW - MDPI. (n.d.). [Link]

  • Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety - Taylor & Francis. (n.d.). [Link]

  • Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions - PMC - NIH. (n.d.). [Link]

  • Chichibabin reaction - Grokipedia. (n.d.). [Link]

  • Chichibabin pyridine synthesis - Wikipedia. (n.d.). [Link]

  • Chichibabin reaction - Wikipedia. (n.d.). [Link]

  • Joule, J. A. (2021). Aleksei Yevgen'evich Chichibabin (1871–1945) and Pyridine Chemistry. Synform, 2021(07), A105-A111. [Link]

Sources

An In-Depth Technical Guide to Imidazo[1,2-a]pyridine-5-carbaldehyde (CAS 372147-50-7): A Cornerstone Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a disproportionate number of bioactive compounds. These are termed "privileged structures" for their ability to bind to multiple biological targets with high affinity. The imidazo[1,2-a]pyridine core is a quintessential example of such a scaffold.[1][2] Its rigid, planar structure and unique electronic properties have made it a cornerstone in the development of numerous commercial drugs, including the hypnotic agent Zolpidem, the anxiolytic Alpidem, and the cardiotonic Olprinone.[1][2][3]

Within this esteemed class of compounds, Imidazo[1,2-a]pyridine-5-carbaldehyde (CAS: 372147-50-7) emerges not as an end-product, but as a pivotal intermediate—a versatile molecular hub from which countless derivatives can be synthesized and explored.[][5] The aldehyde functional group at the 5-position is a reactive handle, a gateway for chemists to perform molecular elaborations and conduct systematic structure-activity relationship (SAR) studies. This guide provides an in-depth technical analysis of this key building block, from its fundamental properties and synthesis to its reactivity and strategic application in drug development programs.

Core Physicochemical & Structural Data

A precise understanding of a compound's physical and chemical properties is the foundation of all subsequent experimental work. The data for Imidazo[1,2-a]pyridine-5-carbaldehyde is summarized below for rapid reference.

PropertyValueSource
CAS Number 372147-50-7[6][7]
Molecular Formula C₈H₆N₂O[6][7]
Molecular Weight 146.15 g/mol [6][7]
Appearance Solid[6]
Melting Point 123-126 °C[6]
SMILES String O=Cc1cccc2nccn12[6]
InChI Key IZZPLXLDWJCBDF-UHFFFAOYSA-N[6]
MDL Number MFCD10698080[6][8]

Synthesis: Forging the Core and Installing the Handle

The synthesis of Imidazo[1,2-a]pyridine-5-carbaldehyde is a two-stage conceptual process: first, the construction of the parent bicyclic heterocycle, and second, the regioselective installation of the formyl group.

Foundational Synthesis of the Imidazo[1,2-a]pyridine Scaffold

The most classic and enduring method for creating the imidazo[1,2-a]pyridine core is the Tschitschibabin (or Chichibabin) reaction, first reported in 1925.[9][10] This method involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound, such as bromoacetaldehyde.[9][10] The mechanism proceeds via initial N-alkylation of the pyridine ring nitrogen, followed by an intramolecular cyclization and dehydration to yield the aromatic fused system. Modern synthetic organic chemistry has introduced numerous variations, including metal-free, catalyst-free, and microwave-assisted protocols, to improve yields, reduce reaction times, and enhance substrate scope.[10][11][12]

Regioselective Formylation via Vilsmeier-Haack Reaction

With the core scaffold in hand, the critical step is the introduction of the aldehyde. The Vilsmeier-Haack reaction is the preeminent method for formylating electron-rich aromatic and heteroaromatic systems.[13][14][15] The imidazo[1,2-a]pyridine ring system is electron-rich, making it an ideal substrate for this transformation.

Causality of the Reaction: The reaction's efficacy stems from the generation of a potent electrophile, the chloroiminium ion (Vilsmeier reagent), from a mixture of a substituted amide (typically N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[14][15] This electrophile is reactive enough to attack the π-system of the heterocycle, leading to formylation after aqueous workup. While the C3 position is often the most electronically activated site for electrophilic attack, substitution at C5 is also readily achieved.[16]

Vilsmeier_Haack_Workflow cluster_reagent Vilsmeier Reagent Formation cluster_formylation Electrophilic Aromatic Substitution DMF DMF Reagent [ClCH=N(CH₃)₂]⁺Cl⁻ Vilsmeier Reagent DMF->Reagent Reacts with POCl3 POCl₃ POCl3->Reagent Intermediate Iminium Salt Intermediate Reagent->Intermediate Reacts with IP Imidazo[1,2-a]pyridine (Substrate) IP->Intermediate Electrophilic Attack Workup Aqueous Workup (H₂O) Intermediate->Workup Hydrolysis Product Imidazo[1,2-a]pyridine-5-carbaldehyde Workup->Product

Caption: Workflow for the Vilsmeier-Haack formylation of Imidazo[1,2-a]pyridine.

Protocol 2.2.1: Synthesis of Imidazo[1,2-a]pyridine-5-carbaldehyde

This protocol is a representative procedure based on established Vilsmeier-Haack conditions for electron-rich heterocycles.

  • Reagent Preparation (Vilsmeier Reagent Generation): In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool N,N-dimethylformamide (DMF, 3.0 equiv.) to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.2 equiv.) dropwise while maintaining the temperature below 10 °C.

    • Causality: This exothermic reaction generates the electrophilic chloroiminium salt. Slow addition and cooling are critical to control the reaction and prevent side-product formation.

  • Reaction Mixture: Stir the resulting mixture at 0 °C for 30 minutes to ensure complete formation of the Vilsmeier reagent. Dissolve the starting material, Imidazo[1,2-a]pyridine (1.0 equiv.), in a minimal amount of DMF or a suitable inert solvent and add it dropwise to the reagent mixture.

  • Electrophilic Substitution: Allow the reaction to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Causality: Heating provides the necessary activation energy for the electrophilic attack of the relatively stable heteroaromatic ring.

  • Quenching and Hydrolysis: Once the starting material is consumed, cool the reaction mixture back to 0 °C. Carefully and slowly pour the mixture onto crushed ice containing an excess of sodium acetate or sodium carbonate.

    • Causality: This step serves two purposes: it quenches any remaining reactive POCl₃ and hydrolyzes the intermediate iminium salt to the final aldehyde product. The base neutralizes the acidic medium.

  • Extraction and Purification: Stir the resulting slurry until hydrolysis is complete. The product often precipitates and can be collected by filtration. Alternatively, extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Final Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield Imidazo[1,2-a]pyridine-5-carbaldehyde as a solid.

Reactivity and Synthetic Utility: The Aldehyde as a Molecular Linchpin

The true value of this compound lies in the versatile reactivity of its aldehyde functional group.[17] It serves as an electrophilic anchor for nucleophilic attack, enabling a wide array of synthetic transformations to build molecular complexity.

Key transformations include:

  • Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., NaBH(OAc)₃) to form C5-aminomethyl derivatives.

  • Wittig Reaction: Reaction with phosphorus ylides to generate C5-alkenyl derivatives.

  • Condensation Reactions: Knoevenagel or aldol-type condensations with active methylene compounds to extend the carbon chain.

  • Oxidation: Conversion to the corresponding Imidazo[1,2-a]pyridine-5-carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or silver oxide (Ag₂O).

  • Reduction: Conversion to (Imidazo[1,2-a]pyridin-5-yl)methanol using reducing agents like sodium borohydride (NaBH₄).

Protocol 3.1: Knoevenagel Condensation for Derivative Synthesis

This protocol exemplifies the use of the aldehyde to form a new C-C bond, a common strategy in library synthesis.

  • Setup: To a solution of Imidazo[1,2-a]pyridine-5-carbaldehyde (1.0 equiv.) in a suitable solvent such as ethanol or toluene, add an active methylene compound (e.g., malononitrile or ethyl cyanoacetate, 1.1 equiv.).

  • Catalysis: Add a catalytic amount of a base, such as piperidine or triethylamine (0.1 equiv.).

    • Causality: The base deprotonates the active methylene compound to generate a nucleophilic carbanion (enolate), which is required for the subsequent attack on the electrophilic aldehyde carbon.

  • Reaction: Heat the mixture to reflux and monitor by TLC. A Dean-Stark apparatus can be used if toluene is the solvent to remove the water byproduct and drive the reaction to completion.

  • Workup and Isolation: Upon completion, cool the reaction mixture. The product may precipitate and can be collected by filtration. If not, concentrate the solvent and purify the residue by column chromatography on silica gel.

Strategic Application in Drug Discovery

The imidazo[1,2-a]pyridine scaffold is a validated pharmacophore with a broad spectrum of biological activities, including antitubercular, antiviral, anticancer, and anti-inflammatory properties.[9][18][19][20][21] Imidazo[1,2-a]pyridine-5-carbaldehyde is a critical tool for exploring the chemical space around this privileged core.[5][12]

The logic is straightforward: by using the aldehyde at the C5 position as a diversification point, medicinal chemists can rapidly generate large libraries of related compounds. Each new derivative, featuring a different substituent introduced via the aldehyde, has a unique set of physicochemical properties and a distinct three-dimensional shape, leading to differential interactions with biological targets. This systematic approach is fundamental to modern lead optimization. For instance, libraries derived from this intermediate could be screened for activity as kinase inhibitors, anti-infective agents, or CNS-active compounds.[2][19][20]

SAR_Workflow cluster_rxn Parallel Synthesis cluster_lib Derivative Library Core Imidazo[1,2-a]pyridine-5-carbaldehyde (Core Intermediate) R1 Reductive Amination (R-NH₂) Core->R1 R2 Wittig Reaction (Ylides) Core->R2 R3 Condensation (CH₂XY) Core->R3 Lib1 Amine Derivatives R1->Lib1 Lib2 Alkene Derivatives R2->Lib2 Lib3 Extended Conjugates R3->Lib3 Screen High-Throughput Biological Screening Lib1->Screen Lib2->Screen Lib3->Screen SAR SAR Analysis & Lead Optimization Screen->SAR

Caption: Drug discovery workflow using a key intermediate for library synthesis.

Conclusion

Imidazo[1,2-a]pyridine-5-carbaldehyde, CAS 372147-50-7, represents far more than its simple structure suggests. It is a testament to the power of strategic intermediate design in modern pharmaceutical research. Its robust synthesis via established methods like the Vilsmeier-Haack reaction, combined with the exceptional synthetic versatility of the C5-aldehyde group, makes it an invaluable asset for researchers. By providing a reliable and reactive anchor on a biologically validated scaffold, this compound empowers the efficient discovery and optimization of novel therapeutics, solidifying the role of the imidazo[1,2-a]pyridine core as a truly privileged structure in medicinal chemistry.

References

  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. [Link]

  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Semantic Scholar. [Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. [Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. National Center for Biotechnology Information (NCBI). [Link]

  • Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences. [Link]

  • Synthesis and Antiviral Activity of 3-(Thioarylmethyl)imidazo[1,2-a]pyridines. Journal of Medicinal Chemistry. [Link]

  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. PubMed. [Link]

  • Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. National Center for Biotechnology Information (NCBI). [Link]

  • Plausible mechanism of formylation of imidazo-pyridine ring. ResearchGate. [Link]

  • Cu-Catalyzed selective C3-formylation of imidazo[1,2-a]pyridine C-H bonds with DMSO using molecular oxygen. Lookchem. [Link]

  • Synthesis of imidazo[1,5-a]pyridine carbaldehyde. ResearchGate. [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. National Center for Biotechnology Information (NCBI). [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • CAS 372147-50-7 Imidazo[1,2-a]pyridine-5-carbaldehyde. Building Block Chemical. [Link]

  • Formylation of Furyl-substituted Imidazo[1,2-a]pyridine, Imidazo[1,2-a]pyrimidine and Imidazo[2,1-b]thiazole. ResearchGate. [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. [Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. Semantic Scholar. [Link]

  • Reactivity of Imidazole- and Pyridine-Carboxaldehydes for Gem-Diol and Hemiacetal Generation: Theoretical and Experimental Insights. PubMed. [Link]

  • Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. RSC Medicinal Chemistry. [Link]

  • Imidazo[1,2-a]pyridine-5-carbaldehyde. MySkinRecipes. [Link]

  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. MDPI. [Link]

  • Recent synthetic scenario on imidazo[1,2-a]pyridines chemical intermediate. ResearchGate. [Link]

Sources

The Imidazo[1,2-a]pyridine Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile pharmacological profile. This bicyclic nitrogen-containing ring system is a key structural component in numerous clinically approved drugs and a plethora of investigational agents. Its "drug-prejudiced" nature stems from its ability to interact with a wide range of biological targets, leading to diverse therapeutic applications. This technical guide provides a comprehensive overview of imidazo[1,2-a]pyridine derivatives, delving into their synthesis, mechanisms of action across various disease areas, and the critical structure-activity relationships that govern their biological effects. Detailed experimental protocols and visual representations of key concepts are included to provide a practical resource for professionals in the field of drug discovery and development.

The Imidazo[1,2-a]pyridine Scaffold: A Foundation for Diverse Bioactivity

The imidazo[1,2-a]pyridine moiety is a fused bicyclic system composed of an imidazole ring fused to a pyridine ring. This unique arrangement confers a rigid, planar structure with a distinct electronic distribution, making it an ideal framework for molecular recognition by various biological targets. Its structural similarity to endogenous purines allows it to interact with a wide array of enzymes and receptors, leading to a broad spectrum of pharmacological activities.[1][2] Several marketed drugs, including zolpidem (a hypnotic), alpidem (an anxiolytic), and zolimidine (a gastroprotective agent), feature this privileged core, underscoring its therapeutic relevance.[3]

Synthetic Strategies: Building the Imidazo[1,2-a]pyridine Core

The construction of the imidazo[1,2-a]pyridine ring system can be achieved through various synthetic methodologies, ranging from classical condensation reactions to modern multicomponent strategies. The choice of synthetic route often depends on the desired substitution pattern on the scaffold.

Classical Condensation Reactions

The most traditional and widely employed method for the synthesis of imidazo[1,2-a]pyridines is the condensation of a 2-aminopyridine with an α-haloketone. This reaction, often referred to as the Tschitschibabin reaction, proceeds via an initial N-alkylation of the pyridine ring followed by an intramolecular cyclization and dehydration.

Experimental Protocol: General Procedure for the Synthesis of 2-phenylimidazo[1,2-a]pyridine

  • Materials: 2-aminopyridine (1 mmol), 2-bromoacetophenone (1 mmol), sodium bicarbonate (2 mmol), ethanol (20 mL).

  • Procedure:

    • To a solution of 2-aminopyridine in ethanol, add 2-bromoacetophenone and sodium bicarbonate.

    • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure 2-phenylimidazo[1,2-a]pyridine.

  • Characterization: The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Multicomponent Reactions (MCRs)

More recently, multicomponent reactions have emerged as a powerful and efficient tool for the synthesis of diverse libraries of imidazo[1,2-a]pyridine derivatives in a one-pot fashion. The Groebke-Blackburn-Bienaymé reaction, for instance, involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide to directly afford 3-amino-substituted imidazo[1,2-a]pyridines.[4]

Experimental Protocol: Iodine-Catalyzed Three-Component Synthesis of N-tert-butyl-2-phenylimidazo[1,2-a]pyridin-3-amine

  • Materials: 2-aminopyridine (1 mmol), benzaldehyde (1 mmol), tert-butyl isocyanide (1 mmol), iodine (5 mol%), ethanol (10 mL).

  • Procedure:

    • To a solution of 2-aminopyridine and benzaldehyde in ethanol, add tert-butyl isocyanide and a catalytic amount of iodine.

    • Stir the reaction mixture at room temperature for 8-12 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to obtain the desired product.[5]

  • Characterization: Confirm the structure and purity using 1H NMR, 13C NMR, and mass spectrometry.

G cluster_0 Classical Synthesis cluster_1 Multicomponent Synthesis 2-Aminopyridine 2-Aminopyridine Condensation Condensation 2-Aminopyridine->Condensation alpha-Haloketone alpha-Haloketone alpha-Haloketone->Condensation Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Condensation->Imidazo[1,2-a]pyridine 2-Aminopyridine_MCR 2-Aminopyridine One-pot Reaction One-pot Reaction 2-Aminopyridine_MCR->One-pot Reaction Aldehyde Aldehyde Aldehyde->One-pot Reaction Isocyanide Isocyanide Isocyanide->One-pot Reaction Substituted Imidazo[1,2-a]pyridine Substituted Imidazo[1,2-a]pyridine One-pot Reaction->Substituted Imidazo[1,2-a]pyridine

Caption: Synthetic approaches to the imidazo[1,2-a]pyridine core.

Therapeutic Applications and Mechanisms of Action

The versatility of the imidazo[1,2-a]pyridine scaffold is reflected in its broad range of therapeutic applications. The following sections highlight key areas where these derivatives have shown significant promise.

Anticancer Activity

Imidazo[1,2-a]pyridine derivatives have emerged as potent anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.[6][7]

  • Inhibition of Kinase Signaling Pathways: A primary mechanism of action for many anticancer imidazo[1,2-a]pyridines is the inhibition of critical protein kinases involved in cell proliferation and survival. The PI3K/Akt/mTOR pathway, which is frequently dysregulated in various cancers, is a key target.[7] Certain derivatives have been shown to induce apoptosis in breast cancer cell lines by targeting this pathway.[6]

  • Induction of Apoptosis and Cell Cycle Arrest: Several imidazo[1,2-a]pyridine compounds have been demonstrated to induce apoptosis in cancer cells by upregulating pro-apoptotic proteins such as p53 and p21, and downregulating anti-apoptotic proteins.[7] They can also cause cell cycle arrest, preventing cancer cells from dividing and proliferating.[7]

  • Targeted Covalent Inhibition: A novel approach involves the design of imidazo[1,2-a]pyridine derivatives as targeted covalent inhibitors. For example, derivatives have been developed to covalently bind to and inhibit the KRAS G12C mutant protein, a key driver in many intractable cancers.[8]

G Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Inhibition Inhibition Imidazo[1,2-a]pyridine->Inhibition PI3K/Akt/mTOR Pathway PI3K/Akt/mTOR Pathway Apoptosis Apoptosis PI3K/Akt/mTOR Pathway->Apoptosis Cell Cycle Progression Cell Cycle Progression Cell Cycle Arrest Cell Cycle Arrest Cell Cycle Progression->Cell Cycle Arrest KRAS G12C KRAS G12C Tumor Growth Inhibition Tumor Growth Inhibition KRAS G12C->Tumor Growth Inhibition Inhibition->PI3K/Akt/mTOR Pathway Inhibition->Cell Cycle Progression Inhibition->KRAS G12C

Caption: Anticancer mechanisms of imidazo[1,2-a]pyridine derivatives.

Table 1: Anticancer Activity of Selected Imidazo[1,2-a]pyridine Derivatives

CompoundTarget Cell LineIC50 (µM)Mechanism of ActionReference
IP-5HCC1937 (Breast Cancer)45Cell cycle arrest, extrinsic apoptosis[6]
IP-6HCC1937 (Breast Cancer)47.7Cytotoxicity[6]
I-11NCI-H358 (KRAS G12C)PotentCovalent inhibition of KRAS G12C[8]
Compound 6dHepG2 (Liver Cancer)-Inhibition of DNA synthesis, apoptosis[1]
Compound 6iHepG2 (Liver Cancer)-Inhibition of DNA synthesis, apoptosis[1]
Antitubercular Activity

The emergence of multidrug-resistant tuberculosis has created an urgent need for novel antitubercular agents. Imidazo[1,2-a]pyridine-3-carboxamides have shown remarkable potency against Mycobacterium tuberculosis, including resistant strains. A key mechanism of action for these compounds is the inhibition of QcrB, a subunit of the ubiquinol cytochrome c reductase in the electron transport chain, which is essential for cellular respiration and ATP production in the bacterium.

Antiviral Activity

Certain imidazo[1,2-a]pyridine derivatives have demonstrated significant antiviral activity against a range of viruses, including human cytomegalovirus (HCMV) and varicella-zoster virus (VZV).[9] Structure-activity relationship (SAR) studies have indicated that hydrophobicity is a crucial factor for the antiviral potency of these compounds.[10]

Anti-inflammatory Activity

Imidazo[1,2-a]pyridines have also been investigated for their anti-inflammatory properties. Some derivatives have been shown to exert their effects by modulating key inflammatory signaling pathways, such as the STAT3/NF-κB/iNOS/COX-2 pathway.[11] Co-administration with natural compounds like curcumin has been shown to potentiate these anti-inflammatory effects.[11]

Neurodegenerative Diseases

The imidazo[1,2-a]pyridine scaffold is also being explored for the treatment of neurodegenerative disorders like Alzheimer's disease. Derivatives have been designed as ligands for detecting β-amyloid plaques, a hallmark of the disease.[12] For instance, [125I]IMPY has shown excellent in vitro binding to Aβ aggregates and favorable in vivo biodistribution in animal models.[12][13]

Structure-Activity Relationship (SAR) Insights

The biological activity of imidazo[1,2-a]pyridine derivatives is highly dependent on the nature and position of substituents on the bicyclic core.

  • Position 2: Substitution at the 2-position with an aryl group is a common feature in many biologically active derivatives. The nature of the substituents on this aryl ring can significantly influence potency and selectivity.

  • Position 3: The 3-position is often functionalized to modulate the compound's properties. For example, the introduction of a carboxamide group at this position is crucial for the antitubercular activity of many derivatives.

  • Positions 5, 6, 7, and 8: Modifications on the pyridine ring can impact pharmacokinetic properties and target engagement. For instance, in the case of β-amyloid plaque imaging agents, the introduction of an iodine atom at the 6-position was found to be critical for high binding affinity.[12]

Conclusion and Future Perspectives

The imidazo[1,2-a]pyridine scaffold continues to be a highly valuable and versatile platform in medicinal chemistry. Its proven success in marketed drugs and the continuous discovery of new derivatives with potent and selective activities against a wide range of diseases highlight its enduring importance. Future research in this area will likely focus on the development of more targeted therapies, including covalent inhibitors and compounds with novel mechanisms of action. The exploration of this privileged scaffold, guided by a deep understanding of its synthesis, mechanisms of action, and structure-activity relationships, holds immense promise for the development of the next generation of innovative medicines.

References

  • Afshari, H., Noori, S., Nourbakhsh, M., Daraei, A., Movahed, M. A., & Zarghi, A. (2024). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. Bioimpacts, 14(2), 27618. [Link]

  • Kaya, B., Yurttaş, L., Baysal, M., Korkut Çelikateş, B., Kaplancıklı, Z. A., & İmamoğlu, R. (2022). Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2133–2145. [Link]

  • Chen, Y.-H., Li, C.-L., Chang, Y.-C., Lin, C.-W., & Hsieh, P.-C. (2022). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry, 20(38), 7627–7631. [Link]

  • Altaher, A. M. H., Al-Qatati, A., Altaher, A. M. H., & Al-Qatati, A. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943–2951. [Link]

  • Gao, H., Liu, Y., Wu, H., Zhang, Y., & Li, C. (2022). Two series of imidazo[1.2‐a]pyridine‐based compounds as promising anticancer agents. Archiv der Pharmazie, 355(10), 2200234. [Link]

  • Enguehard, C., Allouchi, H., Leger, J. M., Dallemagne, P., & Gueiffier, A. (2001). Synthesis of imidazo[1,2-a]pyridine derivatives as antiviral agents. Arzneimittel-Forschung, 51(4), 304–309. [Link]

  • Santhosh, R., & Balasubramanian, S. (2025). Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives. Asian Journal of Chemistry, 37(5), 1141-1147. [Link]

  • Afshari, H., Noori, S., Nourbakhsh, M., Daraei, A., Movahed, M. A., & Zarghi, A. (2024). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. Bioimpacts, 14(2), 27618. [Link]

  • Zhi, Z., Li, Y., Liu, H., He, Z., & Kung, H. F. (2003). Structure−Activity Relationship of Imidazo[1,2-a]pyridines as Ligands for Detecting β-Amyloid Plaques in the Brain. Journal of Medicinal Chemistry, 46(22), 4788–4797. [Link]

  • Afshari, H., Noori, S., Nourbakhsh, M., Daraei, A., Movahed, M. A., & Zarghi, A. (2024). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. Bioimpacts, 14(2), 27618. [Link]

  • Torres-Piedra, M., Ortíz-Pastrana, J. L., Bahena-Herrera, D., Corona-Becerril, D., Rivera-Islas, J., Herrera-Fernández, R. M., ... & Limones-Herrera, D. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Molecules, 27(19), 6279. [Link]

  • Penlou, B., Enguehard, C., L’Helgoua’ch, J. M., Martin, M. T., Rault, S., De Clercq, E., ... & Gueiffier, A. (1998). Synthesis of imidazo[1,2-a]pyridines as antiviral agents. Journal of Medicinal Chemistry, 41(25), 5108–5112. [Link]

  • Kumar, A., & Rawal, R. K. (2017). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Current Topics in Medicinal Chemistry, 17(2), 238–250. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]

  • Ali, A. A., El-Sayed, R., & Abdel-Aziz, M. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Journal of Biomolecular Structure and Dynamics, 41(15), 7349–7365. [Link]

  • Rivera-Leyva, J. C., Quintanar-Guerrero, D., & Zamudio-Bayer, V. (2021). Acute and chronic anti-inflammatory evaluation of imidazo[1,2-A]pyridine carboxylic acid derivatives and docking analysis. Drug Development and Industrial Pharmacy, 47(1), 108–117. [Link]

  • Altaher, A. M. H., Al-Qatati, A., Altaher, A. M. H., & Al-Qatati, A. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943–2951. [Link]

  • Ashton, W. T., Cantone, C. L., Chang, L., Strelitz, R. A., MacCoss, M., Tolman, R. L., & Karkas, J. D. (1993). Imidazo[1,2-a]pyridines with Potent Activity Against Herpesviruses. Journal of Medicinal Chemistry, 36(25), 3821–3824. [Link]

  • Van der Mey, M., Al-Sanea, M. M., El-Gamal, M. I., & Abdel-Maksoud, M. S. (2022). Small Molecule Drugs for Treatment of Alzheimer's Diseases Developed on the Basis of Mechanistic Understanding of the Serotonin Receptors 4 and 6. Molecules, 27(11), 3505. [Link]

  • Paudler, W. W., & Blewitt, H. L. (1966). Preparation and New Reactions of Imidazo[l,2-a]pyridines. The Journal of Organic Chemistry, 31(4), 1295–1299. [Link]

  • Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(53), 36439–36454. [Link]

  • Markova, V., & Stoyanov, R. S. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35249–35265. [Link]

  • Boppana, S., G, S., & K, S. (2015). Design, synthesis, and biological evaluation of imidazo[1,2-a] pyridine derivatives as acetylcholinesterase inhibitors. International Journal of Pharmacy and Pharmaceutical Sciences, 7, 223-229. [Link]

  • The MICAD Research Team. (2005). [123I/125I]6-Iodo-2-(4´-dimethylamino)-phenyl-imidazo[1,2-a]pyridine. In Molecular Imaging and Contrast Agent Database (MICAD). National Center for Biotechnology Information (US). [Link]

  • Patel, K., Rana, A., & Chauhan, P. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8), e200324228067. [Link]

Sources

Imidazo[1,2-a]pyridine-5-carbaldehyde molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Imidazo[1,2-a]pyridine-5-carbaldehyde: Synthesis, Characterization, and Application

Introduction: The Privileged Scaffold in Modern Drug Discovery

The imidazo[1,2-a]pyridine core is a fused heterocyclic system recognized as a "privileged structure" in medicinal chemistry.[1][2] Its rigid, planar geometry and rich electron density make it an ideal scaffold for interacting with a wide array of biological targets. This has led to the development of numerous commercial drugs, such as the hypnotic agent Zolpidem and the anxiolytic Alpidem.[1] Within this versatile class of compounds, Imidazo[1,2-a]pyridine-5-carbaldehyde emerges as a pivotal building block. The presence of a reactive aldehyde group at the 5-position of the pyridine ring provides a synthetic handle for extensive functionalization, enabling the construction of complex molecular architectures and diverse chemical libraries for drug screening.

This guide serves as a technical resource for researchers and drug development professionals, offering a comprehensive overview of the fundamental properties, synthesis, characterization, and strategic applications of Imidazo[1,2-a]pyridine-5-carbaldehyde.

Core Molecular and Physical Properties

Imidazo[1,2-a]pyridine-5-carbaldehyde, also known as 5-Formylimidazo[1,2-a]pyridine, is a stable, solid compound at room temperature.[3] Its core identity is defined by a specific molecular formula and weight, which are foundational for all stoichiometric calculations and analytical interpretations.

PropertyValueSource(s)
Molecular Formula C₈H₆N₂O[3][4][5][6]
Molecular Weight 146.15 g/mol [3][4][5][7]
CAS Number 372147-50-7[3]
Appearance Solid[3]
Melting Point 123-126 °C[3]
InChIKey IZZPLXLDWJCBDF-UHFFFAOYSA-N[3][4][6]
SMILES O=Cc1cccc2nccn12[3][4]

Synthesis and Mechanistic Considerations

The synthesis of substituted imidazo[1,2-a]pyridines typically involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound, followed by cyclization.[8] However, for the introduction of a carbaldehyde group at an unfunctionalized position, a direct formylation approach is often employed. The Vilsmeier-Haack reaction is a classic and highly effective method for this transformation.[9]

Principle of the Vilsmeier-Haack Reaction

This reaction utilizes the Vilsmeier reagent, an electrophilic iminium salt, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an activating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride. The electron-rich imidazo[1,2-a]pyridine ring acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium intermediate yields the desired aldehyde. The regioselectivity of the formylation is dictated by the electronic properties of the heterocyclic system.

G cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation & Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent (Electrophilic Iminium Salt) DMF->Vilsmeier + POCl3 POCl₃ POCl3->Vilsmeier + Start Imidazo[1,2-a]pyridine Intermediate Iminium Intermediate Start->Intermediate + Vilsmeier Reagent Product Imidazo[1,2-a]pyridine-5-carbaldehyde Intermediate->Product + H₂O H2O H₂O (Hydrolysis)

Caption: General workflow for the Vilsmeier-Haack formylation.

Experimental Protocol: Synthesis

Disclaimer: This is a representative protocol. All laboratory work should be conducted with appropriate safety measures.

  • Reagent Preparation: In a three-necked, round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, cool N,N-dimethylformamide (DMF) to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. The addition should be slow to control the exothermic reaction. Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the Vilsmeier reagent.

  • Nucleophilic Attack: Dissolve the starting material, imidazo[1,2-a]pyridine, in a minimal amount of a suitable solvent (e.g., DMF or a chlorinated solvent) and add it dropwise to the freshly prepared Vilsmeier reagent at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat as necessary (e.g., 60-80 °C) for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Hydrolysis: Once the starting material is consumed, cool the reaction mixture back to 0 °C and carefully quench it by pouring it onto crushed ice.

  • Work-up: Basify the aqueous solution with a suitable base (e.g., sodium hydroxide or sodium bicarbonate solution) to hydrolyze the intermediate. The product often precipitates as a solid.

  • Purification: Collect the crude product by filtration. Purify the solid by recrystallization from an appropriate solvent (e.g., ethanol or ethyl acetate/hexane mixture) or by column chromatography on silica gel to yield pure Imidazo[1,2-a]pyridine-5-carbaldehyde.

Spectroscopic Characterization: A Self-Validating System

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic techniques provides a self-validating system where each method corroborates the findings of the others.

G cluster_characterization Spectroscopic Analysis Product Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR MS Mass Spectrometry Product->MS IR IR Spectroscopy Product->IR Confirmation Structural Confirmation (Identity & Purity) NMR->Confirmation NMR->Confirmation Confirms connectivity and chemical environment MS->Confirmation MS->Confirmation Confirms molecular weight and formula IR->Confirmation IR->Confirmation Confirms functional groups (C=O, C=N)

Caption: Logical workflow for structural validation.

¹H NMR Spectroscopy

The proton NMR spectrum provides information about the chemical environment of each hydrogen atom. For Imidazo[1,2-a]pyridine-5-carbaldehyde, the key diagnostic signal is the aldehyde proton.

  • Aldehyde Proton (-CHO): A characteristic singlet appearing far downfield, typically in the range of δ 9.9-10.1 ppm.

  • Aromatic Protons: The protons on the fused ring system will appear in the aromatic region (δ 7.0-9.0 ppm). Their specific chemical shifts and coupling patterns (doublets, triplets, doublet of doublets) are crucial for confirming the 5-position substitution pattern.

¹³C NMR Spectroscopy

The carbon NMR spectrum reveals the number of unique carbon environments.

  • Carbonyl Carbon (C=O): The aldehyde carbon is highly deshielded and appears as a distinct peak in the range of δ 185-195 ppm.[10]

  • Aromatic Carbons: Carbons of the imidazo[1,2-a]pyridine core will resonate between δ 110-150 ppm.[10]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups.

  • Carbonyl Stretch (C=O): A strong, sharp absorption band is expected around 1640-1680 cm⁻¹.[10] The conjugation with the aromatic system slightly lowers the frequency compared to a simple aliphatic aldehyde.

  • C-H Stretch (Aldehyde): A weaker, but characteristic, pair of bands may be observed around 2820 cm⁻¹ and 2720 cm⁻¹.

  • Aromatic C=C and C=N Stretches: Multiple bands will be present in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight, confirming the elemental composition.

  • Molecular Ion Peak ([M]⁺ or [M+H]⁺): In high-resolution mass spectrometry (HRMS), the measured m/z value for the molecular ion will correspond very closely to the calculated exact mass of C₈H₆N₂O (146.0480 Da).[6][7]

Reactivity and Synthetic Utility in Drug Development

The aldehyde functionality of Imidazo[1,2-a]pyridine-5-carbaldehyde is a versatile handle for a multitude of chemical transformations, making it an invaluable intermediate in the synthesis of pharmaceutical compounds.[11]

  • Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form substituted amine derivatives. This is a cornerstone reaction for introducing diverse side chains.

  • Wittig Reaction: Conversion of the aldehyde to an alkene, allowing for carbon chain extension.

  • Oxidation: Oxidation to the corresponding carboxylic acid, which can then be converted to esters, amides, or other acid derivatives.

  • Condensation Reactions: Participation in Knoevenagel, Aldol, or other condensation reactions to build more complex heterocyclic systems.

Applications in Medicinal Chemistry

The imidazo[1,2-a]pyridine scaffold is a key component in compounds targeting a wide range of diseases.[12] Derivatives synthesized from the 5-carbaldehyde intermediate have shown potential as:

  • Antitubercular Agents: The scaffold is present in compounds with significant activity against Mycobacterium tuberculosis, including multidrug-resistant strains.[13]

  • Anticancer Agents: Various derivatives have been investigated as inhibitors of protein kinases (e.g., CDK, VEGFR), which are crucial targets in oncology.[1]

  • Anti-inflammatory and Antiviral Agents: The core structure is used to develop novel compounds with potential therapeutic effects against inflammation and viral infections.[11]

  • CNS Agents: Building on the success of Zolpidem, research continues into new derivatives targeting receptors in the central nervous system.

Conclusion

Imidazo[1,2-a]pyridine-5-carbaldehyde is more than just a chemical compound; it is a strategic platform for innovation in drug discovery. Its well-defined physicochemical properties, accessible synthesis, and versatile reactivity make it an indispensable tool for medicinal chemists. The ability to readily functionalize the aldehyde group allows for the systematic exploration of chemical space around the privileged imidazo[1,2-a]pyridine core, facilitating the development of next-generation therapeutics with enhanced potency and specificity.

References

  • Stenutz, R. imidazo[1,2-a]pyridine-5-carboxaldehyde. [Link]

  • Sunway Pharm Ltd. Imidazo[1,2-a]pyridine-5-carbaldehyde - CAS:372147-50-7. [Link]

  • PubChem. Imidazo(1,2-a)pyridine-2-carbaldehyde. [Link]

  • PubMed Central. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. [Link]

  • The Royal Society of Chemistry. Rapid, Metal-Free and Aqueous Synthesis of Imidazo[1,2-a]pyridines under Ambient Conditions. [Link]

  • ACS Omega. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. [Link]

  • ResearchGate. Synthesis of imidazo[1,5-a]pyridine carbaldehyde. [Link]

  • Semantic Scholar. Synthesis of imidazo[1,2-a]pyridines: a decade update. [Link]

  • National Institutes of Health. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. [Link]

  • Wiley Online Library. Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. [Link]

  • Royal Society of Chemistry. Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. [Link]

  • PubChemLite. Imidazo[1,2-a]pyridine-5-carbaldehyde (C8H6N2O). [Link]

  • MySkinRecipes. Imidazo[1,2-a]pyridine-5-carbaldehyde. [Link]

  • PubMed. Synthesis, characterization and biological activities of imidazo[1,2-a]pyridine based gold(III) metal complexes. [Link]

Sources

The Imidazo[1,2-a]pyridine Core: A Spectroscopic Vade Mecum for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Scientists and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold, a fused bicyclic nitrogen-containing heterocycle, has emerged as a "privileged structure" in medicinal chemistry and materials science.[1][2] Its derivatives are not only integral to a range of marketed drugs like Zolpidem and Alpidem but also exhibit fascinating photophysical properties, making them valuable fluorophores for various applications.[1][3] This guide provides a comprehensive exploration of the spectroscopic characteristics of the imidazo[1,2-a]pyridine core, offering insights into its electronic structure, structure-property relationships, and the practical methodologies for its characterization.

The Electronic Landscape of Imidazo[1,2-a]pyridine: The Foundation of its Spectroscopic Signature

The imidazo[1,2-a]pyridine core consists of a pyridine ring fused to an imidazole ring.[1] This fusion results in a π-conjugated system that is responsible for its characteristic electronic absorption and fluorescence properties.[1] The inherent electronic nature of the pyridine ring as an electron-deficient system and the imidazole ring as a relatively electron-rich system creates a unique electronic environment.

The spectroscopic behavior of the parent imidazo[1,2-a]pyridine and its derivatives is primarily governed by π-π* electronic transitions.[4] Upon absorption of ultraviolet or visible light, an electron is promoted from a π bonding orbital (the highest occupied molecular orbital or HOMO) to a π* anti-bonding orbital (the lowest unoccupied molecular orbital or LUMO). The energy difference between these orbitals dictates the wavelength of maximum absorption (λmax). Subsequent relaxation from the excited state to the ground state can occur via non-radiative pathways or through the emission of a photon, a phenomenon known as fluorescence.

Structure-Property Relationships: Tuning the Spectroscopic Properties

The true versatility of the imidazo[1,2-a]pyridine core lies in the ability to modulate its spectroscopic properties through synthetic modifications. The position and electronic nature of substituents on the bicyclic ring system have a profound impact on the absorption and emission characteristics.[1][4]

The Influence of Substituents

Substituents can be broadly categorized as electron-donating groups (EDGs) and electron-withdrawing groups (EWGs). Their placement on the imidazo[1,2-a]pyridine ring can lead to significant shifts in the absorption and emission spectra.

  • Electron-Donating Groups (EDGs): Groups like methoxy (-OCH3), amino (-NH2), and alkyl groups increase the electron density of the π-system. When attached to the imidazo[1,2-a]pyridine core, particularly at positions that enhance conjugation, EDGs generally lead to a bathochromic (red) shift in both absorption and emission spectra.[1][5] This is because they raise the energy of the HOMO, reducing the HOMO-LUMO energy gap. Furthermore, EDGs often enhance fluorescence intensity and quantum yield.[1]

  • Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO2), cyano (-CN), and halogens decrease the electron density of the π-system. Their introduction typically results in a hypsochromic (blue) shift or a less pronounced bathochromic shift compared to EDGs.[1] EWGs lower the energy of the LUMO. In some cases, strong EWGs can lead to quenching of fluorescence, resulting in less intense emissions.[1][6]

The following diagram illustrates the general influence of substituents on the electronic properties of the imidazo[1,2-a]pyridine core:

G Influence of Substituents on Imidazo[1,2-a]pyridine Core cluster_0 Substituent Effects cluster_1 Resulting Spectroscopic Changes Core Imidazo[1,2-a]pyridine Core Red_Shift Bathochromic (Red) Shift Increased Fluorescence Intensity Core->Red_Shift Typically results in Blue_Shift Hypsochromic (Blue) Shift Decreased Fluorescence Intensity Core->Blue_Shift Often results in EDG Electron-Donating Group (EDG) (e.g., -OCH3, -NH2) EDG->Core Increases Electron Density EWG Electron-Withdrawing Group (EWG) (e.g., -NO2, -CN) EWG->Core Decreases Electron Density G Workflow for Spectroscopic Characterization Start Synthesis & Purification of Derivative UV_Vis UV-Vis Absorption Spectroscopy Start->UV_Vis Determine λmax(abs) Fluorescence Fluorescence Spectroscopy UV_Vis->Fluorescence Excite at λmax(abs) Quantum_Yield Quantum Yield Determination Fluorescence->Quantum_Yield Measure emission intensity Solvatochromism Solvatochromism Study Fluorescence->Solvatochromism Measure in various solvents Data_Analysis Data Analysis & Interpretation Quantum_Yield->Data_Analysis Solvatochromism->Data_Analysis

Caption: A typical experimental workflow for characterizing the spectroscopic properties of imidazo[1,2-a]pyridine derivatives.

Step-by-Step Methodologies

A. UV-Vis Absorption Spectroscopy

  • Objective: To determine the wavelength(s) of maximum absorbance (λmax).

  • Materials: A dual-beam UV-Vis spectrophotometer, quartz cuvettes (1 cm path length), spectroscopic grade solvents, and the synthesized imidazo[1,2-a]pyridine derivative.

  • Procedure:

    • Prepare a dilute stock solution of the compound in a suitable solvent (e.g., ethanol, acetonitrile, or dichloromethane).

    • Prepare a series of dilutions from the stock solution to determine a concentration that gives an absorbance reading between 0.1 and 1.0 at the λmax.

    • Record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).

    • The wavelength at which the highest absorbance is observed is the λmax.

B. Fluorescence Spectroscopy

  • Objective: To determine the excitation and emission spectra and the wavelength of maximum emission (λem).

  • Materials: A spectrofluorometer, quartz cuvettes, spectroscopic grade solvents, and the synthesized compound.

  • Procedure:

    • Prepare a dilute solution of the compound with an absorbance of approximately 0.1 at the excitation wavelength to minimize inner filter effects.

    • Record the excitation spectrum by scanning the excitation wavelengths while monitoring the emission at a fixed wavelength (typically the expected λem).

    • Record the emission spectrum by exciting the sample at its λmax (determined from the UV-Vis spectrum) and scanning the emission wavelengths.

    • The wavelength at which the highest fluorescence intensity is observed is the λem.

C. Fluorescence Quantum Yield (ΦF) Determination (Relative Method)

  • Objective: To determine the efficiency of the fluorescence process.

  • Materials: A spectrofluorometer, quartz cuvettes, spectroscopic grade solvents, the synthesized compound, and a standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4, ΦF = 0.54).

  • Procedure:

    • Prepare a series of solutions of both the sample and the standard with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.

    • Measure the absorption and fluorescence emission spectra for all solutions.

    • Integrate the area under the emission curves for both the sample and the standard.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

    • Calculate the quantum yield of the sample (Φs) using the following equation: Φs = Φr * (ms / mr) * (ηs2 / ηr2) where Φr is the quantum yield of the reference, ms and mr are the slopes of the plots for the sample and reference, respectively, and ηs and ηr are the refractive indices of the solvents used for the sample and reference. [1]

Computational Insights

In conjunction with experimental studies, computational methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are invaluable for understanding the spectroscopic properties of imidazo[1,2-a]pyridines. [7][8][9]These methods can predict electronic transition energies, oscillator strengths, and the nature of the molecular orbitals involved, providing a deeper understanding of the structure-property relationships. [4]For instance, computational studies have been used to explain why some π-expanded imidazo[1,2-a]pyridines are weak fluorescence emitters by identifying non-radiative decay pathways like intersystem crossing. [9]

Conclusion

The imidazo[1,2-a]pyridine core represents a remarkably versatile scaffold for the development of novel fluorophores. Its spectroscopic properties can be finely tuned through synthetic modifications, making it a valuable tool for applications ranging from biological imaging and sensing to the development of advanced materials for optoelectronics. [1][10]A thorough understanding of its electronic structure, coupled with systematic experimental and computational investigation, is key to unlocking the full potential of this remarkable heterocyclic system.

References

  • A Review on the Photophysical Properties of Imidazo[1,2-A]Pyridines. International Journal of Research Publication and Reviews, [Link].

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI, [Link].

  • Why vertically π-expanded imidazo[1,2-a]pyridines are weak fluorescence emitters: experimental and computational studies. PubMed, [Link].

  • Why vertically π-expanded imidazo[1,2-a]pyridines are weak fluorescence emitters: experimental and computational studies. Semantic Scholar, [Link].

  • Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances, [Link].

  • Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect, [Link].

  • Bright V‐Shaped bis‐Imidazo[1,2‐a]pyridine Fluorophores with Near‐UV to Deep‐Blue Emission. Chemistry – A European Journal, [Link].

  • Fine-tuning the photophysical properties of Imidazo[1,2-a]pyridine-based dyes by the change in substituent and solvent media: DFT and TD-DFT studies. Taylor & Francis Online, [Link].

  • Benzoxazole Iminocoumarins as Multifunctional Heterocycles with Optical pH-Sensing and Biological Properties: Experimental, Spectroscopic and Computational Analysis. MDPI, [Link].

  • Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives. PubMed Central, [Link].

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. Semantic Scholar, [Link].

  • New substituted imidaz. CORE, [Link].

  • Two-photon absorption in imidazo[1,2-a]pyridine derivatives: Study of nonlinear optical response and dipolar properties. ResearchGate, [Link].

  • Imidazo[1,5-a]pyridine–benzilimidazole conjugated (donor–π–acceptor) greenish-yellow fluorophores and their applications in white light-emitting diodes, acidochromism and anticounterfeiting. RSC Publishing, [Link].

  • Fluorescence spectra of imidazo[1,2-a]pyrazine and pyridine derivatives 10b, 10i, 12b and 12i (1 μM) in acetonitrile. ResearchGate, [Link].

  • Imidazo(1,2-a)pyridine. PubChem, [Link].

  • Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. ResearchGate, [Link].

  • Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. PubMed Central, [Link].

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. ResearchGate, [Link].

  • Crystal Correlation Of Heterocyclic Imidazo[1,2-a]pyridine Analogues and Their Anticholinesterase Potential Evaluation. National Institutes of Health, [Link].

  • 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. PubMed, [Link].

  • Aromaticity in Heterocyclic Systems. IV. Substitution Reactions of Imidazo[1,2-a]pyridine and Related Methyl Derivatives1. The Journal of Organic Chemistry, [Link].

  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. PubMed, [Link].

  • Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. ResearchGate, [Link].

Sources

Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of Imidazo[1,2-a]pyridine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide array of biologically active compounds.[1][2] Derivatives of this versatile heterocycle have demonstrated a remarkable breadth of therapeutic potential, exhibiting activities ranging from anticancer and antimicrobial to anti-inflammatory and neuroprotective.[3][4][5][6] This guide focuses on a specific, yet under-characterized derivative, Imidazo[1,2-a]pyridine-5-carbaldehyde. While the broader class of imidazo[1,2-a]pyridines is well-documented, the precise mechanism of action for this particular analogue remains to be fully elucidated.

This document serves as a comprehensive roadmap for researchers, scientists, and drug development professionals, outlining a systematic and scientifically rigorous approach to deciphering the molecular mechanisms underpinning the biological activity of Imidazo[1,2-a]pyridine-5-carbaldehyde. The methodologies detailed herein are designed to be self-validating, ensuring a high degree of scientific integrity and trustworthiness in the generated data. We will explore a multi-faceted strategy, beginning with initial profiling and hypothesis generation, moving through target identification and validation, and culminating in mechanistic studies at the biochemical, cellular, and in vivo levels.

Part 1: Foundational Profiling and Hypothesis Generation

The initial phase of any mechanism of action study is exploratory, designed to gather preliminary data that will inform more focused investigations. For a novel compound like Imidazo[1,2-a]pyridine-5-carbaldehyde, we begin with a broad-based approach to identify its potential therapeutic area and formulate initial hypotheses about its molecular targets.

In Silico Target Prediction: A First Glimpse into Potential Mechanisms

Before embarking on extensive laboratory work, computational methods can provide valuable, cost-effective insights into the likely biological targets of Imidazo[1,2-a]pyridine-5-carbaldehyde. By leveraging the known targets of structurally similar imidazo[1,2-a]pyridine derivatives, we can employ techniques such as molecular docking and pharmacophore modeling to predict potential binding partners. Known targets for the broader imidazo[1,2-a]pyridine class include phosphoinositide 3-kinase (PI3K), mammalian target of rapamycin (mTOR), Nek2, and the bacterial ubiquinol-cytochrome c reductase (QcrB).[4][7][8][9][10]

Experimental Protocol: In Silico Target Prediction

  • Ligand Preparation: Generate a 3D conformation of Imidazo[1,2-a]pyridine-5-carbaldehyde using a molecular modeling software (e.g., ChemDraw, MarvinSketch) and perform energy minimization.

  • Target Selection: Compile a library of 3D crystal structures of known imidazo[1,2-a]pyridine targets from the Protein Data Bank (PDB). This should include, but is not limited to, PI3K isoforms, mTOR, Nek2, and QcrB.

  • Molecular Docking: Utilize a docking program (e.g., AutoDock Vina, Glide) to predict the binding affinity and pose of Imidazo[1,2-a]pyridine-5-carbaldehyde within the active sites of the selected targets.

  • Pharmacophore Modeling: Based on the docking results and known active analogues, develop a pharmacophore model to identify the key chemical features required for binding. This model can then be used to screen larger virtual libraries for other potential targets.

  • Analysis and Prioritization: Analyze the docking scores and binding interactions to prioritize a list of putative targets for experimental validation.

cluster_0 In Silico Workflow Ligand Preparation Ligand Preparation Molecular Docking Molecular Docking Ligand Preparation->Molecular Docking Target Library Target Library Target Library->Molecular Docking Pharmacophore Modeling Pharmacophore Modeling Molecular Docking->Pharmacophore Modeling Prioritized Targets Prioritized Targets Pharmacophore Modeling->Prioritized Targets

Caption: In Silico Target Prediction Workflow.

Broad-Spectrum Phenotypic Screening: Identifying the Biological Context

Parallel to in silico studies, a broad-spectrum phenotypic screen is crucial to identify the biological systems in which Imidazo[1,2-a]pyridine-5-carbaldehyde exerts its effects. This involves testing the compound against a diverse panel of human cancer cell lines or a range of microbial pathogens. The pattern of activity can provide clues about the underlying mechanism.

Experimental Protocol: Cancer Cell Line Panel Screen

  • Cell Line Selection: Choose a panel of 60-100 cancer cell lines representing various tumor types (e.g., breast, lung, colon, leukemia).

  • Compound Preparation: Prepare a stock solution of Imidazo[1,2-a]pyridine-5-carbaldehyde in a suitable solvent (e.g., DMSO) and create a dilution series.

  • Cell Seeding: Seed the cell lines in 96-well or 384-well plates at an appropriate density.

  • Compound Treatment: After allowing the cells to adhere, treat them with the compound at various concentrations for a defined period (e.g., 72 hours).

  • Viability Assay: Assess cell viability using a suitable assay, such as the MTT or CellTiter-Glo assay.

  • Data Analysis: Calculate the GI50 (concentration causing 50% growth inhibition) for each cell line and analyze the pattern of activity to identify particularly sensitive cell types.

Table 1: Hypothetical GI50 Data for Imidazo[1,2-a]pyridine-5-carbaldehyde across a Cancer Cell Line Panel

Cell LineTissue of OriginGI50 (µM)
MCF-7Breast2.5
MDA-MB-231Breast1.8
A549Lung> 50
HCT116Colon0.9
K562Leukemia0.5
HeLaCervical25.3

Part 2: Pinpointing the Molecular Target

With a list of prioritized putative targets from in silico studies and a confirmed spectrum of biological activity from phenotypic screening, the next logical step is to definitively identify the direct binding partners of Imidazo[1,2-a]pyridine-5-carbaldehyde.

Affinity-Based Target Identification: Fishing for Binding Partners

Affinity-based proteomics is a powerful technique for identifying the direct molecular targets of a small molecule. This approach involves immobilizing the compound on a solid support and using it as "bait" to capture its binding partners from a cell lysate.

Experimental Protocol: Affinity Chromatography

  • Synthesis of an Affinity Probe: Synthesize a derivative of Imidazo[1,2-a]pyridine-5-carbaldehyde with a linker arm suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads). It is critical to choose a linker position that does not interfere with the compound's biological activity.

  • Immobilization: Covalently attach the affinity probe to the solid support.

  • Lysate Preparation: Prepare a native protein lysate from cells that are sensitive to the compound.

  • Affinity Pull-down: Incubate the lysate with the compound-conjugated beads. As a control, also incubate the lysate with unconjugated beads.

  • Washing and Elution: Wash the beads extensively to remove non-specific binders. Elute the specifically bound proteins, often using a competitive eluent (the free compound) or by changing the buffer conditions.

  • Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).

  • Data Analysis: Compare the proteins identified from the compound-conjugated beads with those from the control beads to identify specific binding partners.

cluster_1 Affinity Chromatography Workflow Synthesis of Affinity Probe Synthesis of Affinity Probe Immobilization on Beads Immobilization on Beads Synthesis of Affinity Probe->Immobilization on Beads Cell Lysate Incubation Cell Lysate Incubation Immobilization on Beads->Cell Lysate Incubation Wash and Elute Wash and Elute Cell Lysate Incubation->Wash and Elute LC-MS/MS Analysis LC-MS/MS Analysis Wash and Elute->LC-MS/MS Analysis Target Identification Target Identification LC-MS/MS Analysis->Target Identification

Caption: Affinity-Based Target Identification Workflow.

Direct Target Engagement: Confirming the Interaction

Once putative targets have been identified, it is essential to confirm a direct physical interaction between the compound and the target protein and to quantify the binding affinity. Biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are the gold standards for this purpose.

Experimental Protocol: Surface Plasmon Resonance (SPR)

  • Protein Immobilization: Immobilize the purified recombinant target protein onto an SPR sensor chip.

  • Compound Injection: Inject a series of concentrations of Imidazo[1,2-a]pyridine-5-carbaldehyde over the chip surface.

  • Binding Measurement: Measure the change in the refractive index at the chip surface as the compound binds to and dissociates from the protein. This generates a sensorgram.

  • Kinetic Analysis: Fit the sensorgram data to a binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Table 2: Hypothetical SPR Data for the Interaction of Imidazo[1,2-a]pyridine-5-carbaldehyde with a Putative Target Kinase

Analyteka (1/Ms)kd (1/s)KD (nM)
Imidazo[1,2-a]pyridine-5-carbaldehyde1.5 x 10^53.0 x 10^-320

Part 3: Dissecting the Molecular Mechanism

With a validated molecular target in hand, the focus shifts to understanding how the interaction between Imidazo[1,2-a]pyridine-5-carbaldehyde and its target leads to the observed cellular phenotype.

Biochemical Assays: Quantifying Target Modulation

Biochemical assays are essential for determining the functional consequence of compound binding to its target. For example, if the target is an enzyme, an inhibition assay is performed to measure the compound's potency.

Experimental Protocol: Kinase Inhibition Assay

  • Assay Setup: In a microplate, combine the purified kinase, its specific substrate, and ATP.

  • Compound Addition: Add Imidazo[1,2-a]pyridine-5-carbaldehyde at a range of concentrations.

  • Reaction Incubation: Incubate the reaction at the optimal temperature for the kinase.

  • Detection: Measure the amount of product formed. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or by measuring ATP consumption using a luminescent assay.

  • IC50 Determination: Plot the percentage of kinase activity against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Pathway Analysis: Connecting Target to Phenotype

To understand the downstream consequences of target engagement in a cellular context, it is crucial to investigate the relevant signaling pathways. Techniques like Western blotting, immunofluorescence, and flow cytometry are invaluable for this purpose.

Experimental Protocol: Western Blotting for Pathway Analysis

  • Cell Treatment: Treat sensitive cells with Imidazo[1,2-a]pyridine-5-carbaldehyde at concentrations around its GI50 value for various time points.

  • Lysate Preparation: Lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies specific for the target protein and key downstream signaling proteins (both in their total and phosphorylated forms).

  • Detection and Analysis: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection. Quantify the band intensities to assess changes in protein expression and phosphorylation status.

cluster_2 Hypothetical Signaling Pathway Compound Imidazo[1,2-a]pyridine- 5-carbaldehyde Target Target Kinase Compound->Target Inhibition Downstream1 Substrate 1 (Phosphorylated) Target->Downstream1 Phosphorylation Downstream2 Substrate 2 (Phosphorylated) Target->Downstream2 Phosphorylation CellularEffect Apoptosis/Cell Cycle Arrest Downstream1->CellularEffect Downstream2->CellularEffect

Caption: Hypothetical Signaling Pathway Inhibition.

Part 4: In Vivo Validation: From Bench to Preclinical Models

The ultimate test of a potential therapeutic agent is its efficacy and safety in a living organism. In vivo studies are essential to validate the mechanism of action and to assess the drug-like properties of Imidazo[1,2-a]pyridine-5-carbaldehyde.

Pharmacokinetic (PK) Profiling

Before efficacy studies can be conducted, it is crucial to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. PK studies determine the exposure of the compound in the body over time.

Experimental Protocol: Murine Pharmacokinetic Study

  • Animal Dosing: Administer Imidazo[1,2-a]pyridine-5-carbaldehyde to a cohort of mice via the intended clinical route (e.g., oral, intravenous).

  • Blood Sampling: Collect blood samples at multiple time points after dosing.

  • Plasma Analysis: Extract the compound from the plasma and quantify its concentration using LC-MS/MS.

  • Parameter Calculation: Calculate key PK parameters, including half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

In Vivo Efficacy Studies

Based on the in vitro activity and PK profile, an appropriate in vivo model can be selected to evaluate the efficacy of Imidazo[1,2-a]pyridine-5-carbaldehyde. For an anticancer agent, a tumor xenograft model is commonly used.

Experimental Protocol: Tumor Xenograft Efficacy Study

  • Tumor Implantation: Implant human cancer cells (selected based on in vitro sensitivity) subcutaneously into immunocompromised mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • Randomization and Dosing: Randomize the mice into vehicle control and treatment groups. Administer Imidazo[1,2-a]pyridine-5-carbaldehyde at a dose and schedule determined from PK studies.

  • Tumor Measurement: Measure the tumor volume at regular intervals throughout the study.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting for target modulation).

Table 3: Hypothetical In Vivo Efficacy Data in a Colon Cancer Xenograft Model

Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) at Day 21% Tumor Growth Inhibition (TGI)
Vehicle Control-1500 ± 250-
Imidazo[1,2-a]pyridine-5-carbaldehyde25750 ± 15050
Imidazo[1,2-a]pyridine-5-carbaldehyde50450 ± 10070

Conclusion

The systematic approach outlined in this guide provides a robust framework for the comprehensive investigation of the mechanism of action of Imidazo[1,2-a]pyridine-5-carbaldehyde. By integrating in silico, in vitro, and in vivo methodologies, researchers can build a compelling, data-driven narrative that elucidates the compound's molecular target, its impact on cellular pathways, and its potential as a therapeutic agent. This multi-pillar strategy ensures scientific rigor and provides the depth of understanding necessary to advance promising compounds like Imidazo[1,2-a]pyridine-5-carbaldehyde through the drug discovery and development pipeline.

References

  • Verma, A., et al. (2022). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Current Organic Chemistry, 26(12), 1145-1167. [Link]

  • Goel, R., Luxami, V., & Paul, K. (2016). Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. Current Topics in Medicinal Chemistry, 16(30), 3590-3616. [Link]

  • El-Sayed, M. A. A., et al. (2023). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega, 8(46), 44005–44018. [Link]

  • Kaur, H., et al. (2023). Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. Archiv der Pharmazie, 356(1), e2200332. [Link]

  • Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(3), 405-427. [Link]

  • Hayakawa, M., et al. (2007). Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 15(1), 49-63. [Link]

  • Shaikh, A., et al. (2023). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Mini-Reviews in Medicinal Chemistry, 23(1), 1-2. [Link]

  • Zheng, Y., et al. (2020). Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry, 63(6), 3020-3033. [Link]

  • Cosimelli, B., et al. (2014). Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling. European Journal of Medicinal Chemistry, 83, 45-56. [Link]

  • Wang, T., et al. (2015). Design, Synthesis and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel DPP-4 Inhibitors. Chemical Biology & Drug Design, 86(4), 849-856. [Link]

  • Abrahams, K. A., et al. (2012). Identification of novel imidazo[1,2-a]pyridine inhibitors targeting M. tuberculosis QcrB. PloS one, 7(11), e46032. [Link]

  • Fassihi, A., et al. (2024). Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. Current Drug Discovery Technologies, 21(1), e010224225804. [Link]

  • Mao, Y., et al. (2017). Structure-based design and synthesis of imidazo[1,2-a]pyridine derivatives as novel and potent Nek2 inhibitors with in vitro and in vivo antitumor activities. European Journal of Medicinal Chemistry, 126, 1083-1106. [Link]

  • Abrahams, K. A., et al. (2012). Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB. University of Birmingham Research Portal. [Link]

  • Khan, I., et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega, 7(26), 22359-22373. [Link]

  • Kallan, N. C., et al. (2013). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. ACS Medicinal Chemistry Letters, 4(10), 987-992. [Link]

  • El-Sayed, M. A. A., et al. (2023). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega, 8(46), 44005–44018. [Link]

  • Kumar, A., et al. (2023). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking In-vestigations (2017-2022). Current Organic Synthesis, 20(1), 1-2. [Link]

  • Sharma, P., & Kumar, A. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35245-35264. [Link]

  • Svatunek, D., et al. (2020). Discovery of Novel Human Constitutive Androstane Receptor Agonists with the Imidazo[1,2-a]pyridine Structure. Journal of Medicinal Chemistry, 63(7), 3564-3582. [Link]

  • Wang, Y., et al. (2022). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules, 27(21), 7434. [Link]

  • El-Sayed, M. A. A., et al. (2023). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega, 8(46), 44005–44018. [Link]

  • Wagare, D. S., et al. (2022). Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. Journal of the Indian Chemical Society, 99(12), 100788. [Link]

Sources

An In-depth Technical Guide to Imidazo[1,2-a]pyridine-5-carbaldehyde: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Core and the Strategic Aldehyde

The imidazo[1,2-a]pyridine scaffold is a fused heterocyclic system recognized in medicinal chemistry as a "privileged structure".[1] Its rigid, bicyclic framework is present in numerous clinically successful drugs, including Zolpidem (an insomnia therapeutic), Alpidem (an anxiolytic), and Soraprazan (an anti-ulcer agent).[1][2] The scaffold's unique electronic properties and its ability to engage in various biological interactions make it a cornerstone for the development of novel therapeutics targeting a wide spectrum of diseases, from infectious agents to cancer.[2][3]

This guide focuses on a specific, strategically important derivative: Imidazo[1,2-a]pyridine-5-carbaldehyde . The introduction of a formyl (-CHO) group at the C5 position of the pyridine ring transforms the core scaffold into a highly versatile synthetic intermediate. While functionalization of the electron-rich imidazole ring (particularly at the C3 position) is common, modification of the pyridine ring offers an alternative vector for structural diversification.[4][5] The aldehyde group serves as a crucial chemical handle, enabling a multitude of subsequent transformations to build molecular complexity and explore structure-activity relationships (SAR) in drug design. This document provides a comprehensive overview of the synthesis, reactivity, and applications of this key building block for researchers and professionals in drug development.

Synthesis of Imidazo[1,2-a]pyridine-5-carbaldehyde

The direct formylation of the imidazo[1,2-a]pyridine core presents a regioselectivity challenge. The C3 position is the most electron-rich and, therefore, the most susceptible to electrophilic attack, making it the typical site for reactions like the Vilsmeier-Haack formylation.[5][6] Achieving substitution at the C5 position requires specific strategies, often involving either a pre-functionalized pyridine precursor or directing group strategies, though literature on direct C5 formylation is less common than for C3.

The most plausible and widely used method for introducing a formyl group onto an electron-rich heterocyclic system is the Vilsmeier-Haack reaction .[7][8] This reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[9]

Proposed Synthetic Pathway: Vilsmeier-Haack Formylation

The reaction proceeds via the formation of the electrophilic chloroiminium ion (Vilsmeier reagent), which is then attacked by the electron-rich imidazo[1,2-a]pyridine ring. Subsequent hydrolysis of the resulting iminium salt intermediate yields the final aldehyde.

G cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF DMF Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Reagent + POCl₃ POCl3 POCl₃ POCl3->Reagent IP Imidazo[1,2-a]pyridine Intermediate Iminium Salt Intermediate IP->Intermediate + Vilsmeier Reagent (Attack at C5) Product Imidazo[1,2-a]pyridine- 5-carbaldehyde Intermediate->Product + H₂O

Caption: Proposed Vilsmeier-Haack synthesis of Imidazo[1,2-a]pyridine-5-carbaldehyde.

Experimental Protocol (Representative)

Causality Note: This protocol is a generalized representation of the Vilsmeier-Haack reaction adapted for this specific scaffold. The choice of solvent (e.g., dichloroethane) is based on its inertness and appropriate boiling point. The reaction is typically run at low temperatures initially to control the exothermic formation of the Vilsmeier reagent, followed by heating to drive the electrophilic substitution. An aqueous workup with a base is critical for hydrolyzing the iminium intermediate and neutralizing the acidic reaction mixture.

Materials:

  • Imidazo[1,2-a]pyridine

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Water

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes (or equivalent solvent system for chromatography)

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF (3.0 eq.) and the chosen anhydrous solvent (e.g., DCE).

  • Cool the flask to 0 °C in an ice bath.

  • Add POCl₃ (1.2 eq.) dropwise via the dropping funnel over 20-30 minutes, maintaining the internal temperature below 10 °C.

  • Stir the mixture at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.

  • Add a solution of Imidazo[1,2-a]pyridine (1.0 eq.) in the anhydrous solvent to the reaction mixture dropwise at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (typically 60-80 °C) for 2-4 hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture back to 0 °C and carefully quench by slowly adding it to a vigorously stirred mixture of crushed ice and saturated NaHCO₃ solution until the pH is basic (~8-9).

  • Stir the resulting mixture for 1 hour at room temperature to ensure complete hydrolysis.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate gradient of ethyl acetate in hexanes to yield the pure Imidazo[1,2-a]pyridine-5-carbaldehyde.

Physicochemical and Spectroscopic Data

Summarized below are the key properties of Imidazo[1,2-a]pyridine-5-carbaldehyde. Spectroscopic data are predicted based on the structure and analysis of similar compounds, as detailed experimental spectra are not widely published.

PropertyValueReference
CAS Number 372147-50-7[10]
Molecular Formula C₈H₆N₂O[10]
Molecular Weight 146.15 g/mol [10]
Appearance Solid[10]
Melting Point 123-126 °C[10]
¹H NMR (Predicted) δ ~9.9-10.1 (s, 1H, -CHO), δ ~7.5-8.5 (m, 5H, Ar-H)N/A
¹³C NMR (Predicted) δ ~190 (-CHO), δ ~115-150 (Ar-C)N/A
InChI Key IZZPLXLDWJCBDF-UHFFFAOYSA-N[10]

Chemical Reactivity and Synthetic Utility

The 5-carbaldehyde group is a gateway to a vast array of chemical transformations, making the molecule an invaluable building block for creating libraries of diverse compounds for biological screening. The aldehyde can participate in reactions both as an electrophile and, after conversion, as a precursor to other functional groups.

Key Transformations:

  • Condensation Reactions: Reacts with active methylene compounds (e.g., malononitrile, cyanoacetates) in Knoevenagel condensations, or with ylides in Wittig reactions to form C=C double bonds.

  • Reductive Amination: A cornerstone of medicinal chemistry, this reaction with primary or secondary amines in the presence of a reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN) forms C-N bonds, allowing the introduction of diverse amine side chains.

  • Oxidation: Can be oxidized to the corresponding carboxylic acid using agents like potassium permanganate (KMnO₄) or silver oxide (Ag₂O). The resulting acid is a versatile functional group for amide bond formation.

  • Reduction: Can be reduced to the primary alcohol using reducing agents like sodium borohydride (NaBH₄), providing another point for diversification (e.g., ether formation).

  • Multicomponent Reactions: Can serve as the aldehyde component in reactions like the Ugi or Passerini reactions to rapidly build complex molecular scaffolds.[11]

G cluster_out Derivative Classes center Imidazo[1,2-a]pyridine- 5-carbaldehyde Amine Secondary/Tertiary Amines center->Amine Reductive Amination (+ R₂NH, [H]) Alkene Stilbene/Cinnamate Analogs center->Alkene Wittig/Knoevenagel (+ Ylide / CH₂(CN)₂ ) Acid Carboxylic Acids & Amide Derivatives center->Acid Oxidation (+ [O]) Alcohol Benzyl Alcohols & Ethers center->Alcohol Reduction (+ [H])

Caption: Key synthetic transformations of Imidazo[1,2-a]pyridine-5-carbaldehyde.

Applications in Drug Discovery

The true value of Imidazo[1,2-a]pyridine-5-carbaldehyde lies in its role as a precursor to potent, biologically active molecules. The ability to introduce diverse substituents at the C5 position allows for fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties (ADME).

Workflow: From Building Block to Lead Compound

The general workflow involves using the 5-carbaldehyde in one of the key reactions described above to synthesize a library of analogs, which are then subjected to biological screening to identify lead compounds.

G A Imidazo[1,2-a]pyridine- 5-carbaldehyde B Parallel Synthesis (e.g., Reductive Amination, Knoevenagel Condensation) A->B C Library of C5-Substituted Imidazo[1,2-a]pyridines B->C D High-Throughput Biological Screening (e.g., Kinase Assays, Anti-TB Assays) C->D E Hit Identification & SAR Analysis D->E F Lead Optimization E->F F->B Iterative Design G Preclinical Candidate F->G

Caption: Drug discovery workflow utilizing Imidazo[1,2-a]pyridine-5-carbaldehyde.

Therapeutic Areas of Interest:

  • Antituberculosis Agents: Imidazo[1,2-a]pyridine amides have emerged as a promising class of antituberculosis agents. The 5-carbaldehyde can be converted to a carboxylic acid and subsequently an amide to generate novel analogs for screening.

  • Kinase Inhibitors: Many kinase inhibitors feature a core heterocycle with extended side chains that occupy specific binding pockets. The 5-carbaldehyde is an ideal starting point for building these side chains to target kinases implicated in cancer, such as PDGFR.

  • CNS Agents: Given the prevalence of the imidazo[1,2-a]pyridine scaffold in CNS drugs, the 5-carbaldehyde provides a route to novel derivatives for screening against neurological targets.

Conclusion and Future Outlook

Imidazo[1,2-a]pyridine-5-carbaldehyde is more than just a chemical compound; it is a strategic tool for innovation in medicinal chemistry. Its synthesis, while requiring careful control of regioselectivity, unlocks a wealth of chemical diversity. The aldehyde functionality serves as a reliable and versatile anchor point for constructing complex molecular architectures tailored for specific biological targets. As the demand for novel therapeutics continues to grow, the intelligent application of such well-positioned building blocks will be paramount in accelerating the discovery of the next generation of medicines. Future research will likely focus on developing more regioselective C-H functionalization methods to access the C5-aldehyde directly and on applying it in novel multicomponent reactions to further expand the accessible chemical space.

References

  • Chahal, M., Dhillon, S., Rani, P., & Kinger, M. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. Available at: [Link]

  • LookChem. (n.d.). Cu-Catalyzed selective C3-formylation of imidazo[1,2-a]pyridine C-H bonds with DMSO using molecular oxygen. Available at: [Link]

  • MDPI. (2022). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules. Available at: [Link]

  • Chahal, M., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. Available at: [Link]

  • MDPI. (2024). Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. Chem. Proc.. Available at: [Link]

  • Islamic University Journal. (2006). SYNTHESIS OF SOME NEW SUBSTITUTED IMIDAZO(1,2-a)PYRIDINES AND THEIR 2-ONE DERIVATIVES. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of imidazo[1,5-a]pyridine carbaldehyde. Available at: [Link]

  • ACS Publications. (2019). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega. Available at: [Link]

  • Semantic Scholar. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update. Available at: [Link]

  • S. P. S., & P. S. S. (2011). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. Available at: [Link]

  • ResearchGate. (n.d.). Formylation of Furyl-substituted Imidazo[1,2-a]pyridine, Imidazo[1,2-a]pyrimidine and Imidazo[2,1-b]thiazole. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Available at: [Link]

  • ResearchGate. (n.d.). C5‐Hydroxyalkylation of imidazo[1,2‐a]pyridines. Available at: [Link]

  • National Center for Biotechnology Information. (2022). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules. Available at: [Link]

  • Royal Society of Chemistry. (2022). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry. Available at: [Link]

  • E3S Web of Conferences. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. Available at: [Link]

  • Semantic Scholar. (2021). Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine- 1-yl)pyridinium Salts. Available at: [Link]

  • ResearchGate. (n.d.). Cu-Catalyzed selective C3-formylation of imidazo[1,2-a]pyridine C–H bonds with DMSO using molecular oxygen. Available at: [Link]

  • ResearchGate. (2020). Recent synthetic scenario on imidazo[1,2-a]pyridines chemical intermediate. Available at: [Link]

  • Royal Society of Chemistry. (2021). Functionalization of imidazo[1,2-a]pyridines via radical reactions. Organic Chemistry Frontiers. Available at: [Link]

Sources

The Imidazo[1,2-a]pyridine Scaffold: A Comprehensive Guide to Structure-Activity Relationships in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1][2] This "privileged structure" serves as the foundation for numerous therapeutic agents, demonstrating a broad spectrum of pharmacological effects, including anticancer, antitubercular, antiviral, and kinase inhibitory properties.[3][4] This in-depth technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of imidazo[1,2-a]pyridine analogs. By dissecting the impact of substitutions at various positions on the bicyclic ring system, we aim to provide researchers, scientists, and drug development professionals with a foundational understanding to guide the rational design of novel and potent therapeutic agents.

Introduction: The Allure of the Imidazo[1,2-a]pyridine Core

The imidazo[1,2-a]pyridine system is a fused bicyclic heterocycle consisting of an imidazole ring fused to a pyridine ring. Its rigid, planar structure and the presence of nitrogen atoms capable of forming hydrogen bonds make it an ideal scaffold for interacting with various biological targets. The numbering of the imidazo[1,2-a]pyridine ring system, crucial for understanding SAR, is as follows:

Caption: SAR hotspots on the imidazo[1,2-a]pyridine scaffold.

SAR in Specific Therapeutic Areas

Antitubercular Activity

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for new antitubercular agents. [5][6]Imidazo[1,2-a]pyridines have emerged as a promising class of compounds targeting Mtb. [7] A notable example is the development of imidazo[1,2-a]pyridine-3-carboxamides. SAR studies have revealed that:

  • C2 Position: Small alkyl groups like methyl are generally favored.

  • C7 Position: Both methyl and chloro substituents have shown good activity, with the 7-chloro group sometimes leading to a slight decrease in potency compared to 7-methyl. [8]* C3-Carboxamide: The nature of the substituent on the amide nitrogen is critical. Bulky and lipophilic biaryl ethers at this position have demonstrated nanomolar potency against Mtb. [7][8] The mechanism of action for many of these antitubercular analogs involves the inhibition of QcrB, a subunit of the cytochrome bc1 complex, which is essential for the electron transport chain and ATP synthesis in Mtb. [7]

    Compound C2-Substituent C7-Substituent C3-Carboxamide Substituent MIC (μM) against Mtb H37Rv Reference
    Analog 1 -CH3 -CH3 -NH-(4-phenoxyphenyl) ≤0.006 [8]
    Analog 2 -CH3 -Cl -NH-(4-phenoxyphenyl) ≤0.006 [8]
    Analog 3 -CH3 -CH3 -NH-(4-(4-chlorophenoxy)phenyl) 0.006 [8]

    | Analog 4 | -CH3 | -Cl | -NH-(4-(4-fluorophenoxy)phenyl) | 0.004 | [8]|

Anticancer Activity

Imidazo[1,2-a]pyridines have been extensively investigated as anticancer agents, with many analogs acting as potent kinase inhibitors. [9]The dysregulation of protein kinases is a hallmark of many cancers, making them attractive therapeutic targets.

3.2.1. PI3K/mTOR Dual Inhibitors

The PI3K/Akt/mTOR signaling pathway is frequently overactivated in cancer. [10]Imidazo[1,2-a]pyridine derivatives have been developed as potent dual inhibitors of PI3K and mTOR. [10]SAR studies in this area have highlighted the importance of specific substitutions:

  • C3 Position: A morpholino group is often found to be optimal for activity.

  • C6 Position: A substituted pyrazole or similar heterocycle is crucial for potent inhibition.

  • C8 Position: The presence of a methyl group can enhance activity.

3.2.2. c-Met Inhibitors

The receptor tyrosine kinase c-Met is another important target in cancer therapy. [11]SAR exploration of imidazo[1,2-a]pyridines as c-Met inhibitors has led to the identification of highly potent compounds. [11][12]Key findings include:

  • C6 Position: A (1-methyl-1H-pyrazol-4-yl) group has been shown to be a favorable substituent. [12]* Hinge-Binding Moiety: An imidazo[1,2-a]pyridine core itself can act as a hinge-binding motif, with the nitrogen at position 1 interacting with the kinase hinge region. [12]

    Target Key Structural Features Example IC50 Reference
    PI3Kα 3-(4-Fluorophenyl)sulfonyl-1H-pyrazol-3-yl at C3, methyl at C2 1.8 nM [13]
    PI3K/mTOR Morpholino at C3, substituted pyrazole at C6 PI3Kα: 1.2 nM, mTOR: 3.8 nM [10]
    Nek2 Varied substitutions, with a 2,4-dichlorophenyl group at C2 showing high potency 38 nM (MGC-803 cells) [14]

    | c-Met | (1-(Imidazo[1,2-a]pyridin-6-yl)ethyl) at N1 of a triazolopyrazine core | 0.006 µM | [12]|

Antibacterial Activity

Beyond their antitubercular effects, imidazo[1,2-a]pyridines have also been explored for their broader antibacterial activity. A recent study investigated a series of azo-linked imidazo[1,2-a]pyridine derivatives. [15]The SAR of these compounds indicated that:

  • Azo-Linkage: The presence of an azo functional group linked to the imidazo[1,2-a]pyridine core was a key feature of the synthesized series.

  • Substituents on the Phenyl Ring: The nature and position of substituents on the phenyl ring of the azo moiety influenced the antibacterial potency. A compound with a 4-chloro substituent exhibited the most potent activity. [15] Molecular docking studies suggested that these compounds may exert their antibacterial effect by binding to bacterial GyrB. [15]

Experimental Protocols: A Self-Validating System

The elucidation of SAR is fundamentally dependent on robust and reproducible experimental protocols. The following provides a generalized workflow for the synthesis and biological evaluation of novel imidazo[1,2-a]pyridine analogs.

General Synthetic Workflow

The synthesis of imidazo[1,2-a]pyridines often involves the condensation of a 2-aminopyridine with an α-haloketone (Groebke-Blackburn-Bienaymé reaction) or a related multicomponent reaction. [16]

Synthesis_Workflow start Starting Materials (2-Aminopyridine, Aldehyde, Isocyanide) synthesis One-Pot Three-Component Reaction (e.g., Iodine-catalyzed) start->synthesis purification Purification (Column Chromatography) synthesis->purification characterization Structural Characterization (NMR, Mass Spectrometry, FTIR) purification->characterization biological_eval Biological Evaluation characterization->biological_eval

Caption: Generalized synthetic and evaluation workflow.

Step-by-Step Synthesis (Example: Groebke-Blackburn-Bienaymé Reaction):

  • Reactant Preparation: Dissolve the substituted 2-aminopyridine, aldehyde, and isocyanide in a suitable solvent (e.g., methanol or ethanol).

  • Catalyst Addition: Add a catalytic amount of an acid or Lewis acid catalyst (e.g., scandium(III) triflate).

  • Reaction: Stir the mixture at room temperature or under reflux for a specified period (typically 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

  • Characterization: Confirm the structure of the purified compound using spectroscopic methods such as 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

In Vitro Biological Assays

4.2.1. Kinase Inhibition Assay (Example: PI3Kα)

This protocol is based on a scintillation proximity assay (SPA). [13]

  • Reaction Mixture Preparation: In a 96-well plate, combine the PI3Kα enzyme, the test compound (at various concentrations), and a biotinylated PIP2 substrate in an assay buffer.

  • Initiation of Reaction: Add ATP to initiate the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Termination of Reaction: Stop the reaction by adding a stop solution containing EDTA.

  • Detection: Add streptavidin-coated SPA beads. The biotinylated PIP3 product binds to the beads, bringing the radiolabel in close proximity to the scintillant, generating a signal that is measured by a microplate scintillation counter.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme activity.

4.2.2. Antitubercular Activity Assay (Microplate Alamar Blue Assay - MABA)

  • Inoculum Preparation: Prepare a suspension of Mycobacterium tuberculosis H37Rv in a suitable broth (e.g., Middlebrook 7H9).

  • Compound Dilution: Serially dilute the test compounds in a 96-well microplate.

  • Inoculation: Add the Mtb inoculum to each well. Include positive (drug-free) and negative (no bacteria) controls.

  • Incubation: Incubate the plates at 37°C for 5-7 days.

  • Addition of Alamar Blue: Add Alamar Blue solution to each well and re-incubate for 24 hours.

  • Reading: Measure the fluorescence or absorbance. A change in color from blue to pink indicates bacterial growth.

  • MIC Determination: The minimum inhibitory concentration (MIC) is defined as the lowest concentration of the compound that prevents a color change.

Conclusion and Future Perspectives

The imidazo[1,2-a]pyridine scaffold has proven to be a remarkably fruitful starting point for the development of novel therapeutic agents. The extensive SAR studies conducted to date have provided invaluable insights into the structural requirements for potent and selective activity against a wide range of biological targets. The future of drug discovery with this privileged core will likely involve:

  • Structure-Based Drug Design: The increasing availability of crystal structures of target proteins will enable more rational, structure-guided design of next-generation inhibitors.

  • Exploration of New Therapeutic Areas: The versatile nature of the imidazo[1,2-a]pyridine core suggests that its potential is not limited to the currently explored areas. Further screening against other targets is warranted.

  • Optimization of ADME-T Properties: A continued focus on improving the absorption, distribution, metabolism, excretion, and toxicity (ADME-T) profiles of these compounds will be crucial for their successful clinical translation.

By leveraging the wealth of existing SAR data and employing modern drug discovery tools, the imidazo[1,2-a]pyridine scaffold is poised to deliver new and effective medicines for a variety of human diseases.

References

  • Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. RSC Medicinal Chemistry. [Link] [7][5][6]2. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. [Link] [15]3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Bentham Science. [Link] [1]4. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. [Link] [2]5. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. PubMed. [Link] [13]6. Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. PubMed. [Link] [14]7. Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. ACS Publications. [Link] [10]8. Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors. PMC - NIH. [Link] [11]9. Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. PubMed. [Link] [9]10. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. PubMed. [Link] 11. The anticancer SAR studies of imidazo[1,2-a]pyrazine (10a–m) and... ResearchGate. [Link] [16]12. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. PMC - NIH. [Link] [8]13. Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-t[5][6][15]riazolo[4,5-b]pyrazine (Volitinib) as a Highly Potent. ACS Publications. [Link]

Sources

Imidazo[1,2-a]pyridine-5-carbaldehyde theoretical calculations

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical and Computational Analysis of Imidazo[1,2-a]pyridine-5-carbaldehyde for Drug Discovery

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of pharmacological activities.[1][2] Imidazo[1,2-a]pyridine-5-carbaldehyde represents a key derivative, serving both as a versatile synthetic intermediate and a molecule of intrinsic interest for therapeutic development. This technical guide provides a comprehensive framework for the theoretical and computational characterization of this compound. We delve into the core principles and practical application of Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) for elucidating its structural, electronic, and spectroscopic properties. Furthermore, we present a detailed workflow for employing molecular docking simulations to predict its interaction with biological targets, a critical step in modern drug discovery. This document is intended for researchers, computational chemists, and drug development professionals, offering both foundational knowledge and actionable, step-by-step protocols to leverage in silico techniques for accelerating the design of novel therapeutics based on the imidazo[1,2-a]pyridine core.

The Significance of Imidazo[1,2-a]pyridine-5-carbaldehyde in Drug Discovery

The imidazo[1,2-a]pyridine core is a nitrogen-bridged heterocyclic system frequently described as a "privileged scaffold" in medicinal chemistry.[3] Its derivatives have demonstrated a remarkable range of biological activities, including anticancer, anti-inflammatory, antiviral, and antiulcer properties.[4][5][6] This versatility stems from the scaffold's unique electronic and structural features, which allow it to interact with a wide array of biological targets.

Imidazo[1,2-a]pyridine-5-carbaldehyde (CAS: 372147-50-7) is a particularly important member of this family. The aldehyde functional group at the 5-position is a potent chemical handle. It can act as an anchor for synthetic elaboration, enabling the construction of diverse chemical libraries for high-throughput screening. Moreover, the carbonyl group itself can be a critical pharmacophoric element, participating in key hydrogen bonding or covalent interactions within a protein's active site.

Understanding the fundamental quantum chemical properties of this molecule is paramount. Theoretical calculations provide invaluable insights into its stability, reactivity, and potential for intermolecular interactions, guiding both synthetic strategy and rational drug design. This guide outlines the computational methodologies to unlock this understanding.

Foundational Theoretical Concepts: A Primer

Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical method that forms the bedrock of modern computational chemistry. Instead of solving the complex many-electron Schrödinger equation, DFT determines the electronic energy of a molecule based on its electron density. This approach offers a remarkable balance of computational efficiency and accuracy, making it the workhorse for studying molecules of pharmaceutical interest.[7] It allows for the precise calculation of molecular geometries, energies, and electronic properties.

The Synergy of Functionals and Basis Sets

The accuracy of a DFT calculation is critically dependent on the choice of two key components: the exchange-correlation functional and the basis set.

  • Functional: The functional approximates the exchange-correlation energy, a complex term accounting for quantum mechanical effects. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely used and has been shown to provide reliable results for a broad range of organic molecules, including imidazo[1,2-a]pyridine derivatives.[4][8][9][10]

  • Basis Set: A basis set is a set of mathematical functions used to construct the molecular orbitals. The Pople-style basis set, such as 6-311++G(d,p) , is a common and robust choice. The notation indicates a triple-zeta valence shell description with diffuse functions (++) on heavy atoms and hydrogen, and polarization functions (d,p) on heavy atoms and hydrogen, respectively. This combination provides the flexibility needed to accurately describe the electron distribution, especially for systems with heteroatoms and potential non-covalent interactions.[9][11]

Time-Dependent DFT (TD-DFT)

To investigate the behavior of a molecule upon absorption of light, we must consider its electronic excited states. Time-Dependent Density Functional Theory (TD-DFT) is an extension of ground-state DFT that allows for the calculation of electronic transition energies and oscillator strengths.[12][13] This makes it an indispensable tool for predicting and interpreting UV-Visible absorption spectra.

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand, such as our compound) to a second molecule (a receptor, typically a protein).[14][15] By sampling a vast number of possible conformations and scoring them based on interaction energies, docking provides crucial insights into how a potential drug might bind to its biological target, guiding lead optimization and structure-activity relationship (SAR) studies.[1]

Computational Workflow for Molecular Characterization

A systematic computational analysis provides a deep understanding of a molecule's intrinsic properties. The following workflow is a robust approach for characterizing Imidazo[1,2-a]pyridine-5-carbaldehyde.

G cluster_0 Computational Analysis Workflow A 1. Input Structure Generation (Imidazo[1,2-a]pyridine-5-carbaldehyde) B 2. Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B C 3. Frequency Analysis (Confirm Minimum Energy State) B->C Optimized Geometry D 4. Property Calculation (FMO, MEP, etc.) C->D Validated Structure E 5. Excited State Calculation (TD-DFT) C->E Validated Structure F 6. Data Analysis & Interpretation D->F E->F

Caption: A standard workflow for the quantum chemical characterization of a molecule.

Experimental Protocol: Geometry Optimization and Frequency Analysis
  • Structure Creation: Build the 3D structure of Imidazo[1,2-a]pyridine-5-carbaldehyde using molecular modeling software (e.g., GaussView, Avogadro).

  • Initial Optimization: Perform a preliminary geometry optimization using a lower-level theory or molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry.

  • DFT Calculation Setup: Prepare an input file for a quantum chemistry package (e.g., Gaussian). Specify the following keywords:

    • #p B3LYP/6-311++G(d,p) Opt Freq

    • Opt: Requests a geometry optimization to find the lowest energy structure.

    • Freq: Requests a frequency calculation to be performed on the optimized geometry.

  • Execution: Run the calculation.

  • Validation (Self-Validation System):

    • Convergence: Ensure the optimization calculation has converged successfully by checking the log file for convergence criteria satisfaction.

    • Frequency Check: The most critical validation step. After the calculation is complete, examine the results of the frequency analysis. A true energy minimum will have zero imaginary frequencies . The presence of one or more imaginary frequencies indicates a saddle point (a transition state), and the geometry must be perturbed and re-optimized.

Analysis of Molecular Structure and Stability

The optimized geometry provides the most stable 3D arrangement of the atoms. Analysis of key bond lengths and angles can reveal insights into electronic delocalization and steric effects.

Table 1: Predicted Key Geometric Parameters for Imidazo[1,2-a]pyridine-5-carbaldehyde (DFT/B3LYP/6-311++G(d,p))

Parameter Description Predicted Value (Å or °)
C=O Carbonyl bond length ~1.22
C-C(HO) Bond between ring and aldehyde ~1.48
N-C (imidazole) Imidazole ring bonds ~1.32 - 1.39
N-C (pyridine) Pyridine ring bonds ~1.35 - 1.41
Dihedral Angle Angle of aldehyde relative to ring ~0° (planar)

(Note: These are representative values based on typical calculations for similar structures.)

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactivity.

  • HOMO: Represents the ability to donate an electron (nucleophilicity). For Imidazo[1,2-a]pyridine-5-carbaldehyde, the HOMO is expected to be distributed across the fused ring system.

  • LUMO: Represents the ability to accept an electron (electrophilicity). The LUMO is anticipated to have significant density on the carbaldehyde group and the pyridine ring.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more easily excitable and reactive.[8][10]

Table 2: Calculated Electronic Properties

Property Description Predicted Value (eV)
EHOMO Energy of the Highest Occupied MO -6.5 to -7.5
ELUMO Energy of the Lowest Unoccupied MO -2.0 to -3.0
ΔE (Gap) ELUMO - EHOMO ~4.0 to 5.0

(Note: Values are illustrative and depend on the exact computational level.)

Molecular Electrostatic Potential (MEP) Mapping

An MEP map visualizes the electrostatic potential on the electron density surface, revealing regions prone to electrophilic or nucleophilic attack.[4]

  • Red/Yellow Regions (Negative Potential): Indicate electron-rich areas. For our molecule, these are expected around the carbonyl oxygen and the nitrogen atom of the pyridine ring, marking them as likely sites for electrophilic attack or hydrogen bond acceptance.

  • Blue Regions (Positive Potential): Indicate electron-poor areas. These are expected around the hydrogen atoms, particularly the aldehyde proton.

Simulating Spectroscopic Properties

The validated DFT calculation provides valuable spectroscopic data.

  • Infrared (IR) Spectrum: The calculated vibrational frequencies correspond to the molecule's vibrational modes. The most intense peak is predicted to be the C=O stretch of the aldehyde group, typically calculated around 1700-1750 cm⁻¹.

  • UV-Vis Spectrum: TD-DFT calculations can predict the primary electronic transitions. For conjugated systems like this, one would expect strong π → π* transitions, which can be compared with experimental data to validate the computational model.[12][13]

Application in Drug Development: In Silico Screening

Once the molecule is characterized, its potential as a drug candidate can be explored through molecular docking.

G cluster_1 Molecular Docking Workflow P1 1. Prepare Protein Receptor (e.g., Kinase, PDB ID) P3 3. Define Binding Site (Grid Generation) P1->P3 P2 2. Prepare Ligand (Optimized Imidazo[1,2-a]pyridine-5-carbaldehyde) P4 4. Run Docking Simulation (e.g., AutoDock, Glide) P2->P4 P3->P4 P5 5. Analyze Results (Binding Poses & Scores) P4->P5

Caption: A generalized workflow for performing molecular docking simulations.

Experimental Protocol: Molecular Docking
  • Receptor Preparation: Download the crystal structure of a target protein from the Protein Data Bank (PDB). Prepare the receptor by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: Use the DFT-optimized, low-energy 3D structure of Imidazo[1,2-a]pyridine-5-carbaldehyde. Assign appropriate atom types and charges.

  • Binding Site Definition: Define the active site for docking. This is typically done by creating a grid box centered on a co-crystallized ligand or catalytically important residues.

  • Docking Execution: Run the docking algorithm using software like AutoDock Vina or Schrödinger Glide. The software will generate a series of possible binding poses for the ligand.

  • Result Analysis:

    • Binding Affinity: Analyze the predicted binding affinity (or docking score), usually given in kcal/mol. More negative values indicate stronger predicted binding.

    • Pose Visualization: Visually inspect the top-scoring poses. Examine the intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and π-π stacking, between the ligand and the protein residues. This analysis is crucial for understanding the structural basis of binding.

ADMET and Drug-Likeness Prediction

Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is vital. In silico tools can predict these properties and assess drug-likeness based on criteria like Lipinski's Rule of Five.[8][10]

Table 3: Predicted Physicochemical and Drug-Likeness Properties

Property Rule/Metric Predicted Value Compliance
Molecular Weight < 500 g/mol 146.15 Yes
LogP (Lipophilicity) < 5 ~1.5 - 2.0 Yes
H-Bond Donors ≤ 5 0 Yes
H-Bond Acceptors ≤ 10 3 (2 N, 1 O) Yes
TPSA (Polar Surface Area) < 140 Ų ~40 - 50 Ų Yes

(Note: Values are estimations from standard prediction algorithms.)

Conclusion and Future Directions

Theoretical calculations provide a powerful, cost-effective, and rapid means of characterizing potential drug candidates like Imidazo[1,2-a]pyridine-5-carbaldehyde. The workflows detailed in this guide, from DFT-based structural and electronic analysis to molecular docking, offer a robust framework for generating actionable data to guide drug discovery efforts. The insights gained from these in silico methods can prioritize synthetic targets, explain structure-activity relationships, and ultimately accelerate the journey from compound to clinic.

Future computational studies could involve more advanced techniques such as:

  • Molecular Dynamics (MD) Simulations: To study the stability of the ligand-protein complex over time and analyze the role of solvent.[9][11]

  • Quantitative Structure-Activity Relationship (QSAR): To build predictive models for the biological activity of a series of related derivatives.[14]

  • Free Energy Perturbation (FEP): For more accurate calculations of relative binding affinities.

By integrating these computational strategies, researchers can fully leverage the therapeutic potential of the versatile imidazo[1,2-a]pyridine scaffold.

References

  • Kumar, A., et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega. Available at: [Link]

  • El-Sayed, N. F., et al. (2024). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. Available at: [Link]

  • El-Malah, A. A., et al. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Informatics in Medicine Unlocked. Available at: [Link]

  • Kumar, A., et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega. Available at: [Link]

  • Shaikh, I. N., et al. (2021). Computational Studies on Imidazo[1,2-a] Pyridine-3-Carboxamide Analogues as Antimycobacterial Agents: Common Pharmacophore Generation, Atom-based 3D-QSAR, Molecular dynamics Simulation, QikProp, Molecular Docking and Prime MMGBSA Approaches. ResearchGate. Available at: [Link]

  • Meanwell, N. A., et al. (1991). Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents. Journal of Medicinal Chemistry. Available at: [Link]

  • Hayakawa, M., et al. (2007). Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Al-Ostath, R. A., et al. (2024). Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives. ResearchGate. Available at: [Link]

  • Al-Hamdani, A. A. S., et al. (2024). Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies. Available at: [Link]

  • Kumar, A., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets. Available at: [Link]

  • El-Sayed, N. F., et al. (2024). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. Available at: [Link]

  • Cilibrizzi, A., et al. (2022). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. Available at: [Link]

  • Volpi, G., et al. (2023). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. Molecules. Available at: [Link]

  • Liu, X., et al. (2026). Synthesis, single-crystal X-ray analysis, spectroscopic, and anti-proliferative evaluation of imidazo[1,2-b]pyridazine. Journal of Molecular Structure. Available at: [Link]

  • Khan, I., et al. (2019). Synthesis, characterization and biological activities of imidazo[1,2-a]pyridine based gold(III) metal complexes. Heliyon. Available at: [Link]

  • Cojocaru, C., et al. (2025). Molecular structure, DFT computations, and docking studies of an imidazo[1,2-a]pyridine derivative containing 1,2,3-triazole and 4-bromophenyl moieties. Journal of Molecular Modeling. Available at: [Link]

  • Roohi, H., et al. (2024). Fine-tuning the photophysical properties of Imidazo[1,2-a]pyridine-based dyes by the change in substituent and solvent media: DFT and TD-DFT studies. ResearchGate. Available at: [Link]

  • Tazzour, I., et al. (2021). Synthesis of New Dyes from Imidazo[1,2-a]Pyridine: Tautomerism, Spectroscopic Characterisation, DFT/TD-DFT Calculations, Atoms in Molecules Analyses and Antibacterial Activities. ResearchGate. Available at: [Link]

  • Imtiaz, M. (2020). A Review on the Photophysical Properties of Imidazo[1,2-A]Pyridines. International Journal of Research Publication and Reviews. Available at: [Link]

  • El-Azhary, M., et al. (2024). Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents. RSC Advances. Available at: [Link]

  • Karabacak, M., et al. (2010). FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes. ResearchGate. Available at: [Link]

  • Ziebart, C., et al. (2012). Synthesis and Optical and Theoretical Characterization of Imidazo[5,1‐a]isoquinolines and Imidazo[1,5‐a]quinolines. ResearchGate. Available at: [Link]

  • Panda, J., et al. (2020). Synthesis of imidazo[1,2-a]pyridines: a decade update. Semantic Scholar. Available at: [Link]

  • Wezhli, M. M., et al. (2023). Quantum computational, spectroscopic, topological investigations and molecular docking studies on piperazine derivative: A comparative study on Ethyl, Benzene and Furan sulfonyl Piperazine. Journal of Molecular Structure. Available at: [Link]

Sources

Methodological & Application

Application Note: A Robust, Regioselective Synthesis of Imidazo[1,2-a]pyridine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Imidazo[1,2-a]pyridine-5-carbaldehyde is a valuable heterocyclic building block in medicinal chemistry and drug discovery, serving as a key precursor for a range of pharmacologically active molecules. The direct formylation of the parent imidazo[1,2-a]pyridine scaffold is challenging due to the high nucleophilicity of the C3 position in the imidazole ring, which leads to preferential substitution at that site. This application note details a robust and regioselective three-step synthetic strategy that circumvents this issue. The synthesis commences with the cyclization of commercially available 2-amino-5-methylpyridine to form 5-methylimidazo[1,2-a]pyridine. This intermediate is then subjected to a selective oxidation of the C5-methyl group using selenium dioxide (SeO₂) to yield the target aldehyde. This route provides reliable access to the desired C5-functionalized isomer, which is crucial for the development of novel therapeutics. Detailed, step-by-step protocols, mechanistic insights, and characterization data are provided for researchers in organic synthesis and pharmaceutical development.

Introduction and Strategic Rationale

The imidazo[1,2-a]pyridine core is a privileged scaffold found in numerous approved drugs and clinical candidates, valued for its broad spectrum of biological activities. The functionalization of this ring system is a cornerstone of drug design, with the aldehyde group at the C5 position serving as a versatile handle for further chemical transformations.

However, the inherent electronic properties of the imidazo[1,2-a]pyridine ring system complicate its direct functionalization. Electrophilic substitution reactions, such as the Vilsmeier-Haack formylation, overwhelmingly favor the C3 position due to its higher electron density. While methods for C3-formylation are well-established, reports on achieving regioselective C5 functionalization are sparse, necessitating a more strategic approach.

The synthetic strategy presented herein overcomes this challenge by building the heterocyclic core from a pyridine starting material that is already functionalized at the desired position. By starting with 2-amino-5-methylpyridine, the C5 position is effectively "pre-loaded" with a methyl group. This methyl group acts as a stable precursor that can be reliably oxidized to the target carbaldehyde in the final step, ensuring absolute regiocontrol. This approach is superior to direct formylation as it avoids the formation of difficult-to-separate regioisomers and provides a clear, scalable path to the desired product.

Overall Synthetic Workflow

The synthesis is performed in two primary stages following the procurement of the starting material.

SynthesisWorkflow cluster_0 Step 1: Cyclization cluster_1 Step 2: Oxidation A 2-Amino-5-methylpyridine C 5-Methylimidazo[1,2-a]pyridine A->C NaHCO3, EtOH Reflux B Chloroacetaldehyde (50% aq. solution) B->C E Imidazo[1,2-a]pyridine-5-carbaldehyde C->E 1,4-Dioxane Reflux D Selenium Dioxide (SeO2) D->E RileyMechanism Start 5-Methylimidazo[1,2-a]pyridine Ene_TS [Ene Reaction] Start->Ene_TS SeO2 SeO2 (Selenium Dioxide) SeO2->Ene_TS SelenicAcid Allylic Seleninic Acid Intermediate Ene_TS->SelenicAcid Sigmatropic_TS [2,3]-Sigmatropic Rearrangement SelenicAcid->Sigmatropic_TS Ester Selenite Ester Sigmatropic_TS->Ester Hydrolysis Hydrolysis Ester->Hydrolysis Product Imidazo[1,2-a]pyridine-5-carbaldehyde + Se + H2O Hydrolysis->Product

One-pot synthesis of imidazo[1,2-a]pyridine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the One-Pot Synthesis of Imidazo[1,2-a]Pyridine Derivatives

Authored by a Senior Application Scientist

The imidazo[1,2-a]pyridine (IMP) scaffold is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1][2] Its derivatives form the basis of approved drugs such as Zolpidem (an insomnia therapeutic), Alpidem (an anxiolytic), and Zolimidine (an anti-ulcer agent), highlighting its therapeutic significance.[3][4] The development of efficient, cost-effective, and environmentally benign methods to synthesize these valuable heterocycles is a paramount objective in modern organic chemistry.

One-pot multicomponent reactions (MCRs) have emerged as the most powerful strategy for constructing the IMP core.[5][6] These reactions, where multiple starting materials are combined in a single reaction vessel to form a complex product in one step, offer substantial advantages over traditional multi-step syntheses. They are characterized by high atom economy, reduced reaction times, lower solvent consumption, and simplified purification processes, aligning perfectly with the principles of green chemistry.[7][8]

This technical guide provides an in-depth exploration of the most robust and widely adopted one-pot strategies for synthesizing imidazo[1,2-a]pyridine derivatives. We will delve into the mechanistic underpinnings of these reactions, explain the causal relationships behind experimental choices, and provide detailed, field-proven protocols for immediate application in the research and development laboratory.

Core Synthetic Strategies: A Mechanistic Overview

The beauty of one-pot synthesis lies in the elegant orchestration of sequential chemical transformations. For imidazo[1,2-a]pyridines, three primary strategies dominate the landscape: the Groebke–Blackburn–Bienaymé Reaction (GBBR), the A³ Coupling reaction, and condensations involving α-haloketones.

The Groebke–Blackburn–Bienaymé Reaction (GBBR)

The GBBR is an isocyanide-based multicomponent reaction (IMCR) and stands as arguably the most versatile method for accessing 3-aminoimidazo[1,2-a]pyridine derivatives.[5][6] This reaction involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide, typically promoted by a Lewis or Brønsted acid catalyst.[9][10]

Mechanistic Causality: The reaction is initiated by the acid-catalyzed condensation of the 2-aminopyridine with the aldehyde to form a reactive iminium ion intermediate. The isocyanide then engages in a formal [4+1] cycloaddition with this imine.[9][11] This step is crucial, as the nucleophilic isocyanide carbon attacks the electrophilic imine carbon, while the pyridine nitrogen attacks the isocyanide carbon. The subsequent intramolecular rearrangement, often a[5][12]-hydride shift, leads to the aromatization of the system and formation of the stable imidazo[1,2-a]pyridine core.[9] The choice of catalyst, such as scandium triflate or even simple ammonium chloride, is critical for efficient imine formation and activation.[10][13]

GBBR_Mechanism cluster_start Reactants cluster_steps Reaction Pathway cluster_end Product R1 2-Aminopyridine Step1 Iminium Ion Formation (Acid Catalyzed) R1->Step1 R2 Aldehyde (R'-CHO) R2->Step1 R3 Isocyanide (R''-NC) Step2 [4+1] Cycloaddition R3->Step2 Step1->Step2 Iminium Intermediate Step3 Intermediate Step2->Step3 Step4 [1,5]-Hydride Shift & Aromatization Step3->Step4 Product 3-Amino-Imidazo[1,2-a]pyridine Step4->Product

Caption: Mechanism of the Groebke–Blackburn–Bienaymé Reaction (GBBR).
The A³ Coupling (Aldehyde-Alkyne-Amine) Reaction

The A³ coupling provides an exceptionally efficient route to 2,3-disubstituted imidazo[1,2-a]pyridines. This three-component reaction combines a 2-aminopyridine, an aldehyde, and a terminal alkyne, and is most commonly catalyzed by copper salts.[13][14]

Mechanistic Causality: The catalytic cycle typically begins with the formation of a copper(I) acetylide from the terminal alkyne. Concurrently, the 2-aminopyridine and aldehyde condense to form an imine. The copper acetylide then acts as a potent nucleophile, attacking the imine to generate a key propargylamine intermediate. The final, crucial step is a copper-catalyzed 5-exo-dig intramolecular cyclization, where the endocyclic nitrogen of the pyridine ring attacks the alkyne, leading to the formation of the fused five-membered imidazole ring and the final product.[14] The efficiency of this reaction hinges on the dual role of the copper catalyst in both activating the alkyne and facilitating the final cycloisomerization step.

Condensation with α-Haloketones

This classical approach, dating back to the work of Tschitschibabin, remains a reliable and straightforward method.[13] It involves the reaction of a 2-aminopyridine with an α-haloketone. Modern advancements often generate the α-haloketone in situ from a ketone and a halogen source like N-bromosuccinimide (NBS), creating a true one-pot process.[12][15]

Mechanistic Causality: The mechanism is a two-step sequence. First, the more nucleophilic endocyclic nitrogen of the 2-aminopyridine attacks the electrophilic carbon of the α-haloketone in an SN2 reaction, displacing the halide and forming an N-phenacylpyridinium salt intermediate.[13][16] The second step is an intramolecular condensation where the exocyclic amino group attacks the ketone carbonyl, followed by dehydration to form the aromatic imidazo[1,2-a]pyridine ring.[15] This method is often performed under catalyst-free conditions or with mild bases.[16][17] Microwave irradiation can dramatically accelerate this process.[12]

Application Note: The Rise of Green and Enabling Technologies

The drive for sustainable chemistry has profoundly impacted IMP synthesis. The choice of energy source and solvent is no longer an afterthought but a critical parameter for optimizing a reaction's efficiency and environmental footprint.

  • Microwave Irradiation: This non-classical heating method provides rapid, uniform heating, often leading to dramatically reduced reaction times (minutes instead of hours), cleaner reaction profiles, and higher yields compared to conventional heating.[12][18][19] It is particularly effective for MCRs, accelerating multiple sequential steps in the one-pot process.[5]

  • Green Solvents: The use of environmentally benign solvents like water, ethanol, or even natural media like lemon juice (which acts as both solvent and a natural acid catalyst) is gaining traction.[6][12][15] Deep eutectic solvents (DES), which are biodegradable and have low volatility, have also been successfully employed for catalyst-free GBBR reactions, simplifying purification and enhancing the green credentials of the synthesis.[20]

Experimental Protocols

The following protocols are designed to be self-validating, providing clear, actionable steps for synthesizing IMP derivatives using state-of-the-art one-pot methodologies.

Protocol 1: Microwave-Assisted One-Pot GBBR Synthesis of 3-Amino-Imidazo[1,2-a]pyridines

This protocol leverages the efficiency of the GBBR with the speed of microwave-assisted synthesis.[7][5][13]

Protocol_1_Workflow cluster_workflow Experimental Workflow Step1 1. Combine Reactants (2-Aminopyridine, Aldehyde, Isocyanide, Catalyst in MeOH) Step2 2. Microwave Irradiation (e.g., 100W, 80°C, 15-30 min) Step1->Step2 Step3 3. Reaction Monitoring (via TLC) Step2->Step3 Step4 4. Work-up (Solvent removal, extraction) Step3->Step4 Reaction Complete Step5 5. Purification (Column Chromatography) Step4->Step5 Step6 6. Characterization (NMR, HRMS) Step5->Step6

Sources

The Groebke–Blackburn–Bienaymé Reaction: A Versatile Platform for the Synthesis of Imidazo[1,2-a]pyridines in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide array of therapeutic agents.[1][2] This bicyclic N-heterocycle is a key component in marketed drugs such as Zolpidem (insomnia), Alpidem (anxiolytic), and Saripidem (anxiolytic).[2] Its broad spectrum of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties, continues to drive significant research interest.[3][4] Among the synthetic methodologies available, the Groebke–Blackburn–Bienaymé (GBB) reaction stands out as a powerful and efficient one-pot, three-component reaction (3-CR) for the construction of this vital heterocyclic system.[5][6] This guide provides an in-depth exploration of the GBB reaction for the synthesis of 3-aminoimidazo[1,2-a]pyridines, offering detailed protocols and mechanistic insights for researchers in drug development.

Theoretical Foundation: Understanding the Groebke–Blackburn–Bienaymé Reaction

The GBB reaction is an isocyanide-based multicomponent reaction that brings together three readily accessible starting materials: a 2-aminopyridine, an aldehyde, and an isocyanide.[5][7] This convergence allows for the rapid generation of molecular complexity from simple building blocks, a key advantage in the synthesis of compound libraries for high-throughput screening.[7] The reaction is typically catalyzed by a Lewis or Brønsted acid and proceeds through a cascade of events culminating in the formation of the fused imidazo[1,2-a]pyridine ring system.[6][8]

The Reaction Mechanism

The generally accepted mechanism for the GBB reaction commences with the acid-catalyzed condensation of the 2-aminopyridine with the aldehyde to form a Schiff base (imine) intermediate.[9] The acid catalyst activates the imine for nucleophilic attack by the isocyanide, leading to a nitrilium ion intermediate.[6] Subsequently, an intramolecular [4+1] cycloaddition occurs, where the endocyclic nitrogen of the pyridine ring attacks the nitrilium ion.[6][9] The final step involves a proton transfer to afford the aromatic 3-aminoimidazo[1,2-a]pyridine product.[6]

GBB_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2-Aminopyridine 2-Aminopyridine Schiff_Base Schiff Base (Imine) 2-Aminopyridine->Schiff_Base + Aldehyde (Acid Catalyst) Aldehyde Aldehyde Aldehyde->Schiff_Base Isocyanide Isocyanide Nitrilium_Ion Nitrilium Ion Isocyanide->Nitrilium_Ion Schiff_Base->Nitrilium_Ion + Isocyanide Imidazo_Pyridine 3-Aminoimidazo[1,2-a]pyridine Nitrilium_Ion->Imidazo_Pyridine Intramolecular [4+1] Cycloaddition & Proton Transfer GBB_Workflow Start Reactant_Mixing Mix 2-Aminopyridine, Aldehyde, and Catalyst in Solvent Start->Reactant_Mixing Imine_Formation Stir for Imine Formation Reactant_Mixing->Imine_Formation Isocyanide_Addition Add Isocyanide Imine_Formation->Isocyanide_Addition Reaction Stir at RT or Heat Isocyanide_Addition->Reaction Monitoring Monitor by TLC Reaction->Monitoring Monitoring->Reaction Incomplete Workup Concentrate and Purify Monitoring->Workup Complete Characterization Spectroscopic Analysis (NMR, HRMS) Workup->Characterization End Characterization->End

Sources

The Versatile Virtuoso: Imidazo[1,2-a]pyridine-5-carbaldehyde as a Premier Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ascendancy of a Privileged Scaffold

The imidazo[1,2-a]pyridine core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically significant molecules.[1][2] This bicyclic aromatic heterocycle is the foundational structure for drugs such as Zolpidem (an insomnia therapeutic), Alpidem (an anxiolytic), and Zolimidine (a gastroprotective agent), underscoring its broad therapeutic relevance.[3][4] The unique electronic properties and steric accessibility of the imidazo[1,2-a]pyridine ring system make it an ideal framework for the design of novel therapeutic agents targeting a wide array of biological targets, including enzymes and receptors.[5][6] Among the various derivatives of this scaffold, Imidazo[1,2-a]pyridine-5-carbaldehyde has emerged as a particularly valuable and versatile building block for the synthesis of complex molecular architectures and compound libraries for drug discovery. Its aldehyde functionality at the 5-position serves as a reactive handle for a diverse range of chemical transformations, enabling the facile introduction of molecular complexity.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of Imidazo[1,2-a]pyridine-5-carbaldehyde in organic synthesis. We will delve into detailed protocols for key transformations, explain the underlying mechanistic principles, and present data to showcase the utility of this powerful synthetic intermediate.

Synthesis of the Core Building Block: Imidazo[1,2-a]pyridine-5-carbaldehyde

The primary route to Imidazo[1,2-a]pyridine-5-carbaldehyde often involves the formylation of the parent imidazo[1,2-a]pyridine ring. The Vilsmeier-Haack reaction is a classic and effective method for this transformation, utilizing a Vilsmeier reagent (typically a mixture of phosphorus oxychloride and dimethylformamide) to introduce the formyl group onto the electron-rich heterocyclic system.[7][8] The regioselectivity of the formylation is influenced by the electronic and steric properties of the imidazo[1,2-a]pyridine ring.

Application in Carbon-Carbon Bond Forming Reactions: Olefination Strategies

The aldehyde group of Imidazo[1,2-a]pyridine-5-carbaldehyde is a prime site for olefination reactions, providing a direct route to vinyl-substituted imidazo[1,2-a]pyridines. These products are valuable intermediates for further functionalization, for instance, in cross-coupling reactions or as precursors to stilbene-like structures.

Protocol 1: Horner-Wadsworth-Emmons (HWE) Olefination for the Synthesis of (E)-Alkenes

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for the stereoselective synthesis of (E)-alkenes from aldehydes.[9] The use of a stabilized phosphonate ylide generally affords the trans-isomer with high selectivity. This protocol details the synthesis of an exemplary (E)-vinylnaphthalene derivative.

Reaction Scheme:

HWE_reaction reactant1 Imidazo[1,2-a]pyridine-5-carbaldehyde product (E)-2-(2-(Imidazo[1,2-a]pyridin-5-yl)vinyl)naphthalene reactant1->product reactant2 Diethyl(2-naphthylmethyl)phosphonate reactant2->product base NaH base->product solvent THF solvent->product

A representative Horner-Wadsworth-Emmons reaction.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
Imidazo[1,2-a]pyridine-5-carbaldehyde146.151.01.0
Diethyl(2-naphthylmethyl)phosphonate292.301.11.1
Sodium hydride (60% dispersion in mineral oil)24.001.21.2
Anhydrous Tetrahydrofuran (THF)-10 mL-

Step-by-Step Protocol:

  • Ylide Formation: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 mmol, 48 mg of 60% dispersion). Wash the sodium hydride with anhydrous hexanes (2 x 5 mL) to remove the mineral oil, and then carefully decant the hexanes. Add anhydrous THF (5 mL) to the flask. Cool the suspension to 0 °C in an ice bath.

  • Phosphonate Addition: In a separate flask, dissolve diethyl(2-naphthylmethyl)phosphonate (1.1 mmol, 321 mg) in anhydrous THF (5 mL). Add this solution dropwise to the stirred sodium hydride suspension at 0 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 1 hour. The formation of the ylide is often indicated by a color change.

  • Aldehyde Addition: Cool the ylide solution back to 0 °C. Dissolve Imidazo[1,2-a]pyridine-5-carbaldehyde (1.0 mmol, 146 mg) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for 12-24 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting aldehyde.

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure (E)-alkene.

Expected Outcome:

This protocol typically provides the (E)-alkene in good to excellent yields (70-90%), with high stereoselectivity. The product can be characterized by standard spectroscopic techniques (¹H NMR, ¹³C NMR, MS).

Application in Carbon-Nitrogen Bond Forming Reactions: Reductive Amination

Reductive amination is a cornerstone transformation in medicinal chemistry for the synthesis of amine-containing compounds.[10] Imidazo[1,2-a]pyridine-5-carbaldehyde serves as an excellent substrate for this reaction, allowing for the introduction of a diverse range of primary and secondary amines.

Protocol 2: Sodium Triacetoxyborohydride Mediated Reductive Amination

Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent, making it ideal for the reductive amination of sensitive heterocyclic aldehydes.[11]

Reaction Scheme:

Reductive_Amination reactant1 Imidazo[1,2-a]pyridine-5-carbaldehyde product N-((Imidazo[1,2-a]pyridin-5-yl)methyl)amine reactant1->product reactant2 Primary/Secondary Amine (R¹R²NH) reactant2->product reagent NaBH(OAc)₃ reagent->product solvent DCE solvent->product

A typical reductive amination reaction.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
Imidazo[1,2-a]pyridine-5-carbaldehyde146.151.01.0
Amine (e.g., benzylamine)107.151.11.1
Sodium triacetoxyborohydride (STAB)211.941.51.5
1,2-Dichloroethane (DCE)-10 mL-
Acetic Acid (optional)-catalytic-

Step-by-Step Protocol:

  • Reaction Setup: To a round-bottom flask, add Imidazo[1,2-a]pyridine-5-carbaldehyde (1.0 mmol, 146 mg) and the desired amine (1.1 mmol, e.g., 118 mg of benzylamine) in 1,2-dichloroethane (10 mL).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. A catalytic amount of acetic acid can be added to promote this step.

  • Reduction: Add sodium triacetoxyborohydride (1.5 mmol, 318 mg) portion-wise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC.

  • Work-up: Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired amine.

Rationale for Experimental Choices:

  • Solvent: 1,2-dichloroethane is a common solvent for reductive aminations as it is relatively non-polar and aprotic, preventing unwanted side reactions with the reducing agent.

  • Reducing Agent: Sodium triacetoxyborohydride is chosen for its mildness and tolerance of a wide range of functional groups. It is less basic than other common reducing agents like sodium borohydride, which can be advantageous when working with base-sensitive substrates.

Condensation Reactions for the Synthesis of α,β-Unsaturated Systems

The Knoevenagel condensation is a classic method for the formation of carbon-carbon double bonds by reacting an aldehyde with an active methylene compound. This reaction is particularly useful for synthesizing α,β-unsaturated carbonyls and nitriles, which are versatile intermediates in organic synthesis.

Protocol 3: Knoevenagel Condensation with Malononitrile

This protocol describes the condensation of Imidazo[1,2-a]pyridine-5-carbaldehyde with malononitrile, a highly reactive methylene compound, to yield a vinyl dinitrile derivative.

Reaction Scheme:

Knoevenagel_Condensation reactant1 Imidazo[1,2-a]pyridine-5-carbaldehyde product 2-(Imidazo[1,2-a]pyridin-5-ylmethylene)malononitrile reactant1->product reactant2 Malononitrile reactant2->product catalyst Piperidine catalyst->product solvent Ethanol solvent->product

A representative Knoevenagel condensation reaction.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
Imidazo[1,2-a]pyridine-5-carbaldehyde146.151.01.0
Malononitrile66.061.01.0
Piperidine85.15catalytic-
Ethanol-10 mL-

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve Imidazo[1,2-a]pyridine-5-carbaldehyde (1.0 mmol, 146 mg) and malononitrile (1.0 mmol, 66 mg) in ethanol (10 mL).

  • Catalyst Addition: Add a catalytic amount of piperidine (e.g., 2-3 drops) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The product often precipitates out of the solution as a solid.

  • Isolation: If a precipitate forms, collect the solid by filtration and wash it with cold ethanol. If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography.

Mechanistic Insight:

The Knoevenagel condensation proceeds via a base-catalyzed mechanism. Piperidine deprotonates the active methylene compound (malononitrile) to form a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting aldol-type intermediate affords the α,β-unsaturated product.

Conclusion

Imidazo[1,2-a]pyridine-5-carbaldehyde is a highly valuable and versatile building block that provides a gateway to a vast chemical space of medicinally relevant compounds. The protocols detailed in this application note for olefination, reductive amination, and condensation reactions serve as a robust starting point for synthetic chemists in academia and industry. The ability to readily introduce diverse functionalities at the 5-position of the privileged imidazo[1,2-a]pyridine scaffold makes this aldehyde an indispensable tool in the quest for novel therapeutics.

References

  • Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged scaffolds for library design and drug discovery. Current Opinion in Chemical Biology, 14(3), 347-361.
  • Hajra, A., & Bagdi, A. K. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update.
  • Langer, P., & Saleh, N. (2007). Imidazo[1,2-a]pyridines: a patent review (2002-2006).
  • Enguehard-Gueiffier, C., & Gueiffier, A. (2005). Recent progress in the pharmacology of imidazo[1,2-a]pyridines. Mini reviews in medicinal chemistry, 5(8), 747-758.
  • de la Torre, B. G., & Albericio, F. (2020). The Pharmaceutical Industry in 2019. An Analysis of FDA Drug Approvals from the Perspective of the Molecule. Molecules, 25(3), 745.
  • Taylor, R. D., MacCoss, M., & Lawson, A. D. (2014). Rings in drugs. Journal of medicinal chemistry, 57(14), 5845-5859.
  • Jones, G., & Stanforth, S. P. (2000). The Vilsmeier reaction of fully conjugated carbocycles and heterocycles. Organic Reactions, 49, 1-330.
  • Marfat, A., & Carta, A. (2006). Vilsmeier-Haack Formylation of Heterocycles. In Modern Formylation Methods (pp. 1-46). Wiley-VCH Verlag GmbH & Co. KGaA.
  • Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical reviews, 89(4), 863-927.
  • Baxter, E. W., & Reitz, A. B. (2002). Reductive aminations of aldehydes and ketones with sodium triacetoxyborohydride. Organic Reactions, 59, 1-714.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive amination of aldehydes and ketones with sodium triacetoxyborohydride. Studies on direct and indirect reductive amination procedures. The Journal of organic chemistry, 61(11), 3849-3862.
  • Tietze, L. F., & Beifuss, U. (1991). The Knoevenagel Reaction. In Comprehensive Organic Synthesis (Vol. 2, pp. 341-394). Pergamon.

Sources

Application Notes & Protocols: Leveraging Imidazo[1,2-a]pyridine-5-carbaldehyde for the Development of Novel Anti-Tuberculosis Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The global health crisis posed by tuberculosis (TB), exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains, necessitates the urgent development of novel therapeutics. The imidazo[1,2-a]pyridine (IPA) scaffold has emerged as a "privileged structure" in anti-TB drug discovery, with derivatives showing potent activity against Mycobacterium tuberculosis (Mtb).[1][2][3][4] The clinical candidate Telacebec (Q203), an imidazo[1,2-a]pyridine-3-carboxamide, validates this chemical class by targeting the cytochrome bc1 complex of Mtb's electron transport chain.[5][6] This guide focuses on a strategically important but less explored starting material: Imidazo[1,2-a]pyridine-5-carbaldehyde . We present the scientific rationale and detailed protocols for utilizing this versatile intermediate to synthesize and evaluate new generations of IPA-based anti-TB agents. The aldehyde functionality serves as a reactive handle for chemical diversification, enabling researchers to explore new structure-activity relationships and potentially identify candidates with improved potency, optimized pharmacokinetic profiles, and novel mechanisms of action.

The Imidazo[1,2-a]pyridine Scaffold: A Validated Anti-TB Pharmacophore

The IPA core is central to a new class of potent anti-TB agents.[7] Their primary mechanism of action involves the disruption of cellular energy production, a critical pathway for Mtb survival and growth.[2][8]

Mechanism of Action: Targeting the Cytochrome bc1 Complex (Complex III)

Prominent IPA compounds, such as Telacebec (Q203), are potent inhibitors of the QcrB subunit of the cytochrome bc1 complex.[6][9] This complex is a crucial component of the oxidative phosphorylation pathway. By binding to QcrB, these inhibitors block the transfer of electrons from menaquinol to cytochrome c, which disrupts the proton motive force required for adenosine triphosphate (ATP) synthesis.[6][10][11] The resulting depletion of cellular ATP leads to a bacteriostatic effect on replicating bacteria.[10][12]

The Challenge: Mtb's Branched Respiratory Chain

A key feature of Mtb's resilience is its branched electron transport chain, which possesses two terminal oxidases:

  • Cytochrome bc1/aa3 Supercomplex: The primary, highly efficient, proton-pumping oxidase. This is the target of Telacebec.[5][6]

  • Cytochrome bd Oxidase: An alternative, non-proton-pumping oxidase.[13][14]

Mtb_ETC substrate Electron Donors (e.g., NADH, Succinate) mq_pool Menaquinone (MQ) Pool substrate->mq_pool e- complex_bc1 Complex III (Cytochrome bc1) QcrB subunit mq_pool->complex_bc1 e- complex_bd Alternative Oxidase (Cytochrome bd) mq_pool->complex_bd e- (Bypass Pathway) complex_aa3 Complex IV (Cytochrome aa3) complex_bc1->complex_aa3 e- atp_synthase ATP Synthase complex_aa3->atp_synthase complex_bd->atp_synthase Contributes to H+ gradient inhibitor Telacebec (Q203) & IPA Derivatives inhibitor->complex_bc1 INHIBITS atp ATP atp_synthase->atp Synthesis

Figure 1: Mtb's branched electron transport chain and the target of IPA inhibitors.

Imidazo[1,2-a]pyridine-5-carbaldehyde: A Gateway to Chemical Diversity

While many successful IPAs are substituted at the C3 position, the 5-carbaldehyde provides a unique and powerful anchor point for generating novel chemical entities. The aldehyde group is highly reactive and can participate in a wide range of chemical transformations, allowing for the systematic exploration of the chemical space around the IPA core.

Rationale for Use:

  • Versatile Chemistry: The aldehyde can be converted into imines, amines (via reductive amination), hydrazones, oximes, alcohols, and alkenes (via Wittig reaction), among others.

  • Library Synthesis: Its reactivity is well-suited for parallel synthesis and the creation of focused compound libraries.

  • Exploring New SAR: By introducing diverse functional groups at the C5 position, researchers can investigate new structure-activity relationships (SAR) that may lead to compounds with different target affinities, improved solubility, or better pharmacokinetic properties.[18][19]

Synthesis_Workflow start_node Imidazo[1,2-a]pyridine- 5-carbaldehyde reductive_amination Reductive Amination (R-NH2, NaBH(OAc)3) start_node->reductive_amination wittig Wittig Reaction (Ph3P=CHR) start_node->wittig condensation Condensation (e.g., Hydrazines) start_node->condensation reduction Reduction (NaBH4) start_node->reduction amines Secondary/Tertiary Amines reductive_amination->amines alkenes Alkenes wittig->alkenes hydrazones Hydrazones condensation->hydrazones alcohols Alcohols reduction->alcohols

Figure 2: Synthetic pathways originating from the 5-carbaldehyde intermediate.
Protocol 1: General Procedure for Derivative Synthesis via Reductive Amination

This protocol describes a standard method for coupling primary or secondary amines to the 5-carbaldehyde, yielding a diverse library of secondary or tertiary amine derivatives.

Materials:

  • Imidazo[1,2-a]pyridine-5-carbaldehyde

  • Selected primary or secondary amine (1.1 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

  • Acetic acid (catalytic amount, optional)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Setup: To a dry, round-bottom flask under an inert atmosphere (e.g., Argon), add Imidazo[1,2-a]pyridine-5-carbaldehyde (1.0 equivalent).

  • Dissolution: Dissolve the aldehyde in anhydrous DCM (or DCE) to a concentration of approximately 0.1 M.

  • Amine Addition: Add the selected amine (1.1 equivalents). If the amine is a hydrochloride salt, add 1.1 equivalents of a non-nucleophilic base like triethylamine (TEA) to liberate the free amine.

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate. A catalytic amount of acetic acid can be added to facilitate this step.

  • Reduction: Carefully add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the stirring mixture. Causality Note: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reducing the iminium ion in the presence of the aldehyde, minimizing side reactions.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.

  • Workup: Quench the reaction by slowly adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes or methanol in DCM) to obtain the pure amine derivative.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

A Step-Wise In Vitro Screening Cascade

Once a library of derivatives has been synthesized, a systematic screening process is required to identify promising candidates. This cascade is designed to efficiently evaluate potency, selectivity, and intracellular activity.

Screening_Cascade start Synthesized Compound Library (Derivatives of 5-Carbaldehyde) primary Primary Screen: Potency (MIC) vs. Mtb H37Rv start->primary decision1 Potent? (e.g., MIC < 10 µM) primary->decision1 secondary Secondary Screens: 1. Cytotoxicity (IC50) 2. Intracellular Activity decision1->secondary Yes discard1 Discard/Deprioritize decision1->discard1 No decision2 Selective? (SI > 10) secondary->decision2 moa Mechanism of Action Studies: - ATP Depletion Assay - Resistant Mutant Generation decision2->moa Yes discard2 Discard/Deprioritize decision2->discard2 No lead Lead Candidate moa->lead

Figure 3: A hierarchical workflow for screening novel anti-TB compounds.
Protocol 2: Primary Screening - Minimum Inhibitory Concentration (MIC) against M. tuberculosis

This protocol uses the Microplate Alamar Blue Assay (MABA), a reliable and widely used colorimetric method for determining the MIC of compounds against Mtb.[20][21]

Materials:

  • M. tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween-80

  • Sterile 96-well flat-bottom plates

  • Test compounds dissolved in DMSO (100% stock)

  • Alamar Blue reagent

  • Resazurin solution

  • Positive control drug (e.g., Isoniazid or Rifampicin)

  • Biosafety Level 3 (BSL-3) facility and procedures are mandatory.

Procedure:

  • Culture Preparation: Grow Mtb H37Rv in 7H9 broth to mid-log phase (OD₆₀₀ of 0.4-0.8). Adjust the culture to a final concentration of ~1 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Plating: In a 96-well plate, add 100 µL of 7H9 broth to all wells. Add 2 µL of the 100% DMSO stock of your test compound to the first well of a row and perform a 2-fold serial dilution across the plate, leaving control wells with no compound.

  • Inoculation: Add 100 µL of the prepared Mtb inoculum to each well, bringing the final volume to 200 µL. Include a "no drug" positive growth control and a "no bacteria" negative control.

  • Incubation: Seal the plates with a breathable seal or in a secondary container and incubate at 37°C for 7 days.

  • Assay Development: Add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween-80 to each well. Incubate for another 24 hours.

  • Reading Results: A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is defined as the lowest compound concentration that prevents this color change. Results can be read visually or with a fluorometer/spectrophotometer.

  • Self-Validation: The positive control drug should yield an MIC within its known acceptable range. The "no drug" control must turn pink, and the "no bacteria" control must remain blue.

Protocol 3: Secondary Screening - Cytotoxicity Assessment

It is crucial to determine if a compound's activity is specific to the bacteria or due to general toxicity. This is done by measuring its effect on a mammalian cell line.[2]

Materials:

  • Vero (African green monkey kidney) or THP-1 (human monocytic) cell line

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Sterile 96-well flat-bottom plates

  • Test compounds in DMSO

  • Resazurin-based viability reagent (e.g., alamarBlue™ or PrestoBlue™)

Procedure:

  • Cell Seeding: Seed the 96-well plates with cells at a density of ~1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Addition: Prepare serial dilutions of the test compounds in complete medium and add 100 µL to the appropriate wells. The final DMSO concentration should be ≤0.5%.

  • Incubation: Incubate the plates for 48-72 hours.

  • Viability Assay: Add the resazurin-based viability reagent according to the manufacturer's instructions and incubate for 2-4 hours.

  • Data Acquisition: Measure fluorescence or absorbance using a plate reader.

  • Analysis: Calculate the 50% inhibitory concentration (IC₅₀) — the concentration of the compound that reduces cell viability by 50% — using a dose-response curve fitting software (e.g., GraphPad Prism).

Protocol 4: Intracellular Activity in an Mtb-Infected Macrophage Model

This assay assesses a compound's ability to penetrate host cells and inhibit the growth of intracellular Mtb, which is more clinically relevant.[10][22]

Materials:

  • THP-1 or J774A.1 macrophage cell line

  • Phorbol 12-myristate 13-acetate (PMA) for differentiating THP-1 cells

  • M. tuberculosis H37Rv

  • Growth medium (e.g., RPMI with 10% FBS)

  • Amikacin to kill extracellular bacteria

  • Sterile 96-well plates

Procedure:

  • Macrophage Differentiation: Seed THP-1 cells in a 96-well plate and differentiate them into adherent macrophages by treating with PMA (20-50 ng/mL) for 24-48 hours.

  • Infection: Wash the differentiated macrophages and infect them with Mtb H37Rv at a multiplicity of infection (MOI) of 1-10 for 4 hours.

  • Kill Extracellular Bacteria: Wash the cells with fresh medium to remove non-phagocytosed bacteria. Then, incubate for 2 hours in a medium containing a high concentration of Amikacin (e.g., 200 µg/mL), which cannot penetrate the macrophages, to kill any remaining extracellular bacteria.

  • Compound Treatment: Wash away the Amikacin and add fresh medium containing serial dilutions of the test compounds. Incubate for 3-5 days.

  • Determine Bacterial Viability: Lyse the macrophages with a gentle detergent (e.g., 0.1% Triton X-100). The number of viable intracellular bacteria can be determined by plating serial dilutions of the lysate on 7H11 agar plates and counting CFUs after 3-4 weeks of incubation. Alternatively, a reporter strain of Mtb (e.g., expressing luciferase or GFP) can be used for a faster, plate-reader-based readout.[22]

Data Analysis and SAR Development

Effective drug development relies on interpreting screening data to guide the next cycle of synthesis.

Key Metrics for Lead Prioritization
  • Minimum Inhibitory Concentration (MIC): The primary measure of a compound's potency against Mtb. Lower values are better.

  • 50% Inhibitory Concentration (IC₅₀): The measure of a compound's toxicity to mammalian cells. Higher values are better.

  • Selectivity Index (SI): A critical ratio that indicates the therapeutic window of a compound. It is calculated as SI = IC₅₀ / MIC . A higher SI value (typically >10) is desirable, as it suggests the compound is much more toxic to the bacteria than to host cells.[23]

Data Presentation for SAR Analysis

Summarize all quantitative data in a structured table to easily compare derivatives and identify trends.

Compound IDR-Group at C5 PositionMIC (µM) vs Mtb H37RvIC₅₀ (µM) vs Vero CellsSelectivity Index (SI)
IPA-5-001-CH₂-NH-(4-Cl-Phenyl)0.8>100>125
IPA-5-002-CH₂-NH-(Cyclohexyl)2.5>100>40
IPA-5-003-CH₂-N(Me)-(Phenyl)1.27562.5
Isoniazid(Positive Control)0.3>200>667

Table 1: Example data summary for a hypothetical series of Imidazo[1,2-a]pyridine-5-carboxamine derivatives.

Interpreting Results: From the hypothetical data in Table 1, one might conclude that an aromatic amine (IPA-5-001) is more potent than an aliphatic one (IPA-5-002). This insight guides the next round of synthesis, where chemists might explore different substitutions on the phenyl ring to further improve potency.

Conclusion

Imidazo[1,2-a]pyridine-5-carbaldehyde represents a valuable and underutilized starting point for the discovery of next-generation anti-tuberculosis agents. Its versatile chemistry allows for the creation of diverse compound libraries, moving beyond the well-trodden ground of C3-substituted analogues. By following a systematic workflow of synthesis, a hierarchical screening cascade, and rigorous data analysis, researchers can leverage this building block to identify novel lead compounds. The ultimate goal is to develop candidates with potent bactericidal activity, potentially through the dual inhibition of Mtb's respiratory chain, thereby addressing the critical need for new drugs to combat resistant tuberculosis.

References

  • Peterson, E. J., et al. (2018). Host immunity increases Mycobacterium tuberculosis reliance on cytochrome bd oxidase. PLoS Pathogens.
  • Samanta, S., et al. (2023). Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. RSC Medicinal Chemistry. Available at: [Link]

  • Royal Society of Chemistry. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Publishing.
  • Moraski, G. C., et al. (2013). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Jose, G., et al. (2022). Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues. RSC Advances. Available at: [Link]

  • Samanta, S., et al. (2023). Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. RSC Medicinal Chemistry.
  • Royal Society of Chemistry. (2022). Cytochrome bd oxidase: an emerging anti-tubercular drug target. RSC Publishing. Available at: [Link]

  • Creative Diagnostics. (n.d.). Screening and Evaluation of Anti-Tuberculosis Compounds. Creative Diagnostics. Available at: [Link]

  • O'Sullivan, D. M., et al. (2020). In vitro drug discovery models for Mycobacterium tuberculosis relevant for host infection. Expert Opinion on Drug Discovery. Available at: [Link]

  • Lu, P., & Bald, D. (2020). Cytochrome bd in Mycobacterium tuberculosis: A respiratory chain protein involved in the defense against antibacterials. Progress in Biophysics and Molecular Biology. Available at: [Link]

  • Qurient. (n.d.). Telacebec (Q203). Qurient. Available at: [Link]

  • Jampilek, J. (2025). Telacebec (Q203): Is there a novel effective and safe anti-tuberculosis drug on the horizon?. Biomedical Papers of the Medical Faculty of the University Palacky, Olomouc, Czechoslovakia.
  • National Institute of Allergy and Infectious Diseases (NIAID). (2016). Tuberculosis Drugs and Mechanisms of Action. NIAID. Available at: [Link]

  • Kundu, S., et al. (2022). Cytochrome bd oxidase: an emerging anti-tubercular drug target. RSC Medicinal Chemistry. Available at: [Link]

  • Megehee, C., et al. (2012). Cytochrome bd Oxidase and Hydrogen Peroxide Resistance in Mycobacterium tuberculosis. mBio. Available at: [Link]

  • Semantic Scholar. (n.d.). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Semantic Scholar. Available at: [Link]

  • O'Malley, T., et al. (2018). Imidazopyridine Compounds Inhibit Mycobacterial Growth by Depleting ATP Levels. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Ramachandran, S., et al. (2013). Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Le-Dévéhat, F., et al. (2000). Synthesis of Imidazo[1,2-a]pyridines as Antiviral Agents. Journal of Medicinal Chemistry. Available at: [Link]

  • Early, J. V., et al. (2021). In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. ResearchGate. Available at: [Link]

  • Wallace, E. M., et al. (2010). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. Journal of Medicinal Chemistry. Available at: [Link]

  • Lee, S., et al. (2022). Safety, Tolerability, and Pharmacokinetics of Telacebec (Q203), a New Antituberculosis Agent, in Healthy Subjects. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Devi, N., et al. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry. Available at: [Link]

  • Guo, H., et al. (2021). Structure of mycobacterial CIII2CIV2 respiratory supercomplex bound to the tuberculosis drug candidate telacebec (Q203). eLife. Available at: [Link]

  • American Society for Microbiology. (2018). Imidazopyridine Compounds Inhibit Mycobacterial Growth by Depleting ATP Levels. ASM Journals. Available at: [Link]

  • Kumar, A., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. Available at: [Link]

  • Orlewska, C., et al. (2002). Imidazo[4,5-b]pyridine derivatives of potential tuberculostatic activity. Part 1: Synthesis and quantitative structure-activity relationships. European Journal of Pharmaceutical Sciences. Available at: [Link]

  • Bassett, I. M., et al. (n.d.). Detection of inhibitors of phenotypically drug-tolerant Mycobacterium tuberculosis using an in vitro bactericidal screen. Johns Hopkins University. Available at: [Link]

  • ResearchGate. (n.d.). In vitro screening of drug libraries against Mycobacterium tuberculosis H37Ra. ResearchGate. Available at: [Link]

  • Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. Available at: [Link]

  • Tsuma, L., et al. (2021). Design, Synthesis and biological evaluation of novel imidazo[1,2-a]pyridinecarboxamides as potent anti-tuberculosis agents. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Abrahams, K. A., et al. (2012). Identification of novel imidazo[1,2-a]pyridine inhibitors targeting M. tuberculosis QcrB. PLoS One. Available at: [Link]

  • Moraski, G. C., et al. (2011). Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Moraski, G. C., et al. (2013). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Hernández-Vázquez, E., et al. (2024). Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. Chemistry Proceedings. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of imidazo[1,5-a]pyridine carbaldehyde. ResearchGate. Available at: [Link]

  • Semantic Scholar. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update. Semantic Scholar. Available at: [Link]

  • Rollas, S., et al. (2002). Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. Farmaco. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Available at: [Link]

Sources

Application Notes and Protocols: Development of Fluorescent Probes from Imidazo[1,2-a]pyridine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system renowned for its significant photophysical properties and its presence in numerous biologically active compounds.[1] This guide provides a comprehensive overview and detailed protocols for the development of novel fluorescent probes starting from Imidazo[1,2-a]pyridine-5-carbaldehyde. The aldehyde functionality at the C5-position serves as a versatile synthetic handle for the introduction of various recognition moieties, enabling the rational design of probes for specific analytes and biological imaging applications. We will delve into the synthesis of the core scaffold, its functionalization to the key carbaldehyde intermediate, and subsequent derivatization into target fluorescent probes. This document is intended to equip researchers with the foundational knowledge and practical methodologies to exploit the unique attributes of the Imidazo[1,2-a]pyridine core in the burgeoning field of fluorescent sensor technology.

Introduction: The Imidazo[1,2-a]pyridine Scaffold - A Luminous Core for Sensing

Imidazo[1,2-a]pyridines (IMPs) are fused bicyclic heteroaromatic compounds that have garnered substantial interest due to their intrinsic fluorescence and versatile biological activities.[2] Their rigid, planar structure and extended π-conjugation contribute to high fluorescence quantum yields, making them excellent fluorophores.[3] The photophysical properties of IMPs can be finely tuned by introducing substituents at various positions of the bicyclic ring, which modulates their electronic properties and, consequently, their absorption and emission spectra.[1]

The introduction of a carbaldehyde group, specifically at the 5-position, provides a reactive center for the covalent attachment of recognition units. This strategic placement allows for the development of "turn-on" or "turn-off" fluorescent probes based on well-established chemical reactions such as Schiff base formation or Knoevenagel condensation.[4][5] These reactions can alter the electronic landscape of the fluorophore upon interaction with a target analyte, leading to a measurable change in fluorescence.

Causality behind Experimental Choices: The selection of Imidazo[1,2-a]pyridine as the core fluorophore is predicated on its favorable photophysical properties, including high quantum yields and good photostability. The aldehyde functionality is chosen for its reactivity towards a wide range of nucleophiles, offering a straightforward route to a diverse library of potential probes.

Synthesis of the Key Intermediate: Imidazo[1,2-a]pyridine-5-carbaldehyde

The synthesis of Imidazo[1,2-a]pyridine-5-carbaldehyde is a critical first step. While various methods exist for the synthesis of the core Imidazo[1,2-a]pyridine ring system, the Vilsmeier-Haack reaction is a widely employed and efficient method for the introduction of a formyl group onto electron-rich aromatic systems like IMPs.[6][7]

Protocol 1: Synthesis of Imidazo[1,2-a]pyridine

A common route to the Imidazo[1,2-a]pyridine core involves the condensation of 2-aminopyridine with an α-haloketone.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 2-aminopyridine (1.0 eq) in a suitable solvent such as ethanol or acetone, add an α-haloketone (e.g., chloroacetaldehyde, 1.1 eq).

  • Reaction Conditions: Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The crude product is then neutralized with a mild base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting residue is purified by column chromatography on silica gel to afford the pure Imidazo[1,2-a]pyridine.

Protocol 2: Formylation of Imidazo[1,2-a]pyridine via Vilsmeier-Haack Reaction

This protocol describes the introduction of the aldehyde group at the C5 position. The regioselectivity of the formylation can be influenced by the substitution pattern on the Imidazo[1,2-a]pyridine ring.

Step-by-Step Methodology:

  • Preparation of the Vilsmeier Reagent: In a two-necked flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF, 3.0 eq) to 0 °C. Add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise while maintaining the temperature below 5 °C. Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.

  • Formylation Reaction: Dissolve the synthesized Imidazo[1,2-a]pyridine (1.0 eq) in DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 2-4 hours.

  • Hydrolysis and Work-up: Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice. Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent like ethyl acetate or dichloromethane. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield Imidazo[1,2-a]pyridine-5-carbaldehyde.

Synthesis_Workflow cluster_synthesis Synthesis of Imidazo[1,2-a]pyridine-5-carbaldehyde A 2-Aminopyridine + α-Haloketone B Imidazo[1,2-a]pyridine A->B Condensation D Imidazo[1,2-a]pyridine-5-carbaldehyde B->D Vilsmeier-Haack Formylation C Vilsmeier Reagent (POCl3/DMF) C->D

Caption: Synthetic workflow for Imidazo[1,2-a]pyridine-5-carbaldehyde.

Development of Fluorescent Probes

The aldehyde group of Imidazo[1,2-a]pyridine-5-carbaldehyde is a versatile precursor for the synthesis of a wide array of fluorescent probes. The two primary strategies discussed here are Schiff base formation and Knoevenagel condensation.

Schiff Base Formation: A Gateway to Ion Sensing

The condensation of an aldehyde with a primary amine to form a Schiff base (imine) is a robust and widely used reaction in the design of fluorescent chemosensors.[8][9] The nitrogen atom of the imine can act as a coordination site for metal ions, and the electronic properties of the system can be modulated upon binding, leading to a change in fluorescence.

Schiff_Base_Formation cluster_reaction Schiff Base Formation for Ion Sensing IMP_CHO Imidazo[1,2-a]pyridine-5-carbaldehyde Schiff_Base Fluorescent Probe (Schiff Base) IMP_CHO->Schiff_Base Amine Primary Amine (Recognition Moiety) Amine->Schiff_Base Condensation Complex Probe-Metal Complex (Fluorescence Change) Schiff_Base->Complex Metal_Ion Metal Ion Metal_Ion->Complex Coordination

Caption: Schiff base formation for developing fluorescent ion sensors.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve Imidazo[1,2-a]pyridine-5-carbaldehyde (1.0 eq) in a suitable solvent such as absolute ethanol or methanol.

  • Addition of Amine: To this solution, add the primary amine containing the desired recognition moiety (e.g., 2-aminophenol for Zn²⁺ sensing, 1.1 eq). A catalytic amount of a weak acid like acetic acid can be added to facilitate the reaction.

  • Reaction Conditions: Stir the reaction mixture at room temperature or gentle reflux for 2-12 hours. Monitor the reaction by TLC.

  • Isolation of Product: Upon completion, the Schiff base product may precipitate out of the solution upon cooling. If so, it can be collected by filtration and washed with a cold solvent. Otherwise, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

Knoevenagel Condensation: Probes for pH and Polarity

The Knoevenagel condensation involves the reaction of an aldehyde with a compound containing an active methylene group (e.g., malononitrile, cyanoacetic esters).[5] This reaction extends the π-conjugation of the Imidazo[1,2-a]pyridine core, often leading to a red-shift in the absorption and emission spectra. The resulting probes can be sensitive to environmental factors like pH and solvent polarity.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve Imidazo[1,2-a]pyridine-5-carbaldehyde (1.0 eq) and the active methylene compound (e.g., malononitrile, 1.1 eq) in a solvent like ethanol, acetonitrile, or toluene.

  • Addition of Catalyst: Add a catalytic amount of a base such as piperidine or triethylamine.

  • Reaction Conditions: Stir the mixture at room temperature or heat to reflux for 1-6 hours. The progress of the reaction can be followed by TLC.

  • Product Isolation: After the reaction is complete, cool the mixture. The product may precipitate and can be collected by filtration. If not, the solvent is evaporated, and the residue is purified by column chromatography on silica gel.

Characterization and Application

Spectroscopic Characterization

The synthesized fluorescent probes must be thoroughly characterized to understand their photophysical properties.

Parameter Technique Purpose
Absorption Maximum (λabs) UV-Vis SpectroscopyDetermines the optimal excitation wavelength.
Emission Maximum (λem) Fluorescence SpectroscopyDetermines the color of the emitted light.
Stokes Shift Calculated from λabs and λemA larger Stokes shift is desirable to minimize self-quenching.
Quantum Yield (ΦF) Fluorescence SpectroscopyMeasures the efficiency of the fluorescence process.
Molar Extinction Coefficient (ε) UV-Vis SpectroscopyIndicates the probability of light absorption at a given wavelength.
Application in Analyte Detection and Bioimaging

The performance of the newly synthesized probes should be evaluated for their intended application.

  • Selectivity and Sensitivity: The fluorescence response of the probe should be tested against a panel of potential interfering species to determine its selectivity for the target analyte. A titration experiment is performed to determine the detection limit.

  • Cellular Imaging: For bioimaging applications, the probe's cytotoxicity, cell permeability, and ability to visualize the target analyte in living cells are assessed using techniques like fluorescence microscopy.[10][11]

Conclusion

Imidazo[1,2-a]pyridine-5-carbaldehyde is a valuable and versatile starting material for the development of novel fluorescent probes. The straightforward synthetic accessibility of the core scaffold and the reactivity of the aldehyde group allow for the creation of a diverse range of sensors for various analytes and bioimaging applications. The protocols and guidelines presented herein provide a solid foundation for researchers to design and synthesize the next generation of high-performance fluorescent probes based on this promising fluorophore.

References

  • A Review on the Photophysical Properties of Imidazo[1,2-A]Pyridines. ijrpr.com.

  • Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells. RSC Publishing.

  • Cu-Catalyzed selective C3-formylation of imidazo[1,2-a]pyridine C-H bonds with DMSO using molecular oxygen. Lookchem.

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. National Institutes of Health.

  • Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. MDPI.

  • Synthesis of imidazo[1,5-a]pyridine carbaldehyde. ResearchGate.

  • An imidazo[1,2-a]pyridine-functionalized xanthene fluorescent probe for naked-eye detection of Hg2+ and its application in cell imaging and test strips. Sensors & Diagnostics (RSC Publishing).

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. Semantic Scholar.

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. ijcpr.com.

  • Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. National Institutes of Health.

  • Formylation of Furyl-substituted Imidazo[1,2-a]pyridine, Imidazo[1,2-a]pyrimidine and Imidazo[2,1-b]thiazole. ResearchGate.

  • Imidazo[1,5-a]pyridine-3-carboxaldehyde. Chem-Impex.

  • A new SO2 probe ZSO targeting VDBP inhibits high glucose induced endothelial cell senescence and calcification. Frontiers.

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega.

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. National Institutes of Health.

  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. MDPI.

  • Imidazo [1,2-a] pyridine based small organic fluorescent molecules for selective detection of nerve agents simulants. ResearchGate.

  • Design, Synthesis of Hydrogen Peroxide Response AIE Fluorescence Probes Based on Imidazo [1,2-a] Pyridine. MDPI.

  • Asymmetric Schiff base-based colorimetric and fluorescent sensor for Al3+ detection in real samples and live-cell bioimaging. RSC Publishing.

  • A pyridine based Schiff base as a selective and sensitive fluorescent probe for cadmium ions with “turn-on” fluorescence responses. ResearchGate.

  • An overview of Schiff base-based fluorescent turn-on probes: a potential candidate for tracking live cell imaging of biologically active metal ions. Sensors & Diagnostics (RSC Publishing).

  • Microwave-Assisted Synthesis of New Schiff Bases from Imidazo[1,2-a]pyridine-3-carbaldehyde and Aromatic Amines in PEG-400 as a Green Approach. ResearchGate.

  • AIE and reversible mechanofluorochromism characteristics of new imidazole-based donor–π–acceptor dyes. National Institutes of Health.

  • 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde. National Institutes of Health.

  • A novel 2-(2-aminophenyl) imidazo [1,5-a] pyridine-based fluorescent probe for rapid detection of phosgene. PubMed.

Sources

Leveraging Imidazo[1,2-a]pyridine-5-carbaldehyde for the Synthesis of Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Medicinal Chemists and Drug Discovery Professionals

Abstract

The imidazo[1,2-a]pyridine core is recognized as a "privileged scaffold" in medicinal chemistry, forming the foundation of numerous therapeutic agents due to its favorable pharmacological properties.[1][2][3] Its rigid, bicyclic structure provides a robust platform for constructing molecules that can precisely interact with biological targets. Within the vast landscape of drug discovery, protein kinases remain a critical target class, particularly in oncology, and inhibitors based on this scaffold have shown significant promise.[4][5] This guide focuses on a key synthetic intermediate, Imidazo[1,2-a]pyridine-5-carbaldehyde , detailing its strategic importance and providing robust protocols for its application in the synthesis of potent and selective kinase inhibitors. The aldehyde functionality at the C-5 position serves as a versatile chemical handle, enabling the strategic introduction of diverse side chains crucial for modulating potency, selectivity, and pharmacokinetic profiles.

Strategic Importance of the Imidazo[1,2-a]pyridine Scaffold

The success of the imidazo[1,2-a]pyridine scaffold stems from its unique combination of features:

  • Bioisosteric Similarity: It acts as a bioisostere for purines, allowing it to effectively compete for the ATP-binding site of many kinases.[5]

  • Synthetic Tractability: The core can be synthesized through various established methods, and its positions (especially C-3 and C-5) are amenable to functionalization.[6][7][8]

  • Favorable ADME Properties: Many derivatives exhibit good oral bioavailability and metabolic stability, crucial for drug development.

  • Proven Clinical Relevance: Marketed drugs like Zolpidem and Alpidem contain this core, demonstrating its clinical viability.[3] More recently, numerous kinase inhibitors incorporating this scaffold have entered clinical trials, targeting kinases such as PI3K/mTOR, Nek2, SIK, c-Met, and VEGFR2.[9][10][11][12]

The C-5 carbaldehyde derivative is particularly valuable. While other positions can be functionalized, the C-5 position often directs substituents towards the solvent-exposed region of the kinase ATP pocket, providing an opportunity to enhance selectivity and potency without disrupting core hinge-binding interactions.

The Gateway Reaction: Reductive Amination

The aldehyde group of Imidazo[1,2-a]pyridine-5-carbaldehyde is an electrophilic center primed for nucleophilic attack. The most powerful and widely used transformation for library synthesis and lead optimization is reductive amination . This one-pot reaction efficiently couples the aldehyde with a vast array of primary and secondary amines to form a new carbon-nitrogen bond, providing a direct route to introduce diverse chemical functionalities.

The process involves two key steps:

  • Imine/Iminium Ion Formation: The amine nitrogen attacks the aldehyde carbonyl, followed by dehydration to form a C=N double bond (an imine). This step is often catalyzed by a mild acid.

  • Reduction: A hydride-based reducing agent selectively reduces the imine to a secondary or tertiary amine.

This strategy is paramount for exploring the Structure-Activity Relationship (SAR) of a new inhibitor series.[9][13] By systematically varying the amine component, researchers can probe interactions with specific sub-pockets of the target kinase to optimize binding affinity and selectivity.

G cluster_0 Reductive Amination Workflow A Imidazo[1,2-a]pyridine -5-carbaldehyde C Imine / Iminium Ion Intermediate A->C Mild Acid Catalyst B Primary or Secondary Amine (R-NHR') B->C E Final Product: 5-(Aminomethyl)imidazo[1,2-a]pyridine (Kinase Inhibitor Core) C->E D Hydride Reducing Agent (e.g., NaBH(OAc)₃) D->E Reduction

Caption: General workflow for reductive amination.

Application Protocol I: General Reductive Amination

This protocol provides a reliable, general method for coupling Imidazo[1,2-a]pyridine-5-carbaldehyde with a representative amine.

3.1. Materials and Reagents

  • Imidazo[1,2-a]pyridine-5-carbaldehyde (1.0 eq)

  • Desired primary or secondary amine (1.1 - 1.5 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 - 2.0 eq)

  • Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Glacial Acetic Acid (AcOH) (optional, 0.1 eq or as co-solvent)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate, Methanol)

  • Silica gel for column chromatography

3.2. Step-by-Step Procedure

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add Imidazo[1,2-a]pyridine-5-carbaldehyde (e.g., 100 mg, 0.68 mmol).

  • Solvent and Amine Addition: Dissolve the aldehyde in anhydrous DCE (e.g., 5 mL). Add the desired amine (1.1 eq, 0.75 mmol).

  • Imine Formation: Stir the mixture at room temperature for 20-30 minutes. Expert Tip: For less reactive amines, adding a catalytic amount of acetic acid (1-2 drops) can accelerate imine formation by activating the carbonyl group.

  • Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq, 1.02 mmol) to the mixture in one portion. Causality Note: NaBH(OAc)₃ is the preferred reducing agent as it is mild, tolerant of slightly acidic conditions, and does not reduce the aldehyde starting material, minimizing side reactions.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or LC-MS every 1-2 hours until the starting aldehyde is consumed (typically 4-16 hours).

  • Work-up: Once the reaction is complete, carefully quench by adding saturated aqueous NaHCO₃ solution. Stir vigorously for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 10 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0-10% Methanol in DCM) to yield the pure product.

3.3. Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Reaction Stalled Insufficiently reactive amine; Incomplete imine formation; Deactivated reducing agent.Add a catalytic amount of AcOH. For stubborn cases, consider switching to a stronger reducing agent like NaBH₃CN in MeOH, but be mindful of its toxicity. Ensure NaBH(OAc)₃ is fresh.
Low Yield Incomplete reaction; Product loss during work-up/purification.Increase reaction time. Use a larger excess of the amine or reducing agent. Ensure pH is basic before extraction to prevent amine protonation and loss to the aqueous layer.
Side Product Formation Over-reduction; Dialkylation of primary amine.Use the milder NaBH(OAc)₃. Use a smaller excess of the aldehyde if dialkylation is observed.

Application Protocol II: Synthesis of the Starting Material

The starting aldehyde can be prepared via several routes. A common laboratory-scale method is the Vilsmeier-Haack formylation of the parent imidazo[1,2-a]pyridine.

G cluster_1 Synthesis of the Aldehyde A Imidazo[1,2-a]pyridine C Electrophilic Aromatic Substitution at C-5 A->C B Vilsmeier Reagent (POCl₃, DMF) B->C Formylation D Aqueous Workup (Hydrolysis) C->D E Imidazo[1,2-a]pyridine -5-carbaldehyde D->E

Caption: Vilsmeier-Haack synthesis pathway.

4.1. Materials and Reagents

  • Imidazo[1,2-a]pyridine

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Ice, Saturated aqueous Sodium Bicarbonate (NaHCO₃)

4.2. Step-by-Step Procedure

  • Vilsmeier Reagent Preparation: In a flask cooled in an ice bath (0 °C), slowly add POCl₃ (3.0 eq) to anhydrous DMF (10 eq). Stir for 30 minutes at 0 °C.

  • Reactant Addition: Dissolve imidazo[1,2-a]pyridine (1.0 eq) in DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and then heat to reflux (approx. 40 °C) for 4-6 hours.

  • Hydrolysis: Cool the reaction mixture back to 0 °C and carefully pour it onto crushed ice.

  • Neutralization & Extraction: Slowly neutralize the mixture with saturated NaHCO₃ solution until the pH is ~7-8. Extract the product with DCM or Ethyl Acetate.

  • Purification: Dry the combined organic layers, concentrate, and purify by column chromatography to yield the target aldehyde.

Structure-Activity Relationship (SAR) Insights

The power of using Imidazo[1,2-a]pyridine-5-carbaldehyde lies in the ability to rapidly generate analogs and build a robust SAR. The table below illustrates a hypothetical SAR for a series targeting Nek2, a kinase involved in cell cycle progression.[10]

Compound IDR-Group (from Amine HNR¹R²)Target KinaseIC₅₀ (nM)Key Insights
Lead-01 -CH₂-(4-morpholinyl)Nek285The morpholine group provides good solubility and a hinge-binding vector.
Lead-02 -CH₂-(4-methylpiperazin-1-yl)Nek235The basic nitrogen of the piperazine can form an additional salt bridge, improving potency.
Lead-03 -CH₂-(pyridin-4-yl)Nek2150A rigid aromatic ring may be sterically disfavored compared to a flexible heterocycle.
Lead-04 -CH₂-(4-hydroxypiperidin-1-yl)Nek225The hydroxyl group can form a key hydrogen bond with a specific residue in the active site.
Lead-05 -CH₂-(N,N-dimethylamine)Nek2250A small, simple amine lacks the specific interactions needed for high potency.

Data is hypothetical and for illustrative purposes.

This systematic modification allows for the identification of key pharmacophoric features. For instance, the data suggests that a flexible, hydrogen-bond-accepting heterocyclic ring like piperidine or morpholine is beneficial for Nek2 inhibition.

Conclusion

Imidazo[1,2-a]pyridine-5-carbaldehyde is more than just a chemical intermediate; it is a strategic tool for accelerating the drug discovery process. Its utility in constructing diverse libraries of kinase inhibitors via robust and scalable reactions like reductive amination makes it an invaluable asset for medicinal chemists. The protocols and insights provided herein offer a solid foundation for researchers to harness the potential of this versatile building block in their quest for novel therapeutics.

References

  • The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry (RSC Publishing).
  • Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. ResearchGate.
  • Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Semantic Scholar.
  • Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. PubMed.
  • Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. PubMed.
  • Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. RSC Medicinal Chemistry (RSC Publishing).
  • Imidazo(1,2-a)pyridine derivatives as ripk2 inhibitors. Google Patents.
  • Structure activity relationship exploration of imidazo[1,2-a]pyridine series to reverse isoform selectivity and identify potent SIK1 selective inhibitors. PubMed.
  • Structure-based design and synthesis of imidazo[1,2-a]pyridine derivatives as novel and potent Nek2 inhibitors with in vitro and in vivo antitumor activities. PubMed.
  • Imidazotriazines and imidazopyrimidines as kinase inhibitors. Patent US-8461330-B2 - PubChem.
  • Imidazotriazines and imidazopyrimidines as kinase inhibitors. Patent US-7767675-B2 - PubChem.
  • Structure-based design, synthesis, and evaluation of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine derivatives as novel dual c-Met and VEGFR2 kinase inhibitors. PubMed.
  • Derivatives of 4-(imidazo[1,2-a]pyridin-3-yl). Google Patents.
  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central.
  • Synthesis, biological evaluation and molecular modeling studies of Imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors. ResearchGate.
  • Structure−Activity Relationship of Imidazo[1,2-a]pyridines as Ligands for Detecting β-Amyloid Plaques in the Brain. Journal of Medicinal Chemistry - ACS Publications.
  • Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors. PubMed.
  • Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry - ACS Publications.
  • Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure. PubMed.
  • Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry.
  • GSK 2126458, Omipalisib, PI3K/mTOR inhibitor. New Drug Approvals.
  • Amination of imidazo[1,2-a]pyridines through C-H/N-H... ResearchGate.
  • Omipalisib (GSK2126458, GSK458) | PI3K inhibitor | CAS 1086062-66-9. InvivoChem.
  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. PMC - NIH.
  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega.
  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal.
  • Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors. PubMed.
  • Omipalisib (GSK2126458) | PI3K/mTOR Inhibitor. MedChemExpress.
  • Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega.
  • Omipalisib (GSK2126458) PI3K inhibitor. Selleck Chemicals.

Sources

Application Notes and Protocols for the Functionalization of the Imidazo[1,2-a]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Imidazo[1,2-a]pyridine Scaffold in Modern Drug Discovery

The imidazo[1,2-a]pyridine core is a paramount example of a "privileged scaffold" in medicinal chemistry.[1][2] This nitrogen-fused heterocyclic system is a structural cornerstone in a multitude of commercially successful pharmaceuticals, including the anxiolytic Alpidem, the sedative-hypnotic Zolpidem, and the osteoporosis treatment Minodronic acid.[3] Its prevalence in drug development stems from its unique three-dimensional structure, which allows for versatile interactions with biological targets, and its inherent drug-like properties.[1][2] The functionalization of this scaffold is therefore a critical endeavor for researchers, scientists, and drug development professionals, as the strategic placement of substituents can profoundly modulate a compound's pharmacological profile.

This comprehensive guide provides a detailed exploration of key protocols for the functionalization of the imidazo[1,2-a]pyridine ring system. Moving beyond a simple recitation of steps, this document delves into the causality behind experimental choices, offering insights to empower researchers to adapt and troubleshoot these methodologies. The protocols described herein are designed to be self-validating, grounded in established and peer-reviewed chemical literature.

Understanding the Reactivity of the Imidazo[1,2-a]pyridine Ring

The imidazo[1,2-a]pyridine ring system exhibits a distinct pattern of reactivity, which is crucial for designing successful functionalization strategies. The C3 position is the most electron-rich and nucleophilic, making it the primary site for electrophilic substitution and many C-H functionalization reactions.[4] The pyridine ring is generally less reactive towards electrophiles than the imidazole moiety. Understanding this inherent reactivity allows for the regioselective introduction of functional groups.

Key Functionalization Strategies and Protocols

This section details several robust and widely employed methods for the functionalization of the imidazo[1,2-a]pyridine scaffold. Each protocol is presented with a step-by-step methodology, accompanied by an explanation of the underlying chemical principles and a summary of expected outcomes.

Palladium-Catalyzed C3-Arylation: The Power of Cross-Coupling

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and their application to the imidazo[1,2-a]pyridine scaffold provides a reliable route to C3-arylated derivatives. These compounds are of significant interest due to their potential as kinase inhibitors and for other therapeutic applications. The following protocol is a general method for the direct C-H arylation of imidazo[1,2-a]pyridines with aryl bromides.

Expertise & Experience: Why Palladium Catalysis?

Palladium catalysts, particularly in their Pd(0) and Pd(II) oxidation states, are uniquely capable of facilitating the formation of carbon-carbon bonds through a catalytic cycle involving oxidative addition, transmetalation (or a concerted metalation-deprotonation pathway for direct arylation), and reductive elimination.[5] For direct C-H arylation, the choice of ligand and base is critical to promote the desired reactivity and prevent unwanted side reactions. The use of a phosphine ligand can enhance the catalytic activity and stability of the palladium center.[5]

Experimental Protocol: Phosphine-Free Palladium-Catalyzed Direct C3-Arylation

This protocol is adapted from a procedure utilizing ligand-free Pd(OAc)₂ for the direct arylation of imidazo[1,2-a]pyridines.[6]

  • Materials:

    • Imidazo[1,2-a]pyridine derivative (1.0 equiv)

    • Aryl bromide (1.2 equiv)

    • Pd(OAc)₂ (0.01-0.1 mol%)

    • K₂CO₃ (2.0 equiv)

    • Dimethylacetamide (DMA) (0.2 M)

  • Procedure:

    • To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the imidazo[1,2-a]pyridine derivative, aryl bromide, Pd(OAc)₂, and K₂CO₃.

    • Add DMA to the Schlenk tube.

    • Seal the tube and heat the reaction mixture at 120-140 °C for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired C3-arylated imidazo[1,2-a]pyridine.

Data Presentation: Representative Yields for C3-Arylation

Imidazo[1,2-a]pyridineAryl BromideCatalyst Loading (mol%)Yield (%)Reference
2-Phenylimidazo[1,2-a]pyridine4-Bromotoluene0.185[6]
Imidazo[1,2-a]pyridine4-Bromoanisole0.192[6]
2-Methylimidazo[1,2-a]pyridine1-Bromo-4-nitrobenzene0.0178[6]

Visualization: Catalytic Cycle for Direct C-H Arylation

G Pd(0)Ln Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)Ln->Oxidative_Addition Ar-Br Ar-Br Ar-Br->Oxidative_Addition Ar-Pd(II)(Br)Ln Ar-Pd(II)(Br)Ln Oxidative_Addition->Ar-Pd(II)(Br)Ln CMD Concerted Metalation- Deprotonation Ar-Pd(II)(Br)Ln->CMD Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine->CMD Ar-Pd(II)-Imidazopyridine(Ln) Ar-Pd(II)-Imidazopyridine(Ln) CMD->Ar-Pd(II)-Imidazopyridine(Ln) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Imidazopyridine(Ln)->Reductive_Elimination Reductive_Elimination->Pd(0)Ln C3-Arylated_Product C3-Arylated_Product Reductive_Elimination->C3-Arylated_Product

Caption: Palladium-catalyzed direct C-H arylation cycle.

Visible-Light-Induced C-H Functionalization: A Green Chemistry Approach

Photoredox catalysis has emerged as a powerful and environmentally benign strategy for C-H functionalization.[7] This approach utilizes visible light to generate reactive radical intermediates from stable precursors, which can then engage with the imidazo[1,2-a]pyridine scaffold. A variety of functional groups, including alkyl, trifluoromethyl, and acyl groups, can be introduced at the C3 position using this methodology.

Expertise & Experience: The Power of Photoredox Catalysis

Visible-light photoredox catalysis relies on a photocatalyst (often a ruthenium or iridium complex, or an organic dye) that, upon absorption of light, can initiate single-electron transfer (SET) processes.[8] This allows for the generation of radicals under mild conditions, avoiding the need for harsh reagents or high temperatures. The choice of photocatalyst and radical precursor is key to achieving the desired transformation.

Experimental Protocol: Visible-Light-Promoted C3-Trifluoromethylation

This protocol is adapted from a procedure for the visible-light-induced trifluoromethylation of imidazo[1,2-a]pyridines using sodium triflinate (Langlois' reagent).[6]

  • Materials:

    • Imidazo[1,2-a]pyridine derivative (1.0 equiv)

    • Sodium triflinate (CF₃SO₂Na) (1.5 equiv)

    • fac-[Ir(ppy)₃] (1-2 mol%)

    • K₂CO₃ (2.0 equiv)

    • Acetonitrile (MeCN) (0.1 M)

  • Procedure:

    • In a reaction vial, combine the imidazo[1,2-a]pyridine derivative, sodium triflinate, fac-[Ir(ppy)₃], and K₂CO₃.

    • Add acetonitrile and degas the solution by bubbling with an inert gas (e.g., argon) for 10-15 minutes.

    • Seal the vial and place it approximately 5-10 cm from a blue LED lamp (40 W).

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, remove the solvent under reduced pressure.

    • Resuspend the residue in ethyl acetate and wash with water.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel.

Data Presentation: Substrate Scope for C3-Trifluoromethylation

Imidazo[1,2-a]pyridineYield (%)Reference
2-Phenylimidazo[1,2-a]pyridine85[6]
2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine92[6]
2-(4-Chlorophenyl)imidazo[1,2-a]pyridine78[6]

Visualization: Photocatalytic Cycle for Trifluoromethylation

G cluster_0 Photocatalytic Cycle cluster_1 Substrate Functionalization PC Photocatalyst (e.g., fac-[Ir(ppy)3]) PC_excited Excited Photocatalyst* PC->PC_excited Visible Light (hν) PC_oxidized Oxidized Photocatalyst+ PC_excited->PC_oxidized SET CF3SO2Na CF3SO2Na CF3_radical •CF3 CF3SO2Na->CF3_radical Oxidation Radical_Adduct Radical Adduct Intermediate PC_oxidized->PC Reduction Imidazopyridine Imidazo[1,2-a]pyridine Imidazopyridine->Radical_Adduct + •CF3 Cation_Intermediate Cation Intermediate Radical_Adduct->Cation_Intermediate Oxidation Final_Product C3-CF3-Imidazo[1,2-a]pyridine Cation_Intermediate->Final_Product - H+

Caption: Mechanism of visible-light-induced trifluoromethylation.

Regioselective Halogenation: Gateway to Further Functionalization

Halogenated imidazo[1,2-a]pyridines are versatile intermediates that can be further functionalized through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). Direct and regioselective halogenation at the C3 position provides a straightforward entry into this valuable class of compounds.

Expertise & Experience: Controlling Regioselectivity in Halogenation

The high electron density at the C3 position of the imidazo[1,2-a]pyridine ring makes it susceptible to electrophilic attack. Common halogenating agents like N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) can be used to selectively introduce bromine or chlorine at this position. The reaction conditions, including solvent and temperature, can be tuned to optimize yield and selectivity.

Experimental Protocol: C3-Bromination with N-Bromosuccinimide (NBS)

This protocol describes a general procedure for the regioselective bromination of imidazo[1,2-a]pyridines at the C3 position.

  • Materials:

    • Imidazo[1,2-a]pyridine derivative (1.0 equiv)

    • N-Bromosuccinimide (NBS) (1.05 equiv)

    • Acetonitrile (MeCN) or Dichloromethane (DCM) (0.1 M)

  • Procedure:

    • Dissolve the imidazo[1,2-a]pyridine derivative in acetonitrile or dichloromethane in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Add NBS portion-wise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 1-4 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with dichloromethane (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or recrystallization.

Data Presentation: Representative Yields for C3-Bromination

Imidazo[1,2-a]pyridineYield (%)Reference
2-Phenylimidazo[1,2-a]pyridine95[9]
2-Methylimidazo[1,2-a]pyridine90[9]
7-Methyl-2-phenylimidazo[1,2-a]pyridine93[9]

Visualization: Workflow for Halogenation and Subsequent Cross-Coupling

G Start Imidazo[1,2-a]pyridine Halogenation C3-Halogenation (e.g., NBS, NCS) Start->Halogenation Halogenated_Intermediate 3-Halo-Imidazo[1,2-a]pyridine Halogenation->Halogenated_Intermediate Suzuki Suzuki Coupling (Ar-B(OH)2, Pd catalyst) Halogenated_Intermediate->Suzuki Sonogashira Sonogashira Coupling (Alkyne, Pd/Cu catalyst) Halogenated_Intermediate->Sonogashira Buchwald Buchwald-Hartwig Amination (Amine, Pd catalyst) Halogenated_Intermediate->Buchwald Arylated_Product 3-Aryl-Imidazo[1,2-a]pyridine Suzuki->Arylated_Product Alkynylated_Product 3-Alkynyl-Imidazo[1,2-a]pyridine Sonogashira->Alkynylated_Product Aminated_Product 3-Amino-Imidazo[1,2-a]pyridine Buchwald->Aminated_Product

Caption: Synthetic utility of 3-halo-imidazo[1,2-a]pyridines.

Conclusion and Future Outlook

The functionalization of the imidazo[1,2-a]pyridine scaffold remains a vibrant and highly productive area of research. The protocols detailed in this guide represent robust and versatile methods for accessing a wide array of derivatives. As our understanding of chemical reactivity and catalytic processes deepens, we can anticipate the development of even more efficient, selective, and sustainable methods for modifying this privileged heterocyclic system. The continued exploration of novel functionalization strategies will undoubtedly fuel the discovery of the next generation of imidazo[1,2-a]pyridine-based therapeutics.

References

  • Gao, J., Fu, X., Yang, K.-C., & Liu, Z.-W. (2025). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules, 30(3), 607. [Link]

  • Sharma, P., & Kumar, A. (2023). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry, 21(35), 7045-7066. [Link]

  • Gao, J., et al. (2025). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules 2025, 30, 607. [Link]

  • Shi, H., & Mei, L. (2022). Recent advances in transition-metal-free C–H functionalization of imidazo[1,2-a]pyridines. RSC Advances, 12(46), 30135-30151. [Link]

  • Ghosh, S., Laru, S., & Hajra, A. (2022). Ortho C-H Functionalization of 2-Arylimidazo[1,2-a]pyridines. Chemistry–A European Journal, 28(15), e202100240. [Link]

  • Lee, K. H., et al. (2012). Synthesis and Functionalization of Imidazo[1,2-a]Pyridines and Imidazo[1,2-a]Pyrimidines on Solid Phase Using Suzuki-Miyaura Cross-Coupling Reactions. Combinatorial Chemistry & High Throughput Screening, 15(2), 151-160. [Link]

  • Gao, J., et al. (2025). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules, 30(3), 607. [Link]

  • Bariwal, J., et al. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry, 16(26), 2963-2994. [Link]

  • Wang, C., et al. (2021). Functionalization of imidazo[1,2-a]pyridines via radical reactions. New Journal of Chemistry, 45(35), 15721-15735. [Link]

  • Anonymous. (n.d.). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 83, 04002. [Link]

  • Sharma, P., & Kumar, A. (2023). Synthesis and site selective C–H functionalization of imidazo-[1,2- a ]pyridines. Organic & Biomolecular Chemistry, 21(35), 7045-7066. [Link]

  • Guersoy, Y. C., et al. (2023). Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates. Chemical Science, 14(39), 10833-10841. [Link]

  • Teulade, J.-C., et al. (1991). Synthesis of Imidazo[1,2-a]pyridines as Antiviral Agents. Journal of Medicinal Chemistry, 34(4), 1427-1432. [Link]

  • Gao, J., et al. (2025). Photoredox-catalyzed C3-selenylation of imidazo[1,2-a]pyridines with diorganoyl diselenides. Molecules, 30(3), 607. [Link]

  • Kumar, S., et al. (2025). Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp)3–H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies. Organic & Biomolecular Chemistry. [Link]

  • Allen, S., et al. (2009). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. ACS Medicinal Chemistry Letters, 1(1), 22-26. [Link]

  • Devi, N., et al. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry, 16(26), 2963-2994. [Link]

  • Al-Tel, T. H. (1992). A novel synthesis of the imidazo[1,2-a]pyridine ring system. Journal of the Chemical Society, Chemical Communications, (13), 933-934. [Link]

  • Kumar, S., et al. (2025). Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp) 3 –H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies. Organic & Biomolecular Chemistry. [Link]

  • Moraski, G. C., et al. (2014). Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. ACS Combinatorial Science, 16(10), 545-550. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]

  • Tran, T. T., & Hamze, A. (2021). C3‐Functionalization of Imidazo[1,2‐a]pyridines. Asian Journal of Organic Chemistry, 10(10), 2548-2565. [Link]

  • Chanda, A., & Fokin, V. V. (2009). Organic synthesis “on water”. Chemical Reviews, 109(2), 725-748. [Link]

  • Daugulis, O., & Zaitsev, V. G. (2005). Phosphine-Free Palladium-Catalyzed Direct Arylation of Imidazo[1,2-a]pyridines with Aryl Bromides at Low Catalyst Loading. The Journal of Organic Chemistry, 70(20), 8160-8162. [Link]

  • Li, Y., et al. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules, 29(15), 3463. [Link]

  • Reddy, G. S., et al. (2020). Directed regioselective arylation of imidazo[1,2-a]pyridine-3-carboxamides using Rh(iii) catalysis. Organic & Biomolecular Chemistry, 18(34), 6649-6653. [Link]

  • Hajra, S., et al. (2018). Photochemical Regioselective C-H Arylation of imidazo[1, 2-a]pyridine derivatives using Chlorophyll as biocatalyst and Diazonium Salts. New Journal of Chemistry, 42(15), 12341-12345. [Link]

  • Hajra, A., et al. (2019). The C3 carbonylation of imidazo[1,2‐a]pyridines. Chemistry–A European Journal, 25(51), 11956-11960. [Link]

  • Park, S., et al. (2008). Palladium-Catalyzed C−H Functionalization of Pyridine N-Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes. Journal of the American Chemical Society, 130(51), 17272-17273. [Link]

  • Ohta, Y., et al. (2024). Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds. Beilstein Journal of Organic Chemistry, 20, 3256-3262. [Link]

  • de la Torre, P., et al. (2021). Synthesis of imidazo[1,2-a]pyridines through an eco-friendly version of... Chemistry–A European Journal, 27(6), 2113-2119. [Link]

  • Li, Y., et al. (2019). Palladium-catalyzed microwave-assisted direct arylation of imidazo[2,1-b]thiazoles with aryl bromides: synthesis and mechanistic study. Organic & Biomolecular Chemistry, 17(36), 8343-8347. [Link]

Sources

Application Notes and Protocols for the Synthesis of Imidazo[1,2-a]pyridine-Based Chalcones via Claisen-Schmidt Condensation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Convergence of Imidazo[1,2-a]pyridines and Chalcones

In the landscape of medicinal chemistry and drug development, the fusion of privileged scaffolds—molecular frameworks known to interact with a range of biological targets—is a powerful strategy for the discovery of novel therapeutic agents. This guide details the synthesis of one such promising hybrid: chalcones bearing the imidazo[1,2-a]pyridine nucleus.

The imidazo[1,2-a]pyridine core is a cornerstone in pharmaceutical development, featured in marketed drugs like the hypnotic zolpidem and the anxiolytic alpidem.[1] Its rigid, bicyclic structure and unique electronic properties grant it favorable interactions with a multitude of receptors and enzymes, leading to a broad spectrum of biological activities, including antiviral, anti-inflammatory, and anticancer properties.[1][2]

On the other hand, chalcones , or 1,3-diphenyl-2-propen-1-ones, represent an important class of natural and synthetic compounds that serve as key precursors to flavonoids.[3] The α,β-unsaturated ketone moiety is a critical pharmacophore, acting as a Michael acceptor that can covalently interact with nucleophilic residues in proteins, thereby modulating their function.[4] This reactivity underpins the diverse biological effects of chalcones, which include antimicrobial, anti-inflammatory, and potent anticancer activities.[1][5]

The Claisen-Schmidt condensation, a robust and versatile carbon-carbon bond-forming reaction, provides a direct and efficient pathway to merge these two pharmacophores.[6][7] This crossed aldol condensation reacts an enolizable ketone with an aromatic aldehyde that lacks α-hydrogens, such as Imidazo[1,2-a]pyridine-3-carbaldehyde.[7][8] The strategic coupling of the imidazo[1,2-a]pyridine moiety with the chalcone backbone is anticipated to yield novel molecular entities with enhanced or unique biological profiles, making this a fertile ground for drug discovery.[4][9]

This document provides a comprehensive guide for researchers, detailing the mechanistic underpinnings, optimized protocols, and practical considerations for the successful synthesis and characterization of imidazo[1,2-a]pyridine-based chalcones.

Reaction Mechanism: A Stepwise Look at C-C Bond Formation

The base-catalyzed Claisen-Schmidt condensation proceeds through a well-established, multi-step mechanism. Understanding this pathway is crucial for optimizing reaction conditions and troubleshooting potential issues.

  • Enolate Formation: The reaction is initiated by the abstraction of an acidic α-hydrogen from the ketone (in this case, a substituted acetophenone) by a strong base, typically hydroxide (OH⁻).[4] This deprotonation forms a resonance-stabilized enolate ion, which serves as the key nucleophile in the reaction. The choice of a strong base like KOH or NaOH is critical to ensure a sufficient concentration of the enolate for the reaction to proceed efficiently.[10]

  • Nucleophilic Attack: The newly formed enolate attacks the electrophilic carbonyl carbon of the Imidazo[1,2-a]pyridine-3-carbaldehyde. This aldehyde is an ideal substrate as it lacks α-hydrogens, preventing it from undergoing self-condensation and ensuring it acts solely as the electrophile.[11] This step results in the formation of a tetrahedral intermediate, an alkoxide.

  • Protonation (Aldol Addition): The alkoxide intermediate is protonated by the solvent (typically ethanol or water), yielding a β-hydroxy ketone, also known as an aldol adduct.[4]

  • Dehydration: This aldol adduct readily undergoes base-catalyzed dehydration. A second hydroxide ion abstracts the remaining, now more acidic, α-hydrogen, forming another enolate. The subsequent elimination of a hydroxide ion results in the formation of a stable, conjugated α,β-unsaturated ketone—the final chalcone product.[12] This dehydration step is often irreversible and drives the reaction to completion, favored by the formation of an extended conjugated system involving the two aromatic rings and the enone moiety.[9]

Claisen_Schmidt_Mechanism cluster_steps Reaction Steps Enolate Formation Enolate Formation Nucleophilic Attack Nucleophilic Attack Enolate Formation->Nucleophilic Attack Enolate + Aldehyde Aldol Addition Aldol Addition Nucleophilic Attack->Aldol Addition -> Alkoxide Intermediate Dehydration Dehydration Aldol Addition->Dehydration -> β-Hydroxy Ketone Final Chalcone Final Chalcone Dehydration->Final Chalcone -> Extended Conjugation Ketone + Base Ketone + Base Ketone + Base->Enolate Formation

Caption: Base-catalyzed Claisen-Schmidt mechanism.

Experimental Protocols: A Self-Validating System

The following protocol represents a generalized yet detailed procedure for the synthesis of imidazo[1,2-a]pyridine-based chalcones. It is designed to be a self-validating system, where successful execution relies on careful attention to stoichiometry, reaction monitoring, and purification.

Materials and Reagents
  • Imidazo[1,2-a]pyridine-3-carbaldehyde (1.0 eq)

  • Substituted Acetophenone (1.0 - 1.1 eq)

  • Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

  • Ethanol (Absolute or 95%)

  • Deionized Water

  • Dilute Acetic Acid or Hydrochloric Acid

  • Ethyl Acetate (for TLC)

  • Hexane (for TLC)

  • Silica Gel TLC plates (with F254 indicator)

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Filtration apparatus (Büchner funnel)

Step-by-Step Synthesis Protocol
  • Reactant Preparation:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve the substituted acetophenone (1.0 eq) in a minimal amount of ethanol.

    • To this solution, add a freshly prepared solution of KOH (1.2 eq) in ethanol. Causality: Using an ethanolic solution of the base ensures homogeneity. Pre-stirring the ketone with the base for 15-20 minutes at room temperature ensures complete formation of the enolate before the aldehyde is introduced, minimizing potential side reactions.

  • Reaction Initiation:

    • To the stirred solution of the enolate, add Imidazo[1,2-a]pyridine-3-carbaldehyde (1.0 eq). The aldehyde can be added as a solid or dissolved in a small amount of ethanol.

    • Stir the reaction mixture vigorously at room temperature. Causality: Room temperature is often sufficient for the reaction to proceed. However, for less reactive substrates, gentle heating (40-50 °C) can be applied to increase the reaction rate. Overheating should be avoided as it can lead to polymerization and the formation of tar-like byproducts.[10]

  • Reaction Monitoring:

    • Monitor the progress of the reaction using Thin-Layer Chromatography (TLC). A suitable eluent system is typically a mixture of hexane and ethyl acetate (e.g., 7:3 or 1:1 v/v).

    • Spot the starting materials (aldehyde and ketone) and the reaction mixture on the TLC plate. The formation of a new, typically more polar, spot and the consumption of the starting aldehyde indicate the reaction is progressing. The reaction is generally complete within 6-8 hours.[1]

  • Work-up and Isolation:

    • Once the reaction is complete (as indicated by TLC), pour the reaction mixture into a beaker containing ice-cold water. Causality: This step quenches the reaction and precipitates the crude chalcone product, which is typically insoluble in water.

    • Stir the aqueous mixture for 15-20 minutes to ensure complete precipitation.

    • Neutralize the mixture with a dilute acid (e.g., 10% HCl or acetic acid) to a pH of ~7. Causality: Neutralization removes the basic catalyst and any remaining enolate, preventing potential reverse reactions or side reactions during isolation.

    • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Purification:

    • Wash the crude product on the filter with copious amounts of cold water to remove any inorganic salts and residual base.

    • Follow with a wash of cold ethanol to remove unreacted starting materials and other soluble impurities.[10]

    • The primary method for purification is recrystallization. Ethanol is a commonly used and effective solvent for this class of compounds. Dissolve the crude product in a minimum amount of hot ethanol and allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration and dry them in a desiccator or a vacuum oven.

Characterization

The structure and purity of the synthesized chalcones should be confirmed using standard spectroscopic techniques:

  • Infrared (IR) Spectroscopy: Look for the characteristic C=O stretching frequency of the α,β-unsaturated ketone around 1650-1680 cm⁻¹ and the C=C stretching of the enone system around 1570 cm⁻¹.[1]

  • ¹H NMR Spectroscopy: The two vinylic protons of the chalcone moiety typically appear as doublets in the range of δ 7.0-8.0 ppm with a coupling constant (J) of ~15 Hz, confirming the trans configuration. Protons of the imidazo[1,2-a]pyridine and the substituted phenyl ring will appear in their characteristic regions.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

Data Presentation: Reaction Scope and Conditions

The Claisen-Schmidt condensation is versatile, accommodating a range of substituents on the acetophenone ring. The electronic nature of these substituents can influence reaction times and yields.

EntryR-Group on AcetophenoneBaseSolventTime (h)Yield (%)M.P. (°C)Reference
1HKOHEthanol6-865122-124[1]
24-OCH₃KOHEthanol6-870168-170[1]
34-BrKOHEthanol6-868220-224[1]
44-ClKOHEthanol6-864210-212[1]
52-OH, 5-CH₃KOHEthanol6-852178-180[1]
63,4-OCH₃KOHEthanol6-868156-158[1]
7HNaOHPEG-4002-385-90N/A[10]

Note: This table is a compilation of representative data. Yields and reaction times may vary based on the specific scale and purity of reagents.

Visualization of Experimental Workflow

The entire process, from initial setup to final analysis, can be visualized as a logical flow, ensuring reproducibility and clarity.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis Prep_Ketone Dissolve Acetophenone in Ethanol Mix Combine Ketone and Base (Stir 15-20 min) Prep_Ketone->Mix Prep_Base Prepare Ethanolic KOH Solution Prep_Base->Mix Add_Aldehyde Add Imidazopyridine Carbaldehyde Mix->Add_Aldehyde Stir_React Stir at Room Temp (6-8 hours) Add_Aldehyde->Stir_React Monitor Monitor by TLC Stir_React->Monitor Quench Pour into Ice Water Monitor->Quench Reaction Complete Neutralize Neutralize with Dilute Acid Quench->Neutralize Filter_Crude Vacuum Filter Crude Solid Neutralize->Filter_Crude Wash Wash with Cold Water & Cold Ethanol Filter_Crude->Wash Recrystallize Recrystallize from Hot Ethanol Wash->Recrystallize Filter_Pure Vacuum Filter Pure Crystals Recrystallize->Filter_Pure Characterize Dry & Characterize (IR, NMR, MS) Filter_Pure->Characterize

Caption: A logical workflow for chalcone synthesis and purification.

Troubleshooting and Optimization

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction; side reactions; impure reagents.- Extend reaction time, monitoring by TLC.[10]- Ensure slow, controlled addition of the base.- Use purified starting materials.[10]- Consider a milder base (e.g., K₂CO₃) if decomposition is observed.[11]
Dark/Tarry Mixture Polymerization of the aldehyde or product decomposition.- Reduce the reaction temperature; run the reaction in an ice bath.[10]- Lower the concentration of the base.[10]- Ensure the base is added dropwise to avoid localized high concentrations.
Multiple Spots on TLC Side reactions such as Cannizzaro reaction or self-condensation of the ketone.- The Cannizzaro reaction (disproportionation of the aldehyde) can be minimized by using a milder base or lower temperatures.[11]- While ketone self-condensation is possible, the higher reactivity of the aldehyde usually makes this a minor pathway. Using a slight excess of the ketone can be explored.[10]
Product Fails to Precipitate Product is soluble in the aqueous work-up solution.- After pouring into water, extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and evaporate the solvent.[10]

Conclusion

The Claisen-Schmidt condensation is a highly effective and experimentally straightforward method for synthesizing chalcones derived from Imidazo[1,2-a]pyridine-3-carbaldehyde. The resulting compounds are of significant interest in drug discovery due to the combination of two biologically active pharmacophores. By understanding the underlying mechanism and adhering to the detailed protocols and optimization strategies outlined in this guide, researchers can confidently and efficiently synthesize a diverse library of these promising molecules for further biological evaluation.

References

Sources

Application Notes and Protocols: Copper-Catalyzed Synthesis of Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Modern Drug Discovery

Imidazo[1,2-a]pyridines represent a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug development. Their unique structural framework, which combines imidazole and pyridine rings, confers a range of favorable pharmacological properties.[1][2] This "privileged structure" is a cornerstone in the design of numerous therapeutic agents with diverse biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[3][4][5][6] Commercially successful drugs such as Zolpidem (for insomnia), Alpidem (an anxiolytic), and Saripidem (an anti-inflammatory agent) feature the imidazo[1,2-a]pyridine core, underscoring its therapeutic relevance.[3][7][8]

The development of efficient and versatile synthetic methodologies to access this important scaffold is a primary focus for organic and medicinal chemists. Among the various synthetic strategies, copper-catalyzed reactions have emerged as a powerful and practical approach due to copper's low cost, low toxicity, and versatile reactivity.[9][10][11] This guide provides a detailed overview of copper-catalyzed methods for synthesizing imidazo[1,2-a]pyridines, including mechanistic insights, comparative protocols, and practical application notes for researchers in the field.

The Mechanism: A Copper-Catalyzed Cascade to Complexity

The copper-catalyzed synthesis of imidazo[1,2-a]pyridines often proceeds through a one-pot, multicomponent reaction, which offers high atom economy and operational simplicity.[3][12][13] A common and effective strategy involves the reaction of a 2-aminopyridine, an aldehyde, and a terminal alkyne.[1][11] While several variations exist, a plausible and widely accepted mechanistic pathway is illustrated below.

Proposed Catalytic Cycle

The reaction is believed to initiate with the formation of a copper acetylide species from the terminal alkyne and the copper(I) catalyst. Concurrently, the 2-aminopyridine and the aldehyde undergo condensation to form an imine intermediate. The copper acetylide then adds to the imine, leading to a propargylamine intermediate. Subsequent intramolecular cyclization via nucleophilic attack of the endocyclic pyridine nitrogen onto the alkyne, followed by tautomerization, affords the final imidazo[1,2-a]pyridine product.

Catalytic_Cycle Start Cu(I) Catalyst Cu_Acetylide Copper Acetylide (R'-C≡C-Cu) Start->Cu_Acetylide + Alkyne Alkyne Terminal Alkyne (R'-C≡CH) Alkyne->Cu_Acetylide Propargylamine Propargylamine Intermediate Cu_Acetylide->Propargylamine + Imine 2_Aminopyridine 2-Aminopyridine Imine Imine Intermediate 2_Aminopyridine->Imine Aldehyde Aldehyde (R''-CHO) Aldehyde->Imine Condensation Imine->Propargylamine Cyclization Intramolecular Cyclization Propargylamine->Cyclization Product Imidazo[1,2-a]pyridine Cyclization->Product Tautomerization Product->Start Regenerates

Caption: Proposed catalytic cycle for the copper-catalyzed three-component synthesis of imidazo[1,2-a]pyridines.

Causality Behind Experimental Choices:
  • Catalyst: Copper(I) salts, such as CuI or CuBr, are frequently employed.[10] Cu(I) is crucial for the formation of the copper acetylide intermediate, which is a key step in the reaction cascade. The use of air as an oxidant in some procedures suggests the involvement of a Cu(I)/Cu(II) or Cu(I)/Cu(III) redox cycle.[10]

  • Solvent: Dimethylformamide (DMF) is often the solvent of choice due to its high boiling point and ability to dissolve a wide range of organic and inorganic reactants.[10] Other polar aprotic solvents can also be effective.

  • Temperature: Reactions are typically heated to temperatures between 80-120 °C to overcome the activation energy for the various steps in the cascade, particularly the cyclization step.[10][11]

  • Ligands: While many copper-catalyzed syntheses of imidazo[1,2-a]pyridines are ligand-free, the addition of ligands like L-proline can sometimes enhance catalytic activity and product yields, particularly in C-N coupling reactions.[7]

Comparative Analysis of Synthetic Protocols

Several copper-catalyzed protocols for the synthesis of imidazo[1,2-a]pyridines have been reported, each with its own set of advantages and substrate scope. The choice of protocol often depends on the desired substitution pattern on the final product and the availability of starting materials.

ProtocolStarting MaterialsKey FeaturesYieldsReference
Three-Component Cascade 2-Aminopyridines, Aldehydes, Terminal AlkynesOne-pot, operationally simple, good functional group tolerance.Moderate to Excellent[1][3][12][13]
Oxidative Coupling 2-Aminopyridines, KetonesUtilizes air or another oxidant, proceeds via C-H bond functionalization.Good to Excellent[9][14][15][16]
From Nitroolefins 2-Aminopyridines, NitroolefinsEnvironmentally friendly, uses air as the oxidant.Up to 90%[10]
From α-Haloketones 2-Aminopyridines, α-HaloketonesClassical method, often high yielding but may require pre-functionalized starting materials.Good to Excellent[8]

Detailed Experimental Protocol: Three-Component Synthesis

This protocol provides a step-by-step methodology for a representative copper-catalyzed three-component synthesis of a 2,3-disubstituted imidazo[1,2-a]pyridine.

Materials and Reagents:
  • 2-Aminopyridine (1.0 mmol, 1.0 equiv)

  • Aldehyde (1.0 mmol, 1.0 equiv)

  • Terminal Alkyne (1.2 mmol, 1.2 equiv)

  • Copper(I) Iodide (CuI) (0.1 mmol, 10 mol%)

  • Dimethylformamide (DMF) (5 mL)

  • Saturated aqueous solution of NH4Cl

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Equipment:
  • Round-bottom flask (25 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:
  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminopyridine (1.0 mmol), the aldehyde (1.0 mmol), and CuI (0.1 mmol).

  • Solvent and Reagent Addition: Add DMF (5 mL) to the flask, followed by the terminal alkyne (1.2 mmol).

  • Reaction Conditions: Attach a reflux condenser to the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed (typically 8-12 hours).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of NH4Cl (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure imidazo[1,2-a]pyridine derivative.

  • Characterization: Characterize the final product by standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).

Troubleshooting Common Issues:
  • Low Yield:

    • Ensure all reagents and the solvent are dry, as water can interfere with the reaction.

    • Degas the solvent prior to use to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.

    • Increase the reaction time or temperature if starting materials are still present.

  • Formation of Side Products:

    • Side reactions, such as the homocoupling of the alkyne (Glaser coupling), can occur. Using a slight excess of the alkyne can help to drive the desired reaction.

    • Purify the starting materials if they are of low quality.

  • Difficult Purification:

    • If the product is difficult to separate from the catalyst, consider filtering the reaction mixture through a short pad of Celite before the workup.

Conclusion: A Versatile Tool for Drug Discovery

Copper-catalyzed synthesis of imidazo[1,2-a]pyridines offers a robust and efficient platform for the construction of this medicinally important scaffold. The operational simplicity, broad substrate scope, and cost-effectiveness of these methods make them highly attractive for both academic research and industrial drug development. The continued exploration of novel copper catalytic systems and the expansion of the reaction scope will undoubtedly lead to the discovery of new imidazo[1,2-a]pyridine-based therapeutic agents with improved efficacy and safety profiles.

References

  • Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. (2022-01-20). ChemistrySelect.
  • Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. (2012). Organic Chemistry Portal.
  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021-12-14). ACS Omega.
  • Copper-catalyzed three-component reaction to synthesize polysubstituted imidazo[1,2-a]pyridines. (2022-07-14). RSC Advances.
  • Copper-catalyzed three-component reaction to synthesize polysubstituted imidazo[1,2-a]pyridines. (2022-07-14).
  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. (2022-09-27). MDPI.
  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (2024). BIO Web of Conferences.
  • Synthesis of imidazo[1,2‐a]pyridines by copper catalyzed reaction with nanocatalyst. (2022). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHpQ51YKmAq3AbLmgTfYm8YiZAfRSpv5M0_Ujh0SzdsRFn9f8FMUSOUF6SswaGAlNXsGqizA2n2R5InZpjKR9SHDb9Z10SjbHEvWHE8DmDjwBnChvlHlE368JqraqIX-Gv9hBziJSwgj-lnS_7BNiFEQB_eAa_ALfLnPI_MyVksB7jxMjTSjGZ0wfuzMLxH1H_t_eqWVXvsOKmunE7yLO6zjcaecBTpq8KRWypoKeStlUvR4RjVBcXGL1UQriupQV0=]([Link]

Sources

Application Notes and Protocols for the Microwave-Assisted Synthesis of Imidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and protocols for the microwave-assisted synthesis of imidazo[1,2-a]pyridine derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. We delve into the underlying principles of microwave-assisted organic synthesis (MAOS), offering a comparative analysis against conventional heating methods. This document outlines several robust and efficient protocols, including the classic condensation of 2-aminopyridines with α-haloketones, one-pot multi-component reactions, and green chemistry approaches. Each protocol is presented with step-by-step instructions, causality behind experimental choices, and expected outcomes. Furthermore, this guide includes mechanistic insights, troubleshooting advice, and critical safety considerations for working with microwave reactors. The information is tailored for researchers, scientists, and drug development professionals seeking to leverage the advantages of microwave technology for the rapid and efficient synthesis of this important scaffold.

Introduction: The Imidazo[1,2-a]pyridine Scaffold and the Advent of Microwave Chemistry

The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold due to its prevalence in a wide array of biologically active compounds.[1] Derivatives of this structure have demonstrated a broad spectrum of pharmacological activities, including antiviral, anticancer, anti-inflammatory, and anxiolytic properties. This has led to their use in several commercial drugs such as Zolpidem, Alpidem, and Saripidem.[2]

Traditionally, the synthesis of imidazo[1,2-a]pyridines has been achieved through various methods, most notably the condensation of 2-aminopyridines with α-halocarbonyl compounds.[3][4] However, these conventional methods often require long reaction times, high temperatures, and the use of hazardous solvents, leading to challenges in efficiency and sustainability.

The advent of microwave-assisted organic synthesis (MAOS) has revolutionized the field of synthetic chemistry.[5][6] Microwave irradiation offers a more efficient and environmentally friendly alternative to conventional heating.[5] By directly heating the reaction mixture through dielectric heating, microwaves can dramatically reduce reaction times from hours to minutes, improve product yields, and enhance reaction selectivity.[6][7] This technology aligns with the principles of green chemistry by minimizing energy consumption and often allowing for the use of less hazardous solvents or even solvent-free conditions.[5][7]

This guide will explore the practical application of microwave technology to the synthesis of imidazo[1,2-a]pyridine derivatives, providing detailed protocols and insights to enable researchers to harness the full potential of this powerful technique.

Mechanistic Insights into Imidazo[1,2-a]pyridine Formation

The most common pathway for the synthesis of imidazo[1,2-a]pyridines involves the reaction of a 2-aminopyridine derivative with a carbonyl compound, typically an α-haloketone. The generally accepted mechanism for this reaction is a two-step process:

  • N-Alkylation: The reaction initiates with the nucleophilic attack of the endocyclic nitrogen atom of the 2-aminopyridine on the electrophilic carbon of the α-haloketone. This results in the formation of an N-phenacylpyridinium halide intermediate.

  • Intramolecular Cyclization and Dehydration: The exocyclic amino group of the intermediate then acts as a nucleophile, attacking the carbonyl carbon to form a five-membered ring. Subsequent dehydration of this cyclic intermediate leads to the aromatic imidazo[1,2-a]pyridine product.

Variations of this fundamental mechanism exist, particularly in one-pot multi-component reactions where the reactive intermediates are generated in situ. For instance, in the Groebke-Blackburn-Bienaymé (GBB) reaction, a 2-aminopyridine, an aldehyde, and an isocyanide react in a concerted fashion to form the imidazo[1,2-a]pyridine core.[8][9]

Visualization of the General Reaction Mechanism

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2-Aminopyridine 2-Aminopyridine N-Phenacylpyridinium_halide N-Phenacylpyridinium halide 2-Aminopyridine->N-Phenacylpyridinium_halide N-Alkylation alpha-Haloketone alpha-Haloketone alpha-Haloketone->N-Phenacylpyridinium_halide Cyclic_intermediate Cyclic Intermediate N-Phenacylpyridinium_halide->Cyclic_intermediate Intramolecular Cyclization Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Cyclic_intermediate->Imidazo[1,2-a]pyridine Dehydration

Experimental Protocols

The following protocols are designed for use with dedicated laboratory microwave reactors. It is crucial to adhere to the safety guidelines provided by the instrument manufacturer.

Protocol 1: Classic Condensation of 2-Aminopyridine with an α-Bromoketone (Solvent-Free)

This protocol describes a rapid and efficient catalyst-free synthesis of 2-phenylimidazo[1,2-a]pyridine under solvent-free microwave irradiation.[2]

Materials:

  • 2-Aminopyridine

  • 2-Bromoacetophenone (or other α-bromoketones)

  • Microwave synthesis vials (10 mL) with stir bars

  • Dedicated laboratory microwave reactor

Procedure:

  • In a 10 mL microwave synthesis vial, add 2-aminopyridine (1 mmol) and the desired α-bromoketone (1 mmol).

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor cavity.

  • Set the reaction parameters:

    • Temperature: 120 °C

    • Ramp time: 2 minutes

    • Hold time: 5 minutes

    • Power: 100-200 W (as needed to maintain temperature)

    • Stirring: High

  • After the reaction is complete, cool the vial to room temperature using compressed air.

  • Open the vial in a fume hood.

  • The resulting solid mass is the crude product.

  • Purify the product by recrystallization from ethanol or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Expected Outcome: This method typically yields the desired imidazo[1,2-a]pyridine derivatives in good to excellent yields (85-95%) within a short reaction time.[2]

Protocol 2: One-Pot Synthesis from an Aromatic Ketone and 2-Aminopyridine using NBS

This protocol outlines a one-pot synthesis where the α-bromoketone is generated in situ from the corresponding aromatic ketone and N-bromosuccinimide (NBS).[10]

Materials:

  • Aromatic ketone (e.g., acetophenone)

  • N-Bromosuccinimide (NBS)

  • 2-Aminopyridine

  • Lemon juice (as a natural acid catalyst and solvent)[10] or another suitable solvent like PEG-400/water[11]

  • Microwave synthesis vials (10 mL) with stir bars

  • Dedicated laboratory microwave reactor

Procedure:

  • In a 10 mL microwave synthesis vial, add the aromatic ketone (0.005 mol), NBS (0.005 mol), and lemon juice (10 mL).

  • Irradiate the mixture in the microwave reactor at 85 °C (400 W power) and monitor the formation of the α-bromoketone by Thin Layer Chromatography (TLC).

  • Once the α-bromination is complete, add 2-aminopyridine (0.005 mol) to the reaction mixture.

  • Continue the microwave irradiation at the same conditions until the reaction is complete (as monitored by TLC).

  • After completion, pour the reaction mixture into ice-cold water.

  • Filter the solid product, wash with cold water, and recrystallize from aqueous ethanol.

Expected Outcome: This environmentally benign method provides the desired 2-phenylimidazo[1,2-a]pyridines in high yields.[10]

Protocol 3: Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction

This protocol describes a microwave-assisted GBB reaction for the synthesis of 3-amino-imidazo[1,2-a]pyridine derivatives.[8][12]

Materials:

  • 2-Aminopyridine

  • An aldehyde (e.g., 2-azidobenzaldehyde)

  • An isocyanide (e.g., tert-butyl isocyanide)

  • Ammonium chloride (NH₄Cl) as a catalyst

  • Ethanol (EtOH) as a solvent

  • Microwave synthesis vials (10 mL) with stir bars

  • Dedicated laboratory microwave reactor

Procedure:

  • To a 10 mL microwave synthesis vial, add 2-aminopyridine (1.2 mmol), the aldehyde (1 mmol), the isocyanide (1.2 mmol), and ammonium chloride (20 mol%) in ethanol (3 mL).

  • Seal the vial and place it in the microwave reactor.

  • Set the reaction parameters:

    • Temperature: 80 °C

    • Ramp time: 2 minutes

    • Hold time: 15-30 minutes

    • Power: 150 W

    • Stirring: High

  • After cooling, evaporate the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Expected Outcome: This method provides access to a variety of 3-amino-imidazo[1,2-a]pyridine derivatives in good to excellent yields (up to 89%).[8]

Data Presentation: Comparison of Synthetic Protocols

ProtocolKey ReactantsCatalystSolventTemp (°C)Time (min)Yield (%)Reference
1. Classic Condensation 2-Aminopyridine, α-BromoketoneNoneSolvent-free120585-95[2]
2. One-Pot with NBS Aromatic ketone, NBS, 2-AminopyridineLemon JuiceLemon Juice8510-15High[10]
3. GBB Reaction 2-Aminopyridine, Aldehyde, IsocyanideNH₄ClEthanol8015-30up to 89[8]

Experimental Workflow Visualization

G cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Work-up and Purification Add_Reactants Add Reactants, Solvent, and Catalyst to Vial Add_Stir_Bar Add Magnetic Stir Bar Add_Reactants->Add_Stir_Bar Seal_Vial Seal Vial Securely Add_Stir_Bar->Seal_Vial Place_in_Reactor Place Vial in Microwave Reactor Seal_Vial->Place_in_Reactor Set_Parameters Set Temperature, Time, and Power Parameters Place_in_Reactor->Set_Parameters Run_Reaction Run Reaction with Stirring Set_Parameters->Run_Reaction Cool_Vial Cool Vial to Room Temperature Run_Reaction->Cool_Vial Open_Vial Open Vial in Fume Hood Cool_Vial->Open_Vial Isolate_Product Isolate Crude Product Open_Vial->Isolate_Product Purify_Product Purify by Recrystallization or Chromatography Isolate_Product->Purify_Product

Troubleshooting and Safety Considerations

Troubleshooting:

  • Low Yield:

    • Ensure accurate measurement of reagents.

    • Optimize reaction time and temperature.

    • Check the purity of starting materials.

    • Ensure efficient stirring to prevent localized superheating.

  • Incomplete Reaction:

    • Increase reaction time or temperature.

    • Consider a different solvent with a higher dielectric constant for better microwave absorption.

  • Formation of Byproducts:

    • Lower the reaction temperature to improve selectivity.

    • Modify the catalyst or solvent system.

Safety Considerations:

Microwave synthesis involves high temperatures and pressures, and therefore, strict adherence to safety protocols is essential.

  • Use Dedicated Equipment: ONLY use laboratory microwave reactors designed for chemical synthesis. Domestic microwave ovens are not equipped with the necessary safety features and should NEVER be used.[13]

  • Vessel Integrity: Use appropriate reaction vessels rated for the expected temperatures and pressures. Inspect vessels for cracks or damage before each use.

  • Pressure Monitoring: Always be aware of the pressure limitations of your reaction vessels.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves.

  • Fume Hood: Conduct all manipulations of reagents and opening of reaction vessels in a well-ventilated fume hood.

  • Exothermic Reactions: Exercise caution with potentially exothermic reactions. Start with small-scale reactions and gradually increase the scale.

  • Superheating: Be aware of the potential for localized superheating, especially with viscous samples or in the absence of proper stirring.[13]

Conclusion

Microwave-assisted synthesis has emerged as a powerful and enabling technology for the rapid and efficient synthesis of imidazo[1,2-a]pyridine derivatives. The protocols and guidelines presented in this document demonstrate the versatility of this technique, offering significant advantages in terms of reaction speed, yield, and environmental impact. By understanding the underlying principles and adhering to safety precautions, researchers can effectively leverage microwave synthesis to accelerate their research and development efforts in medicinal chemistry and related fields.

References

  • CEM Corporation. Safety Considerations for Microwave Synthesis. [Link]

  • Microwave-promoted One-pot Synthesis of Imidazo[1,2-a]pyridines in Lemon Juice. Bentham Science Publishers. [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. [Link]

  • (PDF) Microwave‐assisted synthesis and luminescent activity of imidazo[1,2‐a]pyridine derivatives. ResearchGate. [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. [Link]

  • Synthesis of 2-julolidin-imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé reaction and studies of optical properties. New Journal of Chemistry (RSC Publishing). [Link]

  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]

  • Microwave-Assisted, One-Pot Reaction of Pyridines, α-Bromoketones and Ammonium Acetate: An Efficient and Simple Synthesis of Imidazo[1,2-a]. ResearchGate. [Link]

  • Microwave-Assisted Synthesis of Imidazo[1,2-a]pyridine Class of Bio-heterocycles: Green Avenues and Sustainable Developments. ResearchGate. [Link]

  • Microwave-Assisted, One-Pot Reaction of Pyridines, α-Bromoketones and Ammonium Acetate: An Efficient and Simple Synthesis of Imidazo[1,2-a]. Organic Chemistry Portal. [Link]

  • Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent. ACS Combinatorial Science. [Link]

  • One-pot synthesis of imidazo[1,2-a]pyridine. ResearchGate. [Link]

  • Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. MDPI. [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. ResearchGate. [https://www.researchgate.net/publication/386053896_One-Pot_Synthesis_of_Imidazo12-a]pyridines_via_Groebke-Blackburn-Bienayme_Reaction_and_CuAAC_Assisted_by_MW]([Link])

  • Microwave-Assisted Green Synthetic Catalyst-Free Protocol for Imidazo[1,2-a] pyridine Derivatives. Connect Journals. [Link]

  • An expeditious microwave assisted one-pot sequential route to pyrido fused imidazo[4,5-c] quinolines in green media. New Journal of Chemistry (RSC Publishing). [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. [Link]

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. ResearchGate. [Link]

  • Microwave-Irradiated Synthesis of Imidazo[1,2-a]pyridine Class of Bio-heterocycles: Green Avenues and Sustainable Developments. Semantic Scholar. [Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. PMC - NIH. [Link]

  • Synthesis of imidazo[1,2‐a]pyridines by microwave irradiation method. ResearchGate. [Link]

  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science. [Link]

  • (PDF) Solvent- and catalyst-free synthesis of imidazo[1,2-a]pyridines under microwave irradiation. ResearchGate. [Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. [Link]

Sources

Application Notes and Protocols for Imidazo[1,2-a]Pyridine Derivatives in Antiviral and Antimicrobial Research

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

The imidazo[1,2-a]pyridine scaffold is a nitrogen-bridged heterocyclic system recognized in medicinal chemistry as a "privileged structure."[1][2] This designation stems from its derivatives' ability to bind to a wide range of biological targets, leading to a broad spectrum of pharmacological activities. These activities include anticancer, anti-inflammatory, analgesic, and, most notably for this guide, potent antiviral and antimicrobial effects.[3][4][5] Several commercial drugs, such as Zolpidem and Alpidem, are based on this scaffold, underscoring its therapeutic relevance.[4]

The versatility of the imidazo[1,2-a]pyridine core allows for substitutions at multiple positions, enabling chemists to fine-tune the molecule's physicochemical properties and biological activity. This guide provides an in-depth overview of the applications of these derivatives as antiviral and antimicrobial agents, focusing on their mechanisms of action, structure-activity relationships, and detailed protocols for their evaluation.

Mechanisms of Action: The "How" Behind the Efficacy

Understanding the mechanism of action is critical for rational drug design and development. Imidazo[1,2-a]pyridine derivatives exert their biological effects by interacting with specific targets within viral or microbial pathogens.

Antiviral Mechanisms

The antiviral activity of these compounds often involves the inhibition of key viral enzymes essential for replication. A prominent example is their activity against the influenza virus, where derivatives have been designed to inhibit the RNA-dependent RNA polymerase (RdRp) complex.[6] Specifically, they can target the interface between the PA and PB1 subunits, preventing the polymerase from assembling correctly and halting viral RNA synthesis.[6] Some derivatives have also shown activity against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV), although the precise mechanisms are still under investigation.[7]

Antimicrobial Mechanisms

In bacteria, imidazo[1,2-a]pyridines have been shown to inhibit several essential cellular processes:

  • DNA Gyrase and Topoisomerase IV Inhibition : Some derivatives act as bacterial topoisomerase inhibitors. By targeting the beta subunit of DNA gyrase, they prevent the enzyme from relieving torsional stress during DNA replication, leading to DNA damage and cell death.[8][9]

  • Peptide Deformylase (PDF) Inhibition : PDF is a crucial bacterial enzyme that removes the formyl group from the N-terminus of newly synthesized proteins. Certain 2H-chromene-based imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of this enzyme, disrupting bacterial protein maturation.[3]

  • Inhibition of Cellular Respiration : In the context of Mycobacterium tuberculosis, imidazo[1,2-a]pyridine amides have been developed as potent inhibitors of QcrB, a subunit of the cytochrome bcc complex in the electron transport chain.[10][11] This inhibition disrupts ATP synthesis, starving the bacterium of energy. Other derivatives directly inhibit mycobacterial ATP synthase.[10]

cluster_antiviral Antiviral Targets cluster_antimicrobial Antimicrobial Targets Virus Virus Replication Cycle RdRp RNA-dependent RNA Polymerase (RdRp) (Influenza Virus) Virus->RdRp Essential Enzyme Compound_V Imidazo[1,2-a]pyridine Derivative Compound_V->RdRp Inhibits PA-PB1 Interaction Bacteria Bacterial Cell Processes DNA_Gyrase DNA Gyrase Bacteria->DNA_Gyrase DNA Replication PDF Peptide Deformylase Bacteria->PDF Protein Maturation QcrB QcrB (Electron Transport Chain) (M. tuberculosis) Bacteria->QcrB ATP Synthesis Compound_A Imidazo[1,2-a]pyridine Derivative Compound_A->DNA_Gyrase Inhibits Compound_A->PDF Inhibits Compound_A->QcrB Inhibits

Caption: Key antiviral and antimicrobial targets of imidazo[1,2-a]pyridine derivatives.

Structure-Activity Relationship (SAR) and Lead Optimization

The biological activity of imidazo[1,2-a]pyridine derivatives is highly dependent on the nature and position of substituents on the bicyclic core. SAR studies provide crucial insights for optimizing lead compounds into potent drug candidates.[1][4]

  • Position 2 : Substitutions at the C2 position, often with an aryl group, are common. The nature of the substituent on this phenyl ring can significantly influence activity.[1]

  • Position 3 : The C3 position is a frequent site for modification. For antiviral activity, thioether side chains at this position have proven effective.[7][12] For antitubercular agents, carboxamide linkers at C3 are critical for potent QcrB inhibition.[10]

  • Positions 6, 7, and 8 : Modifications on the pyridine ring can modulate the compound's pharmacokinetic properties and target engagement. For example, bromo-substitutions and methyl groups have been shown to impact antiviral potency.[7]

  • Lipophilicity (logP) : For certain classes of these antivirals, hydrophobicity has been identified as a key factor for activity, highlighting the importance of balancing solubility and membrane permeability.[12]

Position of SubstitutionType of SubstituentImpact on Biological ActivityReference(s)
C2 Aryl groups (e.g., p-tolyl)Often crucial for antibacterial activity.[8][1][8]
C3 Thioether side chainsAssociated with potent antiviral activity against HCMV and VZV.[7][7][12]
C3 CarboxamidesCritical for potent antitubercular activity via QcrB inhibition.[10][10][11]
C6, C8 Bromo, Methyl groupsModulates antiviral potency.[7][7]
Overall Molecule Hydrophobicity (logP)Identified as a key determinant for antiviral activity in some series.[12][12]

Table 1: Summary of key structure-activity relationships for imidazo[1,2-a]pyridine derivatives.

Application Protocols: From Synthesis to Screening

This section provides validated, step-by-step protocols for assessing the antimicrobial and antiviral efficacy of novel imidazo[1,2-a]pyridine derivatives.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.[13][14] The broth microdilution method is a standardized and widely used technique for determining MIC values.[15][16]

Principle

A standardized bacterial inoculum is challenged with serial dilutions of the test compound in a liquid growth medium within a 96-well microtiter plate. After incubation, the presence or absence of visible growth (turbidity) is determined.

Materials
  • Imidazo[1,2-a]pyridine test compounds

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)[16]

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Sterile saline (0.85% NaCl)

  • Dimethyl sulfoxide (DMSO) for compound dissolution

Step-by-Step Methodology
  • Compound Preparation :

    • Prepare a high-concentration stock solution of each imidazo[1,2-a]pyridine derivative (e.g., 1280 µg/mL) in DMSO.

    • Create serial two-fold dilutions of the test compound in CAMHB directly in the 96-well plate. For a final volume of 100 µL per well, this typically involves adding 50 µL of broth to wells 2-10, then adding 100 µL of a 2x final starting concentration to well 1, and serially transferring 50 µL from well 1 to well 10.

  • Inoculum Preparation :

    • From a fresh (18-24 h) agar plate, pick several bacterial colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each test well. This usually requires a 1:150 dilution.

  • Inoculation and Incubation :

    • Inoculate each well (except the sterility control) with the final bacterial suspension. The final volume in each well should be 100 µL.

    • Crucial Controls :

      • Growth Control : Well with inoculated broth but no compound.

      • Sterility Control : Well with uninoculated broth.

      • Solvent Control : Well with inoculated broth and the highest concentration of DMSO used.

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[14]

  • Reading and Interpretation :

    • After incubation, visually inspect the plate for turbidity. A button or haze at the bottom of the well indicates growth.

    • The MIC is the lowest concentration of the compound at which there is no visible growth. The growth control must be turbid and the sterility control must be clear for the assay to be valid.

cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis A Prepare Compound Stock (e.g., in DMSO) C Serial Dilute Compound in 96-Well Plate A->C B Prepare Bacterial Inoculum (0.5 McFarland Standard) D Dilute & Add Inoculum to wells (Final ~5x10^5 CFU/mL) B->D C->D E Include Controls (Growth, Sterility, Solvent) D->E F Incubate Plate (35°C, 16-20h) E->F G Visually Inspect for Turbidity F->G H Determine MIC (Lowest concentration with no growth) G->H

Caption: Workflow for the broth microdilution MIC assay.

Protocol 2: Antiviral Efficacy and Cytotoxicity Assessment

A primary antiviral screen typically involves evaluating a compound's ability to protect host cells from virus-induced death or cytopathic effect (CPE).[17] It is essential to run a cytotoxicity assay in parallel to ensure that the observed antiviral effect is not simply due to the compound killing the host cells.[18][19]

Principle

The CPE reduction assay measures the ability of a compound to prevent a virus from destroying a monolayer of host cells. Cell viability is quantified, often using a dye like Neutral Red or Crystal Violet.[17][20] The MTT assay is used to assess cytotoxicity by measuring the metabolic activity of cells, which correlates with cell number. Viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[21][22] From these two assays, the 50% effective concentration (EC₅₀), 50% cytotoxic concentration (CC₅₀), and the Selectivity Index (SI = CC₅₀/EC₅₀) are calculated. A high SI value is desirable.

Materials
  • Imidazo[1,2-a]pyridine test compounds

  • Susceptible host cell line (e.g., Vero cells for Herpesviruses, MDCK cells for Influenza)[7][17]

  • Appropriate virus stock with a known titer

  • Dulbecco's Modified Eagle Medium (DMEM) with fetal bovine serum (FBS) and antibiotics

  • Sterile 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Neutral Red or Crystal Violet stain

  • Solubilization buffer (e.g., acidified isopropanol, DMSO)

  • Microplate reader (spectrophotometer)

Step-by-Step Methodology: Antiviral Assay (CPE Reduction)
  • Cell Seeding : Seed a 96-well plate with host cells at a density that will form a confluent monolayer after 24 hours (e.g., 2 x 10⁴ cells/well). Incubate at 37°C with 5% CO₂.

  • Compound Addition : After 24 hours, remove the growth medium. Add 100 µL of medium containing serial dilutions of the test compounds to the wells.

  • Virus Inoculation : Add a standardized amount of virus (at a specific Multiplicity of Infection, MOI, e.g., 0.01) to all wells except the cell control and toxicity control wells.

  • Controls are Essential :

    • Virus Control (VC) : Cells + Virus (should show maximum CPE).

    • Cell Control (CC) : Cells only (should show no CPE).

    • Compound Toxicity Controls : Cells + Compound dilutions (run on a separate plate for CC₅₀ determination).

  • Incubation : Incubate the plate for a period sufficient to observe >80% CPE in the virus control wells (typically 48-72 hours).[17]

  • Quantification of Viability :

    • Remove the medium.

    • Stain the remaining adherent (viable) cells with 0.1% Crystal Violet solution for 10 minutes.

    • Wash the plate gently with water and allow it to dry.

    • Solubilize the stain with methanol or isopropanol and read the absorbance at ~570 nm.

  • Data Analysis : Calculate the percentage of CPE reduction compared to controls. Plot the percentage against compound concentration and determine the EC₅₀ using non-linear regression analysis.

Step-by-Step Methodology: Cytotoxicity Assay (MTT)
  • Setup : Prepare a plate identical to the antiviral assay plate but without adding the virus.

  • Incubation : Incubate for the same duration as the antiviral assay.

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Reading : Read the absorbance at ~570 nm.

  • Data Analysis : Calculate the percentage of cell viability relative to the untreated cell control. Plot the percentage against compound concentration and determine the CC₅₀ using non-linear regression.

Compound IDEC₅₀ (µM) vs. HCMVCC₅₀ (µM) on Vero CellsSelectivity Index (SI = CC₅₀/EC₅₀)
IMP-004 0.5>100>200
IMP-015 0.8>100>125
IMP-021 0.485212.5
Ganciclovir (Control) 2.5>100>40

Table 2: Example data table for antiviral efficacy and cytotoxicity of hypothetical imidazo[1,2-a]pyridine derivatives. Data modeled after findings for active compounds against HCMV.[7]

cluster_antiviral Antiviral Assay (EC50) cluster_cytotox Cytotoxicity Assay (CC50) start Start: Seed Host Cells in 96-Well Plates A1 Add Compound Dilutions start->A1 C1 Add Compound Dilutions start->C1 A2 Infect with Virus (MOI) A1->A2 A3 Incubate (e.g., 48-72h) A2->A3 A4 Assess Cell Viability (CPE Reduction) A3->A4 A5 Calculate EC50 A4->A5 end_node Calculate Selectivity Index (SI = CC50 / EC50) A5->end_node C2 NO VIRUS ADDED C1->C2 C3 Incubate (Same Duration) C2->C3 C4 Assess Cell Viability (MTT Assay) C3->C4 C5 Calculate CC50 C4->C5 C5->end_node

Caption: Experimental workflow for determining antiviral efficacy (EC₅₀) and cytotoxicity (CC₅₀).

References

  • De la Cruz, R., El-Kassas, S., El-Sawy, E. R., & De Clercq, E. (1998). Synthesis of imidazo[1,2-a]pyridines as antiviral agents. Journal of Medicinal Chemistry, 41(25), 5108–5112. [Link]

  • El-Kassas, S., & De Clercq, E. (2001). Synthesis of imidazo[1,2-a]pyridine Derivatives as Antiviral Agents. Arzneimittelforschung, 51(4), 304–309. [Link]

  • Mishra, S., Panda, S. S., & Girgis, A. S. (2022). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Pharmaceuticals, 15(9), 1121. [Link]

  • Budumuru, P., et al. (2021). Design and synthesis of novel imidazo[1,2-a]pyridine derivatives and their anti-bacterial activity. ResearchGate. [Link]

  • Patel, R. B., et al. (n.d.). Synthesis and Antimicrobial Activity of Novel Imidazo[1,2-A]Pyridines Containing 1,2,3-Triazole. Journal of Pharmaceutical Negative Results. [Link]

  • Al-Tel, T. H., et al. (2019). The SAR of imidazo[1,2-a]pyridine derivatives as antimicrobial agents. ResearchGate. [Link]

  • Wang, Y., et al. (2025). Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity relationship study. European Journal of Medicinal Chemistry, 303, 118399. [Link]

  • NIH. (2025). In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. protocols.io. [Link]

  • Teulade, J. C., et al. (1992). Synthesis and Antibacterial Activity of Some Imidazo[1,2-α]pyrimidine Derivatives. Chemical and Pharmaceutical Bulletin, 40(5), 1159-1163. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Scilit. [Link]

  • Al-Bahrani, H. A., et al. (2025). Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies. [Link]

  • DIFF Biotech. (2024). 7 steps for screening antiviral drugs. DIFF Biotech. [Link]

  • Kumar, S., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances, 13(53), 37042-37053. [Link]

  • El Idrissi, Y., et al. (2025). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. [Link]

  • Revankar, G. R., et al. (1984). Synthesis and antimicrobial activity of certain imidazo[1,2-a]pyrimidines. Journal of Medicinal Chemistry, 27(10), 1389-1395. [Link]

  • Tendencia, E. A. (2004). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository. [Link]

  • Al-Bahrani, H. A., et al. (2025). Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Doc. Chemical Methodologies. [Link]

  • Al-Bahrani, H. A., et al. (2025). (PDF) Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. ResearchGate. [Link]

  • Al-Warhi, T., et al. (2020). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 20(2), 1549-1558. [Link]

  • G-Clin. (2018). In vitro methods for testing antiviral drugs. Future Virology, 13(6), 427-440. [Link]

  • Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 603-625. [Link]

  • Patel, M. M., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Medicinal Chemistry, 20(4), 369-389. [Link]

  • Patel, M. M., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking In-vestigations (2017-2022). ResearchGate. [Link]

  • Virology Research Services. (n.d.). Antiviral Drug Screening. Virology Research Services. [Link]

  • Apriyanto, D. R., et al. (2018). Virucidal and Neutralizing Activity Tests for Antiviral Substances and Antibodies. Bio-protocol, 8(18), e3013. [Link]

  • Aliwani, W. A., et al. (2021). Structure–activity‐relationship (SAR) studies of imidazo[1,2‐a]pyridine derivatives synthesized by Aliwani et al. ResearchGate. [Link]

  • Guillon, J., et al. (1992). Synthesis and antibacterial activity of some imidazo[1,2-a]pyrimidine derivatives. European Journal of Medicinal Chemistry, 27(5), 529-534. [Link]

  • Boufatah, N., et al. (2008). Armed Imidazo [1,2-a] Pyrimidines (Pyridines): Evaluation of Antibacterial Activity. ResearchGate. [Link]

  • Kumar, A., et al. (2022). Imidazole derivatives: Impact and prospects in antiviral drug discovery. Novel Drug Design and Discovery. [Link]

  • Al-Salahi, R., et al. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Molecules, 28(7), 3192. [Link]

  • Sharma, V., et al. (2020). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. ResearchGate. [Link]

  • Samanta, S., et al. (2023). Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. RSC Medicinal Chemistry. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Imidazo[1,2-a]pyridine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Imidazo[1,2-a]pyridine-5-carbaldehyde. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a focus on improving reaction yield and product purity. The following question-and-answer guide addresses specific experimental issues, explains the underlying chemical principles, and provides actionable protocols based on established literature and field experience.

Frequently Asked Questions & Troubleshooting Guide

Q1: My overall yield for Imidazo[1,2-a]pyridine-5-carbaldehyde is consistently low (<30%). Where is the most critical point of failure in the synthesis?

A1: A low overall yield typically points to one of two critical areas: the quality of your starting imidazo[1,2-a]pyridine or, more commonly, suboptimal conditions during the formylation step. The Vilsmeier-Haack reaction, the standard method for this formylation, is highly sensitive to reagent quality, stoichiometry, and temperature control.[1][2] Before extensively troubleshooting the formylation, first ensure your starting heterocycle is pure and dry, as impurities can inhibit the reaction or lead to undesirable side products.

A logical troubleshooting workflow involves validating each major stage of the process before proceeding to the next.

G cluster_0 Phase 1: Starting Material cluster_1 Phase 2: Formylation Reaction cluster_2 Phase 3: Work-up & Analysis SM_Synth Synthesize Imidazo[1,2-a]pyridine SM_Purify Purify Starting Material (Recrystallization/Chromatography) SM_Synth->SM_Purify SM_Analyze Analyze Purity (NMR, LCMS) SM_Purify->SM_Analyze Vilsmeier Perform Vilsmeier-Haack Formylation SM_Analyze->Vilsmeier If >98% Pure TLC_Monitor Monitor Reaction by TLC/LCMS Vilsmeier->TLC_Monitor Workup Quench & Extract Product TLC_Monitor->Workup If Starting Material is Consumed Purify_Prod Purify Final Product (Chromatography) Workup->Purify_Prod Analyze_Yield Analyze Yield & Purity Purify_Prod->Analyze_Yield Decision Yield > 70%? Analyze_Yield->Decision Success Synthesis Successful Decision->Success Yes Troubleshoot Proceed to Troubleshooting Decision->Troubleshoot No

Caption: General workflow for synthesis and troubleshooting.

Q2: I am attempting the Vilsmeier-Haack formylation of imidazo[1,2-a]pyridine, but I'm getting no desired product, only starting material back. What am I doing wrong?

A2: This issue almost always relates to the generation and reactivity of the Vilsmeier reagent (the electrophile) or the conditions of the reaction itself. The Vilsmeier-Haack reaction requires an electron-rich aromatic substrate to proceed efficiently.[2][3] While imidazo[1,2-a]pyridine is activated, success hinges on several factors.

Key Causality & Solutions:

  • Reagent Quality: The Vilsmeier reagent is formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). Both must be anhydrous. Moisture will rapidly quench the POCl₃ and the Vilsmeier reagent, halting the reaction. Always use freshly opened bottles or freshly distilled reagents.[1]

  • Reagent Preparation & Temperature: The formation of the Vilsmeier reagent is exothermic. It must be prepared in situ at a low temperature (typically 0°C) by adding POCl₃ dropwise to DMF.[1] Adding the substrate to this pre-formed reagent solution is critical. If you mix all three components at once or at room temperature, side reactions and reagent decomposition can occur.

  • Reaction Temperature: After the addition of your imidazo[1,2-a]pyridine substrate at 0°C, the reaction may need to be heated. The required temperature depends on the specific substituents on your substrate, but a range of 60-80°C is common for achieving formylation on less activated positions of the ring system.[1][3] If you are only recovering starting material, a gradual increase in temperature is the first parameter to adjust after confirming reagent quality.

Problem SymptomPrimary CauseRecommended Action
No reaction (only starting material)Inactive Vilsmeier reagent or insufficient reaction temperature.Use fresh, anhydrous POCl₃ and DMF. Prepare reagent at 0°C before adding substrate. Gradually increase reaction temperature from RT to 80°C, monitoring by TLC.
Formation of a precipitate during reagent prepHigh concentration of reagents.Dilute with an appropriate anhydrous co-solvent like 1,2-dichloroethane or ensure efficient stirring.[1]
Reaction stalls (incomplete conversion)Insufficient Vilsmeier reagent or short reaction time.Increase stoichiometry of the Vilsmeier reagent to 1.5-2.0 equivalents relative to the substrate. Extend the reaction time at the optimal temperature.[1]
Q3: My TLC shows multiple product spots after the formylation reaction. How can I improve the regioselectivity for the C-5 position?

A3: This is a common and significant challenge. The imidazo[1,2-a]pyridine ring system has multiple potential sites for electrophilic substitution. The C-3 position is the most electron-rich and nucleophilic, making it the most common site of functionalization.[4][5] Formylation at C-5 is electronically less favored and therefore more difficult to achieve selectively.

Mechanistic Insight:

The Vilsmeier reagent will preferentially attack the position of highest electron density. The imidazole ring (specifically C-3) is more activated than the pyridine ring. Therefore, obtaining the C-5 carbaldehyde isomer requires carefully controlled conditions that may favor the thermodynamically controlled product or exploit steric hindrance if the C-3 position is blocked.

G cluster_paths Reaction Pathways reagent Vilsmeier Reagent (Electrophile) substrate Imidazo[1,2-a]pyridine C3_attack Attack at C-3 (Kinetic Product) substrate->C3_attack Most Nucleophilic Site C5_attack Attack at C-5 (Thermodynamic Product?) substrate->C5_attack C3_product Imidazo[1,2-a]pyridine -3-carbaldehyde C3_attack->C3_product Major Pathway (Electronically Favored) C5_product Imidazo[1,2-a]pyridine -5-carbaldehyde C5_attack->C5_product Minor Pathway (Requires Optimization)

Caption: Competing formylation pathways on the imidazo[1,2-a]pyridine core.

Strategies to Improve C-5 Selectivity:

  • Blocking Groups: If possible, start with an imidazo[1,2-a]pyridine that has a substituent at the C-3 position. A removable blocking group can direct the formylation to the next available activated site.

  • Solvent Effects: The choice of solvent can influence regioselectivity. While DMF is a reactant, using a non-polar co-solvent like 1,2-dichloroethane (DCE) can alter the reaction environment and potentially favor different isomers.

  • Temperature and Time: Thermodynamic control might be achievable with longer reaction times at elevated temperatures. The initially formed C-3 adduct could potentially revert and rearrange to the more stable C-5 isomer, although this is not guaranteed. This requires careful experimental validation.

Q4: My work-up is messy, with emulsions forming during extraction, leading to significant product loss. What is a reliable quenching and isolation protocol?

A4: The work-up procedure is critical for hydrolyzing the intermediate iminium salt to the final aldehyde and for removing phosphorus byproducts. Improper quenching is a frequent source of low yield.

Detailed Work-up Protocol:

  • Cooling: After the reaction is complete (as determined by TLC), cool the reaction mixture to 0°C in an ice bath. This is crucial to control the highly exothermic quench.

  • Quenching: Slowly and carefully pour the cold reaction mixture onto a vigorously stirred slurry of crushed ice and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (1-2 M) sodium hydroxide (NaOH) solution. The goal is to neutralize the acidic mixture and hydrolyze the iminium intermediate. Maintain the pH in the range of 8-9.

  • Stirring: Allow the quenched mixture to stir at room temperature for 1-2 hours. This ensures complete hydrolysis of the iminium salt to the aldehyde. You can monitor this by TLC; the intermediate is often a polar, water-soluble salt that will not move far from the baseline in many solvent systems.

  • Extraction: Extract the aqueous mixture multiple times with a suitable organic solvent. Dichloromethane (DCM) or a 9:1 mixture of DCM:Isopropanol is often effective for extracting these types of polar heterocyclic compounds.

  • Breaking Emulsions: If an emulsion forms, add a small amount of brine (saturated NaCl solution) and allow the mixture to stand. Gentle swirling, rather than vigorous shaking, can also help. In persistent cases, filtering the entire mixture through a pad of Celite® can break up the emulsion.[1]

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product, which can then be purified by column chromatography.

Experimental Protocols

Protocol 1: Optimized Vilsmeier-Haack C-5 Formylation

This protocol is a starting point for optimization. The equivalents and temperature may need adjustment based on your specific substrate.

  • Reagent Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous DMF (3.0 equiv.). Cool the flask to 0°C in an ice-water bath.

  • Add phosphorus oxychloride (POCl₃, 1.5 equiv.) dropwise to the stirred DMF over 30 minutes, ensuring the internal temperature does not rise above 5°C.[1]

  • After the addition is complete, stir the resulting pale-yellow solution (the Vilsmeier reagent) at 0°C for an additional 30 minutes.

  • Reaction: Dissolve imidazo[1,2-a]pyridine (1.0 equiv.) in a minimal amount of anhydrous 1,2-dichloroethane (DCE).

  • Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • After addition, slowly warm the reaction mixture to 70-80°C and maintain for 4-12 hours. Monitor the reaction's progress by TLC (e.g., using 10% Methanol in DCM as eluent) until the starting material is consumed.

  • Work-up: Proceed with the detailed work-up protocol described in Q4 .

  • Purification: Purify the crude product using silica gel column chromatography, typically with a gradient elution (e.g., Hexane/Ethyl Acetate or DCM/Methanol) to isolate the desired Imidazo[1,2-a]pyridine-5-carbaldehyde.

References

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PMC - PubMed Central.
  • 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activ
  • Optimization of Vilsmeier-Haack reaction parameters. Benchchem.
  • Plausible mechanism of formylation of imidazo-pyridine ring.
  • C2-functionalized imidazo[1,2-a]pyridine: Synthesis and medicinal relevance. Request PDF.
  • Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. NIH.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [No Source Found].
  • Vilsmeier-Haack Reaction. J&K Scientific LLC.
  • Vilsmeier-Haack Reaction. Chemistry Steps.
  • Cu-Catalyzed selective C3-formylation of imidazo[1,2-a]pyridine C-H bonds with DMSO using molecular oxygen. Lookchem.
  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. PMC - NIH.
  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal.
  • Rapid, metal-free and aqueous synthesis of imidazo[1,2- a ]pyridine under ambient conditions. Green Chemistry (RSC Publishing). [Link]

  • Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Deriv
  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. NIH.
  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

Sources

Technical Support Center: Purification of Imidazo[1,2-a]pyridine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Imidazo[1,2-a]pyridine-5-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this versatile heterocyclic aldehyde. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the purification of this compound. Our approach is grounded in mechanistic principles to empower you to make informed decisions during your experimental work.

Introduction to Purification Challenges

Imidazo[1,2-a]pyridine-5-carbaldehyde is a key building block in medicinal chemistry, valued for its role in synthesizing a wide array of bioactive molecules.[1] However, its purification can be challenging due to the reactivity of the aldehyde functional group and the polar nature of the imidazopyridine core. Common issues include the presence of starting materials, byproducts, and degradation products, primarily the corresponding carboxylic acid formed via air oxidation.

This guide outlines three primary purification techniques: Flash Column Chromatography , Recrystallization , and Purification via Bisulfite Adduct Formation . Each section provides a step-by-step protocol and a detailed troubleshooting guide to navigate common experimental hurdles.

Section 1: Flash Column Chromatography

Flash column chromatography is the most common method for purifying Imidazo[1,2-a]pyridine-5-carbaldehyde, offering good resolution for a variety of impurities. The key to success lies in selecting an appropriate stationary phase and solvent system, and in careful handling to prevent on-column degradation.

Core Protocol: Column Chromatography
  • Stationary Phase Selection : Standard silica gel (230-400 mesh) is typically the first choice. For compounds showing significant tailing or decomposition, neutral or basic alumina should be considered.

  • Solvent System (Eluent) Selection :

    • Begin by determining an appropriate Rf value using Thin Layer Chromatography (TLC). An ideal Rf for separation is typically between 0.25 and 0.35.

    • A common starting eluent system is a mixture of hexanes and ethyl acetate. Based on literature for similar compounds, a ratio between 4:1 and 1:1 (Hexanes:EtOAc) is a good starting point.[2]

    • For more polar impurities, a gradient elution may be necessary, starting with a low polarity mixture and gradually increasing the proportion of ethyl acetate.

  • Column Packing : Pack the column with the chosen stationary phase as a slurry in the initial, low-polarity eluent.

  • Sample Loading : Dissolve the crude product in a minimal amount of dichloromethane (DCM) or the eluent. Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column. Dry loading is often preferred as it can lead to sharper bands and better separation.

  • Elution and Fraction Collection : Begin elution with the solvent system. Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Product Isolation : Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Troubleshooting Guide: Column Chromatography
Issue Potential Cause(s) Recommended Solution(s)
Compound Streaking/Tailing on TLC/Column 1. The compound is binding too strongly to acidic sites on the silica gel due to the basic nitrogen of the pyridine ring. 2. The sample is overloaded on the column.1. Add a Basic Modifier : Add 0.1-1% triethylamine (Et₃N) or a few drops of aqueous ammonia to the eluent system. This neutralizes the acidic sites on the silica, preventing strong ionic interactions and improving the peak shape.[3] 2. Reduce Sample Load : The mass of the crude sample should ideally be 1-5% of the mass of the stationary phase.[3] 3. Switch Stationary Phase : Use neutral alumina, which lacks the acidic silanol groups of silica.
Compound Not Eluting from the Column 1. The eluent system is not polar enough. 2. The compound has irreversibly adsorbed or decomposed on the stationary phase.1. Increase Solvent Polarity : Gradually increase the proportion of the polar solvent (e.g., ethyl acetate) in your eluent system. A gradient from 100% hexanes to 100% ethyl acetate may be necessary. 2. Test for On-Column Stability : Before running a large-scale column, spot your compound on a silica TLC plate, let it sit exposed to air for 30-60 minutes, and then develop it. If a new spot appears or the original spot diminishes, decomposition is likely. In this case, switch to a more inert stationary phase like neutral alumina or consider an alternative purification method.[3]
Poor Separation of Product and Impurity 1. The chosen eluent system has insufficient selectivity. 2. The column was not packed properly, leading to channeling.1. Optimize Eluent System : Try a different solvent mixture. For example, substitute ethyl acetate with a different polar solvent like DCM/methanol or acetone to alter the selectivity. 2. Repack the Column : Ensure the stationary phase is packed uniformly without any air bubbles or cracks.
New Spots Appear on TLC After Column The aldehyde is decomposing on the silica gel, potentially via oxidation or other acid-catalyzed reactions.1. Deactivate Silica : Run the column quickly and consider using a less acidic grade of silica. 2. Use Neutral Alumina : This is often the best solution for sensitive aldehydes.[4] 3. Alternative Method : Use recrystallization or bisulfite adduct formation if decomposition is severe.

Visualize your chromatography troubleshooting process with the following decision tree:

chromatography_troubleshooting start Start: Crude Product tlc Run TLC in Hexane/EtOAc start->tlc rf_check Is Rf 0.25-0.35 and spot is sharp? tlc->rf_check rf_check->tlc No, adjust solvent ratio run_column Run Silica Column rf_check->run_column Yes streaking Streaking/Tailing Observed? run_column->streaking add_base Add 0.5% Et3N to Eluent streaking->add_base Yes poor_sep Poor Separation? streaking->poor_sep No add_base->run_column change_solvent Try DCM/MeOH System poor_sep->change_solvent Yes decomposition Decomposition (New Spots)? poor_sep->decomposition No change_solvent->tlc use_alumina Switch to Neutral Alumina Column decomposition->use_alumina Yes success Pure Product decomposition->success No use_alumina->success

Sources

Technical Support Center: Navigating Side Reactions in Imidazo[1,2-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of imidazo[1,2-a]pyridines. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize synthetic outcomes. The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, and its efficient synthesis is paramount. This resource provides in-depth, field-proven insights to help you navigate the intricacies of its synthesis and minimize the formation of unwanted byproducts.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during the synthesis of imidazo[1,2-a]pyridines, with a focus on the widely used Groebke-Blackburn-Bienaymé (GBB) and Tschitschibabin reactions.

Groebke-Blackburn-Bienaymé (GBB) Reaction Troubleshooting

The GBB reaction is a powerful one-pot, three-component reaction for synthesizing 3-aminoimidazo[1,2-a]pyridines from a 2-aminopyridine, an aldehyde, and an isocyanide. However, side reactions can occur, leading to reduced yields and purification challenges.

Q1: My GBB reaction is producing a significant amount of a non-cyclized, linear byproduct, especially when I use aliphatic aldehydes. What is happening and how can I fix it?

Answer: You are likely observing the formation of a classic Ugi adduct. This is a common side reaction in the GBB manifold, particularly with more reactive or less sterically hindered aldehydes and isocyanides.

Causality: The GBB reaction proceeds through a nitrilium intermediate formed from the attack of the isocyanide on the initial imine. In the desired pathway, this intermediate undergoes an intramolecular cyclization. However, if a nucleophile is present in the reaction mixture (often the conjugate base of the acid catalyst or trace amounts of water), it can be trapped by the nitrilium ion, leading to the formation of a linear Ugi-type product instead of the desired cyclic imidazo[1,2-a]pyridine. Aliphatic aldehydes, being more electrophilic, can accelerate the initial steps, and if the subsequent cyclization is slow, the Ugi pathway can dominate.

Troubleshooting Flowchart:

GBB_Troubleshooting Start High Ugi Adduct Formation Condition1 Using Aliphatic Aldehyde? Start->Condition1 Solution1 Increase Steric Hindrance: - Use a bulkier isocyanide (e.g., tert-butyl isocyanide). - If possible, use a more sterically hindered aldehyde. Condition1->Solution1 Yes Condition2 Reaction Conditions Check Condition1->Condition2 No Solution1->Condition2 Solution2 Optimize Catalyst and Solvent: - Use a non-nucleophilic Lewis acid (e.g., Sc(OTf)3, Yb(OTf)3). - Employ a non-protic, anhydrous solvent (e.g., toluene, dioxane). Condition2->Solution2 Solution3 Temperature Adjustment: - Gradually increase the reaction temperature to favor the intramolecular cyclization over the intermolecular Ugi reaction. Solution2->Solution3 Purification Purification Strategy: - The Ugi adduct is typically more polar. - Use column chromatography with a gradient elution (e.g., hexanes/ethyl acetate) to separate the products. Solution3->Purification Dimerization_Mechanism cluster_desired Desired Pathway cluster_side Side Reaction: Dimerization A 2-Aminopyridine C N-Alkylated Intermediate A->C + B B α-Haloketone D Imidazo[1,2-a]pyridine C->D Cyclization E α-Haloketone F Enolate E->F Base G Dimer F->G + E

Caption: Competing Pathways in the Tschitschibabin Reaction.

Optimized Protocol to Minimize Dimerization:

  • Reaction Setup: In a round-bottom flask, dissolve the 2-aminopyridine (1 equivalent) and the α-haloketone (1 equivalent) in a suitable solvent such as ethanol or acetonitrile.

  • Base Addition: Add a mild base like sodium bicarbonate (1.5 equivalents).

  • Temperature Control: Stir the reaction mixture at a controlled temperature, starting at 60 °C.

  • Monitoring: Monitor the reaction progress every 1-2 hours using TLC. Look for the formation of the product spot and the disappearance of the starting materials.

  • Work-up: Once the reaction is complete, cool the mixture, filter off any inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

General Troubleshooting for Imidazo[1,2-a]pyridine Synthesis

Q3: My reaction is giving a low yield, and I suspect N-oxide formation. How can I confirm this and prevent it?

Answer: The formation of pyridine N-oxides is a potential side reaction, especially in syntheses involving oxidizing agents or prolonged exposure to air at high temperatures.

Confirmation: Pyridine N-oxides have distinct spectroscopic signatures. In the ¹H NMR, the protons on the pyridine ring, particularly those alpha to the nitrogen, will be shifted downfield compared to the parent imidazo[1,2-a]pyridine. Mass spectrometry will show an increase in mass of 16 amu corresponding to the additional oxygen atom.

Prevention Strategies:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to minimize contact with atmospheric oxygen.

  • Degassed Solvents: Use solvents that have been degassed by sparging with an inert gas or by freeze-pump-thaw cycles.

  • Avoid Strong Oxidants: If your synthesis does not require an oxidant, ensure that all reagents are free from oxidizing impurities.

  • Temperature Control: Avoid unnecessarily high reaction temperatures, as this can accelerate aerial oxidation.

  • Storage of Starting Materials: Store your 2-aminopyridine starting materials in a cool, dark place under an inert atmosphere to prevent slow oxidation over time.

Protocol for N-Oxide Reduction (if formed):

If N-oxide formation is unavoidable, the byproduct can often be reduced back to the desired imidazo[1,2-a]pyridine.

  • Dissolution: Dissolve the crude product containing the N-oxide in a suitable solvent like methanol or ethanol.

  • Reducing Agent: Add a reducing agent such as triphenylphosphine (PPh₃) (1.5 equivalents).

  • Heating: Heat the reaction mixture to reflux and monitor the disappearance of the N-oxide spot by TLC.

  • Work-up and Purification: After the reaction is complete, cool the mixture, remove the solvent under reduced pressure, and purify the residue by column chromatography to separate the desired product from triphenylphosphine oxide.

References

  • The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journals. Available at: [Link]

  • Scheme 2: Diversity of GBB reaction products as precursors for Ugi... - ResearchGate. Available at: [Link]

  • Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines - Organic Chemistry Portal. Available at: [Link]

  • Proposed mechanism for the Groebke‐Blackburn‐Bienaymé (GBB) reaction. - ResearchGate. Available at: [Link]

  • Mechanism of GBB and Ugi four-component reactions. - ResearchGate. Available at: [Link]

  • Deep Eutectic Solvent a Highly Efficient Medium for the Synthesis of Imidazo [1, 2-a] Pyridines Having Green Chemistry Approach. Available at: [Link]

  • Ugi and Groebke–Blackburn–Bienaymé Reactions in Medicinal Chemistry: An Outlook on New Bioactive Compounds | ACS Omega. Available at: [Link]

  • Proposed mechanism for the synthesis of imidazo[1,2-a]pyridine derivatives 4a–j. - ResearchGate. Available at: [Link]

  • Synthesis of imidazo[1,2-a]pyridines - Organic Chemistry Portal. Available at: [Link]

  • Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence | ACS Organic & Inorganic Au. Available at: [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review - BIO Web of Conferences. Available at: [Link]

  • Groebke-Blackburn-Bienaymé multicomponent reaction: emerging chemistry for drug discovery - PubMed. Available at: [Link]

  • Is there any antioxidant to avoid the formation of N-Oxide? - ResearchGate. Available at: [Link]

  • Variations of the Ugi reaction and the Groebke Bienaymé Blackburn... - ResearchGate. Available at: [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PubMed Central. Available at: [Link]

  • Groebke–Blackburn–Bienaymé Reaction for DNA-Encoded Library Technology | Organic Letters - ACS Publications. Available at: [Link]

  • The isocyanide in the Groebke–Blackburn–Bienaymé reaction is trapped by... | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Copper-catalyzed three-component reaction to synthesize polysubstituted imidazo[1,2-a]pyridines - RSC Publishing. Available at: [Link]

  • Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. - ResearchGate. Available at: [Link]

  • Catalyst: and solvent-free synthesis of imidazo[1,2-a]pyridines - ResearchGate. Available at: [Link]

  • Cu(I)-catalyzed synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins using air as the oxidant - PubMed. Available at: [Link]

  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - Beilstein Journals. Available at: [Link]

  • pyridine-n-oxide - Organic Syntheses Procedure. Available at: [Link]

  • The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Available at: [Link]

  • Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides - YouTube. Available at: [Link]

  • Microwave Assisted Groebke‐Blackburn‐Bienaymé Multicomponent Reaction to Synthesize Imidazo Fused Heterocycles via in‐situ Generated Isocyanides from N ‐formylamines: An Undergraduate Organic Laboratory Experiment | Request PDF - ResearchGate. Available at: [Link]

  • Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review - E3S Web of Conferences. Available at: [Link]

  • Recent trends in the chemistry of pyridine N-oxides - Arkivoc. Available at: [Link]

  • CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents.
  • Synthesis of imidazo[1,2-a]pyridines: a decade update. | Semantic Scholar. Available at: [Link]

  • Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence | Request PDF - ResearchGate. Available at: [Link]

  • Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight | ACS Omega. Available at: [Link]

  • Chichibabin (Tschitschibabin) Pyridin Synthese - ResearchGate. Available at: [Link]

  • Chichibabin reaction - Wikipedia. Available at: [Link]

  • General Method for the Preparation of Electron-Deficient Imidazo[1,2-a]pyridines and Related Heterocycles - PubMed. Available at: [Link]

  • Polycyclic imidazo[1,2-a]pyridine analogs – synthesis via oxidative intramolecular C–H amination and optical properties - ResearchGate. Available at: [Link]

  • Chichibabin pyridine synthesis - Wikipedia. Available at: [Link]

  • Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. Available at: [Link]

Technical Support Center: Optimization of Imidazo[1,2-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of imidazo[1,2-a]pyridines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental challenges. As a Senior Application Scientist, my goal is to explain the causality behind experimental choices, ensuring your protocols are robust and self-validating.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My reaction has a low or no yield. What are the common causes and solutions?

A: This is the most frequent challenge, often stemming from one or more suboptimal parameters. Let's break down the potential culprits.

  • 1.1: Reagent Purity and Stability: The quality of your starting materials is paramount.

    • 2-Aminopyridines: These can degrade upon prolonged storage, especially if exposed to light and air. Impurities can chelate with metal catalysts or participate in side reactions. If you suspect degradation, consider purification by recrystallization or column chromatography.

    • Carbonyl Compounds (α-Haloketones, Acetophenones, etc.): α-Haloketones are lachrymatory and can be unstable. Using freshly prepared or purified ketones is crucial. For methods that generate the reactive species in situ (e.g., from acetophenones using NBS or iodine), ensure the preceding halogenation or oxidation step is efficient.[1]

  • 1.2: Catalyst Selection and Activity: If your chosen synthesis requires a catalyst, its performance is critical.

    • Copper Catalysts (e.g., CuI, CuCl₂): Many copper-catalyzed reactions are aerobic, requiring oxygen as a terminal oxidant.[2] If you are running the reaction under an inert atmosphere, it may fail. Conversely, some reactions may require inert conditions to prevent catalyst deactivation or side reactions. Check your specific protocol. Ensure your copper salt is not hydrated if anhydrous conditions are required.

    • Iodine: Molecular iodine is a versatile catalyst, often acting as a Lewis acid to activate carbonyl groups or facilitating in situ generation of reactive intermediates.[1] It is generally robust, but ensure it is stored in a tightly sealed container to prevent sublimation.

    • Catalyst-Free Methods: Many modern protocols operate without a catalyst, often relying on thermal conditions, microwave irradiation, or simply a suitable solvent.[3][4] If a catalyzed reaction is failing, consider if a catalyst-free alternative might be more robust for your specific substrates.

  • 1.3: Suboptimal Solvent Choice: The solvent plays a crucial role in reactant solubility, reaction rate, and sometimes even the reaction pathway.

    • Polarity: Protic solvents like ethanol or n-butanol can facilitate proton transfer steps, which may be essential for certain mechanisms.[5] Aprotic solvents like DMF, DMSO, or toluene are often used for their high boiling points and ability to dissolve a wide range of substrates.[6]

    • Green Solvents: Water and PEG-400 have been successfully used as environmentally benign solvents, sometimes leading to enhanced reactivity or simplified product precipitation.[1]

    • Precipitation: In some cases, the choice of solvent can drive the reaction to completion by causing the product to precipitate out of the reaction mixture, simplifying purification.[5]

  • 1.4: Incorrect Temperature or Reaction Time:

    • Temperature: While higher temperatures often increase reaction rates, they can also promote the formation of side products or lead to reactant/product degradation. A systematic optimization (e.g., screening from 60°C to 120°C) is recommended. Microwave-assisted synthesis can dramatically shorten reaction times by efficiently reaching high temperatures.[7]

    • Reaction Monitoring: Do not rely solely on a literature-reported reaction time. The optimal time can vary with substrate. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS to determine the point of maximum product formation and avoid subsequent degradation.

Q2: I'm observing multiple spots on my TLC, indicating side products. What are they and how can I minimize them?

A: A complex reaction mixture indicates a lack of selectivity. The key is to favor the kinetics of the desired pathway.

  • 2.1: Unreacted Intermediates: The synthesis is a multi-step process, often involving the formation of an intermediate such as an N-phenacylpyridinium salt or an imine.[6][7] If these intermediates are stable and the subsequent cyclization step is slow, they may remain in the final mixture.

    • Solution: Increasing the temperature or adding a suitable base (if required by the mechanism) can often facilitate the final intramolecular cyclization.

  • 2.2: Self-Condensation of Carbonyl Compounds: Aldehydes and ketones can undergo self-condensation (e.g., aldol condensation) under basic or acidic conditions, consuming your starting material.

    • Solution: Try adding the carbonyl compound slowly to the reaction mixture containing the 2-aminopyridine. This keeps the instantaneous concentration of the carbonyl low, favoring the desired bimolecular reaction over the undesired self-condensation.

  • 2.3: Alternative Pathway Products: In some cases, particularly under harsh acidic conditions, alternative reaction pathways can lead to a mixture of products. For example, a pseudo-three-component reaction between 2-aminopyridines and two molecules of acetophenone can yield a mixture of imidazo[1,2-a]pyridine derivatives.[6]

    • Solution: Carefully control the stoichiometry of your reactants. Re-evaluate the catalyst and solvent system, as these can heavily influence the reaction pathway.

Q3: My reaction is not regioselective. How can I control the formation of the desired isomer?

A: When using an asymmetrically substituted 2-aminopyridine, the cyclization can potentially occur at two different positions, leading to constitutional isomers.

  • 3.1: Electronic Effects: The initial and most crucial step is the nucleophilic attack of a pyridine ring nitrogen onto the electrophilic carbon partner. Electron-donating groups (EDGs) on the pyridine ring will activate it, while electron-withdrawing groups (EWGs) will deactivate it. The N-1 nitrogen is generally the more nucleophilic and kinetically favored site of attack.

  • 3.2: Steric Hindrance: A bulky substituent near one of the pyridine nitrogens can sterically hinder the approach of the electrophile, directing the reaction to the less hindered nitrogen atom. You can leverage this effect to control the regiochemical outcome. For most standard syntheses, the cyclization proceeds with high regioselectivity to form the imidazo[1,2-a]pyridine rather than the imidazo[1,5-a]pyridine isomer.[8]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of imidazo[1,2-a]pyridines?

A: While numerous variations exist, the most common pathway involves three key steps:

  • N-Alkylation/Condensation: The endocyclic nitrogen (N-1) of 2-aminopyridine, being more nucleophilic than the exocyclic amino group, attacks an electrophilic carbon. In the classic Chichibabin reaction, this is the α-carbon of an α-haloketone.[7] In other variations, this could be the formation of an imine with an aldehyde.

  • Intramolecular Cyclization: The exocyclic amino group then performs a nucleophilic attack on a nearby electrophilic center (e.g., the carbonyl carbon), forming a five-membered ring intermediate.

  • Dehydration/Aromatization: A final dehydration step (loss of a water molecule) leads to the stable, aromatic imidazo[1,2-a]pyridine core.

General_Mechanism cluster_reactants Reactants cluster_steps Reaction Pathway 2AP 2-Aminopyridine Step1 N-Alkylation 2AP->Step1 aHK α-Haloketone aHK->Step1 Intermediate Pyridinium Intermediate Step1->Intermediate SN2 Reaction Step2 Intramolecular Cyclization Intermediate->Step2 Cyclized Cyclized Intermediate (Hemiaminal) Step2->Cyclized Step3 Dehydration & Aromatization Cyclized->Step3 - H₂O Product Imidazo[1,2-a]pyridine Step3->Product

Caption: General mechanism for imidazo[1,2-a]pyridine synthesis.

Q2: How do I choose the most suitable synthetic strategy?

A: The best strategy depends on the available starting materials, desired substitution pattern, and required scale. Multi-component reactions (MCRs), for example, are highly efficient for creating molecular diversity in a single step.[5][9]

Strategy_Decision_Tree Start What is your primary goal? Diversity High Diversity? (e.g., Library Synthesis) Start->Diversity Diversity Specific Specific Target Molecule? Start->Specific Specific Green Green Chemistry Focus? Start->Green Green MCR Use a Multi-Component Reaction (e.g., Groebke-Blackburn-Bienaymé) Diversity->MCR Classic Use a Classic Condensation (e.g., 2-AP + α-haloketone) Specific->Classic Water Consider Catalyst-Free or Iodine-Catalyzed Reaction in Water Green->Water

Caption: Decision tree for selecting a synthetic strategy.

Q3: What are the benefits of using microwave or ultrasound energy?

A: Both are non-classical energy sources that can significantly enhance reaction efficiency.

  • Microwave (MW) Irradiation: Provides rapid and uniform heating of the reaction mixture, often leading to a dramatic reduction in reaction times (from hours to minutes) and improved yields by minimizing the formation of thermal degradation byproducts.[7][9]

  • Ultrasound Sonication: Utilizes acoustic cavitation to create localized high-pressure and high-temperature zones, which can promote reactions, especially in heterogeneous mixtures, often at ambient bulk temperatures.[1]

Q4: How do substituents on the starting materials affect the reaction outcome?

A: Electronic effects play a significant role.

  • On 2-Aminopyridine: Electron-donating groups (EDGs) increase the nucleophilicity of the pyridine nitrogen, generally accelerating the initial N-alkylation step and increasing the overall reaction rate. Electron-withdrawing groups (EWGs) have the opposite effect, often requiring harsher conditions or longer reaction times.

  • On the Carbonyl Compound: EWGs on an acetophenone, for example, can increase the acidity of the α-protons, facilitating enolization and subsequent reaction steps. The presence of EWGs on the substrate has been observed to increase both the reaction rate and the yield.[8]

Q5: Are there established "green" protocols for this synthesis?

A: Yes, the field is increasingly moving towards sustainable methods. Key "green" strategies include:

  • Catalyst-Free Synthesis: Performing the reaction under thermal or microwave conditions without a catalyst simplifies purification and avoids toxic metal waste.[3]

  • Use of Green Solvents: Water is an excellent choice, as it is non-toxic, non-flammable, and can promote reactivity through hydrophobic effects.[1][2]

  • Multi-Component Reactions (MCRs): These reactions have high atom economy, as multiple starting materials are combined in a single step to form a complex product, reducing the number of synthetic steps and waste generation.[5][9]

Part 3: Experimental Protocols & Data

Protocol 1: General Step-by-Step Procedure for Reaction Optimization

This protocol provides a framework for systematically optimizing a new imidazo[1,2-a]pyridine synthesis.

  • Reagent Purity Check: Before starting, verify the purity of the 2-aminopyridine and the carbonyl compound by NMR or melting point. Purify if necessary.

  • Solvent Screening (Small Scale):

    • Set up parallel reactions (e.g., 0.2 mmol scale) in a set of different solvents (e.g., Toluene, DMF, Ethanol, n-BuOH, Water).

    • Use a literature-based starting temperature (e.g., 80°C).

    • Monitor all reactions by TLC at set time points (e.g., 1h, 4h, 12h).

    • Identify the solvent that gives the cleanest conversion and highest yield.

  • Temperature Screening:

    • Using the best solvent identified in Step 2, set up parallel reactions at different temperatures (e.g., 60°C, 80°C, 100°C, 120°C).

    • Monitor by TLC to find the optimal balance between reaction rate and side product formation.

  • Catalyst/Reagent Stoichiometry:

    • Once the optimal solvent and temperature are known, investigate the stoichiometry. If using a catalyst, screen different loadings (e.g., 5 mol%, 10 mol%, 20 mol%).

    • Vary the molar ratio of the carbonyl compound relative to the 2-aminopyridine (e.g., 1.0, 1.1, and 1.2 equivalents) to see if a slight excess drives the reaction to completion.

  • Scale-Up and Isolation:

    • Using the fully optimized conditions, perform the reaction on a larger scale (e.g., 1-5 mmol).

    • After the reaction is complete (as determined by TLC), proceed with workup and purification (e.g., extraction followed by column chromatography or recrystallization).

    • Characterize the final product to confirm its identity and purity.

Table 1: Common Solvents and Their Impact on Imidazo[1,2-a]pyridine Synthesis
SolventTypeBoiling Point (°C)Typical Application & Rationale
Toluene Aprotic, Non-polar111Good for high-temperature reactions; can facilitate water removal (Dean-Stark).
DMF Aprotic, Polar153Excellent dissolving power for a wide range of substrates.[6]
Ethanol Protic, Polar78Often used in classic condensation reactions; can participate in H-bonding.[7]
n-Butanol Protic, Polar118Higher boiling point than ethanol; can facilitate product precipitation.[5]
Water Protic, Polar100"Green" solvent; can enhance reactivity and simplify workup.[1][2]
None (Solvent-free) N/AN/AEnvironmentally friendly; often requires thermal or microwave activation.[3]
Table 2: Comparison of Common Catalytic Systems
Catalytic SystemTypical ReactionAdvantagesConsiderations
Iodine (I₂) / HI 3-component reactions (e.g., aminopyridine, ketone, dimedone)Inexpensive, readily available, acts as a Lewis acid, efficient.[1][2]Can be corrosive; reactions may generate HI in situ.
Copper (e.g., CuI) Aerobic oxidative cyclizationsHigh functional group tolerance, uses air as a green oxidant.[2]May require specific ligands; can be sensitive to atmosphere.
Palladium (e.g., PdCl₂) Dehydrogenative couplingHigh efficiency for specific transformations.Expensive, potential for heavy metal contamination in the product.
Catalyst-Free Condensation of 2-aminopyridines and α-haloketonesSimple, avoids metal contamination, environmentally friendly.[3][6]May require higher temperatures or longer reaction times.

Part 4: Visualization Workflows

Troubleshooting Workflow: Low Product Yield

This diagram outlines a logical sequence of steps to diagnose and solve low-yield reactions.

Troubleshooting_Workflow Start Low or No Yield Observed CheckReagents Step 1: Verify Reagent Purity (2-AP, Carbonyl Cmpd) Start->CheckReagents ReagentsOK Reagents Pure? CheckReagents->ReagentsOK Purify Purify/Replace Reagents ReagentsOK->Purify No CheckCatalyst Step 2: Evaluate Catalyst (If applicable) ReagentsOK->CheckCatalyst Yes Purify->CheckReagents CatalystOK Catalyst Active? Correct Atmosphere? CheckCatalyst->CatalystOK ReplaceCatalyst Use Fresh Catalyst & Verify Atmosphere (Air/N₂) CatalystOK->ReplaceCatalyst No OptimizeConditions Step 3: Screen Reaction Conditions CatalystOK->OptimizeConditions Yes ReplaceCatalyst->CheckCatalyst ScreenSolvent 3a: Screen Solvents OptimizeConditions->ScreenSolvent ScreenTemp 3b: Screen Temperature ScreenSolvent->ScreenTemp Result Improved Yield ScreenTemp->Result

Caption: A systematic workflow for troubleshooting low-yield reactions.

Part 5: References

  • Zhang, Y., Chen, Z., Wu, W., Zhang, Y., & Su, W. (2013). A CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones. The Journal of Organic Chemistry, 78(24), 12494–12504. [Link]

  • Bhagat, S., Sharma, R., & Chakraborti, A. K. (2017). A versatile metal-free NBS-mediated one-pot strategy for the synthesis of imidazole fused bicyclic heterocycles. ChemistrySelect, 2(4), 1541-1545. [Link]

  • Vuillermet, F., Bourret, J., & Pelletier, G. (2021). Synthesis of imidazo[1,2-a]pyridines from 2-chloropyridines and 2H-azirines. The Journal of Organic Chemistry, 86(1), 388–402. [Link]

  • Di Mola, A., D'Acquarica, I., & Gasparrini, F. (2013). Formation of Imidazo[1,5-a]pyridine Derivatives Due to the Action of Fe2+ on Dynamic Libraries of Imines. European Journal of Organic Chemistry, 2013(25), 5599-5607. [Link]

  • Dömling, A., & Ugi, I. (2016). One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction. Beilstein Journal of Organic Chemistry, 12, 1538–1544. [Link]

  • Adiyala, P. R., Mani, G. S., Nanubolu, J. B., & Maurya, R. A. (2015). Efficient catalyst/metal-free annulations for the synthesis of imidazo[1,2-a]pyridines. Organic Letters, 17(17), 4308–4311. [Link]

  • Zhu, D.-J., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 109, 01005. [Link]

  • Guchhait, S. K., & Chandgude, A. L. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35037–35051. [Link]

  • Sridevi, C., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2-a]pyridines: A Brief Review. ChemistrySelect, 7(4), e202103987. [Link]

  • Kumar, A., et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines. ACS Omega, 7(26), 22446–22460. [Link]

  • Martínez-Urbina, M. A., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Chemistry Proceedings, 16(1), 28. [Link]

  • Hajra, A., et al. (2014). An oxidative diamination of nitroalkene with 2-aminopyridine for the synthesis of 2-nitro-3-arylimidazo[1,2-a]pyridines. Organic Letters, 16(17), 4630–4633. [Link]

  • Bijanzadeh, H. R., et al. (2010). A single pot synthesis of imidazopyridine utilizing microwave assistance. Synlett, 2010(10), 1606-1608. [Link]

Sources

Technical Support Center: Catalyst Selection for Imidazo[1,2-a]pyridine Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for imidazo[1,2-a]pyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection in multicomponent reactions (MCRs) for synthesizing this privileged heterocyclic scaffold. Here, we address common challenges and provide in-depth, field-proven insights to streamline your experimental workflow.

Section 1: Frequently Asked Questions (FAQs)

FAQ 1: My Groebke-Blackburn-Bienaymé (GBB) reaction is sluggish or not proceeding to completion. What are the first catalytic parameters I should investigate?

Low conversion is a frequent hurdle. Before making drastic changes, consider these initial catalytic adjustments:

  • Catalyst Choice: The GBB reaction is typically acid-catalyzed.[1][2] The choice between a Lewis acid and a Brønsted acid is a critical first step.

    • Brønsted Acids: p-Toluenesulfonic acid (p-TsOH) and perchloric acid are classic choices that are effective for many substrates.[3][4] Trifluoroacetic acid (TFA) is another common option.[3][4]

    • Lewis Acids: Scandium(III) triflate (Sc(OTf)₃) is a widely used and often highly effective Lewis acid catalyst for this transformation.[3][4] Ytterbium(III) triflate (Yb(OTf)₃) is also a powerful catalyst, sometimes used under microwave irradiation to accelerate the reaction.[5][6]

  • Catalyst Loading: Insufficient catalyst loading can lead to slow reaction rates. Typically, catalyst loading ranges from 5 to 20 mol%. If you are observing a slow reaction, consider increasing the catalyst loading incrementally.

  • Reaction Temperature: Many GBB reactions proceed efficiently at room temperature. However, if you are facing issues, increasing the temperature to 40-80°C can significantly improve the reaction rate.[7][8] Some protocols even utilize microwave heating to drastically reduce reaction times.[3]

  • Solvent: The solvent plays a crucial role in catalyst activity and substrate solubility. Methanol and ethanol are common protic solvents, while dichloromethane (DCM) and toluene are frequently used aprotic options.[3][4] In some cases, solvent-free conditions or the use of green solvents like deep eutectic solvents have proven effective.[9][10]

FAQ 2: I'm observing significant side product formation. How can my choice of catalyst mitigate this?

Side product formation often points to issues with reaction selectivity or degradation of starting materials or products. Your catalyst choice is pivotal in controlling these outcomes.

  • Overly Harsh Conditions: Strong, non-selective acids can lead to undesired side reactions. If you are using a strong Brønsted acid like perchloric acid and observing decomposition, switching to a milder Lewis acid like Sc(OTf)₃ or Yb(OTf)₃ might be beneficial.[3][4]

  • Metal-Catalyzed Side Reactions: While copper catalysts are effective for certain imidazo[1,2-a]pyridine syntheses, they can also promote undesired oxidative side reactions if not properly controlled.[11][12] Ensure your reaction is performed under the recommended atmosphere (e.g., air as an oxidant where specified).[7]

  • Catalyst-Substrate Compatibility: Certain functional groups on your substrates may not be compatible with all catalysts. For instance, highly acid-labile groups may be cleaved by strong Brønsted acids. In such cases, a milder catalyst or even a catalyst-free approach in a suitable solvent might be necessary.[9]

FAQ 3: What are the key differences in mechanism between Lewis acid and Brønsted acid catalysis in the GBB reaction, and how does this influence catalyst selection?

Understanding the catalytic cycle is crucial for rational catalyst selection.

  • Brønsted Acid Catalysis: A Brønsted acid protonates the aldehyde, activating it for nucleophilic attack by the 2-aminopyridine. This is followed by condensation and subsequent cyclization with the isocyanide.

  • Lewis Acid Catalysis: A Lewis acid coordinates to the carbonyl oxygen of the aldehyde, which also enhances its electrophilicity and facilitates the initial nucleophilic attack.[13] This coordination can also play a role in stabilizing intermediates throughout the catalytic cycle.

The choice often depends on the electronic nature of your substrates. Electron-rich aldehydes may react well with milder Brønsted acids, while electron-deficient aldehydes might require the stronger activation provided by a Lewis acid.

FAQ 4: Are there any "green" or more sustainable catalyst options for this reaction?

Yes, the field is increasingly moving towards more environmentally benign catalytic systems.

  • Iodine: Molecular iodine has emerged as a cost-effective, readily available, and environmentally friendly catalyst for the synthesis of imidazo[1,2-a]pyridines.[14][15][16] It can effectively catalyze the three-component condensation at room temperature.[14][16]

  • Heteropolyacids: These compounds are very strong Brønsted acids and are considered greener and safer alternatives to many traditional catalysts.[2]

  • Deep Eutectic Solvents: In some cases, these solvents can act as both the reaction medium and catalyst, eliminating the need for an additional catalyst.[9]

  • Catalyst-Free Conditions: Several protocols have been developed that proceed efficiently without any catalyst, often at elevated temperatures or under microwave irradiation.[17][18]

Section 2: Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the synthesis of imidazo[1,2-a]pyridines via MCRs.

Issue 1: Low or No Product Yield

Initial Checks:

  • Reagent Purity: Verify the purity of your starting materials (2-aminopyridine, aldehyde, isocyanide). Impurities can inhibit the catalyst or lead to side reactions.

  • Reaction Setup: Ensure your reaction is set up under the appropriate atmospheric conditions. Some reactions require an inert atmosphere, while others utilize air as an oxidant.[7][8]

Troubleshooting Steps:

Potential Cause Recommended Action Scientific Rationale
Inactive Catalyst Try a different class of catalyst (e.g., switch from a Brønsted acid to a Lewis acid, or vice versa).[3][4][19]The electronic demands of your specific substrates may be better met by a different mode of activation.
Suboptimal Solvent Perform a solvent screen with small-scale reactions. Common solvents include MeOH, EtOH, DCM, Toluene, and DMF.[3][4][7]The solvent influences reagent solubility, catalyst activity, and the stability of reaction intermediates.
Insufficient Activation Energy Gradually increase the reaction temperature. Consider using microwave irradiation for rapid optimization.Higher temperatures can overcome the activation energy barrier for the reaction.
Catalyst Poisoning Ensure all glassware is scrupulously clean and that reagents are free from potential catalyst poisons (e.g., basic impurities for acid catalysts).Contaminants can bind to the active site of the catalyst, rendering it inactive.
Issue 2: Formation of a Major, Unidentified Byproduct

Initial Analysis:

  • Characterize the Byproduct: If possible, isolate and characterize the major byproduct using techniques like NMR and Mass Spectrometry. This can provide valuable clues about the undesired reaction pathway.

  • Review the Mechanism: Re-examine the reaction mechanism to hypothesize potential side reactions. Common side reactions include self-condensation of the aldehyde or undesired reactions involving the isocyanide.

Troubleshooting Steps:

Potential Side Reaction Catalyst-Based Solution Explanation
Incomplete Cyclization Switch to a stronger acid catalyst (e.g., from p-TsOH to Sc(OTf)₃).[3][4]A stronger acid may be required to promote the final cyclization and dehydration step. Incomplete cyclization is a common issue.[20]
N-Oxide Formation If using an oxidative method, reduce the amount of oxidant or switch to a non-oxidative catalytic system.The pyridine nitrogen is susceptible to oxidation, which can be minimized by controlling the oxidative potential of the reaction environment.[20]
Formation of Regioisomers For substituted 2-aminopyridines, the choice of catalyst can sometimes influence regioselectivity. Screening different catalysts may be necessary.The catalyst can influence the relative rates of reaction at different positions on the pyridine ring.

Section 3: Catalyst Selection Workflow

The following workflow provides a systematic approach to selecting an appropriate catalyst for your imidazo[1,2-a]pyridine multicomponent reaction.

CatalystSelection start Define Substrates (2-Aminopyridine, Aldehyde, Isocyanide) functional_groups Assess Functional Group Compatibility (Acid/Base Sensitive Groups?) start->functional_groups electron_demand Evaluate Electronic Properties (Electron-rich or -deficient?) start->electron_demand functional_groups->electron_demand No Sensitive Groups mild_catalyst Mild/Green Catalysts (e.g., Iodine, NH₄Cl) Consider for sensitive substrates. functional_groups->mild_catalyst Sensitive Groups Present lewis_acid Lewis Acid Catalysts (e.g., Sc(OTf)₃, Yb(OTf)₃) Good for electron-deficient substrates. electron_demand->lewis_acid Electron-Deficient bronsted_acid Brønsted Acid Catalysts (e.g., p-TsOH, TFA) Often effective for electron-rich substrates. electron_demand->bronsted_acid Electron-Rich optimization Experimental Optimization (Catalyst Loading, Solvent, Temperature) lewis_acid->optimization bronsted_acid->optimization mild_catalyst->optimization catalyst_free Catalyst-Free Conditions (Thermal or Microwave) Viable for some robust substrates. catalyst_free->optimization success Desired Imidazo[1,2-a]pyridine optimization->success Successful Synthesis troubleshoot Troubleshooting (Refer to Guide) optimization->troubleshoot Low Yield / Side Products troubleshoot->lewis_acid troubleshoot->bronsted_acid troubleshoot->mild_catalyst troubleshoot->catalyst_free

Sources

Technical Support Center: Green Chemistry Approaches for Imidazo[1,2-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist Last Updated: January 7, 2026

Welcome to the technical support guide for the green synthesis of imidazo[1,2-a]pyridines. This scaffold is a cornerstone in medicinal chemistry, found in numerous therapeutic agents.[1][2] As the chemical industry pivots towards sustainable practices, adopting green methodologies for its synthesis is not just environmentally responsible but also frequently leads to higher efficiency, shorter reaction times, and safer protocols.[2][3]

This guide is designed for researchers, chemists, and drug development professionals. It provides answers to frequently asked questions, detailed troubleshooting for common experimental hurdles, and validated protocols to streamline your research and development efforts.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the selection and implementation of green synthetic strategies for imidazo[1,2-a]pyridines.

Q1: What are the primary green chemistry strategies for synthesizing imidazo[1,2-a]pyridines?

The main strategies focus on reducing waste, energy consumption, and the use of hazardous materials. Key approaches include:

  • Alternative Energy Sources: Utilizing microwave irradiation and ultrasound sonication to accelerate reactions, often leading to higher yields and cleaner product profiles in significantly less time than conventional heating.[4][5]

  • Multicomponent Reactions (MCRs): One-pot syntheses, such as the Groebke-Blackburn-Bienaymé (GBB) reaction, combine three or more starting materials in a single step.[6][7] This improves atom economy and reduces the need for intermediate purification and solvent waste.

  • Green Solvents: Replacing hazardous organic solvents (like DMF or toluene) with environmentally benign alternatives such as water, ethanol, polyethylene glycol (PEG), or deep eutectic solvents.[8][9]

  • Catalyst-Free and Metal-Free Syntheses: Designing reactions that can proceed efficiently without a catalyst or by replacing heavy metal catalysts with milder, more sustainable alternatives like iodine or simple Brønsted acids.[10][11][12]

Q2: How do I select the most suitable green synthesis method for my target molecule?

The optimal method depends on the specific substituents on your starting materials and the desired final product.

  • For 3-aminoimidazo[1,2-a]pyridines: The Groebke-Blackburn-Bienaymé (GBB) three-component reaction is exceptionally efficient.[13][14] It offers high convergence and allows for diversity at three positions by varying the 2-aminopyridine, aldehyde, and isocyanide.

  • For 2-substituted or 2,3-disubstituted imidazo[1,2-a]pyridines: Microwave or ultrasound-assisted condensation of 2-aminopyridines with α-haloketones or aryl methyl ketones is a rapid and high-yielding approach.[5][15] These methods often show broad functional group tolerance.

  • When dealing with thermally sensitive substrates: Ultrasound-assisted synthesis is often preferred as it can promote reactions at or near room temperature, minimizing degradation.[16][17]

  • For scalability: One-pot MCRs in green solvents or catalyst-free systems under microwave irradiation often present the most scalable and economically viable routes.[15][18]

Q3: What are the pros and cons of common green solvents for this synthesis?

  • Water:

    • Pros: The ultimate green solvent—cheap, non-toxic, and non-flammable. Can be ideal for microwave-assisted syntheses due to its high dielectric constant.[8][19]

    • Cons: Poor solubility of many organic starting materials can be a significant issue, sometimes requiring a co-solvent like isopropanol (IPA) or the use of surfactants.[15]

  • Polyethylene Glycol (PEG):

    • Pros: A non-toxic, inexpensive, and recyclable solvent that is effective for both conventional heating and ultrasound-assisted reactions.[16][17]

    • Cons: Its viscosity can sometimes complicate product isolation and purification.

  • Ethanol:

    • Pros: A bio-based, relatively safe, and effective solvent for many condensation and multicomponent reactions, working well under both microwave and conventional heating.[10][12]

    • Cons: Lower boiling point may limit the achievable temperature range in open-vessel reactions.

  • Deep Eutectic Solvents (DES):

    • Pros: Biodegradable, non-volatile, and can act as both solvent and catalyst. A Urea-Choline Chloride (Urea-ChCl) system has been shown to be effective for catalyst-free GBB reactions.[9]

    • Cons: Can be viscous, and product isolation may require specific extraction procedures.

Part 2: Troubleshooting Guides for Common Issues

This section provides direct, actionable advice for specific problems encountered during green synthesis experiments.

Issue 1: Low Yield in Microwave-Assisted Synthesis

Q: I'm using a microwave reactor for a condensation reaction between a 2-aminopyridine and an α-bromoketone, but my yields are consistently below 40%. How can I improve this?

A: Low yields in microwave synthesis are often related to reaction parameters rather than the fundamental reactivity. Here’s a systematic approach to optimization:

  • Verify Solvent Choice: The ability of your solvent to absorb microwave energy is critical. Non-polar solvents like toluene or dioxane are inefficient.

    • Recommendation: Switch to a polar solvent. A mixture of water and isopropanol (H₂O-IPA) or ethanol is an excellent starting point.[15] These solvents couple efficiently with microwaves, ensuring rapid and uniform heating.

  • Control for Overheating and Degradation: Microwave energy transfer is extremely rapid. The target temperature can be reached in seconds, and prolonged reaction times, even by a few minutes, can degrade both starting materials and products.[6]

    • Recommendation: Perform a time-course study. Set up several identical reactions and run them for short, incremental durations (e.g., 2, 5, 8, and 10 minutes) at a fixed temperature.[18] Monitor by TLC or LC-MS to find the optimal time before significant byproduct formation occurs.

  • Ensure Homogeneous Heating: Inconsistent heating can create "hot spots" where decomposition occurs, while other parts of the mixture remain unreacted.

    • Recommendation: Always use the magnetic stirring function in your microwave reactor. Ensure your reaction vessel is appropriately sized for the reaction volume (typically filled to between 1/3 and 2/3 of its capacity).

Troubleshooting Workflow: Microwave Synthesis

start Low Yield in Microwave Synthesis check_solvent Is the solvent polar? (e.g., EtOH, H₂O, IPA) start->check_solvent change_solvent Action: Switch to a polar solvent like H₂O-IPA or Ethanol. check_solvent->change_solvent No check_time Have you run a time-course study? check_solvent->check_time Yes change_solvent->check_time run_time_study Action: Run reaction at 2, 5, 10 min intervals. Analyze by TLC/LC-MS. check_time->run_time_study No check_stirring Is stirring adequate and vessel size correct? check_time->check_stirring Yes run_time_study->check_stirring fix_stirring Action: Ensure vigorous stirring. Use correct vessel volume. check_stirring->fix_stirring No success Yield Improved check_stirring->success Yes fix_stirring->success

Caption: Troubleshooting decision tree for low-yield microwave reactions.

Issue 2: Poor Selectivity in One-Pot Multicomponent Reactions (MCRs)

Q: My Groebke-Blackburn-Bienaymé (GBB) reaction is producing multiple side products instead of the desired 3-aminoimidazo[1,2-a]pyridine. What's going wrong?

A: Selectivity in MCRs is highly dependent on the relative rates of several competing reactions. Optimizing conditions to favor the desired pathway is key.

  • Catalyst is Crucial: The GBB reaction is acid-catalyzed. The type and amount of catalyst can dramatically affect the outcome.

    • Recommendation: Many "green" protocols use mild Brønsted acids. Start with p-toluenesulfonic acid (p-TSA) or ammonium chloride (NH₄Cl).[14][20] In some cases, heteropolyacids like phosphotungstic acid (HPW) offer high efficiency at low catalyst loadings.[21] Avoid overly harsh acids which can promote side reactions. Sometimes, a catalyst-free approach in a specific solvent like a deep eutectic solvent is optimal.[9]

  • Reagent Stability and Order of Addition: The stability of the intermediates, particularly the Schiff base formed from the aldehyde and 2-aminopyridine, is critical. Isocyanides can also be prone to polymerization.

    • Recommendation: Try altering the order of addition. Pre-stirring the 2-aminopyridine and aldehyde for 10-15 minutes to favor imine formation before adding the isocyanide can lead to a cleaner reaction.[18] Also, ensure the purity of your isocyanide, as impurities can inhibit the reaction.

  • Solvent Mediation: The solvent plays a vital role in stabilizing intermediates and transition states.

    • Recommendation: Ethanol is a common and effective solvent.[14] However, if side reactions persist, consider a less nucleophilic solvent like acetonitrile or a greener alternative like eucalyptol, which has shown success in suppressing side pathways.[22]

Issue 3: Inconsistent Results with Ultrasound-Assisted Synthesis

Q: I developed an ultrasound-assisted synthesis that gave an 85% yield, but now I can't reproduce it. Why are my results inconsistent?

A: Ultrasound-assisted reactions are sensitive to physical parameters that control acoustic cavitation. Reproducibility issues almost always stem from variations in these parameters.

  • Inconsistent Energy Delivery: The intensity of cavitation is affected by the position of the reaction vessel relative to the ultrasound source.

    • Recommendation: If using an ultrasonic bath, ensure the water level is consistent and always place the flask in the exact same position. If using a sonic probe, the immersion depth must be identical for every run. Minor changes can lead to major differences in energy transfer.

  • Temperature Fluctuations: Sonication generates significant heat. An uncontrolled temperature rise will alter reaction kinetics and can lead to byproduct formation.

    • Recommendation: Always perform the reaction in a cooling bath (e.g., a water-ice bath) to maintain a constant internal temperature.[16] Monitor the temperature of the reaction mixture, not just the bath.

  • Presence of Dissolved Gases: Dissolved gases in the solvent can cushion the implosion of cavitation bubbles, reducing the efficiency of the sonication.

    • Recommendation: Briefly degas your solvent before adding reagents. This can be done by sparging with an inert gas or by placing the solvent in the ultrasonic bath for 5-10 minutes before starting the reaction.[5]

Part 3: Data Summaries and Experimental Protocols
Comparative Overview of Green Synthesis Methods
MethodEnergy SourceCommon Green SolventsCatalystAvg. TimeAvg. YieldKey Advantages
Microwave-Assisted MicrowaveH₂O-IPA, Ethanol[15]Often catalyst-free or mild acid[12]2-30 min[18]80-95%Extremely rapid, high yields, scalable.
Ultrasound-Assisted UltrasoundPEG-400, Water, Ethanol[5][16]Often catalyst-free or phase-transfer[17]30-90 min75-90%Mild conditions (low temp), good for sensitive substrates.
Multicomponent (GBB) Conventional/MWEthanol, Eucalyptol, DES[9][14][22]p-TSA, NH₄Cl, HPW[14][20][21]30 min - 12 h70-95%High atom economy, builds complexity in one step.
Aqueous Micellar ConventionalWater with Surfactant (SDS)[8]Cu(II)-Ascorbate[8]6-16 h70-90%Avoids organic solvents, environmentally benign.
Validated Experimental Protocols

Protocol 1: Ultrasound-Assisted Synthesis of 2-Phenyl-imidazo[1,2-a]pyridine [16][17]

This protocol details a simple and rapid method using an environmentally benign solvent.

  • Reagents & Equipment:

    • 2-Aminopyridine (0.5 mmol, 1.0 equiv)

    • 2-Bromoacetophenone (0.5 mmol, 1.0 equiv)

    • Sodium Bicarbonate (NaHCO₃) (0.5 mmol, 1.0 equiv)

    • PEG-400 (1.0 mL)

    • Small reaction vial with a stir bar

    • Ultrasonic bath or probe system

    • Cooling bath (water or water/ice)

  • Procedure:

    • To the reaction vial, add 2-aminopyridine, 2-bromoacetophenone, and NaHCO₃.

    • Add 1.0 mL of PEG-400 to the vial.

    • Place the vial in the ultrasonic bath, ensuring the reaction mixture is below the water level. Position it for optimal sonication.

    • Place the ultrasonic bath into a larger cooling bath to maintain a constant temperature (e.g., 30-40 °C).

    • Turn on the ultrasound and irradiate for 30-60 minutes. Monitor reaction progress via TLC (e.g., using Ethyl Acetate/Hexane 3:7).

    • Upon completion, add cold water (5 mL) to the reaction mixture. The product will often precipitate.

    • Collect the solid product by filtration, wash with cold water, and dry under vacuum. If no solid forms, extract with ethyl acetate (3 x 10 mL), dry the combined organic layers over Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization from ethanol or column chromatography if necessary.

Protocol 2: Microwave-Assisted Catalyst-Free Synthesis in H₂O-IPA [15]

This protocol leverages a green solvent system and microwave energy for a rapid, catalyst-free synthesis.

  • Reagents & Equipment:

    • Substituted 2-aminopyridine (1.0 mmol, 1.0 equiv)

    • Substituted α-bromoketone (1.0 mmol, 1.0 equiv)

    • Isopropanol (IPA) (2.0 mL)

    • Water (H₂O) (2.0 mL)

    • 10 mL microwave reaction vessel with a stir bar

    • Monowave microwave reactor

  • Procedure:

    • In the microwave reaction vessel, combine the 2-aminopyridine and α-bromoketone.

    • Add the H₂O-IPA solvent mixture (1:1, 4 mL total).

    • Seal the vessel and place it in the microwave reactor.

    • Set the reaction temperature to 120 °C, the power to 240 W, and the reaction time to 15 minutes with active stirring.

    • After the reaction is complete, cool the vessel to room temperature.

    • Transfer the mixture to a round-bottom flask and remove the IPA under reduced pressure.

    • Add water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.

    • Purify the residue by column chromatography on silica gel to obtain the pure imidazo[1,2-a]pyridine.

General Reaction Workflow

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Starting Materials & Solvent B Apply Energy Source (Microwave/Ultrasound/ Conventional Heat) A->B C Monitor Progress (TLC / LC-MS) B->C D Quench Reaction & Extract Product C->D Reaction Complete E Purify Crude Product (Recrystallization/ Chromatography) D->E F Characterize Final Product (NMR, HRMS) E->F

Caption: A generalized workflow for the synthesis of imidazo[1,2-a]pyridines.

References
  • dos Santos, F. S., et al. (2018). Ultrasound-assisted synthesis of imidazo[1,2-a]pyridines and sequential one-pot preparation of 3-selanyl-imidazo[1,2-a]pyridine. SciSpace. Available at: [Link]

  • Rentería-Gómez, M. A., et al. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. Available at: [Link]

  • Zhang, Z. H., et al. (2018). Research Progress on Green Synthesis of Imidazo[1, 2-a]pyridine Compounds. CNKI. Available at: [Link]

  • dos Santos, F. S., et al. (2018). Ultrasound-assisted synthesis of imidazo[1,2-a]pyridines and sequential one-pot preparation of 3-selanyl-imidazo[1,2-a]pyridine derivatives. Semantic Scholar. Available at: [Link]

  • Organic Chemistry Portal. (2024). Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Available at: [Link]

  • Dandia, A., et al. (2019). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega. Available at: [Link]

  • Yang, H., et al. (2018). Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide. ACS Omega. Available at: [Link]

  • Chauhan, S., et al. (2024). Ultrasound-Mediated Green Synthesis of Imidazo[1,2-a]pyridines and Imidazo[2,1-b]thiazoles through C(sp3)−H Functionalization of Ketones. Thieme. Available at: [Link]

  • Tsolova, S., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Molecules. Available at: [Link]

  • Rentería-Gómez, M. A., et al. (2022). Sonochemical Synthesis of Imidazo[1, 2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction Catalyzed by TSOH. MDPI. Available at: [Link]

  • da Silva, F. S., et al. (2021). HPW-Catalyzed environmentally benign approach to imidazo[1,2-a]pyridines. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Adebayo, A. T., et al. (2020). Efficient one-pot synthesis of functionalised imidazo[1,2-a]pyridines and unexpected synthesis of novel tetracyclic derivatives by nucleophilic aromatic substitution. RSC Advances. Available at: [Link]

  • Bhatt, K., et al. (2022). An Update on the Recent Green Synthetic Approaches for Imidazo[1,2-a] Pyridine: A Privileged Scaffold. Bentham Science. Available at: [Link]

  • Nanomaterials Chemistry. (2024). Investigation of the Reaction for the Production of Imidazo[1,2-a]pyridine via ZnS-ZnFe2O4 Nanocatalyst. Nanomaterials Chemistry. Available at: [Link]

  • Rentería-Gómez, M. A., et al. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. Available at: [Link]

  • BIO Web of Conferences. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. Available at: [Link]

  • Chen, J., et al. (2016). Rapid, metal-free and aqueous synthesis of imidazo[1,2-a]pyridine under ambient conditions. Green Chemistry. Available at: [Link]

  • Ware, T. B., et al. (2019). Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. NIH. Available at: [Link]

  • Kumar, A., et al. (2018). Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent. ACS Combinatorial Science. Available at: [Link]

  • Rentería-Gómez, M. A., et al. (2022). Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. MDPI. Available at: [Link]

  • Panda, J., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect. Available at: [Link]

  • Berteina-Raboin, S., et al. (2022). Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents. ResearchGate. Available at: [Link]

  • Azizi, N., & Dezfooli, S. (2015). Catalyst-free synthesis of imidazo [1,2-a] pyridines via Groebke multicomponent reaction. ResearchGate. Available at: [Link]

  • Bhatt, K., et al. (2023). An Update on the Recent Green Synthetic Approaches for Imidazo[1,2-a]pyridine: A Privileged Scaffold. Bohrium. Available at: [Link]

  • Kumar, A., & Agarwal, P. (2021). Microwave-Irradiated Synthesis of Imidazo[1,2-a]pyridine Class of Bio-heterocycles: Green Avenues and Sustainable Developments. Semantic Scholar. Available at: [Link]

  • Tsolova, S., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. Available at: [Link]

  • Wang, Z., et al. (2022). Atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines via asymmetric multicomponent reaction. Nature Communications. Available at: [Link]

Sources

Technical Support Center: Scale-Up of Imidazo[1,2-a]pyridine-5-carbaldehyde Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Imidazo[1,2-a]pyridine-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important synthetic intermediate. The following troubleshooting guides and frequently asked questions (FAQs) are based on established chemical principles and field-proven insights to ensure the successful and efficient production of your target compound.

I. Introduction to Scale-Up Challenges

The synthesis of Imidazo[1,2-a]pyridine-5-carbaldehyde, a key building block in medicinal chemistry, often involves the Vilsmeier-Haack reaction. While this reaction is effective at the lab scale, scaling up production presents a unique set of challenges. These can range from managing exothermic reactions and ensuring efficient mixing to controlling impurity profiles and simplifying product isolation. This guide will address these common issues with practical, actionable solutions.

II. Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing Imidazo[1,2-a]pyridine-5-carbaldehyde, and what are its primary scale-up concerns?

The most prevalent method for the formylation of the Imidazo[1,2-a]pyridine core is the Vilsmeier-Haack reaction.[1] This involves the use of a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a formamide derivative like N,N-dimethylformamide (DMF).

Primary Scale-Up Concerns:

  • Exothermic Reaction: The formation of the Vilsmeier reagent is highly exothermic and requires careful temperature control, especially on a larger scale, to prevent runaway reactions.[2]

  • Reagent Handling: POCl₃ is corrosive and moisture-sensitive, necessitating specialized handling procedures and equipment for large quantities.

  • Work-up and Purification: The aqueous work-up to hydrolyze the intermediate iminium salt and neutralize the reaction mixture can be challenging to manage at scale. Purification often requires column chromatography, which is not ideal for large-scale production.

  • Impurity Formation: Side reactions can lead to the formation of various impurities that can be difficult to separate from the desired product.

Q2: My Vilsmeier-Haack reaction is giving low yields upon scale-up. What are the likely causes?

Low yields during the scale-up of a Vilsmeier-Haack reaction can often be attributed to several factors:

  • Inefficient Mixing: Inadequate agitation in a large reactor can lead to localized "hot spots" during the exothermic formation of the Vilsmeier reagent, causing degradation of the reagent or starting material.

  • Poor Temperature Control: Failure to maintain the optimal reaction temperature can result in the formation of side products or incomplete conversion.

  • Moisture Contamination: The Vilsmeier reagent is highly reactive towards water.[3] Any moisture in the reagents or reaction vessel will consume the reagent and reduce the yield.

  • Sub-optimal Stoichiometry: The ratio of the imidazopyridine substrate to the Vilsmeier reagent is critical. An excess or deficit of the reagent can lead to incomplete reaction or the formation of byproducts.

Q3: I am observing significant amounts of a dark, tarry byproduct in my scaled-up reaction. How can I mitigate this?

The formation of dark, polymeric byproducts is a common issue in Vilsmeier-Haack reactions, particularly at elevated temperatures.

  • Strict Temperature Control: Ensure that the temperature of the reaction mixture does not exceed the recommended range during both the formation of the Vilsmeier reagent and the subsequent formylation step.

  • Order of Addition: Adding the substrate to the pre-formed Vilsmeier reagent at a controlled rate can often minimize side reactions. Conversely, in some cases, adding the POCl₃ to a solution of the substrate in DMF can be beneficial.[2]

  • Solvent Choice: While DMF is the standard, exploring co-solvents might help to improve solubility and reduce the formation of insoluble byproducts.

Q4: Are there alternative, "greener" synthetic routes to Imidazo[1,2-a]pyridines that are more amenable to scale-up?

Yes, several modern synthetic strategies aim to address the limitations of classical methods. These include:

  • One-Pot, Multi-Component Reactions: These reactions, such as the Groebke–Blackburn–Bienaymé (GBB) reaction, allow for the synthesis of substituted imidazopyridines in a single step from simple starting materials, often under milder conditions.[4][5]

  • Catalyst-Free Syntheses in Deep Eutectic Solvents (DES): The use of DES as both a solvent and catalyst provides an environmentally benign alternative to traditional organic solvents.[5]

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times and improve yields for the synthesis of imidazopyridine derivatives.[5][6]

  • Copper-Catalyzed Aerobic Oxidative Cyclization: This method allows for the synthesis of imidazopyridines from 2-aminopyridines and ketones under aerobic conditions, avoiding harsh reagents.[7][8]

III. Troubleshooting Guide

This section provides a structured approach to troubleshooting common problems encountered during the scale-up of Imidazo[1,2-a]pyridine-5-carbaldehyde synthesis via the Vilsmeier-Haack reaction.

Problem 1: Inconsistent Yields and Product Quality
Symptom Potential Cause Recommended Action
Batch-to-batch variation in yieldPurity of starting materials and reagents (especially DMF and POCl₃)Ensure all reagents are of high purity and anhydrous. Use freshly distilled POCl₃ and anhydrous DMF.
Inconsistent reaction temperatureImplement precise temperature control using a well-calibrated reactor cooling/heating system. Monitor the internal reaction temperature closely.
Formation of unidentified impuritiesSide reactions due to localized overheatingImprove agitation to ensure uniform heat distribution. Consider a slower addition rate of the limiting reagent.
Degradation of product during work-upOptimize the pH and temperature of the aqueous work-up. Minimize the time the product is in contact with acidic or basic conditions.
Problem 2: Difficult Product Isolation and Purification
Symptom Potential Cause Recommended Action
Oily or non-crystalline crude productPresence of residual solvent or impuritiesAfter the initial work-up, perform a solvent swap to a solvent in which the product is less soluble to induce crystallization.
Formation of isomeric byproductsAnalyze the crude product by HPLC or NMR to identify the nature of the impurities. Adjust reaction conditions (e.g., temperature, stoichiometry) to favor the desired isomer.
Product is difficult to purify by column chromatography at scaleHigh loading or poor separationDevelop a robust crystallization or trituration method to purify the product without the need for large-scale chromatography.

IV. Experimental Protocols & Workflows

Optimized Vilsmeier-Haack Formylation Protocol (Scale-Up Considerations)

1. Reagent Preparation and Handling:

  • Ensure the reactor is clean, dry, and purged with an inert gas (e.g., nitrogen or argon).

  • Use anhydrous grade DMF and freshly distilled POCl₃.

2. Vilsmeier Reagent Formation:

  • Charge the reactor with anhydrous DMF.

  • Cool the DMF to 0-5 °C with efficient stirring.

  • Slowly add POCl₃ dropwise, maintaining the internal temperature below 10 °C. The high exothermicity of this step requires careful monitoring.[2]

3. Formylation Reaction:

  • Once the Vilsmeier reagent has formed (typically after stirring for 30-60 minutes at 0-5 °C), slowly add a solution of Imidazo[1,2-a]pyridine in anhydrous DMF.

  • Maintain the reaction temperature at 0-5 °C during the addition.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for the required time (monitor by TLC or HPLC).

4. Reaction Quench and Work-up:

  • Prepare a separate vessel with a cooled (0-5 °C) aqueous solution of a suitable base (e.g., sodium carbonate or sodium hydroxide).

  • Slowly and carefully transfer the reaction mixture to the basic solution with vigorous stirring, ensuring the temperature is controlled.

  • Adjust the pH to 7-8.

5. Product Isolation:

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

6. Purification:

  • If necessary, purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Troubleshooting Workflow Diagram

G cluster_0 Scale-Up Issue Identification cluster_1 Corrective Actions cluster_2 Process Validation start Low Yield / High Impurities q1 Check Reagent Purity & Water Content start->q1 q2 Evaluate Temperature Control q1->q2 [ Reagents OK ] a1 Use Anhydrous Reagents / Inert Atmosphere q1->a1 [ Impure / Wet ] q3 Assess Mixing Efficiency q2->q3 [ Temp. OK ] a2 Optimize Cooling / Addition Rate q2->a2 [ Poor Control ] a3 Increase Agitation Speed / Baffle Reactor q3->a3 [ Inefficient ] a4 Re-evaluate Stoichiometry q3->a4 [ Mixing OK ] end Successful Scale-Up a1->end a2->end a3->end a4->end

Caption: A logical workflow for troubleshooting common scale-up issues.

V. References

  • B. Zhang, G. Shan, Q. Ma, Q. Xu, and X. Lei, "An improved and scalable synthesis of zolpidem via a CuI/BINOL-mediated tandem reaction of imine and alkyne," Heterocyclic Communications, vol. 23, no. 6, pp. 463-467, 2017.

  • M. Adib, M. K. Agah, and S. Ansari, "A novel and efficient process for the preparation of zolpidem, an insomnia drug," Journal of Chemical and Pharmaceutical Research, vol. 7, no. 3, pp. 963-966, 2015.

  • A. K. Bagdi, S. Santra, K. Monir, and A. Hajra, "Synthesis of imidazo[1,2-a]pyridines: a decade update," Chemical Communications, vol. 51, no. 9, pp. 1555-1575, 2015.

  • Organic Chemistry Portal, "Vilsmeier-Haack Reaction." [Online].

  • Mettler Toledo, "Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin." [Online].

  • BenchChem, "One-Pot Synthesis of Functionalized Imidazo[1,2-a]pyridines." [Online].

  • S. Ushijima and H. Togo, "Metal-Free One-Pot Conversion of Electron-Rich Aromatics into Aromatic Nitriles," Synlett, vol. 2010, no. 7, pp. 1067-1070, 2010.

  • Y. Zhang, Z. Chen, W. Wu, Y. Zhang, and W. Su, "A CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones," The Journal of Organic Chemistry, vol. 78, no. 24, pp. 12494-12504, 2013.

  • X. Zhao, Y. Ding, Y. Lü, and C. Kang, "Research Progress on Green Synthesis of Imidazo[1, 2-a]pyridine Compounds," Chinese Journal of Organic Chemistry, vol. 39, no. 5, pp. 1304-1315, 2019.

  • S. Chauhan, P. Verma, and V. Srivastava, "An ultrasound-assisted C-H functionalization of ketones using a KI/tert-butyl hydroperoxide catalytic system enables a synthesis of imidazo[1,2-a]pyridines and imidazo[2,1-b]thiazoles," Synlett, vol. 35, no. 15, pp. 1899-1905, 2024.

Sources

Stability issues of Imidazo[1,2-a]pyridine-5-carbaldehyde under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Imidazo[1,2-a]pyridine-5-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile heterocyclic aldehyde in their synthetic workflows. Through extensive field observation and a deep dive into the reaction mechanics of π-deficient heteroaromatic systems, we have compiled this resource to address the most common stability challenges encountered, particularly under acidic conditions. Our goal is to provide you with the causal understanding and actionable protocols necessary to ensure the integrity of your experiments and the successful outcome of your research.

Troubleshooting Guide: Navigating Acidic Instability

Researchers often observe unexpected results such as low yields, formation of insoluble materials, or complex reaction mixtures when working with Imidazo[1,2-a]pyridine-5-carbaldehyde in acidic environments. These issues typically stem from the inherent reactivity of the molecule, which is significantly influenced by pH.

Issue 1: Gradual Disappearance of Starting Material & Appearance of Polar Impurities During Aqueous Acidic Workup

Question: I'm performing a reaction and upon quenching with aqueous acid (e.g., 1M HCl) followed by extraction, I'm seeing significant loss of my Imidazo[1,2-a]pyridine-5-carbaldehyde and the formation of highly polar byproducts that remain in the aqueous layer. What is happening?

Answer:

This is a classic observation resulting from the acid-catalyzed hydration of the aldehyde to form a geminal diol (gem-diol). Under acidic conditions, the nitrogen atom of the pyridine ring becomes protonated. This protonation enhances the electron-withdrawing nature of the heterocyclic system, making the carbonyl carbon of the aldehyde group significantly more electrophilic and susceptible to nucleophilic attack by water.[1]

The resulting gem-diol is much more polar than the parent aldehyde, leading to its partitioning into the aqueous phase during extraction and a perceived loss of product.

Root Cause Analysis:

  • Protonation-Activation: The pyridine nitrogen acts as a Lewis base, and its protonation increases the reactivity of the aldehyde.[1]

  • Equilibrium Shift: The hydration of an aldehyde to a gem-diol is a reversible process. However, the large excess of water present during an aqueous workup drives the equilibrium towards the gem-diol form.

Solutions & Protocols:

  • Minimize Contact Time with Strong Aqueous Acid: Perform acidic washes quickly and at low temperatures (0-5 °C) to slow down the kinetics of hydration.

  • Use a Saturated Salt Solution: After a brief acidic wash, use a saturated solution of sodium chloride (brine) to "salt out" the organic components, reducing the solubility of the gem-diol in the aqueous phase and pushing the equilibrium back towards the aldehyde.

  • pH Control with Weaker Acids: If the goal is to neutralize a basic reaction mixture, consider using a buffered solution or a weaker acid like saturated ammonium chloride to adjust the pH to a near-neutral range (pH 6-7) instead of strongly acidic conditions.

Issue 2: Formation of an Insoluble Precipitate or Polymer-like Material in Acidic Media

Question: When I attempt to dissolve or react Imidazo[1,2-a]pyridine-5-carbaldehyde in a strong acidic medium (e.g., sulfuric acid, trifluoroacetic acid), I observe the formation of a dark, often intractable, precipitate. What is causing this polymerization?

Answer:

This phenomenon is likely due to an acid-catalyzed self-condensation reaction, specifically an aldol-type condensation.[2][3] The mechanism involves the protonation of the carbonyl oxygen, which facilitates the formation of an enol intermediate. This enol is nucleophilic and can attack the protonated aldehyde of another molecule, initiating a chain of carbon-carbon bond-forming reactions that lead to oligomers or polymers.

Causality Workflow:

G cluster_initiation Initiation cluster_propagation Propagation cluster_dehydration Dehydration & Polymerization A Aldehyde Protonation B Enol Formation (Tautomerization) A->B Acid Catalyst (H+) C Protonated Aldehyde (Electrophile) E Aldol Adduct Formation C->E D Enol (Nucleophile) D->E F Dehydration to Enone E->F -H2O G Further Condensation F->G Chain Reaction H Insoluble Polymer G->H

Preventative Measures:

  • Avoid Strong, Non-Nucleophilic Acids: Whenever possible, avoid using strong acids like H₂SO₄ or TFA as solvents or in high concentrations.

  • Controlled Addition: If an acidic reagent is required, add it slowly to a cooled, dilute solution of the aldehyde to minimize the concentration of the reactive protonated species at any given time.

  • Protecting Group Strategy: For reactions requiring harsh acidic conditions, the most robust solution is to protect the aldehyde functionality. Converting the aldehyde to a cyclic acetal (e.g., using ethylene glycol and a catalytic amount of acid) is a common and effective strategy. Acetals are stable to basic and neutral conditions but can be readily removed with mild aqueous acid upon completion of the desired transformation.[2][4][5]

Frequently Asked Questions (FAQs)

Q1: What is the underlying chemical reason for the instability of Imidazo[1,2-a]pyridine-5-carbaldehyde in acid?

The instability arises from the electronic nature of the imidazo[1,2-a]pyridine ring system. This fused heterocyclic system is considered π-deficient. The presence of the electronegative nitrogen atoms pulls electron density away from the carbon atoms of the rings. When the pyridine nitrogen is protonated under acidic conditions, this electron-withdrawing effect is greatly amplified, making the attached aldehyde group at the 5-position highly reactive.

Q2: Can I use a Lewis acid catalyst for reactions involving this aldehyde?

Caution is advised. Lewis acids can coordinate to both the pyridine nitrogen and the carbonyl oxygen, significantly activating the aldehyde towards nucleophilic attack or self-condensation. The outcome will be highly dependent on the specific Lewis acid, the solvent, and the temperature. If a Lewis acid is necessary, consider those that are sterically hindered or have a lower affinity for nitrogen coordination. A preliminary small-scale test is strongly recommended.

Q3: What are the recommended storage conditions for Imidazo[1,2-a]pyridine-5-carbaldehyde?

To ensure long-term stability, the compound should be stored as a solid in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen). Avoid storing it in solution, especially if the solvent is protic (like methanol) or contains acidic impurities. The solid form is generally a stable, off-white to yellow powder.[6]

Q4: I am synthesizing this compound via a Vilsmeier-Haack reaction. Are there any stability considerations during the workup?

Yes. The Vilsmeier-Haack reaction uses phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), which generate an acidic and electrophilic iminium species. During the hydrolytic workup to generate the aldehyde, localized areas of high acid concentration can lead to the degradation issues discussed above. It is crucial to perform the hydrolysis by slowly adding the reaction mixture to a large volume of cold water or an ice/water mixture to dissipate heat and dilute the acid quickly. Neutralization should be carried out promptly but carefully to avoid temperature spikes.

Q5: Are there alternative functional groups I can use if the aldehyde proves too unstable for my reaction sequence?

Absolutely. If the aldehyde's reactivity is problematic, consider using a more stable precursor or a protected form. For example:

  • Hydroxymethyl Group: Synthesize the corresponding Imidazo[1,2-a]pyridin-5-yl)methanol. This alcohol is generally more stable and can be oxidized to the aldehyde in the final step of your synthesis using mild conditions (e.g., MnO₂, Dess-Martin periodinane).

  • Acetal Protection: As mentioned, protecting the aldehyde as an acetal provides a robust intermediate that is stable to a wide range of non-acidic reagents.[4][5]

Data Summary & Recommended Conditions

ParameterRecommendationRationale
pH Range for Workup 6.0 - 8.0Minimizes protonation of the pyridine ring, reducing aldehyde activation.
Acidic Reagents Saturated NH₄Cl, Dilute Acetic AcidAvoids strongly acidic conditions that promote hydration and self-condensation.
Solvent Choice Aprotic solvents (DCM, THF, Toluene)Protic solvents like water and methanol can act as nucleophiles.[1]
Temperature ≤ 25°C (Room Temperature)Higher temperatures accelerate degradation pathways.
Long-Term Storage Solid, under Inert Gas, Cool & DarkPrevents slow degradation from atmospheric moisture and acid impurities.[6]

Experimental Protocol: Acetal Protection of Imidazo[1,2-a]pyridine-5-carbaldehyde

This protocol provides a reliable method for protecting the aldehyde group, rendering it stable to a variety of reaction conditions.

G cluster_workflow Acetal Protection Workflow A Combine Aldehyde, Ethylene Glycol, Toluene B Add Acid Catalyst (e.g., p-TsOH) A->B C Reflux with Dean-Stark Trap B->C D Monitor by TLC/LC-MS C->D E Aqueous Workup (Base Wash) D->E F Purify Protected Product E->F

Materials:

  • Imidazo[1,2-a]pyridine-5-carbaldehyde (1.0 eq)

  • Ethylene glycol (1.5 - 2.0 eq)

  • Toluene (as solvent)

  • p-Toluenesulfonic acid (p-TsOH) (0.05 eq, catalytic)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add Imidazo[1,2-a]pyridine-5-carbaldehyde and toluene.

  • Add ethylene glycol and the catalytic amount of p-TsOH.

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as it is formed, driving the reaction to completion.

  • Monitor the reaction progress by TLC or LC-MS until all the starting aldehyde is consumed.

  • Cool the reaction mixture to room temperature.

  • Wash the organic phase with saturated aqueous NaHCO₃ to neutralize the acid catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude acetal-protected product, which can be purified by column chromatography or recrystallization.

References

Sources

Technical Support Center: Regioselectivity in Imidazo[1,2-a]pyridine Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the functionalization of imidazo[1,2-a]pyridines. This privileged heterocyclic scaffold is a cornerstone in modern medicinal chemistry, forming the core of drugs like Zolpidem and Alpidem.[1][2] The direct C-H functionalization of this system offers an elegant and atom-economical route to novel derivatives.[3] However, controlling the site of reaction—the regioselectivity—remains a significant experimental hurdle.

The imidazo[1,2-a]pyridine ring system presents several potential sites for C-H functionalization, primarily at the C3 and C5 positions of the imidazole and pyridine rings, respectively. The C3 position is intrinsically the most electron-rich and sterically accessible, making it the default site for many electrophilic and radical reactions.[4][5] Achieving selective functionalization at C5 or other positions requires a nuanced understanding of the interplay between substrate electronics, steric factors, and reaction mechanisms.

This guide is structured to address the common challenges and questions that arise during your research. We will move from troubleshooting specific experimental failures to discussing the fundamental principles that govern regiochemical outcomes.

Part 1: Troubleshooting Guide

This section addresses specific problems you may encounter in the lab. Each issue is presented in a question-and-answer format, detailing probable causes and providing actionable solutions with scientific rationale.

Question 1: My C-H functionalization reaction shows poor or no conversion. What are the likely causes and how can I fix it?

Possible Causes & Solutions:

  • Inactive Catalyst or Reagents: In metal-catalyzed reactions, the catalyst's active state may not have been achieved. For photocatalytic systems, the photocatalyst might be inappropriate or degraded.

    • Solution 1 (Metal Catalysis): Ensure you are using a high-purity catalyst and that ligands are properly stored. Perform a catalyst screen (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂, etc.) to find the optimal precatalyst. Ensure the reaction is conducted under a strictly inert atmosphere (N₂ or Argon), as oxygen can deactivate many palladium catalysts.

    • Solution 2 (Photocatalysis): Confirm the emission spectrum of your light source overlaps with the absorption spectrum of your photocatalyst (e.g., Eosin Y, Rose Bengal).[6][7] Degas the reaction mixture thoroughly (e.g., via freeze-pump-thaw cycles) to remove oxygen, which can be a quencher in many photoredox cycles.

    • Rationale: The success of catalytic reactions hinges on the integrity and activity of the catalyst. Oxidative addition and reductive elimination cycles in metal catalysis are highly sensitive to atmospheric oxygen and impurities.

  • Suboptimal Reaction Conditions: Temperature, solvent, and base selection are critical and interdependent.

    • Solution 1 (Solvent): The chosen solvent may not adequately dissolve all reactants or stabilize the catalytic intermediates. Screen a range of solvents with varying polarities (e.g., Toluene, Dioxane, DMF, DMSO). For instance, polar aprotic solvents can often accelerate Pd-catalyzed C-H activations.

    • Solution 2 (Temperature): C-H activation is often the rate-limiting step and typically requires elevated temperatures. If conversion is low, incrementally increase the reaction temperature (e.g., in 10-15 °C steps). Conversely, if degradation is observed, the temperature may be too high.

    • Solution 3 (Base): In many cross-coupling reactions, the base is crucial for substrate deprotonation or catalyst turnover. The strength and solubility of the base matter. Screen common bases like K₂CO₃, Cs₂CO₃, or organic bases like DBU. For Pd-catalyzed reactions, carboxylate salts (e.g., Ag₂CO₃) can act as both an oxidant and a base, influencing the reaction pathway.[3]

  • Substrate Deactivation: The electronic properties of your specific imidazo[1,2-a]pyridine may render it unreactive under standard conditions.

    • Solution: Imidazo[1,2-a]pyridines bearing strong electron-withdrawing groups (EWGs) are significantly less nucleophilic and thus more difficult to functionalize.[1] These substrates may require more forcing conditions: higher temperatures, stronger bases, or more active catalyst systems.

Question 2: I'm getting a mixture of C3 and C5 isomers. How can I improve the regioselectivity?

This is the most common challenge. The C3 position is kinetically favored due to its higher electron density (HOMO localization).[8] Achieving C5 selectivity means overcoming this intrinsic preference.

Possible Causes & Solutions:

  • Steric Hindrance is Insufficient: The default C3 reactivity can be overridden by sterically blocking it.

    • Solution 1 (Substrate Modification): If your synthesis allows, install a bulky group at the C2 position (e.g., a tert-butyl or phenyl group). This will sterically shield the C3 position and encourage reagents to attack the more accessible C5 position.

    • Rationale: This strategy leverages steric repulsion to redirect the functionalization. The approaching reagent will preferentially react at the site with the lowest steric barrier.

  • Reaction Mechanism & Reagent Choice: The type of reaction can dictate the regiochemical outcome.

    • Solution 1 (Switching Reaction Type): If a traditional electrophilic substitution gives poor selectivity, consider a different mechanistic pathway. For instance, certain visible-light-induced protocols have been specifically developed for C5-alkylation by generating radical intermediates that exhibit different selectivity profiles from electrophiles.[6]

    • Solution 2 (Ligand Tuning in Metal Catalysis): In palladium-catalyzed reactions, the ligand environment around the metal center is critical. Using bulky, electron-rich phosphine ligands can influence the regioselectivity by creating a more sterically demanding catalyst that may favor the less-hindered C5 position.

    • Rationale: Different reaction mechanisms have different transition states. The relative stability of the C3 vs. C5 intermediates can be altered by changing from an ionic to a radical pathway, or by modifying the steric and electronic environment of the catalyst.

  • Thermodynamic vs. Kinetic Control:

    • Solution: Lowering the reaction temperature can sometimes increase selectivity by favoring the product of the lowest activation energy pathway (kinetic product). Conversely, prolonged reaction times at higher temperatures might favor the most stable isomer (thermodynamic product), although this is less common in C-H functionalization.

Below is a decision-making workflow for troubleshooting poor regioselectivity.

G start Low Regioselectivity (C3/C5 Mixture) check_sterics Is the C2 position substituted with a bulky group? start->check_sterics add_sterics ACTION: Install a bulky group at C2 (e.g., Phenyl, t-Butyl). check_sterics->add_sterics No check_method What is the reaction type? check_sterics->check_method Yes add_sterics->check_method metal_cat Metal-Catalyzed (e.g., Pd, Rh) check_method->metal_cat photocat Photocatalytic or Radical-Mediated check_method->photocat tune_ligands ACTION: Screen bulky ligands (e.g., Buchwald-type). metal_cat->tune_ligands explore_photo ACTION: Explore C5-selective photocatalytic methods. photocat->explore_photo outcome Improved C5 Selectivity tune_ligands->outcome explore_photo->outcome

Caption: Troubleshooting workflow for poor regioselectivity.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the fundamental electronic and steric factors controlling C3 vs. C5 functionalization?

The regioselectivity is a classic case of kinetic versus thermodynamic control, dictated by electronic and steric factors.

  • Electronic Factors: The C3 position of the imidazole ring has the highest electron density and is the site of the Highest Occupied Molecular Orbital (HOMO).[8] This makes it the most nucleophilic carbon, and therefore the most reactive site for electrophilic attack and many radical substitutions. This is the primary reason C3 functionalization is the default pathway.[4][5]

  • Steric Factors: The C3 position is flanked by the C2 position and a hydrogen atom. The C5 position is located on the pyridine ring, adjacent to the ring-junction nitrogen and the C6-hydrogen. In an unsubstituted imidazo[1,2-a]pyridine, the C3 position is generally more sterically accessible than the C5 position. However, as discussed above, introducing a substituent at C2 can dramatically reverse this, making C5 the more accessible site.

The interplay of these factors is visually summarized below.

G cluster_c3 C3 Position cluster_c5 C5 Position c3_electronics High Electron Density (HOMO Lobe) c3_outcome Kinetic Product (Generally Favored) c3_electronics->c3_outcome c3_sterics Sterically Accessible c3_sterics->c3_outcome c5_electronics Lower Electron Density c5_outcome Thermodynamic or Sterically-Forced Product c5_electronics->c5_outcome c5_sterics More Hindered (unless C2 is blocked) c5_sterics->c5_outcome core Imidazo[1,2-a]pyridine Functionalization core->c3_outcome Default Pathway core->c5_outcome Requires Specific Strategy

Caption: Factors influencing C3 vs. C5 regioselectivity.

Q2: How do substituents on the pyridine ring (C5-C8) affect reactivity and regioselectivity?

Substituents on the pyridine portion of the scaffold modulate the overall electron density of the ring system, primarily influencing the rate of reaction rather than changing the site of attack.

  • Electron-Donating Groups (EDGs): Groups like methyl (-CH₃) or methoxy (-OCH₃) at positions C6, C7, or C8 increase the overall nucleophilicity of the heterocycle. This makes the molecule more reactive towards electrophiles and generally leads to higher yields and/or allows for milder reaction conditions.[1]

  • Electron-Withdrawing Groups (EWGs): Groups like chloro (-Cl), bromo (-Br), or nitro (-NO₂) decrease the electron density of the system. This deactivation makes C-H functionalization significantly more challenging, often requiring higher temperatures, longer reaction times, and more potent catalytic systems.

Q3: When should I choose a metal-catalyzed, metal-free, or photocatalytic method?

  • Metal-Catalyzed Methods (e.g., Pd, Cu, Rh): These are the workhorses for C-C and C-heteroatom bond formations (e.g., Suzuki, Heck, Sonogashira couplings).[9] Choose these methods for their broad substrate scope and high efficiency in reactions like arylation, alkenylation, and carbonylation.[10][11] Be mindful of potential heavy metal contamination in the final product, which is a critical consideration in drug development.[6]

  • Metal-Free Methods: These approaches are advantageous for avoiding metal contamination, aligning with green chemistry principles.[4] They often rely on reagents like iodine or persulfates as oxidants or proceed through thermal mechanisms.[12][13] Choose this route when metal sensitivity is a concern, but be prepared for potentially harsher conditions (e.g., higher temperatures, stronger oxidants).

  • Photocatalytic Methods: This rapidly advancing field uses visible light to drive reactions under exceptionally mild conditions, often at room temperature.[7][14] These methods frequently proceed via radical intermediates, which can unlock unique reactivity and selectivity patterns not accessible through traditional ionic pathways.[15] This is an excellent choice for complex or thermally sensitive substrates and for exploring novel functionalizations like C5-alkylation.[6]

Part 3: Experimental Protocol & Data

Here we provide a representative protocol for a common reaction, the palladium-catalyzed C3-H arylation, and a data table illustrating how reaction parameters can be optimized.

Protocol: Palladium-Catalyzed C3-H Arylation of 2-Phenylimidazo[1,2-a]pyridine

Materials:

  • 2-Phenylimidazo[1,2-a]pyridine (1.0 mmol, 194.2 mg)

  • 4-Bromoanisole (1.2 mmol, 150 µL)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.05 mmol, 11.2 mg)

  • Tricyclohexylphosphine (PCy₃, 0.1 mmol, 28.0 mg)

  • Potassium Carbonate (K₂CO₃, 2.0 mmol, 276.4 mg)

  • Anhydrous Toluene (5 mL)

Procedure:

  • To a flame-dried Schlenk tube, add 2-phenylimidazo[1,2-a]pyridine, K₂CO₃, Pd(OAc)₂, and PCy₃.

  • Seal the tube with a rubber septum. Evacuate and backfill the tube with dry Argon or Nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Using a syringe, add the anhydrous toluene, followed by the 4-bromoanisole.

  • Place the sealed reaction tube in a preheated oil bath at 110 °C.

  • Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Wash the Celite pad with additional ethyl acetate (2 x 10 mL).

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the resulting crude oil by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure 3-(4-methoxyphenyl)-2-phenylimidazo[1,2-a]pyridine.

Data Table: Optimization of C3-Arylation Conditions

EntryPd Catalyst (mol%)Ligand (mol%)Base (2 eq.)SolventTemp (°C)Yield (%) [cite:a]C3:C5 Ratio
1Pd(OAc)₂ (5)PPh₃ (10)K₂CO₃Toluene11075>99:1
2Pd(OAc)₂ (5)PCy₃ (10)K₂CO₃Toluene11088>99:1
3Pd(OAc)₂ (5)XPhos (10)K₂CO₃Toluene11092>99:1
4PdCl₂(dppf) (5)-K₂CO₃Toluene11065>99:1
5Pd(OAc)₂ (5)PCy₃ (10)Cs₂CO₃Toluene11091>99:1
6Pd(OAc)₂ (5)PCy₃ (10)KOtBu (2 eq.)Toluene11045 (Decomp.)-
7Pd(OAc)₂ (5)PCy₃ (10)K₂CO₃Dioxane11090>99:1
8Pd(OAc)₂ (5)PCy₃ (10)K₂CO₃DMF11085>99:1
9Pd(OAc)₂ (5)PCy₃ (10)K₂CO₃Toluene8030>99:1

[cite:a] Yields are illustrative, based on typical literature findings for similar reactions. The C3 position is overwhelmingly favored electronically and sterically in this specific transformation.

References

  • Zhu, J., et al. (2023). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules, 28(3), 1383. [Link]

  • Kaur, N., et al. (2023). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry, 21(34), 6896-6925. [Link]

  • Tran, P. & Hamze, A. (2022). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules, 27(19), 6285. [Link]

  • Shi, L. & Mei, H. (2022). Recent advances in transition-metal-free C–H functionalization of imidazo[1,2-a]pyridines. Organic Chemistry Frontiers, 9(18), 4963-4981. [Link]

  • Yadav, G., et al. (2021). Recent advances for the functionalization of imidazo[1,2-a]pyridine employing transition metal catalysts. Catalysis Reviews, 63(4), 639-689. [Link]

  • Kumar, R., et al. (2021). Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp)3–H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies. Organic & Biomolecular Chemistry, 19(44), 9636-9641. [Link]

  • Hajra, A., et al. (2022). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules, 27(19), 6285. [Link]

  • Wang, C., et al. (2021). Functionalization of imidazo[1,2-a]pyridines via radical reactions. Organic Chemistry Frontiers, 8(15), 4215-4231. [Link]

  • Kaur, N., et al. (2023). Synthesis and site selective C–H functionalization of imidazo-[1,2- a ]pyridines. Organic & Biomolecular Chemistry. [Link]

  • Al-Tel, T. H. (2014). Functionalization of Imidazo[1,2-a]pyridines by Means of Metal-Catalyzed Cross-Coupling Reactions. European Journal of Organic Chemistry, 2014(26), 5649-5663. [Link]

  • Guchhait, S. K., et al. (2020). Regioselective synthesis and molecular docking studies of functionalized imidazo [1,2-a]pyridine derivatives through MCRs. Scientific Reports, 10(1), 1-13. [Link]

  • Sharma, V., et al. (2018). Catalyst free, C-3 functionalization of imidazo[1,2-a]pyridines to rapidly access new chemical space for drug discovery efforts. Chemical Communications, 54(92), 12954-12957. [Link]

  • Zhu, J., et al. (2025). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules, 30(3), 607. [Link]

  • Kumar, S., et al. (2018). C-3 alkenylation of imidazo[1, 2-a]pyridines. Tetrahedron Letters, 59(38), 3481-3485. [Link]

  • Kumar, A., et al. (2019). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega, 4(3), 5660-5667. [Link]

  • Hajra, A., et al. (2019). The iron-catalyst cross-coupling of imidazo[1,2-a]pyridines 7 with oxoaldehydes 51/p-methylbenzaldehyde 52. ResearchGate. [Link]

  • Sali, V., et al. (2014). New and Efficient Palladium(0)-Mediated Microwave-Assisted Direct C3 Alkenylation of Imidazo[1,2- a ]pyridines. Journal of Heterocyclic Chemistry, 51(S1), E237-E245. [Link]

  • Wang, X., et al. (2019). Strategies for Synthesis of Imidazo[1,2-a]pyridine Derivatives: Carbene Transformations or C-H Functionalizations. The Chemical Record, 19(10), 2105-2118. [Link]

  • Kumar, A., et al. (2022). C2-functionalized imidazo[1,2-a]pyridine: Synthesis and medicinal relevance. ResearchGate. [Link]

  • Adib, M., et al. (2014). Heteroaromatic imidazo[1,2-a]pyridines synthesis from C-H/N-H oxidative cross-coupling/cyclization. RSC Advances, 4(59), 31230-31233. [Link]

  • Li, Z., et al. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules, 29(15), 3463. [Link]

  • Organic Chemistry Portal. (2024). Synthesis of imidazo[1,2-a]pyridines. [Link]

  • Hajra, A., et al. (2019). C3-Functionalization of Imidazo[1,2-a]pyridines. ResearchGate. [Link]

  • Sam, S., et al. (2015). Recent synthetic scenario on imidazo[1,2-a]pyridines chemical intermediate. ResearchGate. [Link]

  • Kumar, A., et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines. ACS Omega, 7(26), 22359-22372. [Link]

  • Al-Tel, T. H. (2021). Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. ChemistrySelect, 6(34), 8985-9011. [Link]

  • Gessner, V. H. (2014). Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. Chemistry Stack Exchange. [Link]

  • Kumar, S., et al. (2020). Metal-Free, H2O2-Mediated, Regioselective Direct C-3 Hydroxylation of Imidazo[1,2-a]pyridines via C(sp)-H Bond Functionalization. ChemistrySelect, 5(29), 8847-8851. [Link]

  • Sharma, V., et al. (2018). Catalyst free, C-3 functionalization of imidazo[1,2-a]pyridines to rapidly access new chemical space for drug discovery efforts. Chemical Communications, 54(92), 12954-12957. [Link]

  • Ghorbani-Vaghei, R., et al. (2024). Investigation of the Reaction for the Production of Imidazo[1,2-a]pyridine via ZnS-ZnFe2O4 Nanocatalyst. Nanomaterials Chemistry, 2, 155-167. [Link]

  • Wu, X., et al. (2018). Palladium-catalyzed C3-selective C–H oxidative carbonylation of imidazo[1,2-a]pyridines with CO and alcohols: a way to access esters. Organic Chemistry Frontiers, 5(3), 444-448. [Link]

  • Nikolova, S., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35215-35229. [Link]

  • Kumar, S., et al. (2016). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 52(58), 8969-8985. [Link]

  • Mishra, M., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2-a]pyridines: A Brief Review. ChemistrySelect, 7(3), e202103816. [Link]

  • Hamdi, A., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 109, 01005. [Link]

Sources

Technical Support Center: Imidazo[1,2-a]pyridine Cyclization Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for imidazo[1,2-a]pyridine synthesis. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this privileged heterocyclic scaffold. The following troubleshooting guides and frequently asked questions (FAQs) are based on established literature and practical laboratory experience to help you navigate the common challenges encountered during the synthesis of imidazo[1,2-a]pyridines.

Introduction: The Imidazo[1,2-a]pyridine Core

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs such as Zolpidem (insomnia), Alpidem (anxiolytic), and Zolimidine (anti-ulcer).[1][2] Its widespread application stems from its diverse biological activities, including anti-cancer, anti-inflammatory, antiviral, and antibacterial properties.[3][4] The synthesis of this bicyclic heterocycle is of paramount importance, and while numerous methods exist, each comes with its own set of potential challenges. This guide will address these issues in a practical, question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: My reaction is not proceeding to completion, and I observe a significant amount of unreacted 2-aminopyridine. What are the likely causes?

A1: This is a common issue that can often be traced back to several factors:

  • Insufficiently activated electrophile: In classic condensations with α-haloketones, the halide may not be a good enough leaving group, or in one-pot syntheses from ketones, the in situ halogenation may be inefficient.[5]

  • Poor nucleophilicity of the 2-aminopyridine: Electron-withdrawing groups on the pyridine ring can decrease the nucleophilicity of both the endocyclic and exocyclic nitrogen atoms, slowing down the initial alkylation and subsequent cyclization.

  • Inappropriate solvent: The choice of solvent can significantly impact reaction rates. Protic solvents can solvate the amine starting material, reducing its reactivity, while aprotic polar solvents like DMF or DMSO are often preferred.[6]

  • Base strength: In reactions requiring a base, such as those involving α-haloketones, an insufficiently strong base may not effectively deprotonate the intermediate, hindering the final cyclization step.[6]

Q2: I am observing the formation of a dark, tarry substance in my reaction mixture. What is causing this and how can I prevent it?

A2: Polymerization and degradation are common culprits here, especially under harsh reaction conditions.

  • High temperatures: Many classical procedures require high temperatures, which can lead to the decomposition of starting materials or intermediates, particularly sensitive aldehydes or α-haloketones.[7] Consider using microwave irradiation, which can accelerate the reaction at lower bulk temperatures, often leading to cleaner reactions and higher yields.[8][9][10][11]

  • Strongly acidic or basic conditions: Extreme pH can catalyze side reactions and polymerization. If your protocol uses a strong acid or base, consider screening milder alternatives. For instance, in multicomponent reactions, catalysts like iodine or scandium triflate can be effective under milder conditions.[4][12]

  • Air sensitivity: Some intermediates may be sensitive to oxidation. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.

Q3: My reaction is giving a low yield of the desired imidazo[1,2-a]pyridine, along with a significant amount of an isomeric byproduct. What is happening?

A3: The formation of regioisomers is a known challenge, particularly when using substituted 2-aminopyridines. The initial nucleophilic attack can occur from either the endocyclic pyridine nitrogen or the exocyclic amino group. The subsequent reaction pathway determines the final product. The classical synthesis involving 2-aminopyridine and an α-haloketone typically proceeds via initial alkylation of the more nucleophilic endocyclic nitrogen, followed by intramolecular condensation of the exocyclic amine onto the carbonyl group to form the desired imidazo[1,2-a]pyridine.[6][13] However, reaction conditions can influence this selectivity.

Detailed Troubleshooting Guides

Problem 1: No Reaction or Very Low Conversion

If you are facing a stalled reaction, a systematic approach to troubleshooting is essential. The following decision tree can guide your efforts.

Troubleshooting_No_Reaction start No or Low Conversion q1 Are starting materials pure? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is the reaction temperature appropriate? a1_yes->q2 sol1 Purify starting materials (recrystallization, chromatography). Verify structure by NMR/MS. a1_no->sol1 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Is the catalyst (if any) active? a2_yes->q3 sol2 Increase temperature incrementally. Consider microwave heating for rate enhancement. a2_no->sol2 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No q4 Is the solvent optimal? a3_yes->q4 sol3 Use a fresh batch of catalyst. Consider a different catalyst (e.g., I2, Cu(I), Pd(II)). a3_no->sol3 a4_no No q4->a4_no No sol4 Screen alternative solvents (e.g., DMF, DMSO, toluene, or green solvents like water/IPA). a4_no->sol4 Reaction_Mechanism cluster_reactants Starting Materials cluster_intermediates Intermediates 2-AP 2-Aminopyridine Int1 N-Alkylated Pyridinium Salt 2-AP->Int1 SN2 Attack alpha-HK α-Haloketone alpha-HK->Int1 Int2 Cyclized Intermediate Int1->Int2 Intramolecular Condensation Product Imidazo[1,2-a]pyridine Int2->Product Dehydration

Caption: Generalized Mechanism for Imidazo[1,2-a]pyridine Synthesis.

Problem 3: Difficulty with Product Purification

Imidazo[1,2-a]pyridines can sometimes be challenging to purify due to their basic nature and potential for co-elution with polar byproducts.

Purification Strategies:

  • Acid-Base Extraction: Utilize the basicity of the imidazo[1,2-a]pyridine nitrogen. Dissolve the crude product in an organic solvent (e.g., ethyl acetate, dichloromethane) and wash with a dilute aqueous acid (e.g., 1M HCl). The product will move to the aqueous phase as the hydrochloride salt, leaving non-basic impurities in the organic layer. Subsequently, basify the aqueous layer (e.g., with NaHCO3 or NaOH) and extract the purified product back into an organic solvent.

  • Chromatography:

    • Column Material: Silica gel is standard, but if your compound is very basic and shows significant tailing, consider using alumina or treating the silica gel with a small amount of triethylamine in the eluent.

    • Solvent System: A gradient of ethyl acetate in hexanes is a good starting point. For more polar compounds, adding a small amount of methanol to a dichloromethane or ethyl acetate mobile phase can be effective.

  • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be a highly effective method for obtaining pure material.

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of 2-Phenylimidazo[1,2-a]pyridine

This protocol is adapted from methodologies that utilize microwave irradiation to accelerate the reaction between a 2-aminopyridine and an α-haloketone. [8][10]

  • To a 10 mL microwave vial, add 2-aminopyridine (1 mmol), 2-bromoacetophenone (1 mmol), and anhydrous ethanol (5 mL).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 120°C for 10-15 minutes.

  • Monitor the reaction by TLC (e.g., 30% ethyl acetate in hexanes).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-phenylimidazo[1,2-a]pyridine.

Protocol 2: Iodine-Catalyzed One-Pot Synthesis

This protocol is based on the environmentally benign, iodine-catalyzed synthesis from a 2-aminopyridine, an acetophenone, and an oxidant. [6][14]

  • In a round-bottom flask, combine 2-aminopyridine (1 mmol), acetophenone (1.2 mmol), and iodine (10 mol%).

  • Add a suitable solvent, such as DMSO (3 mL).

  • Heat the reaction mixture to 100-120°C.

  • Stir the reaction for 2-4 hours, monitoring by TLC.

  • After completion, cool the mixture and pour it into a solution of sodium thiosulfate to quench the excess iodine.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography.

Conclusion

The synthesis of imidazo[1,2-a]pyridines is a well-established field, yet practical challenges in the laboratory persist. By understanding the underlying reaction mechanisms and potential side reactions, researchers can effectively troubleshoot and optimize their synthetic protocols. This guide provides a starting point for addressing common issues, but it is important to remember that each substrate may require specific optimization. Systematic evaluation of reaction parameters—solvent, temperature, catalyst, and base—remains the most reliable path to success.

References

  • Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. (n.d.). ResearchGate. Retrieved from [Link]

  • Automated flow synthesis and purification of imidazo[1,2-a]-pyridine... (n.d.). ResearchGate. Retrieved from [Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021). ACS Omega. Retrieved from [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. (2022). MDPI. Retrieved from [Link]

  • One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction. (2016). National Institutes of Health. Retrieved from [Link]

  • Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent. (2019). ACS Combinatorial Science. Retrieved from [Link]

  • Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions. (2007). National Institutes of Health. Retrieved from [Link]

  • Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. (2023). RSC Advances. Retrieved from [Link]

  • Microwave‐assisted synthesis and luminescent activity of imidazo[1,2‐a]pyridine derivatives. (2020). ResearchGate. Retrieved from [Link]

  • Intramolecular cyclization of imidazo[1,2-a]pyridines via a silver mediated/palladium catalyzed C–H activation strategy. (2019). Organic Chemistry Frontiers. Retrieved from [Link]

  • Microwave-Irradiated Synthesis of Imidazo[1,2-a]pyridine Class of Bio-heterocycles: Green Avenues and Sustainable Developments. (2022). Semantic Scholar. Retrieved from [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (2024). BIO Web of Conferences. Retrieved from [Link]

  • Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes. (2012). National Institutes of Health. Retrieved from [Link]

  • Mild, general and regioselective synthesis of 2-aminopyridines from pyridine N-oxides via 2-pyridylpyridinium salts. (2018). Morressier. Retrieved from [Link]

  • Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021). National Institutes of Health. Retrieved from [Link]

  • Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. (2022). ACS Omega. Retrieved from [Link]

  • Solvent-free and efficient synthesis of imidazo[1,2-a]pyridine derivatives via a one-pot three-component reaction. (2014). Green Chemistry. Retrieved from [Link]

  • Bohlmann-Rahtz Pyridine Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • A mild, catalyst-free synthesis of 2-aminopyridines. (2009). National Institutes of Health. Retrieved from [Link]

  • A novel manganese/iodine-catalyzed Ortoleva-King type protocol for the synthesis of imidazo[1,2-a]pyridines and Zolimidine. (2025). ResearchGate. Retrieved from [Link]

  • Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents. (2025). ResearchGate. Retrieved from [Link]

  • Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. (2019). ACS Omega. Retrieved from [Link]

  • Process for preparing 2-aminopyridine derivatives. (2006). Google Patents.
  • Mild, General, and Regioselective Synthesis of 2-Aminopyridines from Pyridine N-Oxides via N-(2-Pyridyl)pyridinium Salts. (2018). ResearchGate. Retrieved from [Link]

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (2022). National Institutes of Health. Retrieved from [Link]

  • Catalyst: and solvent-free synthesis of imidazo[1,2-a]pyridines. (2014). SciELO. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Scientist's Guide to the NMR Characterization of Imidazo[1,2-a]pyridine-5-carbaldehyde: A Predictive and Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its rigid, bicyclic structure and rich electronic nature make it a "privileged" scaffold in drug discovery. Accurate and unambiguous structural characterization is paramount in the development of new analogues, with Nuclear Magnetic Resonance (NMR) spectroscopy standing as the definitive tool for elucidation in solution.

The Structural Landscape: Understanding the Imidazo[1,2-a]pyridine Core

The unique electronic environment of the fused ring system governs the chemical shifts and coupling constants observed in NMR. The imidazole ring is electron-rich, while the pyridine ring is relatively electron-deficient. The introduction of a powerful electron-withdrawing and anisotropic group like a carbaldehyde (-CHO) at the C5 position dramatically perturbs this environment, leading to predictable changes in the NMR spectrum compared to the parent molecule.

Caption: Structure and IUPAC numbering of Imidazo[1,2-a]pyridine-5-carbaldehyde.

¹H NMR Spectral Analysis: A Predictive Breakdown

The ¹H NMR spectrum provides a wealth of information through chemical shifts (δ), signal multiplicities, and scalar coupling constants (J). Below is a predicted assignment for Imidazo[1,2-a]pyridine-5-carbaldehyde, followed by a comparative discussion.

Proton AssignmentPredicted δ (ppm)MultiplicityPredicted J (Hz)Rationale for Prediction
H-CHO9.9 - 10.1s (singlet)-The aldehydic proton is highly deshielded and typically appears as a singlet far downfield.
H-88.2 - 8.4d (doublet)JH8-H7 = 7.0 - 7.5H-8 is ortho to the bridgehead nitrogen (N4) and is significantly deshielded. The aldehyde at C5 will have a lesser, through-space deshielding effect.
H-38.0 - 8.2s (singlet)-Protons on the electron-rich imidazole ring often appear as singlets or narrow doublets. The aldehyde group will have a moderate deshielding effect.
H-27.8 - 8.0s (singlet)-Similar to H-3, this proton is on the imidazole ring. Its chemical shift is influenced by the proximity to N1.
H-67.7 - 7.9d (doublet)JH6-H7 = 9.0 - 9.5H-6 is ortho to the strongly electron-withdrawing aldehyde group, causing a significant downfield shift.
H-77.0 - 7.2t (triplet)JH7-H6 ≈ JH7-H8 ≈ 7.0 - 8.0H-7 is expected to appear as a triplet (or more accurately, a doublet of doublets) due to coupling with both H-6 and H-8.
Comparative Insights:
  • Versus Imidazo[1,2-a]pyridine (Parent Compound): The parent compound features signals for H-5, H-6, H-7, and H-8 all between ~6.6 and 8.1 ppm. The most dramatic predicted change is the significant downfield shift of H-6 , which is directly ortho to the new aldehyde substituent. The aldehydic proton itself adds a new, distinct singlet around 10 ppm.

  • Versus Imidazo[1,2-a]pyridine-3-carbaldehyde: In the 3-carbaldehyde isomer, the aldehyde group strongly deshields the adjacent H-2 proton.[2] For our target molecule, the 5-carbaldehyde, the primary deshielding influence is on the pyridine ring protons, particularly H-6 . This comparison highlights how NMR can be used to definitively distinguish between constitutional isomers. For instance, in a synthesis designed to produce the 5-carbaldehyde, the absence of a significantly deshielded H-2 signal and the presence of a downfield-shifted H-6 signal would be key confirmatory evidence.[2]

¹³C NMR Spectral Analysis: Unveiling the Carbon Skeleton

¹³C NMR spectroscopy complements the proton data, providing a map of the carbon framework. The prediction below is based on the known effects of an aldehyde substituent on an aromatic system.

Carbon AssignmentPredicted δ (ppm)Rationale for Prediction
C-CHO190 - 193The carbonyl carbon of an aldehyde is highly characteristic and appears significantly downfield.
C-8a146 - 148Bridgehead carbon adjacent to N1. Its chemical shift is a hallmark of the imidazo[1,2-a]pyridine core.
C-2144 - 146Carbon in the imidazole ring adjacent to two nitrogen atoms.
C-5135 - 138The carbon atom bearing the aldehyde group (ipso-carbon) will be shifted downfield, though its signal may be of lower intensity.
C-7130 - 133Aromatic CH carbon in the pyridine ring.
C-3118 - 120Carbon in the electron-rich imidazole ring.
C-8116 - 118Aromatic CH carbon in the pyridine ring.
C-6114 - 116Aromatic CH carbon in the pyridine ring.
Comparative Insights:
  • The most diagnostic signal is the aldehyde carbonyl carbon (C-CHO) , predicted to be in the 190-193 ppm range, which is unambiguous.

  • Compared to the parent system, the ipso-carbon C-5 is expected to be significantly deshielded. The chemical shifts of the other pyridine ring carbons (C-6, C-7, C-8 ) will also be perturbed by the substituent, providing a unique fingerprint for the 5-substituted pattern. Data from various substituted imidazo[1,2-a]pyridines confirms that the carbon chemical shifts are highly sensitive to the electronic nature and position of substituents.[3][4]

A Self-Validating Experimental Protocol for NMR Acquisition

To obtain high-quality, reproducible NMR data for publication or regulatory submission, a robust and well-documented experimental protocol is essential. The following procedure is designed to be self-validating.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (e.g., 400 MHz Spectrometer) cluster_proc Data Processing A 1. Weigh ~5-10 mg of Imidazo[1,2-a]pyridine-5-carbaldehyde B 2. Dissolve in ~0.6-0.7 mL of deuterated solvent (e.g., CDCl3 or DMSO-d6) A->B C 3. Add internal standard (e.g., TMS at 0.0 ppm) B->C D 4. Transfer to a clean, dry 5 mm NMR tube C->D E 5. Insert sample, lock, and shim the spectrometer F 6. Acquire 1H Spectrum (e.g., 16 scans, 45° pulse, 2s relaxation delay) E->F G 7. Acquire 13C Spectrum (e.g., 1024 scans, proton-decoupled) F->G H 8. (Optional) Acquire 2D spectra (COSY, HSQC, HMBC) for definitive assignments G->H I 9. Apply Fourier Transform and phase correction J 10. Calibrate spectra to residual solvent peak or TMS I->J K 11. Integrate 1H signals and pick peaks for 1H and 13C J->K L 12. Assign signals based on chemical shift, multiplicity, and 2D correlations K->L

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Step-by-Step Methodology:
  • Solvent Selection & Causality:

    • Chloroform-d (CDCl₃): An excellent first choice for many organic molecules, offering good solubility and a clean spectral window. It is less viscous than DMSO, leading to sharper lines.

    • DMSO-d₆: Use if the compound shows poor solubility in CDCl₃. Its high boiling point is advantageous for variable temperature studies, but its viscosity can lead to broader signals. The residual water peak in DMSO can sometimes obscure signals, so using fresh solvent is critical.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified compound into a clean vial.

    • Add approximately 0.6 mL of the chosen deuterated solvent containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a high-quality 5 mm NMR tube to remove any particulate matter.

  • Spectrometer Setup & Acquisition:

    • Insert the sample into the spectrometer. The instrument's software will lock onto the deuterium signal of the solvent, stabilizing the magnetic field.

    • Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for achieving high resolution and sharp spectral lines.

    • ¹H Acquisition: A standard proton experiment is typically fast. Acquire with a sufficient number of scans (e.g., 8 to 16) to achieve a good signal-to-noise ratio.

    • ¹³C Acquisition: As ¹³C has a low natural abundance, more scans are required (e.g., 512 to 2048). A standard pulse program with proton decoupling (e.g., zgpg30) is used to simplify the spectrum to singlets for each unique carbon.

  • Data Processing & Validation:

    • Process the raw data (Free Induction Decay - FID) using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift axis. For ¹H NMR in CDCl₃, the residual solvent peak is at 7.26 ppm. For ¹³C NMR, it is at 77.16 ppm. Alternatively, calibrate to the TMS signal at 0.00 ppm.

    • Integrate the ¹H signals. The relative integrals should correspond to the number of protons giving rise to each signal (e.g., 1H for the aldehyde, 1H for H-8, etc.). This serves as an internal validation of the assignments.

    • For definitive, publication-quality assignments, 2D NMR experiments like COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) are indispensable.

Conclusion

The NMR characterization of Imidazo[1,2-a]pyridine-5-carbaldehyde is a study in the powerful diagnostic capabilities of modern spectroscopy. While awaiting full experimental verification in the literature, a robust predictive framework can be established. The key identifying features are the downfield aldehydic proton signal (around 10 ppm), the significantly deshielded H-6 proton, and the characteristic carbonyl carbon signal (~190 ppm). By comparing these predicted features with the known spectra of isomers and the parent scaffold, researchers can confidently identify this molecule and distinguish it from related compounds, ensuring the scientific integrity of their work in the dynamic field of drug development.

References

  • Abu Thaher, B. A. (2006). SYNTHESIS OF SOME NEW SUBSTITUTED IMIDAZO(1,2-a)PYRIDINES AND THEIR 2-ONE DERIVATIVES. The Islamic University Journal (Series of Natural Studies and Engineering), 14(2), 31-38. [Link]

  • Çavuşoğlu, B. K., & Çavuşoğlu, B. (2010). Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]-pyridine Derivatives. Molecules, 15(1), 355-362. [Link]

  • Kushwaha, N. D., et al. (2017). Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. Asian Journal of Chemistry, 29(7), 1473-1476. [Link]

  • MDPI. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules, 29(15), 3463. [Link]

  • ResearchGate. (2016). Microwave-Assisted Synthesis of New Schiff Bases from Imidazo[1,2-a]pyridine-3-carbaldehyde and Aromatic Amines in PEG-400 as a Green Approach. Retrieved from [Link]

  • Taleuzzaman, M., et al. (2021). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega, 6(26), 16786-16803. [Link]

Sources

A Senior Application Scientist's Comparative Guide to the X-ray Crystallography of Imidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Its rigid, bicyclic structure provides a unique framework for interacting with biological targets, leading to a wide spectrum of pharmacological activities. Unraveling the precise three-dimensional arrangement of atoms within these derivatives is paramount for understanding their structure-activity relationships (SAR), optimizing their design, and ultimately developing safer and more effective drugs.

Single-crystal X-ray crystallography stands as the gold standard for obtaining unambiguous, high-resolution structural information. This guide, from the perspective of a seasoned application scientist, offers a comprehensive comparison of X-ray crystallography with other prevalent structural elucidation techniques for imidazo[1,2-a]pyridine derivatives. We will delve into the practical nuances of crystallization, data collection, and analysis, supported by experimental data and protocols, to empower researchers in their quest for definitive molecular structures.

The Unrivaled Precision of X-ray Crystallography

X-ray crystallography offers an unparalleled level of detail, providing precise bond lengths, bond angles, and the conformation of the molecule within the crystal lattice. This static picture is fundamental to understanding intermolecular interactions, such as hydrogen bonding and π-stacking, which are critical for crystal packing and can influence the physicochemical properties of the solid state. For imidazo[1,2-a]pyridine derivatives, where subtle changes in substitution can drastically alter biological activity, the atomic-level resolution afforded by X-ray crystallography is indispensable.

Comparison with Alternative Structural Elucidation Techniques

While X-ray crystallography provides a definitive solid-state structure, it is not without its limitations, most notably the requirement for high-quality single crystals. Other techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling, offer complementary information.

TechniquePrincipleAdvantages for Imidazo[1,2-a]pyridine DerivativesDisadvantages for Imidazo[1,2-a]pyridine Derivatives
Single-Crystal X-ray Crystallography Diffraction of X-rays by the electron clouds of atoms in a crystal.Unambiguous 3D structure, precise bond lengths and angles, information on intermolecular interactions and absolute stereochemistry.[1]Requires high-quality single crystals, which can be challenging and time-consuming to grow; provides a static picture of the molecule in the solid state.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Provides structural information in solution, allowing for the study of dynamic processes and conformational changes; does not require crystallization.Structure determination can be complex for larger or more flexible molecules; provides an average structure in solution, which may differ from the solid-state conformation.
Computational Modeling (e.g., DFT) Quantum mechanical calculations to predict the lowest energy conformation of a molecule.Can predict molecular geometry and electronic properties without the need for experimental samples; useful for comparing the stability of different conformers.The accuracy of the predicted structure is highly dependent on the level of theory and basis set used; experimental validation is crucial.

Experimental Data Synopsis:

Numerous studies have successfully employed X-ray crystallography to elucidate the structures of a wide array of imidazo[1,2-a]pyridine derivatives. The Cambridge Structural Database (CSD) is a rich repository of such structures. For instance, the crystal structure of N-tert-butyl-2-(4-methoxyphenyl)-5-methylimidazo[1,2-a]pyridin-3-amine reveals key details about its conformation and intermolecular interactions.[1] In this structure, the 4-methoxyphenyl ring is inclined to the imidazole ring by 26.69 (9)°.[1] Molecules are linked by N—H⋯N hydrogen bonds, forming chains that are further linked by C—H⋯π interactions.[1] Such detailed information is invaluable for rational drug design.

The Art and Science of Crystallization

The most significant bottleneck in X-ray crystallography is obtaining diffraction-quality single crystals. The process is often described as more of an art than a science, requiring patience, meticulous technique, and a degree of serendipity. The rigid and often planar nature of the imidazo[1,2-a]pyridine core can facilitate π-stacking interactions, which can be both beneficial and detrimental to crystal growth.

Key Experimental Workflow for Single-Crystal X-ray Crystallography

workflow Figure 1: Experimental Workflow of Single-Crystal X-ray Crystallography cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination Compound Pure Imidazo[1,2-a]pyridine Derivative Crystallization Crystallization Screening Compound->Crystallization Crystal Single Crystal Selection Crystallization->Crystal Mounting Crystal Mounting Crystal->Mounting Diffractometer X-ray Diffraction Data Collection Mounting->Diffractometer Processing Data Processing & Reduction Diffractometer->Processing Solution Structure Solution (e.g., Direct Methods) Processing->Solution Refinement Structure Refinement Solution->Refinement Validation Structure Validation & Analysis Refinement->Validation

Caption: A streamlined workflow for determining the crystal structure of an imidazo[1,2-a]pyridine derivative.

Step-by-Step Experimental Protocol for Crystallization

The following are generalized yet robust protocols for crystallizing imidazo[1,2-a]pyridine derivatives. The choice of solvent and technique is critical and often requires screening.

1. Slow Evaporation:

  • Principle: The concentration of the solute gradually increases as the solvent evaporates, leading to supersaturation and crystal formation.

  • Protocol:

    • Dissolve 5-10 mg of the purified imidazo[1,2-a]pyridine derivative in a minimal amount of a suitable solvent (e.g., methanol, ethanol, acetone, or a mixture like dichloromethane/hexane) in a small, clean vial.

    • Cover the vial with a cap that has a small hole or with parafilm punctured with a few needle holes to allow for slow solvent evaporation.

    • Place the vial in a vibration-free environment at a constant temperature.

    • Monitor for crystal growth over several days to weeks.

2. Vapor Diffusion:

  • Principle: A less volatile solvent containing the compound is placed in an environment with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

  • Protocol:

    • In a small, open vial, dissolve 2-5 mg of the compound in a minimal amount of a "good" solvent (e.g., dichloromethane, chloroform).

    • Place this small vial inside a larger, sealed container (e.g., a beaker covered with a watch glass or a larger vial with a screw cap).

    • Add a small amount (1-2 mL) of a volatile "anti-solvent" (e.g., hexane, pentane, diethyl ether) to the bottom of the larger container, ensuring it does not mix with the solution in the inner vial.

    • Seal the container and leave it undisturbed. The anti-solvent will slowly diffuse into the solution, promoting crystal growth.

3. Slow Cooling:

  • Principle: The solubility of most compounds decreases as the temperature is lowered. By slowly cooling a saturated solution, crystals can be formed.

  • Protocol:

    • Prepare a saturated solution of the imidazo[1,2-a]pyridine derivative in a suitable solvent (e.g., ethanol, isopropanol, acetonitrile) at an elevated temperature (just below the solvent's boiling point).

    • Ensure all the solid has dissolved. If necessary, filter the hot solution to remove any insoluble impurities.

    • Allow the solution to cool slowly to room temperature. To slow the cooling process, the flask can be placed in an insulated container (e.g., a Dewar flask filled with warm water).

    • Once at room temperature, the flask can be transferred to a refrigerator (4 °C) and then a freezer (-20 °C) to maximize crystal yield.

Troubleshooting Common Crystallization Problems:

  • Oiling Out: If an oil forms instead of crystals, it indicates that the solution is too supersaturated or the compound's melting point is below the crystallization temperature. Try using a more dilute solution, a different solvent, or a lower crystallization temperature.

  • Formation of Powder or Microcrystals: This is often due to rapid nucleation. Slowing down the crystallization process by using a less volatile solvent, a slower diffusion rate, or a more gradual cooling profile can encourage the growth of larger, single crystals.

  • No Crystals Form: The solution may not be sufficiently saturated, or the compound may be highly soluble in the chosen solvent. Try to slowly evaporate more solvent or introduce a seed crystal.

Making the Right Choice: A Decision-Making Framework

Selecting the most appropriate structural elucidation technique depends on several factors, including the nature of the sample, the information required, and the available resources.

decision_tree Figure 2: Decision-Making Framework for Structural Elucidation Start Start: Structural Information Needed for Imidazo[1,2-a]pyridine Derivative Q_Crystal Can high-quality single crystals be obtained? Start->Q_Crystal Xray Perform Single-Crystal X-ray Crystallography (Provides definitive 3D structure) Q_Crystal->Xray Yes NMR_2D Perform 2D NMR (e.g., COSY, HSQC, HMBC) (Provides solution-state structure and connectivity) Q_Crystal->NMR_2D No Q_Dynamic Is information on solution dynamics or conformation needed? Xray->Q_Dynamic End End: Correlate and Validate Structural Data Xray->End NMR_2D->Q_Dynamic NMR_2D->End NMR_Dynamic Advanced NMR Studies (e.g., NOESY, ROESY) (Provides insights into conformational dynamics) Q_Dynamic->NMR_Dynamic Yes Computational Use Computational Modeling (DFT) (Predicts geometry and complements experimental data) Q_Dynamic->Computational No NMR_Dynamic->Computational NMR_Dynamic->End Computational->End

Caption: A guide to selecting the appropriate structural analysis method for imidazo[1,2-a]pyridine derivatives.

Conclusion

The structural elucidation of imidazo[1,2-a]pyridine derivatives is a critical step in the drug discovery and development pipeline. While techniques like NMR and computational modeling provide valuable insights, single-crystal X-ray crystallography remains the definitive method for obtaining high-resolution, unambiguous three-dimensional structural information. The primary challenge lies in the successful growth of high-quality single crystals, a process that requires a systematic and often empirical approach. By understanding the principles behind different crystallization techniques and employing a logical troubleshooting strategy, researchers can significantly increase their chances of success. This guide provides a framework for making informed decisions about which structural elucidation technique to employ and offers practical protocols to aid in the journey from a promising compound to a well-defined molecular structure, thereby accelerating the path to new and improved therapeutics.

References

Sources

A Senior Application Scientist's Guide to the Synthesis of Imidazo[1,2-a]pyridines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry and materials science. Its derivatives are known to exhibit a wide array of biological activities, including antifungal, antiviral, anticancer, and anti-inflammatory properties.[1] The unique electronic and structural characteristics of this fused heterocyclic system also lend themselves to applications in optoelectronic devices and bioimaging.[2] Given its significance, the efficient and versatile synthesis of this scaffold is a paramount concern for researchers in drug development and related fields. This guide provides an in-depth comparison of the most prominent methods for synthesizing imidazo[1,2-a]pyridines, offering insights into their mechanisms, practical execution, and relative merits.

Method 1: The Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction

The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful one-pot, three-component reaction (3-CR) that has become a preferred method for the synthesis of 3-aminoimidazo[1,2-a]pyridines.[2] This reaction brings together a 2-aminopyridine, an aldehyde, and an isocyanide to rapidly generate molecular complexity.

Mechanistic Rationale

The GBB reaction typically proceeds under acidic catalysis (either Brønsted or Lewis acid). The generally accepted mechanism involves the following key steps:

  • Imine Formation: The aldehyde and 2-aminopyridine condense to form a Schiff base (imine).

  • Nitrile Attack: The isocyanide then attacks the protonated imine.

  • Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular cyclization, with the pyridine nitrogen attacking the electrophilic carbon of the nitrile.

  • Aromatization: A final tautomerization step leads to the aromatic imidazo[1,2-a]pyridine product.

This mechanistic pathway underscores the efficiency of the GBB reaction, as it consolidates multiple bond-forming events into a single, convergent process. The choice of acid catalyst can significantly influence reaction rates and yields, with common choices including scandium triflate, ammonium chloride, and p-toluenesulfonic acid.[3][4]

Logical Workflow for the Groebke-Blackburn-Bienaymé Reaction

GBB_Workflow cluster_reactants Starting Materials cluster_process Reaction Steps 2-Aminopyridine 2-Aminopyridine Imine_Formation Imine Formation (Condensation) 2-Aminopyridine->Imine_Formation Aldehyde Aldehyde Aldehyde->Imine_Formation Isocyanide Isocyanide Nitrile_Attack Nitrile Attack Isocyanide->Nitrile_Attack Imine_Formation->Nitrile_Attack Cyclization Intramolecular Cyclization Nitrile_Attack->Cyclization Aromatization Aromatization Cyclization->Aromatization Product 3-Aminoimidazo[1,2-a]pyridine Aromatization->Product

Caption: A flowchart of the GBB reaction.

Experimental Protocol: Ultrasound-Assisted GBB Synthesis

This protocol is adapted from a green chemistry approach utilizing ultrasound irradiation.[2]

Materials:

  • 2-aminopyridine (1 mmol)

  • Furfural (1 mmol)

  • Cyclohexyl isocyanide (1 mmol)

  • Phenylboronic acid (PBA) (10 mol%)

  • Water (5 mL)

Procedure:

  • In a suitable reaction vessel, combine 2-aminopyridine, furfural, cyclohexyl isocyanide, and phenylboronic acid in water.

  • Place the vessel in an ultrasonic bath and irradiate at 60 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, extract the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-cyclohexyl-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine.

Substrate Scope and Limitations

The GBB reaction exhibits a broad substrate scope. A wide variety of aldehydes, including aromatic, heteroaromatic, and aliphatic aldehydes, can be employed. Similarly, various isocyanides and substituted 2-aminopyridines are well-tolerated, allowing for the generation of diverse libraries of imidazo[1,2-a]pyridines.[5] However, limitations can arise with sterically hindered substrates, and the reaction is primarily suited for the synthesis of 3-amino substituted derivatives.

Method 2: Classical Condensation with α-Haloketones

The condensation of a 2-aminopyridine with an α-haloketone is one of the most traditional and widely used methods for the synthesis of imidazo[1,2-a]pyridines.[6] This two-component approach offers a straightforward route to 2-substituted and 2,3-disubstituted imidazo[1,2-a]pyridines.

Mechanistic Rationale

The reaction mechanism is a classic example of a condensation-cyclization sequence:

  • N-Alkylation: The reaction initiates with the nucleophilic attack of the pyridine nitrogen of the 2-aminopyridine on the electrophilic carbon of the α-haloketone, displacing the halide and forming a pyridinium salt intermediate.

  • Intramolecular Cyclization: The exocyclic amino group then acts as a nucleophile, attacking the carbonyl carbon to form a five-membered ring.

  • Dehydration: The resulting intermediate undergoes dehydration to yield the aromatic imidazo[1,2-a]pyridine.

This method's reliability stems from its predictable and well-understood mechanism. The reaction is often carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction.

Logical Workflow for the α-Haloketone Condensation

Haloketone_Workflow cluster_reactants Starting Materials cluster_process Reaction Steps 2-Aminopyridine 2-Aminopyridine N_Alkylation N-Alkylation (Pyridinium Salt Formation) 2-Aminopyridine->N_Alkylation alpha-Haloketone alpha-Haloketone alpha-Haloketone->N_Alkylation Intramolecular_Cyclization Intramolecular Cyclization N_Alkylation->Intramolecular_Cyclization Dehydration Dehydration Intramolecular_Cyclization->Dehydration Product Imidazo[1,2-a]pyridine Dehydration->Product

Caption: A flowchart of the α-haloketone condensation.

Experimental Protocol: One-Pot Synthesis from Acetophenone

This protocol describes a one-pot synthesis where the α-bromoketone is generated in situ from acetophenone.[6]

Materials:

  • Acetophenone (2 mmol)

  • [Bmim]Br3 (1-butyl-3-methylimidazolium tribromide) (2 mmol)

  • 2-aminopyridine (2.4 mmol)

  • Sodium carbonate (Na2CO3) (1.1 mmol)

Procedure:

  • Combine acetophenone, [Bmim]Br3, 2-aminopyridine, and sodium carbonate in a reaction vessel.

  • Stir the mixture at room temperature under solvent-free conditions.

  • Monitor the reaction by TLC.

  • Upon completion, add water to the reaction mixture and extract with an appropriate organic solvent (e.g., dichloromethane).

  • Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Recrystallize the crude product from ethanol to obtain the pure 2-phenylimidazo[1,2-a]pyridine.

Substrate Scope and Limitations

This method is highly effective for a range of substituted 2-aminopyridines and α-haloketones. Both electron-donating and electron-withdrawing groups on the aromatic rings of the reactants are generally well-tolerated.[6] A significant limitation, however, is the availability of diverse α-haloketones, many of which are lachrymatory and can be challenging to handle.[6] While in situ generation of the α-haloketone can circumvent this issue, it adds a step to the overall process.

Comparative Analysis

FeatureGroebke-Blackburn-Bienaymé ReactionClassical Condensation with α-Haloketones
Reaction Type One-pot, three-componentTwo-component
Key Intermediates Imine, nitrilium ionPyridinium salt
Product Substitution Primarily 3-amino substitutedPrimarily 2-substituted or 2,3-disubstituted
Atom Economy HighModerate (loss of H2O and HX)
Substrate Availability Aldehydes and isocyanides are widely availableLimited availability of diverse α-haloketones
Reaction Conditions Often requires acid catalysis; can be performed under mild, microwave, or ultrasound conditionsOften requires a base; can be performed at room temperature or with heating
Yields Generally moderate to excellent (e.g., 67-86%)[1]Generally good to excellent (e.g., 72-89%)[6]
Green Chemistry Aspects Can be adapted to use green solvents (e.g., water) and energy sources (ultrasound, microwave)[1][2]Can be performed under solvent-free conditions[6]
Safety Considerations Isocyanides are toxic and have a strong, unpleasant odor; requires careful handling in a well-ventilated fume hoodα-haloketones are often lachrymatory and require careful handling

Modern Synthetic Approaches and Green Chemistry Considerations

In recent years, there has been a significant push towards developing more environmentally friendly methods for the synthesis of imidazo[1,2-a]pyridines.[1][7] Both the GBB reaction and the classical condensation have been adapted to align with the principles of green chemistry.

  • Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to significantly reduce reaction times and, in some cases, improve yields for both methods.[8][9]

  • Catalyst-Free and Solvent-Free Conditions: Several protocols have been developed that eliminate the need for a catalyst and/or a solvent, reducing waste and simplifying purification.[6][10]

  • Aqueous Media: The use of water as a solvent is a key aspect of green chemistry, and successful syntheses of imidazo[1,2-a]pyridines in aqueous media have been reported.[11]

Conclusion

Both the Groebke-Blackburn-Bienaymé reaction and the classical condensation with α-haloketones are robust and versatile methods for the synthesis of the imidazo[1,2-a]pyridine scaffold. The choice between these methods will largely depend on the desired substitution pattern of the final product and the availability of starting materials.

The GBB reaction is the method of choice for accessing 3-amino substituted imidazo[1,2-a]pyridines and for rapidly building molecular diversity from three simple components. Its high atom economy and adaptability to green chemistry protocols make it a highly attractive option.

The classical condensation with α-haloketones remains a reliable and straightforward method for synthesizing 2-substituted and 2,3-disubstituted imidazo[1,2-a]pyridines. While the handling of α-haloketones can be a drawback, one-pot procedures that generate these reagents in situ have mitigated this issue.

Ultimately, a thorough understanding of the mechanistic underpinnings and practical considerations of each method will enable the medicinal chemist or drug development professional to make an informed decision and efficiently access the valuable imidazo[1,2-a]pyridine scaffold for their research endeavors.

References

  • Bhatt, K., Patel, D., Rathod, M., Patel, A., & Shah, D. (2022). An Update on the Recent Green Synthetic Approaches for Imidazo[1,2-a] Pyridine: A Privileged Scaffold. Current Organic Chemistry, 26(22), 2016-2054. Available from: [Link]

  • Green, C. A., et al. (2017). Rapid, metal-free and aqueous synthesis of imidazo[1,2-a]pyridine under ambient conditions. Green Chemistry, 19(2), 356-359. Available from: [Link]

  • Zhao, X., et al. (2019). Research Progress on Green Synthesis of Imidazo[1, 2-a]pyridine Compounds. Chinese Journal of Organic Chemistry, 39(5), 1304-1315. Available from: [Link]

  • Nikolova, S., & Danalev, D. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35327-35340. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]

  • Rentería-Gómez, M. A., et al. (2021). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Chemistry, 3(4), 1168-1178. Available from: [Link]

  • Yan, R.-L., et al. (2012). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. The Journal of Organic Chemistry, 77(4), 2024-2028. Available from: [Link]

  • Nikolova, S., & Danalev, D. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35327-35340. Available from: [Link]

  • Shil, S., & Das, P. (2019). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega, 4(3), 5869-5878. Available from: [Link]

  • Hamdi, A., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 109, 01005. Available from: [Link]

  • D'Amen, E., et al. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry, 20, 1839-1865. Available from: [Link]

  • D'Amen, E., et al. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry, 20, 1839-1865. Available from: [Link]

  • Liu, Y., et al. (2019). Constructing 3-bromoimidazo[1,2-a]pyridines directly from α-haloketones and 2-aminopyridines. RSC Advances, 9(59), 34671-34676. Available from: [Link]

  • Yang, D., et al. (2012). One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. Molecules, 17(10), 11435-11442. Available from: [Link]

  • Rentería-Gómez, M. A., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Chemistry Proceedings, 16(1), 28. Available from: [Link]

  • Zali-Boeini, H., et al. (2023). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journal of Organic Chemistry, 19, 727-735. Available from: [Link]

  • Reddy, T. R., et al. (2018). Substrate Scope for the synthesis of 3‐haloimidazopyridines. ChemistrySelect, 3(32), 9295-9299. Available from: [Link]

  • Boltjes, A., & Dömling, A. (2019). The Groebke‐Blackburn‐Bienaymé 3‐component reaction. European Journal of Organic Chemistry, 2019(42), 7007-7049. Available from: [Link]

  • Baenziger, M., Durantie, E., & Mathes, C. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Synthesis, 49(10), 2266-2274. Available from: [Link]

  • Boltjes, A., & Dömling, A. (2019). The Groebke-Blackburn-Bienaymé Reaction. European Journal of Organic Chemistry, 2019(42), 7007-7049. Available from: [Link]

  • Kumar, A., et al. (2016). Groebke-Blackburn-Bienaymé multicomponent reaction: emerging chemistry for drug discovery. Molecular Diversity, 20(1), 233-254. Available from: [Link]

  • de Castro, P. P., et al. (2023). Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. The Journal of Organic Chemistry, 88(12), 8036-8047. Available from: [Link]

  • Reddy, C. R., et al. (2017). Cu(OTf)2-catalyzed synthesis of imidazo[1,2-a]pyridines from α-diazoketones and 2-aminopyridines. Tetrahedron Letters, 58(23), 2264-2267. Available from: [Link]

Sources

A Comparative Guide to the Biological Activity of Imidazo[1,2-a]pyridine-carbaldehyde Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of Imidazo[1,2-a]pyridine

The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its wide spectrum of biological activities.[1][2][3] This fused bicyclic system is a key structural component in several approved drugs, highlighting its therapeutic potential. The versatility of this scaffold allows for substitutions at various positions, leading to a diverse range of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5][6] Among the various functionalized derivatives, imidazo[1,2-a]pyridine-carbaldehydes are crucial synthetic intermediates, serving as versatile precursors for the synthesis of more complex and potent bioactive molecules.

This guide provides a comparative analysis of the biological activities stemming from different positional isomers of imidazo[1,2-a]pyridine-carbaldehyde. While direct, head-to-head comparative studies on the biological activities of the parent carbaldehyde isomers are scarce in the current literature, a wealth of information exists on the biological evaluation of their downstream derivatives. By examining the therapeutic potential unlocked from each isomeric starting material, we can infer the inherent value and strategic importance of each carbaldehyde isomer in the drug discovery pipeline. We will delve into the anticancer, antimicrobial, and anti-inflammatory activities reported for derivatives of various imidazo[1,2-a]pyridine-carbaldehydes, supported by experimental data and detailed protocols.

The Influence of Aldehyde Position on Biological Activity: A Comparative Overview

The position of the carbaldehyde group on the imidazo[1,2-a]pyridine ring system significantly influences the electronic properties and the steric accessibility for further chemical modifications. This, in turn, dictates the types of biological activities that can be effectively engineered. While a comprehensive comparative study is not yet available, the existing research landscape points towards distinct therapeutic avenues for derivatives originating from different isomers.

Imidazo[1,2-a]pyridine-3-carbaldehyde: A Gateway to Diverse Bioactivities

Imidazo[1,2-a]pyridine-3-carbaldehyde is one of the most extensively studied isomers, primarily due to its relative ease of synthesis and the reactivity of the C-3 position. This isomer serves as a crucial building block for a wide array of derivatives with potent biological activities.

Anticancer Activity: Derivatives synthesized from the 3-carbaldehyde isomer have demonstrated significant potential as anticancer agents. These compounds often exert their effects through the modulation of key signaling pathways involved in cancer progression. For instance, studies have shown that imidazo[1,2-a]pyridine derivatives can inhibit the Wnt/β-catenin signaling pathway, which is often dysregulated in various cancers.[7] Inhibition of this pathway can lead to the downregulation of target genes like c-myc and cyclin D1, ultimately suppressing tumor growth.[7]

Antimicrobial Activity: The 3-carbaldehyde scaffold has been a fertile ground for the development of novel antimicrobial agents. By condensing the aldehyde with various amines or other nucleophiles, researchers have synthesized compounds with significant antibacterial and antifungal properties. For example, a series of 1-[(2,8-dimethylimidazo[1,2-a]pyridine-3-yl)carbonyl]-4-alkyl/arylthiosemicarbazides and related compounds have shown activity against Staphylococcus aureus, Staphylococcus epidermidis, and Mycobacterium tuberculosis.[8]

Imidazo[1,2-a]pyridine-8-carbaldehyde: A Precursor for Potent Antimycobacterial Agents

While less explored than the 3-isomer, derivatives of imidazo[1,2-a]pyridine-8-carbaldehyde (often studied as the corresponding 8-carboxamides) have emerged as a promising class of antimycobacterial agents.[9]

Antimycobacterial Activity: A notable study highlighted the discovery of imidazo[1,2-a]pyridine-8-carboxamides as a novel lead series against Mycobacterium tuberculosis.[9] These compounds were identified through whole-cell screening and subsequent optimization of their physicochemical properties. Importantly, these derivatives demonstrated selectivity for M. tuberculosis with no significant activity against other Gram-positive or Gram-negative bacteria.[9]

Imidazo[1,2-a]pyridine-5-carbaldehyde and Other Isomers: Areas for Future Exploration

Direct and extensive biological activity data for imidazo[1,2-a]pyridine-5-carbaldehyde and its other isomers (2-, 6-, and 7-carbaldehydes) are less prevalent in the public domain. Their synthesis can be more challenging, which may contribute to their underrepresentation in biological screening campaigns. However, the unique electronic and steric environments of these isomers present untapped opportunities for the design of novel therapeutic agents. The development of efficient synthetic routes to these less-explored isomers is a critical step towards unlocking their full therapeutic potential.

Quantitative Comparison of Biological Activities

The following table summarizes the reported biological activities of derivatives synthesized from different imidazo[1,2-a]pyridine-carbaldehyde isomers. It is important to note that these are not direct comparisons of the parent aldehydes but rather of the classes of compounds derived from them.

Isomer OriginBiological ActivityTarget/OrganismPotency (Example)Reference
3-carbaldehyde AnticancerWnt/β-catenin signalingInhibition of cell proliferation[7]
AntimicrobialS. aureus, S. epidermidis, M. tuberculosisActive in varying degrees[8]
8-carbaldehyde AntimycobacterialM. tuberculosisSelective inhibitors[9]

Experimental Protocols: A Guide to Biological Evaluation

To ensure scientific rigor and reproducibility, detailed experimental protocols are essential. Below are representative methodologies for assessing the key biological activities discussed.

Anticancer Activity: MTT Cell Viability Assay

This assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., HCC1937 breast cancer cells) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[10]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., imidazo[1,2-a]pyridine derivatives) and incubate for 48 hours.[10]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[10]

Workflow for Anticancer Screening:

anticancer_workflow start Start: Cancer Cell Lines seed Seed Cells in 96-well Plates start->seed treat Treat with Imidazo[1,2-a]pyridine Carbaldehyde Derivatives seed->treat incubate Incubate for 48h treat->incubate mtt Add MTT Reagent incubate->mtt incubate2 Incubate for 4h mtt->incubate2 dmso Add DMSO incubate2->dmso read Measure Absorbance dmso->read analyze Calculate IC50 Values read->analyze end End: Cytotoxicity Data analyze->end

Caption: Workflow for assessing the anticancer activity of imidazo[1,2-a]pyridine derivatives using the MTT assay.

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus) in a suitable broth medium.

  • Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Workflow for Antimicrobial Susceptibility Testing:

antimicrobial_workflow start Start: Microbial Culture prepare Prepare Standardized Inoculum start->prepare inoculate Inoculate Microtiter Plates prepare->inoculate dilute Serial Dilution of Test Compounds dilute->inoculate incubate Incubate Plates inoculate->incubate read Observe for Microbial Growth incubate->read determine Determine Minimum Inhibitory Concentration (MIC) read->determine end End: Antimicrobial Activity Data determine->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of imidazo[1,2-a]pyridine derivatives.

Mechanisms of Action and Signaling Pathways

The biological activities of imidazo[1,2-a]pyridine derivatives are often attributed to their interaction with specific molecular targets and signaling pathways.

Anticancer Mechanisms

Imidazo[1,2-a]pyridine-based compounds have been shown to interfere with several cancer-related signaling pathways. A key mechanism involves the inhibition of the PI3K/Akt/mTOR pathway , which is frequently hyperactivated in many cancers, promoting cell survival and proliferation.[10][11] Furthermore, some derivatives have been found to inhibit the Wnt/β-catenin signaling pathway , which plays a crucial role in tumorigenesis.[7]

Simplified Wnt/β-catenin Signaling Pathway Inhibition:

wnt_pathway cluster_destruction Destruction Complex Wnt Wnt Ligand Fzd Frizzled Receptor Wnt->Fzd Dvl Dishevelled Fzd->Dvl LRP LRP5/6 LRP->Dvl GSK3b GSK-3β Dvl->GSK3b inhibits bCatenin β-catenin GSK3b->bCatenin phosphorylates for degradation APC APC Axin Axin TCF TCF/LEF bCatenin->TCF TargetGenes Target Gene Expression (c-myc, Cyclin D1) TCF->TargetGenes activates Proliferation Cell Proliferation TargetGenes->Proliferation Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->bCatenin destabilizes or prevents nuclear translocation

Caption: Simplified diagram of Wnt/β-catenin signaling and a potential point of inhibition by imidazo[1,2-a]pyridine derivatives.

Conclusion and Future Perspectives

The imidazo[1,2-a]pyridine scaffold remains a highly privileged structure in the quest for novel therapeutic agents. While a direct comparative analysis of the biological activities of the parent imidazo[1,2-a]pyridine-carbaldehyde isomers is an area ripe for investigation, the extensive body of research on their derivatives provides valuable insights into their relative potential. Derivatives of the 3-carbaldehyde isomer have shown broad-spectrum activities, particularly in the realms of anticancer and antimicrobial research. In contrast, the 8-carbaldehyde isomer has yielded a promising class of selective antimycobacterial agents.

Future research should focus on a systematic evaluation of all carbaldehyde isomers to create a comprehensive structure-activity relationship profile. The development of efficient synthetic methodologies for the less-explored isomers, such as the 5-carbaldehyde, is paramount to unlocking their full therapeutic potential. Such studies will undoubtedly pave the way for the rational design of next-generation imidazo[1,2-a]pyridine-based drugs with enhanced potency and selectivity.

References

  • Cesur, Z., Cesur, N., Birteksöz, S., & Otük, G. (2010). Synthesis and Biological Evaluation of some new Imidazo[1,2-a]pyridines. Acta Chimica Slovenica, 57(2), 355-362. [Link]

  • Zhang, Z., et al. (2011). Structure−Activity Relationship of Imidazo[1,2-a]pyridines as Ligands for Detecting β-Amyloid Plaques in the Brain. Journal of Medicinal Chemistry, 54(1), 114-123. [Link]

  • Afshari, H., et al. (2024). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. Bioimpacts, 14(2), 27618. [Link]

  • Al-Bahrani, H. A., et al. (2023). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega, 8(48), 45869–45884. [Link]

  • Cosimelli, B., et al. (2014). Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling. European Journal of Medicinal Chemistry, 83, 45-56. [Link]

  • Hayakawa, M., et al. (2007). Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 15(1), 403-412. [Link]

  • Archibald, J. L., et al. (1990). Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents. Journal of Medicinal Chemistry, 33(9), 2454-2461. [Link]

  • Kung, M. P., et al. (2003). Structure-activity relationship of imidazo[1,2-a]pyridines as ligands for detecting beta-amyloid plaques in the brain. Journal of Medicinal Chemistry, 46(2), 237-243. [Link]

  • Kumar, A., et al. (2020). Design, synthesis, and biological evaluation of novel imidazo[1,2-a]pyridinecarboxamides as potent anti-tuberculosis agents. Chemical Biology & Drug Design, 96(4), 1109-1118. [Link]

  • Bonilla, B., et al. (2012). Structure Activity Relationship of Imidazo-pyridinium Analogs as Antagonists of Neuropeptide S Receptor. ACS Medicinal Chemistry Letters, 3(10), 842-847. [Link]

  • Shirude, P. S., et al. (2013). Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series. Bioorganic & Medicinal Chemistry Letters, 23(17), 4996-5001. [Link]

  • Zhou, J., et al. (2008). Synthesis and anti-inflammatory activity of imidazo[1,2-a]pyrimidine derivatives. Bioorganic & Medicinal Chemistry, 16(12), 6345-6353. [Link]

  • Marquez-Flores, Y. K., et al. (2021). Acute and chronic anti-inflammatory evaluation of imidazo[1,2-A]pyridine carboxylic acid derivatives and docking analysis. Molecules, 26(16), 4928. [Link]

  • Aliwaini, S. H., et al. (2019). Structure–activity‐relationship (SAR) studies of imidazo[1,2‐a]pyridine derivatives synthesized by Aliwani et al. [Link]

  • Al-Bahrani, H. A., et al. (2023). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega, 8(48), 45869–45884. [Link]

  • Li, J., et al. (2019). Design, synthesis and biological evaluation of imidazo[1,2-a]pyridine analogues or derivatives as anti-helmintic drug. Chemical Biology & Drug Design, 93(4), 503-510. [Link]

  • Perumal, P., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(53), 37041-37053. [Link]

  • Samanta, S., et al. (2021). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 57(55), 6733-6748. [Link]

  • Nagaraj, A., et al. (2023). Synthesis and Antimicrobial Activity of Novel Imidazo[1,2-A]Pyridines Containing 1,2,3-Triazole. Journal of Advanced Scientific Research, 14(01), 1-8. [Link]

  • Altaher, A. M. H., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943-2951. [Link]

  • Narayan, S., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8), e200324228067. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. [Link]

  • Narayan, S., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8), e200324228067. [Link]

  • Request PDF. (n.d.). Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110α inhibitors. [Link]

  • Wang, X., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules, 28(7), 3195. [Link]

  • Neelima, T., et al. (2021). Synthesis and biological evaluation of novel imidazo[1,2-a]pyridine-oxadiazole hybrids as anti-proliferative agents: Study of microtubule polymerization inhibition and DNA binding. Bioorganic & Medicinal Chemistry, 43, 116277. [Link]

  • ChemProc. (n.d.). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. [Link]

  • Bouzayani, N., et al. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Molecules, 28(7), 3193. [Link]

  • Kumar, R., et al. (2019). Synthesis, characterization and biological activities of imidazo[1,2-a]pyridine based gold(III) metal complexes. New Journal of Chemistry, 43(26), 10563-10574. [Link]

  • Altaher, A. M. H., Adris, M. A., & Aliwaini, S. H. (2021). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy. Systematic Reviews in Pharmacy, 12(4), 79-87. [Link]

  • MDPI. (n.d.). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. [Link]

  • Aliwaini, S. H., et al. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 18(6), 6825-6833. [Link]

  • Altaher, A. M. H., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943-2951. [Link]

  • Singh, V., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(50), 34261–34281. [Link]

  • Peršuri, A., et al. (2021). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 26(1), 34. [Link]

  • ResearchGate. (n.d.). Synthesis, antibacterial and antifungal activity of some new imidazo[1,2-a]pyridine derivatives. [Link]

  • ResearchGate. (n.d.). Synthesis and Antimicrobial Activity Evaluation of Pyridine Derivatives Containing Imidazo[2,1‐b][4][8][12]Thiadiazole Moiety. [Link]

Sources

A Comparative Guide to the In Vitro and In Vivo Efficacy of Imidazo[1,2-a]pyridine-Based Drugs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold has emerged as a "privileged" structure in medicinal chemistry, demonstrating a broad spectrum of biological activities.[1] Derivatives of this heterocyclic system are under intense investigation for various therapeutic applications, particularly in oncology.[2][3] This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of imidazo[1,2-a]pyridine-based drugs, offering insights into the translation of preclinical data and highlighting key experimental considerations.

The Promise of Imidazo[1,2-a]pyridines in Oncology

Imidazo[1,2-a]pyridines exert their anticancer effects by modulating a variety of critical cellular pathways implicated in tumor growth and survival.[4] Their versatility allows for structural modifications that can be tailored to specific molecular targets.[5] Numerous in vitro studies have demonstrated the potential of these compounds against a range of cancer cell lines, including those of the breast, liver, colon, lung, and cervix.[2]

Key mechanisms of action include the inhibition of:

  • Protein Kinases: A significant number of imidazo[1,2-a]pyridine derivatives target essential kinases within cancer signaling cascades. A prime example is the inhibition of the PI3K/Akt/mTOR pathway, which is frequently dysregulated in various cancers.[4][6][7]

  • Other crucial enzymes and pathways: These compounds have also been shown to inhibit cyclin-dependent kinases (CDKs), Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and interfere with tubulin polymerization.[3]

From the Benchtop to Preclinical Models: Bridging the Efficacy Gap

A critical challenge in drug development is the translation of promising in vitro results into tangible in vivo efficacy. This section explores the comparative performance of imidazo[1,2-a]pyridine derivatives in both settings, underpinned by experimental data.

In vitro assays are the cornerstone of early-stage drug discovery, providing initial insights into the cytotoxic and antiproliferative potential of novel compounds.

Common In Vitro Assays for Imidazo[1,2-a]pyridines:

  • MTT Assay: This colorimetric assay is widely used to assess cell viability and determine the half-maximal inhibitory concentration (IC50) of a compound.[8][9]

  • Clonogenic Survival Assay: This assay evaluates the ability of a single cell to grow into a colony, providing a measure of long-term cell survival after drug treatment.[8]

  • Western Blot Analysis: This technique is used to detect and quantify specific proteins, allowing researchers to probe the molecular mechanism of action, such as the induction of apoptosis or cell cycle arrest.[8][10]

Illustrative In Vitro Data for Imidazo[1,2-a]pyridine Derivatives:

Compound/DerivativeCancer Cell LineIn Vitro AssayKey Finding (IC50)Reference
IP-5 HCC1937 (Breast Cancer)MTT Assay45 µM[8][11]
IP-6 HCC1937 (Breast Cancer)MTT Assay47.7 µM[8][11]
Compound 6 A375 (Melanoma)MTT Assay9.7 - 44.6 µM (across various cell lines)[10]
MBM-17 HCT116 (Colon Cancer)Nek2 Inhibition3.0 nM[12]
MBM-55 HCT116 (Colon Cancer)Nek2 Inhibition1.0 nM[12]
PI3Kα Inhibitor (12) A375, HeLaCell Proliferation0.14 µM, 0.21 µM[13]
HB9 A549 (Lung Cancer)Cytotoxicity50.56 µM[14]
HB10 HepG2 (Liver Cancer)Cytotoxicity51.52 µM[14]
Visualizing the Path from In Vitro Screening to In Vivo Studies

The following workflow illustrates the logical progression from initial compound screening to preclinical evaluation in animal models.

G A Compound Synthesis & Characterization B High-Throughput Screening (e.g., MTT Assay) A->B C IC50 Determination B->C D Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) C->D E Lead Compound Identification D->E F Pharmacokinetic (PK) Studies (ADME) E->F H Efficacy Studies in Animal Models F->H G Xenograft Model Development G->H I Toxicity Assessment H->I J Data Analysis & Correlation I->J

Caption: From In Vitro Discovery to In Vivo Validation.

Successful in vivo studies are a critical milestone in the journey of a drug candidate. These studies, typically conducted in animal models, provide essential data on a compound's pharmacokinetics, efficacy, and safety profile in a whole-organism setting.

Key In Vivo Methodologies:

  • Pharmacokinetic (PK) Studies: These studies determine the absorption, distribution, metabolism, and excretion (ADME) of a drug.[1][15] Key parameters include maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), half-life (t1/2), and bioavailability (F%).[1]

  • Xenograft Models: Human cancer cells are implanted into immunocompromised mice to create tumors. These models are invaluable for assessing the antitumor activity of a compound in vivo.[7][13]

Representative In Vivo Data for Imidazo[1,2-a]pyridine Derivatives:

Compound/DerivativeAnimal ModelDosing RegimenKey FindingReference
PI3Kα Inhibitor (12) Mouse (HeLa Xenograft)25 mg/kg (intraperitoneal)37% tumor growth suppression[13]
Pan-PI3K Inhibitor (14) Mouse (A2780 Xenograft)Not specifiedIn vivo efficacy demonstrated[7][16]
Nek2 Inhibitor (MBM-17S) Mouse (Xenograft)Not specifiedSignificant tumor growth suppression[12]
Nek2 Inhibitor (MBM-55S) Mouse (Xenograft)Not specifiedSignificant tumor growth suppression[12]
Compound 18 (Anti-TB) Male Mice3 mg/kg (oral)Bioavailability: 31.1%, t1/2: >12h[1][15][17]
Understanding Discrepancies: Why In Vitro Success Doesn't Always Translate

It is not uncommon for compounds with impressive in vitro potency to show diminished or no efficacy in vivo. Several factors contribute to this discrepancy:

  • Pharmacokinetics (PK): Poor absorption, rapid metabolism, or extensive first-pass effect can prevent the drug from reaching its target at a therapeutic concentration.[15]

  • Bioavailability: The fraction of an administered dose that reaches the systemic circulation can be limited by various physiological barriers.[1]

  • Toxicity: A compound may exhibit unforeseen toxicity in a whole organism, limiting the achievable therapeutic dose.

  • Tumor Microenvironment: The complex interplay of cancer cells with the surrounding stroma, vasculature, and immune cells in a tumor microenvironment can influence drug response in ways that are not captured by in vitro models.

Visualizing a Key Anticancer Mechanism: The PI3K/Akt/mTOR Pathway

Many imidazo[1,2-a]pyridine derivatives exert their anticancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Cellular Processes RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Activation PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Transcription Gene Transcription mTORC1->Transcription Proliferation Cell Proliferation Transcription->Proliferation Survival Cell Survival Transcription->Survival Imidazo Imidazo[1,2-a]pyridine Derivatives Imidazo->PI3K Inhibition Imidazo->Akt Inhibition Imidazo->mTORC1 Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR Pathway.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

Objective: To determine the IC50 value of an imidazo[1,2-a]pyridine derivative in a cancer cell line.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Imidazo[1,2-a]pyridine compound (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Prepare serial dilutions of the imidazo[1,2-a]pyridine compound in complete medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.

Protocol 2: In Vivo Antitumor Efficacy in a Xenograft Model

Objective: To evaluate the antitumor activity of an imidazo[1,2-a]pyridine derivative in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., athymic nude mice)

  • Human cancer cell line

  • Matrigel (optional)

  • Imidazo[1,2-a]pyridine compound formulated for in vivo administration

  • Calipers

  • Animal balance

Procedure:

  • Subcutaneously inject 1-10 million cancer cells (resuspended in PBS or a mixture with Matrigel) into the flank of each mouse.

  • Monitor the mice for tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer the imidazo[1,2-a]pyridine compound to the treatment group according to the desired dosing schedule (e.g., daily oral gavage). The control group receives the vehicle.

  • Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week.

  • At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weighing, histology, biomarker analysis).

  • Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.

Conclusion

Imidazo[1,2-a]pyridine-based drugs represent a promising class of therapeutic agents with significant potential in oncology. A thorough understanding of both their in vitro and in vivo efficacy is paramount for their successful development. This guide has provided a comparative overview, highlighting the importance of robust experimental design and the multifaceted factors that influence the translation of preclinical findings. As research in this area continues, a systematic and integrated approach to evaluating these compounds will be crucial for identifying the most promising candidates for clinical investigation.

References

  • Altaher, A. M., et al. (2021). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article.
  • Goel, R., Luxami, V., & Paul, K. (2016). Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. Current Topics in Medicinal Chemistry, 16(30), 3590-3616. [Link]

  • Al-Ostath, A., et al. (2022).
  • Kinsinger, R. F., et al. (2013). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters. [Link]

  • Al-Qatati, A., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943-2951. [Link]

  • Hayakawa, M., et al. (2007). Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 15(1), 403-412. [Link]

  • Li, Y., et al. (2020). Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Chen, Y., et al. (2021). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry.
  • BenchChem. (2025).
  • Cosimelli, B., et al. (2014). Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling. European Journal of Medicinal Chemistry, 83, 45-56. [Link]

  • Wang, Y., et al. (2015). Design, Synthesis and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel DPP-4 Inhibitors. Chemical Biology & Drug Design, 86(4), 849-856. [Link]

  • Moraski, G. C., et al. (2013). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters.
  • BenchChem. (2025). Development of Imidazo[1,2-a]pyridine-Based Anticancer Agents. BenchChem.
  • Aliwaini, S., et al. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 18(1), 830-837. [Link]

  • Singh, V., et al. (2023). Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. ACS Omega.
  • Al-Bahrani, H. A., et al. (2025). Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies, 9(11).
  • Yilmaz, I., et al. (2020). Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Han, W., et al. (2016). Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. Bioorganic & Medicinal Chemistry Letters, 26(3), 742-746. [Link]

  • Goel, R., Luxami, V., & Paul, K. (2016). Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. Current Topics in Medicinal Chemistry, 16(30), 3590-3616.
  • ResearchGate. (n.d.). Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model.
  • Allen, S., et al. (2013). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. ACS Medicinal Chemistry Letters. [Link]

  • Novartis OAK. (2016). Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. Novartis OAK.
  • Goud, B. S., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances.
  • Xi, B., et al. (2017). Structure-based design and synthesis of imidazo[1,2-a]pyridine derivatives as novel and potent Nek2 inhibitors with in vitro and in vivo antitumor activities. European Journal of Medicinal Chemistry, 126, 1083-1106. [Link]

  • BenchChem. (2025). In Vitro Screening of 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine Compounds: A Technical Guide. BenchChem.
  • Azizi, M., et al. (2022). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. Journal of Cancer Research and Clinical Oncology. [Link]

  • Al-Qatati, A., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943-2951.
  • Singh, V., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. MedChemComm. [Link]

  • Sharma, P., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8). [Link]

Sources

Comparative study of imidazo[1,2-a]pyridine and imidazo[1,5-a]pyridine scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Imidazo[1,2-a]pyridine and Imidazo[1,5-a]pyridine Scaffolds for Drug Discovery and Materials Science

Introduction: A Tale of Two Isomers

Within the vast landscape of nitrogen-containing heterocyclic compounds, the imidazopyridine family stands out for its profound impact on medicinal chemistry and materials science.[1] These fused bicyclic 5-6 systems, structurally analogous to purines, serve as foundational scaffolds for a multitude of biologically active agents and functional materials.[2][3] Among the four possible isomers, imidazo[1,2-a]pyridine and imidazo[1,5-a]pyridine have garnered the most significant attention, yet their developmental trajectories have diverged considerably.

The imidazo[1,2-a]pyridine scaffold is widely recognized as a "privileged structure" in drug discovery, forming the core of numerous commercial drugs and clinical candidates.[4][5][6][7] Its derivatives exhibit a vast spectrum of pharmacological activities, including hypnotic, anxiolytic, anti-ulcer, and anticancer effects.[8][9][10] In contrast, the imidazo[1,5-a]pyridine isomer, while also possessing biological activity, has been more extensively explored for its unique photophysical properties, leading to applications as fluorophores, sensors, and emitters in optoelectronic devices.[10][11][12]

This guide provides a comparative analysis of these two pivotal scaffolds. We will dissect their synthetic strategies, contrast their fundamental physicochemical properties, and explore their distinct roles in therapeutic and materials science applications, offering field-proven insights for researchers, chemists, and drug development professionals.

Part 1: A Comparative Look at Synthetic Strategies

The accessibility of a scaffold is paramount to its utility. The synthetic routes to imidazo[1,2-a]pyridines are generally more established and versatile, contributing to their widespread use. However, efficient methodologies for the imidazo[1,5-a]pyridine core have advanced significantly in recent years.

Synthesis of the Imidazo[1,2-a]pyridine Core

The construction of the imidazo[1,2-a]pyridine ring system is well-documented, with several high-yielding and versatile methods available. The most common approaches involve the cyclocondensation of a 2-aminopyridine derivative with a carbonyl compound.

Key Synthetic Routes:

  • Reaction with α-Haloketones: This classic method involves the nucleophilic substitution of an α-haloketone by the pyridine nitrogen of a 2-aminopyridine, followed by intramolecular cyclization.[2] Remarkably, this process can be achieved efficiently without a catalyst or solvent at moderate temperatures.[2]

  • Multicomponent Reactions (MCRs): MCRs offer a streamlined approach to generate structural diversity. For instance, a three-component coupling of a 2-aminopyridine, an aldehyde, and a terminal alkyne, often catalyzed by copper, provides a direct route to a broad range of derivatives.[2][13]

  • Cascade Reactions with Nitroolefins: An efficient method utilizes the reaction of 2-aminopyridines with nitroolefins, catalyzed by a Lewis acid like FeCl₃, to form 3-unsubstituted imidazo[1,2-a]pyridines.[2][13]

G cluster_0 General Synthesis of Imidazo[1,2-a]pyridine start 2-Aminopyridine reagent + α-Haloketone (or other C2 synthons e.g., Aldehyde/Alkyne) start->reagent Nucleophilic Attack intermediate N-Alkylated Intermediate reagent->intermediate cyclization Intramolecular Cyclocondensation intermediate->cyclization Dehydration product Imidazo[1,2-a]pyridine Scaffold cyclization->product

Caption: General workflow for Imidazo[1,2-a]pyridine synthesis.

Exemplary Protocol: Synthesis from 2-Aminopyridine and α-Bromoacetophenone

This protocol describes a catalyst- and solvent-free synthesis, highlighting the inherent reactivity of the starting materials.

  • Reagent Preparation: In a 50 mL round-bottom flask, combine 2-aminopyridine (10 mmol, 1.0 eq) and α-bromoacetophenone (10 mmol, 1.0 eq).

  • Reaction Execution: Heat the mixture at 60 °C with constant stirring for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Causality: The elevated temperature provides the necessary activation energy for the initial nucleophilic attack of the pyridine nitrogen onto the electrophilic carbon of the α-bromoacetophenone. The solvent-free condition maximizes reactant concentration, often accelerating the reaction.

  • Work-up and Isolation: After cooling to room temperature, add a saturated solution of sodium bicarbonate (20 mL) to neutralize the HBr byproduct. The solid product precipitates out.

  • Purification: Collect the solid by vacuum filtration, wash with cold water (2 x 10 mL), and dry under vacuum. If necessary, the crude product can be recrystallized from ethanol to yield the pure 2-phenylimidazo[1,2-a]pyridine.

    • Self-Validation: The purity of the final compound should be confirmed by melting point analysis and characterized by spectroscopic methods (¹H NMR, ¹³C NMR, MS). The expected spectra serve as a validation of the product's identity.

Synthesis of the Imidazo[1,5-a]pyridine Core

The synthesis of the imidazo[1,5-a]pyridine scaffold often requires different strategies, typically starting from pyridine-2-carboxaldehyde or 2-aminomethylpyridine derivatives.

Key Synthetic Routes:

  • Three-Component Coupling: An efficient method involves the coupling of picolinaldehydes, amines, and formaldehyde to produce imidazo[1,5-a]pyridinium ions under mild conditions.[14]

  • Oxidative C-H Amination: Metal-free methods have been developed that achieve a sequential dual oxidative amination of C(sp³)-H bonds to construct the ring system.[14] Another approach uses an iodine-mediated sp³ C-H amination of 2-pyridyl ketones and alkylamines.[15]

  • Transannulation Reactions: The denitrogenative transannulation of pyridotriazoles with nitriles, catalyzed by BF₃·Et₂O, provides a convenient route to this scaffold.[14]

G cluster_1 General Synthesis of Imidazo[1,5-a]pyridine start 2-Pyridyl Ketone + Alkylamine intermediate Schiff Base Intermediate start->intermediate Condensation cyclization Oxidative C-H Amination (e.g., I₂-mediated) intermediate->cyclization Intramolecular Cyclization product Imidazo[1,5-a]pyridine Scaffold cyclization->product

Caption: General workflow for Imidazo[1,5-a]pyridine synthesis.

Exemplary Protocol: Iodine-Mediated Synthesis from 2-Acetylpyridine and Benzylamine

This protocol demonstrates a modern, transition-metal-free approach to the scaffold.[15]

  • Reagent Preparation: To an oven-dried Schlenk tube, add 2-acetylpyridine (5 mmol, 1.0 eq), benzylamine (5.5 mmol, 1.1 eq), molecular iodine (I₂) (6 mmol, 1.2 eq), and sodium acetate (NaOAc) (10 mmol, 2.0 eq) in anisole (10 mL).

  • Reaction Execution: Seal the tube and heat the mixture at 120 °C for 24 hours.

    • Causality: Sodium acetate acts as a base to facilitate the initial condensation and subsequent cyclization steps. Molecular iodine serves as a mild oxidant for the C-H amination and subsequent aromatization, avoiding the need for harsher transition metal catalysts. Anisole is used as a high-boiling, relatively non-polar solvent.

  • Work-up and Isolation: Cool the reaction to room temperature and quench with a saturated aqueous solution of Na₂S₂O₃ (15 mL) to remove excess iodine. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude residue is purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure 1-methyl-3-phenylimidazo[1,5-a]pyridine.

    • Self-Validation: Characterization via ¹H NMR, ¹³C NMR, and HRMS is required to confirm the structure and purity of the isolated product, validating the success of the reaction.

Part 2: Comparative Physicochemical Properties

The subtle difference in the position of the bridgehead nitrogen atom between the two isomers leads to distinct electronic and physical properties, which in turn dictate their biological and material applications.

PropertyImidazo[1,2-a]pyridineImidazo[1,5-a]pyridineRationale for Difference
Molar Mass 118.14 g/mol [16]118.14 g/mol [17]Isomeric structures have identical molecular formulas (C₇H₆N₂).
Melting Point 119 - 121 °C (for a solid derivative)[18]54 °C[19]The [1,2-a] isomer often exhibits stronger intermolecular forces and better crystal packing, leading to higher melting points.
Boiling Point 278 - 280 °C (at 760 mmHg)[18]Not readily availableThe higher melting point of the [1,2-a] isomer suggests a higher boiling point due to stronger intermolecular interactions.
Aqueous Solubility Slightly soluble[18]Data not specified, likely similarBoth are aromatic heterocycles with limited capacity for hydrogen bonding with water, leading to low aqueous solubility.
logP 1.32[18]1.8 (Computed)[17]The computed higher logP for the [1,5-a] isomer suggests slightly greater lipophilicity.
Aromaticity Aromatic[18]Aromatic[17]Both scaffolds are fully aromatic, contributing to their high stability.
Fluorescence Weak to moderate fluorescence[20]Strong fluorescence, highly solvatochromic[12]The electronic structure of the [1,5-a] isomer is more conducive to efficient luminescence, making it a superior fluorophore.[10][12]

Part 3: Divergent Roles in Medicinal Chemistry and Beyond

The distinct properties and synthetic accessibility of the two scaffolds have guided their development into different application areas. Imidazo[1,2-a]pyridine is a cornerstone of medicinal chemistry, while imidazo[1,5-a]pyridine is a rising star in materials science.

Imidazo[1,2-a]pyridine: A Privileged Scaffold in Drug Discovery

The imidazo[1,2-a]pyridine core is present in numerous marketed drugs, validating its status as a "privileged scaffold."[5][6][21] Its rigid, planar structure is an excellent platform for presenting substituents in a well-defined three-dimensional space, allowing for precise interactions with biological targets.

Key Therapeutic Areas and Marketed Drugs:

  • Central Nervous System (CNS):

    • Zolpidem (Ambien®): A non-benzodiazepine hypnotic agent used to treat insomnia. It acts as a positive allosteric modulator of the GABA-A receptor.[8][10][21]

    • Alpidem & Saripidem: Anxiolytic agents that also modulate the GABA-A receptor.[8][10][21]

  • Gastrointestinal:

    • Zolimidine: An anti-ulcer agent.[8][10][21]

  • Cardiovascular:

    • Olprinone: A phosphodiesterase 3 (PDE3) inhibitor used for acute heart failure.[8][10][21]

  • Infectious Diseases:

    • Derivatives have shown potent activity against tuberculosis, including multidrug-resistant strains.[2][22] Q203 (Telacebec) is a clinical candidate that targets the QcrB subunit of the cytochrome bc1 complex, essential for cellular respiration in Mycobacterium tuberculosis.[22]

zolpidem Zolpidem gaba_receptor GABA-A Receptor (α1-subunit specific) zolpidem->gaba_receptor Binds to BZD Site channel Chloride (Cl⁻) Ion Channel gaba_receptor->channel Potentiates GABA effect, Increases channel opening frequency effect Neuronal Hyperpolarization (Inhibitory Effect) Sedation/Hypnosis channel->effect Increased Cl⁻ Influx

Sources

A Comparative Guide to the Molecular Docking of Imidazo[1,2-a]pyridine Derivatives: Targeting Cancer and Bacterial Infections

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities.[1][2] Its rigid, bicyclic nature and synthetic tractability make it an ideal starting point for the design of targeted inhibitors for various diseases. This guide provides a comparative analysis of molecular docking studies of imidazo[1,2-a]pyridine derivatives against two distinct and critical therapeutic targets: tubulin in cancer and DNA gyrase (GyrB) in bacteria. Through this comparison, we will elucidate the versatility of this scaffold and the computational methodologies employed to predict and rationalize its biological activity.

The Rationale Behind Target Selection: A Tale of Two Cellular Machines

The choice of tubulin and bacterial GyrB as targets highlights the adaptability of the imidazo[1,2-a]pyridine core to interact with fundamentally different protein architectures.

  • Tubulin: A key component of the cytoskeleton, tubulin is essential for cell division (mitosis).[3] Its polymerization into microtubules is a dynamic process, and small molecules that interfere with this can halt the cell cycle and induce apoptosis (programmed cell death), making it a well-established target for anticancer drugs.[3][4][5] Several imidazo[1,2-a]pyridine derivatives have been designed to bind to the colchicine site of tubulin, disrupting microtubule dynamics.[3][6]

  • Bacterial DNA Gyrase (GyrB): This enzyme is a type II topoisomerase crucial for bacterial DNA replication, transcription, and repair. It introduces negative supercoils into DNA, a process essential for bacterial survival. The GyrB subunit contains the ATP-binding site, which is a validated target for antibacterial agents.[7] The development of novel GyrB inhibitors is a critical strategy in combating the rise of antibiotic-resistant bacteria.

This guide will compare a representative imidazo[1,2-a]pyridine derivative targeting each of these proteins to showcase how computational docking studies guide the rational design of these potent molecules.

Comparative Docking Analysis: Tubulin vs. GyrB

Here, we compare the docking studies of two distinct imidazo[1,2-a]pyridine derivatives: one designed as an antitubulin agent for cancer therapy and another as an antibacterial agent targeting GyrB.

FeatureAntitubulin Imidazo[1,2-a]pyridine Antibacterial Imidazo[1,2-a]pyridine
Representative Compound N-(6-chloro-3-phenylimidazo[1,2-a]pyridin-2-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-imine (Compound 6c)[3]Azo-linked imidazo[1,2-a]pyridine derivative (Compound 4b)[7]
Target Protein β-Tubulin (Colchicine binding site)Bacterial DNA Gyrase Subunit B (GyrB)
PDB ID of Target 1SA04Z2D
Docking Software AutoDockAutoDock Vina
Key Binding Interactions Hydrophobic interactions and hydrogen bonds within the colchicine binding site. Interactions with residues such as Cys241, Leu242, Ala250, Val318, and Ala354.[3]Strong binding affinity with key interactions in the ATP-binding pocket. Hydrogen bonds with residues like Asp73 and interactions with the Mg2+ ion.[7]
Binding Energy (kcal/mol) -7.5 to -9.0 (representative range)-10.4[7]
Experimental Validation Inhibition of tubulin polymerization (IC50 = 6.1 µM), cell cycle arrest in G2/M phase, and induction of apoptosis.[8]Potent antibacterial activity against Gram-positive and Gram-negative strains (MICs of 0.5–1.0 mg/mL).[7]

Experimental Workflow: A Step-by-Step Guide to Molecular Docking

The following protocol outlines a generalized workflow for performing molecular docking studies, applicable to both tubulin and GyrB targets, with specific parameters adjusted based on the protein and ligand.

Step 1: Preparation of the Receptor (Protein)
  • Obtain the Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For this example, we would use PDB ID: 1SA0 for tubulin and 4Z2D for GyrB.

  • Pre-processing: Remove all non-essential molecules from the PDB file, such as water molecules, co-factors, and existing ligands. This is crucial to create a clean binding site for docking.

  • Add Hydrogen Atoms: Add polar hydrogen atoms to the protein structure, as they are essential for forming hydrogen bonds.

  • Assign Charges: Assign appropriate atomic charges (e.g., Gasteiger charges) to the protein atoms. This is critical for calculating the electrostatic interactions.

Step 2: Preparation of the Ligand (Imidazo[1,2-a]pyridine Derivative)
  • Sketch the Ligand: Draw the 2D structure of the imidazo[1,2-a]pyridine derivative using a chemical drawing tool like ChemDraw or Marvin Sketch.

  • Convert to 3D: Convert the 2D structure into a 3D conformation.

  • Energy Minimization: Perform energy minimization of the 3D ligand structure using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.

  • Assign Charges: Assign Gasteiger charges to the ligand atoms.

  • Set Torsions: Define the rotatable bonds in the ligand to allow for conformational flexibility during the docking process.

Step 3: Defining the Binding Site and Running the Docking Simulation
  • Grid Box Generation: Define a grid box that encompasses the active site of the protein. For tubulin, this would be the colchicine binding site, and for GyrB, the ATP-binding pocket. The grid box defines the search space for the ligand.

  • Docking Algorithm: Choose a suitable docking algorithm. For this example, the Lamarckian Genetic Algorithm in AutoDock is a common choice.

  • Run the Simulation: Execute the docking simulation. The software will explore different conformations and orientations of the ligand within the defined grid box and calculate the binding energy for each pose.

Step 4: Analysis of Docking Results
  • Clustering and Ranking: The docking results will consist of multiple poses of the ligand. These are typically clustered based on their root-mean-square deviation (RMSD). The poses are then ranked based on their predicted binding energy.

  • Visualization of Interactions: The best-ranked pose is visualized in complex with the protein to analyze the key binding interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. This analysis provides insights into the structural basis of the ligand's activity.

Molecular_Docking_Workflow cluster_prep Preparation Phase cluster_processing Processing Phase cluster_docking Docking & Analysis PDB 1. Obtain Protein Structure (e.g., PDB) Protein_Prep 3. Receptor Preparation (Remove water, add hydrogens) PDB->Protein_Prep Input Ligand_Sketch 2. Sketch & Optimize Ligand (2D -> 3D) Ligand_Prep 4. Ligand Preparation (Assign charges, define torsions) Ligand_Sketch->Ligand_Prep Input Grid_Box 5. Define Binding Site (Grid Box Generation) Protein_Prep->Grid_Box Run_Docking 6. Execute Docking Simulation Ligand_Prep->Run_Docking Grid_Box->Run_Docking Defines search space Analysis 7. Analyze Results (Binding Energy & Interactions) Run_Docking->Analysis Output: Poses & Scores

Caption: A generalized workflow for molecular docking studies.

Conclusion: A Scaffold of Immense Potential

The comparative analysis of docking studies on imidazo[1,2-a]pyridine derivatives against tubulin and bacterial GyrB underscores the remarkable versatility of this chemical scaffold. The ability to rationally design and computationally validate the binding of these derivatives to diverse protein targets is a testament to the power of modern drug discovery techniques. While docking studies provide invaluable predictive insights, it is crucial to remember that these are computational models. Experimental validation through in vitro and in vivo assays remains the gold standard for confirming the biological activity and therapeutic potential of these promising compounds. The continued exploration of the imidazo[1,2-a]pyridine scaffold, guided by robust computational methods, holds significant promise for the development of novel therapeutics against a wide range of diseases.

References

  • Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. MDPI. Available at: [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. Available at: [Link]

  • Design, synthesis, molecular docking and anti-proliferative activity of novel phenothiazine containing imidazo[1,2-a]pyridine derivatives against MARK4 protein. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis, biological evaluation and molecular modeling studies of Imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors. ResearchGate. Available at: [Link]

  • (PDF) Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. ResearchGate. Available at: [Link]

  • Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors. PubMed. Available at: [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-‑a]pyridine Derivatives: In Vitro and In Silico Investigations. PubMed Central. Available at: [Link]

  • An N-linked imidazo[1,2-a]pyridine benzoheterobicyclic hybrid inhibits mitosis and cancer cell proliferation by targeting tubulin. PubMed. Available at: [Link]

  • Synthesis, biological evaluation and molecular modeling of imidazo[1,2-a]pyridine derivatives as potent antitubulin agents. PubMed. Available at: [Link]

  • Structure-based design and synthesis of imidazo[1,2-a]pyridine derivatives as novel and potent Nek2 inhibitors with in vitro and in vivo antitumor activities. PubMed. Available at: [Link]

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Royal Society of Chemistry. Available at: [Link]

  • QSAR Study, Molecular Docking and Molecular Dynamic Simulation of Aurora Kinase Inhibitors Derived from Imidazo[4,5-b]pyridine Derivatives. MDPI. Available at: [Link]

  • Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. Wiley Online Library. Available at: [Link]

  • Synthesis and biological evaluation of novel imidazo[1,2-a]pyridine-oxadiazole hybrids as anti-proliferative agents: Study of microtubule polymerization inhibition and DNA binding. PubMed. Available at: [Link]

  • Identification and validation of novel microtubule suppressors with an imidazopyridine scaffold through structure-based virtual screening and docking. Royal Society of Chemistry. Available at: [Link]

  • Novel imidazo[1,2-a]pyridine-based tubulin polymerization inhibitors: Structure-activity relationships and anti-tumor immune potentiation. Ingentium Magazine. Available at: [Link]

  • Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies. Available at: [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking In-vestigations (2017-2022). ResearchGate. Available at: [Link]

  • Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives. Asian Journal of Chemistry. Available at: [Link]

  • Two series of imidazo[1.2‐a]pyridine‐based compounds as promising anticancer agents.. ResearchGate. Available at: [Link]

  • Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives. ResearchGate. Available at: [Link]

Sources

Validating the Mechanism of Action for Novel Imidazo[1,2-a]pyridine Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized for its vast biological activities.[1][2][3] Derivatives of this versatile heterocyclic system have demonstrated a wide array of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects.[1][4][5] The therapeutic potential of these compounds is largely dependent on the specific substitutions around the core structure, which dictates their mechanism of action (MoA).[1][6] For researchers and drug development professionals, elucidating the precise MoA of a novel imidazo[1,2-a]pyridine compound is a critical step in translating a promising molecule into a viable therapeutic candidate.

This guide provides a comprehensive framework for validating the MoA of novel imidazo[1,2-a]pyridine compounds. It moves beyond a simple listing of techniques, offering a strategic and integrated approach to building a robust body of evidence. We will explore and compare key experimental strategies, from initial target identification to in-depth cellular and in vivo validation, providing the rationale behind each step.

A Multi-Faceted Approach to MoA Validation

A definitive MoA validation is rarely achieved through a single experiment. Instead, it requires a convergence of evidence from orthogonal approaches. The following workflow outlines a logical progression for characterizing novel imidazo[1,2-a]pyridine compounds.

MoA_Validation_Workflow cluster_0 Phase 1: Target Identification & Engagement cluster_1 Phase 2: Cellular & Biochemical Validation cluster_2 Phase 3: In Vivo Confirmation A Affinity-Based Methods D Direct Target Engagement (e.g., CETSA, SPR) A->D B Activity-Based Probes B->D C Genetic Approaches (e.g., CRISPR screens) C->D E Biochemical Assays (e.g., Kinase Assays) D->E Validate Target F Cellular Pathway Analysis (e.g., Western Blot, qPCR) E->F G Phenotypic Assays (e.g., Cell Viability, Apoptosis) F->G H Pharmacokinetics/ Pharmacodynamics (PK/PD) G->H Confirm Cellular Effect I Animal Models of Disease H->I J Target Engagement in Vivo J->I

Caption: A generalized workflow for MoA validation.

Phase 1: Identifying the Molecular Target

The initial and most crucial step is to identify the direct molecular target(s) of the novel imidazo[1,2-a]pyridine compound. Several orthogonal methods can be employed, and a comparison of their strengths and weaknesses is presented below.

Technique Principle Pros Cons Typical Application for Imidazo[1,2-a]pyridines
Affinity Chromatography The compound is immobilized on a solid support to "pull down" interacting proteins from a cell lysate.Unbiased; can identify novel targets.Can be technically challenging; may identify non-specific binders.Identifying novel protein targets in cancer cell lines.
Cellular Thermal Shift Assay (CETSA) Target engagement stabilizes the protein, leading to a higher melting temperature.Confirms direct target binding in a cellular context.Requires a specific antibody for the suspected target.Validating engagement with a hypothesized kinase target.
Kinase Profiling The compound is screened against a large panel of kinases to determine its inhibitory activity.Provides a broad overview of kinase selectivity.In vitro results may not always translate to the cellular environment.Assessing the selectivity of a compound designed as a kinase inhibitor.
CRISPR-Cas9 Screens Genetic screens to identify genes that, when knocked out, confer resistance or sensitivity to the compound.Unbiased, in-cell approach to identify essential targets.Can be complex to perform and analyze; may not identify non-essential targets.Identifying essential kinases for the compound's cytotoxic effect.
Featured Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm direct target engagement within intact cells.

Objective: To determine if the novel imidazo[1,2-a]pyridine compound directly binds to and stabilizes its putative target protein in a cellular environment.

Methodology:

  • Cell Treatment: Culture cells to 80-90% confluency. Treat one set of cells with the vehicle (e.g., DMSO) and another with the imidazo[1,2-a]pyridine compound at a relevant concentration (e.g., 5-10x EC50) for a predetermined time.

  • Harvesting and Lysis: Harvest the cells, wash with PBS, and resuspend in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Heat Shock: Aliquot the cell lysates into PCR tubes. Heat the aliquots across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.

  • Centrifugation: Centrifuge the heated lysates at high speed to pellet the aggregated proteins.

  • Western Blot Analysis: Collect the supernatant (containing the soluble, non-denatured proteins) and analyze the amount of the target protein remaining by Western blot.

  • Data Analysis: Plot the band intensity of the target protein against the temperature for both vehicle and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, engagement.

Phase 2: Delineating the Downstream Cellular Consequences

Once a primary target is identified and validated, the next step is to understand how target engagement translates into a cellular phenotype. Many imidazo[1,2-a]pyridine derivatives have been shown to modulate key signaling pathways involved in cancer and inflammation.[4][7][8]

Case Study: A Novel Imidazo[1,2-a]pyridine as a PI3K/Akt/mTOR Pathway Inhibitor

The PI3K/Akt/mTOR pathway is a frequent target for imidazo[1,2-a]pyridine-based anticancer agents.[1][7] Let's consider a hypothetical scenario where a novel compound, "IAP-2025," is a suspected inhibitor of this pathway.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 pAkt p-Akt PDK1->pAkt Akt Akt Akt->pAkt pmTOR p-mTOR pAkt->pmTOR mTORC1 mTORC1 mTORC1->pmTOR Downstream Cell Growth, Proliferation, Survival pmTOR->Downstream IAP2025 IAP-2025 IAP2025->PI3K inhibits

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by IAP-2025.

To validate this, a series of experiments would be necessary:

  • Biochemical Kinase Assay: Directly measure the ability of IAP-2025 to inhibit the enzymatic activity of recombinant PI3K in a cell-free system. This provides a direct measure of target inhibition and allows for the determination of an IC50 value.

  • Western Blot Analysis: Treat cancer cells with IAP-2025 and probe for the phosphorylation status of key downstream effectors. A decrease in phosphorylated Akt (p-Akt) and phosphorylated mTOR (p-mTOR) would support the proposed MoA.[7]

  • Phenotypic Assays: Correlate the inhibition of the signaling pathway with a cellular outcome.

    • Cell Viability/Proliferation Assays (e.g., MTT, BrdU): Demonstrate that IAP-2025 reduces the viability and proliferation of cancer cells in a dose-dependent manner.[9][10]

    • Apoptosis Assays (e.g., Annexin V/PI staining, Caspase activity): Show that the compound induces programmed cell death.[7]

    • Cell Cycle Analysis (e.g., Propidium Iodide staining): Determine if the compound causes cell cycle arrest at a specific phase (e.g., G2/M).[7]

Comparative Data for Hypothetical IAP-2025
Assay IAP-2025 Known PI3K Inhibitor Vehicle Control
PI3Kα IC50 15 nM10 nM> 100 µM
p-Akt levels (relative to total Akt) 0.20.151.0
Cell Viability (IC50) 50 nM40 nM> 100 µM
% Apoptotic Cells 45%50%5%

Phase 3: In Vivo Validation

The final and most rigorous phase of MoA validation is to confirm the compound's activity and mechanism in a living organism. This step is crucial for preclinical development.

  • Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: PK studies determine the absorption, distribution, metabolism, and excretion (ADME) of the compound, while PD studies link the drug concentration to the biological effect. For our hypothetical IAP-2025, a PD study would involve administering the compound to tumor-bearing mice and measuring the levels of p-Akt in the tumors over time.

  • Xenograft Models: Human cancer cells are implanted in immunocompromised mice. The efficacy of the imidazo[1,2-a]pyridine compound in reducing tumor growth is then assessed.[7] This provides a direct measure of the compound's in vivo anticancer activity.

  • Target Engagement in Vivo: Advanced techniques like in vivo CETSA can be used to confirm that the compound is engaging its target in the tumor tissue of a living animal.

Conclusion

Validating the mechanism of action for a novel imidazo[1,2-a]pyridine compound is a systematic process that requires the integration of data from a variety of experimental approaches. By moving from broad, unbiased screening methods to highly specific target engagement and phenotypic assays, and finally to in vivo confirmation, researchers can build a compelling and robust case for the compound's MoA. This rigorous approach is essential for the successful development of this promising class of molecules into next-generation therapeutics.

References

  • Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents. (n.d.). Wiley Online Library. Retrieved January 7, 2026, from [Link]

  • Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. (2021). Spandidos Publications. Retrieved January 7, 2026, from [Link]

  • Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. (2021). Taylor & Francis Online. Retrieved January 7, 2026, from [Link]

  • The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. (2023). Royal Society of Chemistry. Retrieved January 7, 2026, from [Link]

  • Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. (2021). Taylor & Francis Online. Retrieved January 7, 2026, from [Link]

  • A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. (2024). National Institutes of Health. Retrieved January 7, 2026, from [Link]

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023). Royal Society of Chemistry. Retrieved January 7, 2026, from [Link]

  • A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. (2023). PubMed. Retrieved January 7, 2026, from [Link]

  • A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. (2023). Semantic Scholar. Retrieved January 7, 2026, from [Link]

  • Acute and chronic anti-inflammatory evaluation of imidazo[1,2-A]pyridine carboxylic acid derivatives and docking analysis. (2021). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors. (2018). National Institutes of Health. Retrieved January 7, 2026, from [Link]

  • Biologically active imidazo-[1,2-a]-pyridine derivatives. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (2024). PubMed. Retrieved January 7, 2026, from [Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021). ACS Omega. Retrieved January 7, 2026, from [Link]

  • Synthesis and anti-inflammatory activity of imidazo[1,2-a]pyrimidine derivatives. (2021). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Recent Progress in the Pharmacology of Imidazo[1,2-a]pyridines. (n.d.). ElectronicsAndBooks. Retrieved January 7, 2026, from [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (2024). BIO Web of Conferences. Retrieved January 7, 2026, from [Link]

Sources

A Head-to-Head Comparison of Imidazo[1,2-a]pyridine Kinase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, yielding a multitude of potent and selective kinase inhibitors.[1][2] Its unique chemical properties and synthetic tractability have made it a cornerstone for the development of novel therapeutics targeting a range of human diseases, particularly cancer.[3][4] This guide provides a head-to-head comparison of imidazo[1,2-a]pyridine-based inhibitors targeting three critical kinase families: Phosphoinositide 3-kinases (PI3Ks), Cyclin-Dependent Kinases (CDKs), and Activin Receptor-Like Kinase 2 (ALK2).

The objective of this document is to offer researchers, scientists, and drug development professionals an in-depth, data-driven comparison to inform their own research and development efforts. The information presented herein is synthesized from peer-reviewed literature and technical documents, with a focus on inhibitory potency, selectivity, and the underlying experimental methodologies.

The Imidazo[1,2-a]pyridine Scaffold: A Versatile Kinase Inhibitor Core

The imidazo[1,2-a]pyridine core is a bicyclic heteroaromatic system that serves as an excellent scaffold for kinase inhibitor design. Its rigid structure allows for the precise positioning of substituents to interact with the ATP-binding pocket of kinases. The nitrogen atoms in the ring system can act as hydrogen bond acceptors, while various positions on the rings can be readily functionalized to enhance potency and selectivity.[5]

Comparative Analysis of Imidazo[1,2-a]pyridine Kinase Inhibitors

This section provides a comparative overview of imidazo[1,2-a]pyridine inhibitors for PI3K, CDK, and ALK2. The data is presented in tabular format to facilitate direct comparison of inhibitory activities. It is important to note that IC50 values can vary depending on the specific assay conditions, such as ATP concentration and the specific isoform of the kinase used.

Phosphoinositide 3-Kinase (PI3K) Inhibitors

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival.[6][7][8][9] Dysregulation of this pathway is a common feature in many cancers, making PI3K an attractive therapeutic target. Several imidazo[1,2-a]pyridine-based compounds have been developed as potent PI3K inhibitors.

Below is a diagram illustrating the PI3K/Akt/mTOR signaling pathway and the point of intervention for PI3K inhibitors.

PI3K_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates PTEN PTEN PTEN->PIP3 Dephosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates CellGrowth Cell Growth & Survival mTORC1->CellGrowth Promotes Inhibitor Imidazo[1,2-a]pyridine PI3K Inhibitor Inhibitor->PI3K Inhibits

Caption: The PI3K/Akt/mTOR Signaling Pathway.

Table 1: Comparison of Imidazo[1,2-a]pyridine PI3K Inhibitors

CompoundPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kδ IC50 (nM)PI3Kγ IC50 (nM)Reference
Compound 35 150---[10]
Compound 13k 1.94---[11]
IP-5 ----[12]
IP-6 ----[12]
HS-173 ----[12]*

Note: For compounds IP-5, IP-6, and HS-173, specific IC50 values against PI3K isoforms were not provided in the cited source, but they were identified as potent dual inhibitors of the PI3K/Akt/mTOR pathway.

Cyclin-Dependent Kinase (CDK) Inhibitors

CDKs are a family of protein kinases that play a critical role in regulating the cell cycle.[1][5][13][14][15] Their aberrant activity is a hallmark of cancer, leading to uncontrolled cell proliferation. Imidazo[1,2-a]pyridine derivatives have been explored as potent and selective CDK inhibitors.[16][17][18]

The following diagram illustrates the role of CDKs in cell cycle regulation.

CDK_Cell_Cycle cluster_G1 G1 Phase cluster_S S Phase cluster_G2 G2 Phase cluster_M M Phase G1 G1 S S (DNA Synthesis) G1->S G1/S Transition CDK46_CyclinD CDK4/6-Cyclin D CDK46_CyclinD->G1 G2 G2 S->G2 CDK2_CyclinE CDK2-Cyclin E CDK2_CyclinE->G1 CDK2_CyclinA_S CDK2-Cyclin A CDK2_CyclinA_S->S M M (Mitosis) G2->M G2/M Transition CDK1_CyclinA CDK1-Cyclin A CDK1_CyclinA->G2 CDK1_CyclinB CDK1-Cyclin B CDK1_CyclinB->M Inhibitor Imidazo[1,2-a]pyridine CDK Inhibitor Inhibitor->CDK2_CyclinE Inhibitor->CDK2_CyclinA_S

Caption: CDK Regulation of the Cell Cycle.

Table 2: Comparison of Imidazo[1,2-a]pyridine CDK Inhibitors

CompoundCDK2 IC50 (nM)CDK1 IC50 (nM)CDK4 IC50 (nM)CDK9 IC50 (nM)Reference
AZD5438 Lead ----[19]*
LB-1 >100-fold selective vs CDK1>100-fold selective vs CDK1-9.22[19]

Note: AZD5438 was used as a lead compound for the development of LB-1. While specific IC50 values were not provided in the cited text, it is a known pan-CDK inhibitor.

Activin Receptor-Like Kinase 2 (ALK2) Inhibitors

ALK2, also known as ACVR1, is a member of the bone morphogenetic protein (BMP) receptor family.[20][21][22] Gain-of-function mutations in ALK2 are the primary cause of fibrodysplasia ossificans progressiva (FOP), a rare and debilitating genetic disorder. The imidazo[1,2-a]pyridine scaffold has been successfully utilized to develop potent and selective ALK2 inhibitors.[23][24][25]

Here is a simplified diagram of the BMP/ALK2 signaling pathway.

ALK2_Pathway BMP BMP Ligand TypeII_R Type II Receptor BMP->TypeII_R ALK2 ALK2 (Type I Receptor) BMP->ALK2 TypeII_R->ALK2 Phosphorylates SMAD158 SMAD 1/5/8 ALK2->SMAD158 Phosphorylates SMAD4 SMAD4 SMAD158->SMAD4 Complex Formation Nucleus Nucleus SMAD4->Nucleus Gene_Transcription Gene Transcription Nucleus->Gene_Transcription Inhibitor Imidazo[1,2-a]pyridine ALK2 Inhibitor Inhibitor->ALK2 Inhibits

Caption: The BMP/ALK2 Signaling Pathway.

Table 3: Comparison of Imidazo[1,2-a]pyridine ALK2 Inhibitors

CompoundALK2 IC50 (nM)ALK3 IC50 (nM)Selectivity (ALK3/ALK2)Reference
Compound 2 Potent (R206H mutant)-Similar to LDN-193189[23]
Compound 11a 24--[24]

Note: For Compound 2, a specific IC50 value was not provided in the cited text, but it was described as highly potent against the ALK2 R206H mutant.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, this section outlines the typical experimental methodologies used to evaluate these kinase inhibitors.

Kinase Activity Assays

The inhibitory activity of the compounds is typically determined using in vitro kinase assays. Common formats include:

  • Homogeneous Time-Resolved Fluorescence (HTRF) Assay (for PI3K): This assay measures the production of PIP3 by PI3K.[26][27][28][29][30] The assay relies on a competitive binding format where a fluorescently labeled PIP3 tracer competes with the enzyme-generated PIP3 for binding to a specific antibody.

  • LanthaScreen™ TR-FRET Kinase Assay (for ALK2): This assay format uses a terbium-labeled antibody that recognizes the phosphorylated substrate and a fluorescein-labeled substrate.[31][32][33][34] Kinase activity leads to substrate phosphorylation, bringing the donor (terbium) and acceptor (fluorescein) into close proximity, resulting in a FRET signal.

  • ADP-Glo™ Kinase Assay (for CDKs and ALK2): This luminescent assay quantifies the amount of ADP produced during the kinase reaction.[4][35] The ADP is converted to ATP, which is then used by luciferase to generate a light signal that is proportional to kinase activity.

  • Radiometric Kinase Assay (for CDKs): This traditional method involves the use of [γ-³³P]ATP as a phosphate donor.[36] The phosphorylated substrate is then captured on a filter, and the incorporated radioactivity is measured.

Step-by-Step Protocol: Generic LanthaScreen™ TR-FRET Kinase Assay

This protocol provides a general workflow for determining the IC50 of an imidazo[1,2-a]pyridine inhibitor against a target kinase. Specific concentrations of kinase, substrate, and ATP should be optimized for each assay.[31][34]

Materials:

  • Kinase (e.g., ALK2)

  • Fluorescein-labeled substrate peptide

  • ATP

  • Kinase buffer

  • Terbium-labeled anti-phospho-substrate antibody

  • TR-FRET dilution buffer

  • EDTA (to stop the reaction)

  • Test inhibitor (imidazo[1,2-a]pyridine compound)

  • 384-well assay plates

  • TR-FRET compatible plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the imidazo[1,2-a]pyridine inhibitor in kinase buffer.

  • Kinase Reaction:

    • Add the kinase and fluorescein-labeled substrate to the wells of the 384-well plate.

    • Add the serially diluted inhibitor to the respective wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction by adding a solution of EDTA and terbium-labeled antibody in TR-FRET dilution buffer.

    • Incubate the plate at room temperature for at least 30 minutes to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at both the terbium and fluorescein wavelengths.

  • Data Analysis: Calculate the TR-FRET ratio (acceptor emission/donor emission). Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Assays

To assess the cellular activity of the inhibitors, various cell-based assays are employed:

  • Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo®): These assays measure the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with the inhibitor.

  • Western Blotting: This technique is used to measure the phosphorylation status of downstream targets in the signaling pathway to confirm the on-target effect of the inhibitor in a cellular context. For example, for PI3K inhibitors, the phosphorylation of Akt would be assessed.[12]

  • Cell Cycle Analysis: Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G1, S, G2/M) after treatment with a CDK inhibitor.[10]

Conclusion

The imidazo[1,2-a]pyridine scaffold has proven to be a highly versatile and fruitful starting point for the development of potent and selective kinase inhibitors. The examples provided for PI3K, CDK, and ALK2 highlight the potential of this chemical class to address a range of therapeutic needs. This guide serves as a starting point for researchers, providing a comparative overview of existing compounds and the experimental framework for evaluating new chemical entities. As our understanding of kinase biology deepens, we can expect the continued emergence of novel imidazo[1,2-a]pyridine-based inhibitors with improved efficacy and safety profiles.

References

  • ResearchGate. (n.d.). Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K... Retrieved from [Link]

  • ResearchGate. (n.d.). A schematic diagram of the PI3K/AKT/mTOR pathway. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic diagram illustrating the PI3K/AKT/PTEN/mTOR signaling pathway... Retrieved from [Link]

  • Goel, R., Luxami, V., & Paul, K. (2016). Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. Current Topics in Medicinal Chemistry, 16(30), 3590-3616.
  • Peytam, F., Emamgholipour, Z., Mousavi, A., Moradi, M., Foroumadi, R., Firoozpour, L., Divsalar, F., Safavi, M., & Foroumadi, A. (2023). Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. Bioorganic Chemistry, 138, 106831.
  • ResearchGate. (n.d.). The cell cycle phases and their associated cyclin-dependent kinases... Retrieved from [Link]

  • Anderson, M., et al. (2003). Imidazo[1,2-a]pyridines: a potent and selective class of cyclin-dependent kinase inhibitors identified through structure-based hybridisation. Bioorganic & Medicinal Chemistry Letters, 13(18), 3021-3026.
  • ResearchGate. (n.d.). Cyclin-dependent kinases (CDKs) and their cyclin regulatory subunits... Retrieved from [Link]

  • Byth, K. F., et al. (2004). Imidazo[1,2-a]pyridines. Part 2: SAR and optimisation of a potent and selective class of cyclin-dependent kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(9), 2245-2248.
  • ResearchGate. (n.d.). Regulation of the BMP signaling pathway. Retrieved from [Link]

  • Khan Academy. (n.d.). Regulation of the cell cycle. Retrieved from [Link]

  • Narayan, A., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8), e200324228067.
  • ResearchGate. (n.d.). Imidazo[1,2-a]pyridines: A potent and selective class of cyclin-Dependent kinase inhibitors identified through structure-Based hybridisation. Retrieved from [Link]

  • Engers, D. W., et al. (2021). Recent Advances in ALK2 Inhibitors. ACS Medicinal Chemistry Letters, 12(9), 1348-1351.
  • Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. Retrieved from [Link]

  • Wang, Y., et al. (2021). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. Bioorganic & Medicinal Chemistry, 42, 116244.
  • Al-Obeed, O., et al. (2020). The Roles of Cyclin-Dependent Kinases in Cell-Cycle Progression and Therapeutic Strategies in Human Breast Cancer. International Journal of Molecular Sciences, 21(6), 1993.
  • Li, D., et al. (2022). Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evaluation. RSC Medicinal Chemistry, 13(5), 596-606.
  • Biology LibreTexts. (2021). 11.5: Control of the Cell Cycle. Retrieved from [Link]

  • Cuny, G. D., et al. (2012). Development of an ALK2-biased BMP type I receptor kinase inhibitor. ACS Medicinal Chemistry Letters, 3(12), 1032-1036.
  • Reaction Biology. (n.d.). CDK2/cyclin E Kinase Assay Service. Retrieved from [Link]

  • ResearchGate. (n.d.). Imidazo[1,2-a]pyridines. Part 2: SAR and optimisation of a potent and selective class of cyclin-dependent kinase inhibitors. Retrieved from [Link]

  • Williams, J. M., et al. (2020). Discovery, synthesis and characterization of a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as activin-like kinase (ALK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(22), 127418.
  • ResearchGate. (n.d.). Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Retrieved from [Link]

  • BMG Labtech. (2022). LanthaScreen Technology on microplate readers. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic overview of the BMP signaling pathway. Retrieved from [Link]

  • Williams, J. M., et al. (2020). Discovery, synthesis and characterization of a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as activin-like kinase (ALK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(22), 127418.
  • Li, M., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. International Journal of Molecular Sciences, 24(7), 6851.
  • DiscoverX. (n.d.). Cdk2/Cyclin E Kinase Enzyme Activity Assay Kit. Retrieved from [Link]

  • ResearchGate. (n.d.). BMP ligand and GS domain mutant ALK2-mediated signaling requires... Retrieved from [Link]

  • Al-Osta, M. A., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells.
  • Sugita, H., et al. (2008). A new evaluation method for quantifying PI3K activity by HTRF assay.
  • Lavery, K., et al. (2018). BMPR2 inhibits activin and BMP signaling via wild-type ALK2. Journal of Cell Science, 131(11), jcs214438.

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Imidazo[1,2-a]pyridine-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide range of biologically active agents.[1][2] Its versatile synthesis and ability to interact with diverse biological targets have led to marketed drugs like the hypnotic Zolpidem and the antiulcer agent Soraprazan, as well as numerous compounds in clinical evaluation for indications ranging from cancer to infectious diseases.[3][4] However, the very features that make this scaffold so attractive also present a significant challenge: ensuring target selectivity.

For researchers in drug development, a compound's selectivity profile is as critical as its potency. Off-target interactions can lead to unforeseen toxicity, reduced efficacy, and costly late-stage clinical failures. This guide provides a comprehensive, technically-grounded framework for the systematic profiling of imidazo[1,2-a]pyridine compounds. We will move beyond simply listing protocols to explain the causal logic behind a tiered, multi-faceted screening strategy—an approach designed to build a robust, self-validating data package essential for advancing a lead candidate with confidence.

The Strategic Imperative: A Tiered Approach to Selectivity Profiling

Attempting to characterize every potential interaction of a new chemical entity at once is both impractical and inefficient. A more logical and resource-effective strategy employs a tiered approach, beginning with broad screening to identify potential liabilities and progressing to more focused, quantitative assays to confirm and characterize those interactions. This funneling strategy ensures that the most intensive efforts are spent on compounds with the highest potential.

The causality behind this workflow is risk mitigation. Broad, cost-effective assays at the top of the funnel cast a wide net to flag potential issues early. Subsequent, more complex assays provide orthogonal validation, ensuring that initial findings are not artifacts of a specific technology, and build a detailed picture of the compound's behavior in increasingly complex biological systems.[5]

G cluster_0 Early Discovery & Hit Validation cluster_1 Lead Optimization & Preclinical A Primary Assay Hit (e.g., Target Kinase IC50) B Broad Selectivity Screen (e.g., Kinome Panel @ 1µM) A->B Initial Assessment C Orthogonal Validation (Biochemical & Biophysical) B->C Hit Confirmation D Cellular Target Engagement (e.g., CETSA) C->D Biological Relevance E Phenotypic & Cytotoxicity Counter-Screens C->E D->E Functional Impact F Preclinical Safety Assessment (e.g., Tissue Cross-Reactivity) E->F IND-Enabling

Fig. 1: A tiered workflow for cross-reactivity profiling.

Part 1: Initial Broad Profiling - Casting a Wide Net

Given that a significant number of imidazo[1,2-a]pyridine derivatives are designed as kinase inhibitors, the kinome represents the most probable and extensive source of off-target interactions.[6][7] The ATP-binding pocket, the target of most small-molecule kinase inhibitors, is highly conserved across the ~500 human kinases, making cross-reactivity a common liability. Therefore, the initial and most critical step is a broad kinase selectivity screen.

Featured Technique: Competition Binding Kinase Panels

Commercially available platforms (e.g., KINOMEScan™, Eurofins DiscoverX) offer screens against hundreds of kinases in a single experiment. The underlying principle is a competition binding assay where a test compound's ability to displace a known, tagged ligand from each kinase is measured.

  • Why this choice? This approach is exceptionally efficient for identifying potential interactions across the entire kinome. It is performed at a single high concentration of the test compound (typically 1-10 µM) to maximize the chance of detecting even weak binders. The output is typically expressed as "Percent of Control" or "% Inhibition," providing a clear, panoramic view of a compound's selectivity.[8] A selectivity score (S-score) can be calculated to quantify the overall selectivity, where a lower score indicates higher selectivity.[8]

Data Presentation: Comparative Kinase Selectivity

A crucial aspect of analysis is benchmarking a novel compound against existing inhibitors. This contextualizes the data and highlights potential advantages or liabilities. Below is a comparative table for a hypothetical imidazo[1,2-a]pyridine, "IMP-A," designed as a CDK2 inhibitor, compared against established CDK inhibitors.

Table 1: Comparative Kinase Inhibition Profile (IC₅₀ in nM)

Kinase Target IMP-A (Hypothetical) Dinaciclib (Broad Spectrum) PF-07104091 (CDK2-Selective)
CDK2/cyclin E 25 3 1.2
CDK1/cyclin B 150 3 ~120-240[9]
CDK5/p25 220 1 >10,000
CDK9/cyclin T1 850 4 >10,000
GSK3β >10,000 89 >10,000
FLT3 5,500 23 Not Reported

| Selectivity (CDK1/CDK2) | 6-fold | 1-fold | ~100-fold |

Data for Dinaciclib and PF-07104091 are representative values from public sources for comparative purposes.[9]

Part 2: Orthogonal Validation and Affinity Characterization

Featured Technique 1: Surface Plasmon Resonance (SPR)

SPR is a label-free, biophysical technique that measures binding events in real-time.[10] A purified target protein is immobilized on a sensor chip, and the test compound is flowed over the surface. The change in refractive index upon binding is measured, allowing for the precise determination of association rate (kₐ), dissociation rate (kₑ), and the equilibrium dissociation constant (Kₑ).

  • Why this choice? SPR moves beyond simple potency (IC₅₀) to reveal the kinetics of the interaction. A long residence time (slow kₑ) at an off-target protein can be problematic even with a modest Kₑ. This kinetic information is invaluable for structure-activity relationship (SAR) studies aimed at tuning out unwanted interactions.[11]

Table 2: Kinetic Parameters from SPR Analysis for IMP-A

Protein Target Kₑ (nM) kₐ (1/Ms) kₑ (1/s) Residence Time (1/kₑ)
CDK2/cyclin E 22 1.5 x 10⁵ 3.3 x 10⁻³ 5.1 min

| CDK1/cyclin B | 165 | 0.8 x 10⁵ | 1.3 x 10⁻² | 1.3 min |

Featured Technique 2: Thermal Shift Assay (TSA)

TSA, or Differential Scanning Fluorimetry (DSF), is a rapid method to confirm direct physical binding.[10] It operates on the principle that ligand binding stabilizes a protein, increasing its melting temperature (Tₘ). A fluorescent dye that binds to hydrophobic regions of unfolded proteins is used, and the fluorescence is monitored as the temperature is increased.

  • Why this choice? TSA is a cost-effective, high-throughput method to confirm hits from primary screens. A significant shift in Tₘ in the presence of the compound provides strong evidence of a direct binding event. It is an excellent orthogonal check before committing to more resource-intensive assays like SPR or crystallography.

Part 3: Proving Relevance in the Cellular Context

Demonstrating that a compound binds to a purified protein is a critical step, but it doesn't guarantee the same interaction will occur within the complex milieu of a living cell. Cellular target engagement assays are essential to bridge this gap.

Featured Technique: Cellular Thermal Shift Assay (CETSA®)

CETSA extends the principle of thermal shift to the cellular environment.[12] Cells are treated with the compound, heated to various temperatures, and then lysed. The amount of soluble (non-denatured) target protein remaining at each temperature is quantified, typically by Western blot or mass spectrometry. Ligand binding stabilizes the target protein, resulting in a shift in its melting curve.[12]

  • Why this choice? CETSA is the gold standard for confirming that a compound can A) penetrate the cell membrane, B) remain stable in the cytoplasm, and C) bind to its intended target in a native, physiological context. It can also be used in a multiplexed format (MS-CETSA) to identify off-target binders in an unbiased manner.

G A Protein in Native State B Heat Applied A->B Temperature Gradient C Protein Denatures & Aggregates B->C Exceeds Tm F Complex Remains Stable at Higher Temperature D Protein + Ligand Complex E Heat Applied D->E Temperature Gradient E->F Shifted Tm

Fig. 2: Ligand binding stabilizes proteins against thermal denaturation.

Part 4: Late-Stage Preclinical Safety Assessment

Before a compound can enter human clinical trials, regulatory agencies like the FDA require a thorough preclinical safety assessment.[13] For biologics and small molecules with potential for specific, high-affinity off-target binding, this includes tissue cross-reactivity (TCR) studies.

Featured Technique: Immunohistochemistry (IHC)-Based TCR Studies

TCR studies involve applying the test compound (often labeled) to a panel of frozen human tissues to identify any unintended binding.[14][15] This is a critical step to predict potential organ-specific toxicities.

  • Why this choice? This is a regulatory necessity and the most direct way to assess potential off-target binding in the context of human tissues.[13][16] The staining pattern can reveal unexpected on-target expression in certain tissues or flag dangerous off-target binding in critical organs like the heart or brain, providing invaluable data for the overall risk assessment of the drug candidate.[15]

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a typical luminescence-based assay (e.g., ADP-Glo™, Promega) to determine the IC₅₀ of a compound against a purified kinase.

  • Reagent Preparation:

    • Prepare kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Prepare a 2X solution of the target kinase and its specific substrate peptide in kinase buffer.

    • Prepare a 2X solution of ATP in kinase buffer at a concentration relevant to the Kₘ of the kinase.

    • Serially dilute the imidazo[1,2-a]pyridine test compound in 100% DMSO, then create intermediate dilutions in kinase buffer to create a 10X final concentration stock.

  • Assay Plate Setup:

    • Add 2.5 µL of the 10X test compound dilutions to a 384-well assay plate. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

    • Add 12.5 µL of the 2X kinase/substrate mix to all wells except the "no enzyme" control.

    • Pre-incubate the plate for 15 minutes at room temperature to allow the compound to bind to the kinase.

  • Kinase Reaction:

    • Initiate the reaction by adding 10 µL of the 2X ATP solution to all wells.

    • Incubate the plate at room temperature for the specified reaction time (e.g., 60 minutes). The exact time depends on the specific kinase's activity.

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which drives a luciferase reaction. Incubate for 30 minutes.

    • Read the luminescence signal on a plate reader.

  • Data Analysis:

    • Normalize the data using the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls.

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Surface Plasmon Resonance (SPR) Analysis

This protocol outlines the general workflow for analyzing a compound's binding kinetics using an SPR instrument (e.g., Biacore™, Cytiva).

  • Chip Preparation and Protein Immobilization:

    • Select an appropriate sensor chip (e.g., a CM5 chip for amine coupling).

    • Activate the carboxymethylated dextran surface using a mixture of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).

    • Inject the purified target protein (in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) over the activated surface. The protein will be covalently coupled to the chip.

    • Deactivate any remaining active esters using ethanolamine. A reference flow cell should be prepared similarly but without the protein to allow for background subtraction.

  • Binding Analysis:

    • Prepare a series of dilutions of the imidazo[1,2-a]pyridine compound in a suitable running buffer (e.g., HBS-EP+). It is critical to include a DMSO concentration series for solvent correction.

    • Inject the compound dilutions over the target and reference flow cells at a constant flow rate, starting with the lowest concentration.

    • Allow sufficient time for association (binding) and dissociation (washout with running buffer) phases.

    • Between each compound injection, regenerate the chip surface with a mild regeneration solution (e.g., a short pulse of low pH glycine or high salt buffer) if necessary to remove all bound compound.

  • Data Analysis:

    • Subtract the signal from the reference flow cell and the buffer blank injections from the active channel data.

    • Perform solvent correction using the DMSO calibration curve.

    • Globally fit the corrected sensorgrams for all concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software.

    • This fitting process will yield the kinetic parameters kₐ, kₑ, and the calculated Kₑ.

Protocol 3: Cellular Thermal Shift Assay (CETSA®) with Western Blot Readout

This protocol provides a method to assess target engagement in intact cells.

  • Cell Culture and Treatment:

    • Culture the desired cell line to ~80% confluency.

    • Treat the cells with the imidazo[1,2-a]pyridine compound at the desired concentration or with a vehicle control (e.g., 0.1% DMSO). Incubate under normal culture conditions for a set period (e.g., 1-2 hours).

  • Thermal Challenge:

    • Harvest the cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.

    • Aliquot the cell suspension into multiple PCR tubes for each treatment condition.

    • Heat the aliquots to a range of different temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler. Include an unheated (room temperature) control.

    • Immediately cool the tubes on ice.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles (e.g., using liquid nitrogen and a 37°C water bath).

    • Clarify the lysates by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.

    • Carefully collect the supernatant, which contains the soluble protein fraction.

    • Determine the total protein concentration of each supernatant sample using a BCA or Bradford assay.

  • Western Blot Analysis:

    • Normalize the samples by loading an equal amount of total protein for each temperature point onto an SDS-PAGE gel.

    • Perform gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

    • Probe the membrane with a primary antibody specific for the target protein of interest.

    • Use a secondary antibody conjugated to HRP and an ECL substrate to visualize the protein bands.

  • Data Analysis:

    • Quantify the band intensity for each temperature point using densitometry software (e.g., ImageJ).

    • Normalize the intensity of each band to the unheated control for that treatment group.

    • Plot the normalized soluble protein fraction versus temperature for both the vehicle- and compound-treated groups to generate the CETSA melting curves. A rightward shift in the curve for the compound-treated sample indicates target stabilization.

References

  • Jain, A., et al. (2021). Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents. Archiv der Pharmazie, 354(9), 2100121. [Link]

  • Devi, N., et al. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry, 16(26), 2963-2994. [Link]

  • Kaur, H., & Narasimhan, B. (2020). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Recent Patents on Anti-Infective Drug Discovery, 15(2), 98-125. [Link]

  • Propath. (n.d.). A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. Propath. [Link]

  • Singh, V., et al. (2023). Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. RSC Medicinal Chemistry, 14(4), 594-620. [Link]

  • Carron, R., et al. (2007). Recent Progress in the Pharmacology of Imidazo[1,2-a]pyridines. Mini-Reviews in Medicinal Chemistry, 7(9), 888-899. [Link]

  • Precision For Medicine. (n.d.). Whitepaper: Tissue Cross-Reactivity. Precision For Medicine. [Link]

  • HistoTox Labs. (2021). Consider these Points Before Starting Tissue Cross-Reactivity Studies (PART 1). HistoTox Labs. [Link]

  • AnaPath Research. (2019). Tissue Cross-Reactivity Study and its Applications. AnaPath Research. [Link]

  • Charles River Laboratories. (n.d.). Tissue Cross-Reactivity Studies. Charles River Laboratories. [Link]

  • Hassell-Hart, S., et al. (2022). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS Discovery, 27(4), 166-175. [Link]

  • Patsnap. (2024). How to improve drug selectivity?. Patsnap Synapse. [Link]

  • Floc'h, N., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(20), 8636-8651. [Link]

  • U.S. Food and Drug Administration (FDA). (2024). CDER/Office of New Drugs Streamlined Nonclinical Studies and Acceptable New Approach Methodologies (NAMs). FDA.gov. [Link]

  • Ali, M. M., et al. (2019). Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Mini-Reviews in Organic Chemistry, 16(5), 455-465. [Link]

  • Hamze, A., et al. (2016). Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors. European Journal of Medicinal Chemistry, 124, 450-466. [Link]

  • Byth, K. F., et al. (2003). Imidazo[1,2-a]pyridines: a potent and selective class of cyclin-dependent kinase inhibitors identified through structure-based hybridisation. Bioorganic & Medicinal Chemistry Letters, 13(18), 3021-3026. [Link]

  • Landon, M. R., et al. (2009). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry, 52(23), 7241-7253. [Link]

  • Wang, C., et al. (2022). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules, 27(15), 4991. [Link]

  • Baylor College of Medicine. (2024). A new analytical tool to optimize the potency and selectivity of drugs. EurekAlert!. [Link]

  • Carron, R., et al. (2007). Recent Progress in the Pharmacology of Imidazo[1,2-a]pyridines. Mini-Reviews in Medicinal Chemistry, 7(9), 888-899. [Link]

  • Al-Ostath, A., et al. (2024). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega, 9(2), 2736-2751. [Link]

  • Sharma, P., et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega, 7(26), 22353-22365. [Link]

  • Patel, R. V., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8), e200324228067. [Link]

  • Landon, M. R., et al. (2009). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry, 52(23), 7241-7253. [Link]

  • Ling, Y., et al. (2022). An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L. Cancer Biology & Medicine, 19(11), 1599-1613. [Link]

  • Wang, C., et al. (2021). Functionalization of imidazo[1,2-a]pyridines via radical reactions. New Journal of Chemistry, 45(25), 11041-11056. [Link]

  • Wang, Y., et al. (2024). Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity relationship study. European Journal of Medicinal Chemistry, 265, 116089. [Link]

  • Cennamo, G., et al. (2021). Small molecule detection with aptamer based lateral flow assays: Applying aptamer-C-reactive protein cross-recognition for ampicillin detection. Scientific Reports, 11(1), 1-11. [Link]

  • Carron, R., et al. (2007). Recent progress in the pharmacology of imidazo[1,2-a]pyridines. Mini-Reviews in Medicinal Chemistry, 7(9), 888-899. [Link]

  • Hong, S., et al. (2019). Synthesis and Evaluation of Imidazo[1,2-a]pyridine Analogues of the ZSTK474 Class of Phosphatidylinositol 3-Kinase Inhibitors. Chemistry – An Asian Journal, 14(7), 967-975. [Link]

  • Maleki, A., & Ghamari, N. (2024). Investigation of the Reaction for the Production of Imidazo[1,2-a]pyridine via ZnS-ZnFe2O4 Nanocatalyst. Nanomaterials Chemistry, 2, 155-167. [Link]

  • Yang, Y., et al. (2022). Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. Antioxidants, 11(7), 1361. [Link]

  • Al-Kawmani, A. A., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. RSC Medicinal Chemistry, 14(11), 2119-2134. [Link]

  • Al-Ghorbani, M., et al. (2024). Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies, 8(3), 220-233. [Link]

  • Al-Ghorbani, M., et al. (2024). Novel Imidazo[۱,۲-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Civilica. [Link]

  • Finlay, M. R. V., et al. (2024). Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. Journal of Medicinal Chemistry, 67(15), 12695-12718. [Link]

  • Patel, R. V., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8), e200324228067. [Link]

  • Oh, Y., et al. (2016). Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. Bioorganic & Medicinal Chemistry Letters, 26(3), 918-923. [Link]

  • Hamdi, A., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 92, 02001. [Link]

  • Devi, N., et al. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry, 16(26), 2963-2994. [Link]

  • Wang, X., et al. (2021). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry, 19(44), 9676-9681. [Link]

  • Singh, V., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 594-620. [Link]

  • Al-Othman, M. M., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943-2951. [Link]

Sources

A Comparative Guide to the Photophysical Properties of Imidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Introduction: Beyond the Scaffold

The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold, renowned not only for its prevalence in blockbuster pharmaceuticals like Zolpidem and Alpidem but also for its fascinating and highly tunable photophysical properties.[1][2][3] This π-conjugated bicyclic system forms the foundation for a class of versatile fluorophores whose utility spans from biological imaging and chemical sensing to advanced materials like Organic Light Emitting Diodes (OLEDs).[1][4]

Unlike many conventional fluorophores, the imidazo[1,2-a]pyridine framework offers a unique combination of structural rigidity, high synthetic accessibility, and electronic flexibility.[5][6] These characteristics allow for the rational design of derivatives with tailored optical responses. This guide provides an in-depth comparison of these properties, explains the underlying mechanisms governing their behavior, and offers validated experimental protocols for their characterization.

Core Photophysical Characteristics: A Luminous Profile

Imidazo[1,2-a]pyridine derivatives are primarily known for their strong fluorescence, typically emitting in the violet-to-blue region of the electromagnetic spectrum.[1] Their photophysical behavior is dictated by the efficiency of converting absorbed UV light into emitted photons, a process governed by several key parameters.

  • Absorption and Emission: These compounds generally exhibit sharp absorption bands in the UV region (250-380 nm). Upon excitation, they relax to the ground state via fluorescence, with emission maxima commonly observed between 400 nm and 550 nm.[1][7] The π-expanded bicyclic structure is fundamental to their ability to produce fluorescence with excellent quantum yields.[1]

  • Fluorescence Quantum Yield (ΦF): This critical parameter measures the efficiency of the fluorescence process. It is the ratio of photons emitted to photons absorbed. Imidazo[1,2-a]pyridines can exhibit moderate to high quantum yields, often ranging from 0.20 to over 0.80, making them highly efficient emitters.[7][8]

  • Stokes Shift: This is the difference in wavelength between the absorption maximum and the emission maximum. Many imidazo[1,2-a]pyridine derivatives display a large Stokes shift, which is highly desirable for applications in fluorescence imaging as it minimizes self-absorption and improves signal-to-noise ratio.[8][9]

Fine-Tuning the Glow: The Impact of Molecular Structure and Environment

The true power of the imidazo[1,2-a]pyridine scaffold lies in its susceptibility to chemical modification, which allows for precise control over its photophysical properties. The causality behind these changes is rooted in fundamental principles of physical organic chemistry.

The Substituent Effect: Pushing and Pulling Electrons

The electronic nature and position of substituent groups on the heterocyclic core are the most powerful tools for tuning fluorescence.

  • Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃), methyl (-CH₃), or amino (-NH₂) increase the electron density of the π-system. This facilitates intramolecular charge transfer (ICT) upon photoexcitation, a process that often enhances fluorescence intensity and can lead to a bathochromic (red) shift in the emission wavelength.[1][8] The presence of EDGs, particularly at the para-position of a phenyl ring attached to the core, has been shown to boost fluorescence intensity due to extended conjugation.[1]

  • Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂), cyano (-CN), or trifluoromethyl (-CF₃) pull electron density from the π-system. Their effect can be more complex; while they can be used to create "push-pull" systems that enhance ICT and tune emission, strong EWGs can sometimes quench fluorescence by promoting non-radiative decay pathways.[1][8][10]

  • Expanding Conjugation: Attaching additional aromatic rings (e.g., phenyl, naphthyl) to the core, especially at the C2 position, extends the π-conjugated system.[1] This extension generally lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a red-shift of both absorption and emission spectra and often an increase in the fluorescence quantum yield.[9]

The Solvent Effect: A Polarizing Environment

Solvatochromism, the change in a substance's color with solvent polarity, is a prominent feature of many imidazo[1,2-a]pyridine derivatives. This phenomenon arises because a change in solvent polarity can stabilize the excited state differently than the ground state. Derivatives with significant charge-transfer character in their excited state often exhibit a pronounced positive solvatochromism, where the emission peak red-shifts as the solvent polarity increases.[8][9] This property can be exploited for developing fluorescent probes that sense the polarity of their microenvironment.

Comparative Data of Selected Derivatives

The following table summarizes the photophysical properties of various imidazo[1,2-a]pyridine derivatives, illustrating the impact of different substitution patterns.

Derivative TypeSubstituent(s)λabs (nm)λem (nm)Stokes Shift (nm)Quantum Yield (ΦF)SolventReference(s)
2-PhenylH~313~430~1170.49Dichloromethane[7]
2-Phenyl, 7-Methyl-CH₃ at C7~325~445~1200.83Dichloromethane[7]
2-(p-Methoxyphenyl)-OCH₃ at para~330~450~1200.61Dichloromethane[1]
2-NaphthylNaphthyl at C2~340~460~120HighNot Specified[1]
Pyrazole-tetheredBr at C7~370~468~980.07Dichloromethane[7]
V-Shaped bis-ImidazoPyridine bridge, -N(CH₃)₂~360~445~850.51Dichloromethane[11]

Note: These values are illustrative and can vary based on specific molecular structures and experimental conditions.

Experimental Guide: Protocol for Photophysical Characterization

Accurate and reproducible characterization is paramount. The following section details a robust workflow for determining the key photophysical properties of a novel imidazo[1,2-a]pyridine derivative.

Overall Characterization Workflow

The following diagram outlines the logical flow for synthesizing and characterizing a new derivative.

G cluster_synthesis Synthesis & Purification cluster_photophysics Photophysical Analysis synthesis Synthesis of Derivative purification Purification (e.g., Column Chromatography, Recrystallization) synthesis->purification characterization Structural Confirmation (NMR, HRMS) purification->characterization stock Prepare Stock Solution in Spectroscopic Grade Solvent characterization->stock Proceed if pure uv_vis UV-Vis Spectroscopy (Measure Absorbance) stock->uv_vis fluorescence Fluorescence Spectroscopy (Measure Emission) stock->fluorescence q_yield Quantum Yield Determination (Relative Method) uv_vis->q_yield fluorescence->q_yield

Caption: Workflow for synthesis and photophysical characterization.

Protocol 1: Sample Preparation for Spectroscopy

Causality: The accuracy of spectroscopic measurements is highly dependent on sample purity and concentration. Spectroscopic grade solvents are essential to avoid interference from fluorescent impurities.[12] Concentrations must be carefully controlled to remain within the linear range of the detector and to prevent inner filter effects.

  • Prepare a Stock Solution: Accurately weigh a small amount (~1 mg) of the purified imidazo[1,2-a]pyridine derivative and dissolve it in a known volume (e.g., 10 mL) of a spectroscopic grade solvent (e.g., dichloromethane, acetonitrile, or ethanol) to create a concentrated stock solution (~10⁻⁴ M).

  • Prepare Working Solutions: From the stock solution, prepare a series of 5-6 dilutions.[12]

  • For UV-Vis Absorbance: Prepare dilutions such that the maximum absorbance falls between 0.1 and 1.0.

  • For Fluorescence Emission & Quantum Yield: Prepare a more dilute series where the absorbance at the chosen excitation wavelength is less than 0.1.[13] This is a critical step to minimize re-absorption and inner filter effects, which can lead to artificially low fluorescence intensity readings.[13]

Protocol 2: Determination of Fluorescence Quantum Yield (ΦF) - The Relative Method

Causality: The relative method is the most common and accessible technique for determining ΦF.[14][15] It operates on the principle that if a standard and a sample absorb the same number of photons, the ratio of their integrated fluorescence intensities is equal to the ratio of their quantum yields.[12][13] A well-characterized fluorescent standard with a known and stable quantum yield is therefore required for comparison.

Materials & Equipment:

  • UV-Vis Spectrophotometer

  • Spectrofluorometer with corrected emission spectra capability

  • 10 mm path length quartz cuvettes

  • Spectroscopic grade solvent

  • Fluorescence Standard (e.g., Quinine Sulfate in 0.5 M H₂SO₄, ΦF = 0.54; or Phenanthrene in EtOH, ΦF = 0.125)[1][12]

Step-by-Step Procedure:

  • Select an Excitation Wavelength (λex): Choose a wavelength where both the sample and the standard have significant absorbance, and where the absorbance is below 0.1 for all solutions to be measured.[13]

  • Measure Absorbance:

    • Using the UV-Vis spectrophotometer, record the absorbance of each dilution of your sample and the standard at the chosen λex.

    • Use the pure solvent as a blank reference.

  • Measure Fluorescence Emission:

    • Using the spectrofluorometer, set the excitation wavelength to λex.

    • Record the fluorescence emission spectrum for each of the same solutions used for absorbance measurements. Ensure identical instrument settings (e.g., slit widths) are used for both the sample and the standard.

  • Integrate Fluorescence Intensity: Calculate the integrated area under the corrected emission curve for each spectrum. This value represents the total fluorescence intensity (I).

  • Plot the Data: For both the sample and the standard, create a plot of integrated fluorescence intensity (Y-axis) versus absorbance at λex (X-axis).

  • Calculate the Gradient: Determine the slope (gradient) of the best-fit line for both the sample (Gradsample) and the standard (Gradstd) plots. The plot should be linear, confirming the absence of inner filter effects.

  • Calculate the Quantum Yield: Use the following equation to calculate the quantum yield of your sample (Φsample):[13][16]

    Φsample = Φstd * (Gradsample / Gradstd) * (nsample² / nstd²)

    Where:

    • Φstd is the known quantum yield of the standard.

    • Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance.

    • n is the refractive index of the solvent used for the sample (nsample) and the standard (nstd). If the same solvent is used, this term cancels out.

G cluster_prep Preparation cluster_measure Measurement cluster_calc Calculation A Prepare Dilute Solutions (Abs < 0.1) of Sample & Standard B Measure Absorbance at λex A->B C Measure Emission Spectra (Excite at λex) B->C D Integrate Emission Intensity C->D E Plot Integrated Intensity vs. Absorbance D->E F Calculate Gradients (Slopes) E->F G Apply Comparative Equation to find Φsample F->G

Caption: Experimental workflow for relative quantum yield determination.

Conclusion

Imidazo[1,2-a]pyridine derivatives represent a premier class of fluorophores characterized by their bright blue emission, high quantum yields, and exceptional tunability. The ability to rationally modify their photophysical properties through straightforward synthetic alterations—primarily by modulating the electronic nature of substituents and the extent of π-conjugation—makes them powerful tools for researchers. Understanding the structure-property relationships and employing rigorous characterization protocols, as outlined in this guide, are essential for unlocking their full potential in applications ranging from high-contrast cellular imaging to the development of next-generation optoelectronic materials.

References

  • A Review on the Photophysical Properties of Imidazo[1,2-A]Pyridines. International Journal of Research and Pharmaceutical Sciences.

  • Bright, fluorescent dyes based on imidazo[1,2-a]pyridines that are capable of two-photon absorption. Semantic Scholar.

  • Application Note: A Practical Guide to Measuring Fluorescence Quantum Yield. BenchChem.

  • Determination of Fluorescence Quantum Yield of a Fluorophore. Virtual Labs.

  • Synthesis of π‐Expanded Azole‐Fused Imidazo[1,2‐a]pyridine Derivatives and their Photophysical Properties. ResearchGate.

  • An imidazo[1,2-a]pyridine-functionalized xanthene fluorescent probe for naked-eye detection of Hg2+ and its application in cell imaging and test strips. Sensors & Diagnostics (RSC Publishing).

  • Fine-tuning the photophysical properties of Imidazo[1,2-a]pyridine-based dyes by the change in substituent and solvent media: DFT and TD-DFT studies. Taylor & Francis Online.

  • Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies.

  • Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium Salts. MDPI.

  • How to improve the fluorescence quantum yield of pyridine derivatives. BenchChem.

  • A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry.

  • Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives. PMC - PubMed Central.

  • Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. PMC - NIH.

  • Photophysical data of pyrazole-tethered imidazo[1,2-a]pyridine derivatives derived from 2-aminopyridines containing electron donating substituents. ResearchGate.

  • Relative and absolute determination of fluorescence quantum yields of transparent samples. OPUS.

  • Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors. PMC - NIH.

  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. MDPI.

  • Imidazo[1,2-a]pyridine-based hybrids. Copper-catalyzed cycloaddition synthesis, photophysics, docking, and interaction studies with biomacromolecules. ResearchGate.

  • Synthesis of imidazo[1,2-a]pyridine derivative 33a and imidazo[1,2-a]pyrimidine derivative 33b. ResearchGate.

  • New substituted imidaz. CORE.

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed.

  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑ a]pyridine Derivatives: In Vitro and In Silico Investigations. PubMed.

  • Bright V‐Shaped bis‐Imidazo[1,2‐a]pyridine Fluorophores with Near‐UV to Deep‐Blue Emission. Chemistry – A European Journal.

  • Synthesis and biological evaluation of novel imidazo[1,2-a]pyridine-oxadiazole hybrids as anti-proliferative agents: Study of microtubule polymerization inhibition and DNA binding. PubMed.

  • The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry (RSC Publishing).

  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. PubMed.

  • Benzoxazole Iminocoumarins as Multifunctional Heterocycles with Optical pH-Sensing and Biological Properties: Experimental, Spectroscopic and Computational Analysis. MDPI.

  • Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. ResearchGate.

  • Imidazo[1,2-a]pyridine Derivatives as AMPK Activators: Synthesis, Structure-Activity Relationships, and Regulation of Reactive Oxygen Species in Renal Fibroblasts. PubMed.

  • Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells. PubMed.

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of Imidazo[1,2-a]pyridine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the journey of discovery does not end with the successful synthesis or application of a novel compound. The final, critical step of responsible disposal is paramount to ensuring laboratory safety, environmental integrity, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of Imidazo[1,2-a]pyridine-5-carbaldehyde, a heterocyclic compound with increasing significance in medicinal chemistry and drug development.[1][2] By understanding the inherent chemical properties and potential hazards of this compound, we can implement a disposal strategy that is both safe and effective.

Understanding the Hazard Profile of Imidazo[1,2-a]pyridine-5-carbaldehyde

Before initiating any disposal procedure, a thorough understanding of the compound's hazard profile is essential. Imidazo[1,2-a]pyridine-5-carbaldehyde is classified as a skin sensitizer, meaning it may cause an allergic skin reaction upon contact.[3] While specific toxicity data for this exact compound is limited, studies on related imidazo[1,2-a]pyridine derivatives have indicated potential for cytotoxicity and, at high doses, hepatic damage in in-vivo studies.[4][5] The aldehyde functional group also warrants caution, as aldehydes as a class can be irritants and have varying levels of toxicity.[6][7]

Key Hazard Information:

Hazard StatementGHS ClassificationSource
May cause an allergic skin reactionSkin Sensitizer, Category 1 (H317)[3]
Potential for cytotoxicityNot Classified[5]
Potential for hepatic damage (at high doses)Not Classified[5]

Given this profile, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE) and within a designated, well-ventilated area.

Disposal Workflow: A Step-by-Step Procedural Guide

The following protocol outlines the necessary steps for the safe disposal of Imidazo[1,2-a]pyridine-5-carbaldehyde, from residual amounts in laboratory glassware to bulk quantities of the solid compound.

DisposalWorkflow cluster_prep Preparation cluster_waste Waste Segregation & Collection cluster_disposal Final Disposal Prep 1. Don Personal Protective Equipment (PPE) Ventilation 2. Ensure Adequate Ventilation Small 3a. Small Quantities & Contaminated Materials Ventilation->Small Bulk 3b. Bulk Quantities (Solid Waste) Ventilation->Bulk Container 4. Use a Designated 'Hazardous Waste' Container Small->Container Bulk->Container Labeling 5. Label Container Accurately Container->Labeling Storage 6. Store Waste Container Safely Labeling->Storage Pickup 7. Arrange for Professional Waste Disposal Storage->Pickup

Caption: Decision workflow for the safe disposal of Imidazo[1,2-a]pyridine-5-carbaldehyde.

Experimental Protocol for Safe Disposal

1. Personal Protective Equipment (PPE):

  • Rationale: To prevent skin contact and inhalation of dust particles.

  • Procedure: Before handling the compound, don the following PPE:

    • Nitrile gloves (or other chemically resistant gloves).

    • Safety goggles or a face shield.

    • A laboratory coat.[8][9]

2. Ensure Adequate Ventilation:

  • Rationale: To minimize the potential for inhalation of any airborne particles.

  • Procedure: Conduct all disposal-related activities within a certified chemical fume hood.[3]

3. Waste Segregation and Collection:

a. For Small Quantities and Contaminated Materials (e.g., pipette tips, weighing paper, residual amounts in glassware):

  • Rationale: To prevent the contamination of non-hazardous waste streams.
  • Procedure: i. Rinse contaminated glassware with a suitable solvent (e.g., acetone or ethanol) to dissolve the remaining compound. ii. Collect the rinse solvent in a designated "Halogenated" or "Non-Halogenated" solvent waste container, depending on the solvent used and your institution's waste management guidelines.[10][11] iii. Place solid contaminated materials (e.g., weighing paper, gloves, pipette tips) directly into the designated solid hazardous waste container.

b. For Bulk Quantities (Solid Waste):

  • Rationale: To safely contain the solid compound for disposal.
  • Procedure: i. Carefully transfer the solid Imidazo[1,2-a]pyridine-5-carbaldehyde into the designated solid hazardous waste container using a spatula or scoop.[12] ii. Avoid generating dust during the transfer.[3]

4. Use a Designated "Hazardous Waste" Container:

  • Rationale: To comply with institutional and federal regulations for hazardous waste.[11][13]

  • Procedure:

    • The container must be made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) or glass container for solid waste).[10][11]

    • The container must have a tightly sealing lid to prevent spills or the release of vapors.[11][14]

    • Ensure the container is in good condition, with no cracks or leaks.[15]

5. Label the Waste Container Accurately:

  • Rationale: Proper labeling is a legal requirement and crucial for the safety of waste handlers.

  • Procedure:

    • Clearly label the container with the words "Hazardous Waste."[11]

    • List all contents, including "Imidazo[1,2-a]pyridine-5-carbaldehyde" and any solvents used for rinsing.

    • Indicate the approximate percentage of each component.

    • Include the date of accumulation and the name of the generating laboratory or researcher.

6. Store the Waste Container Safely:

  • Rationale: To prevent accidents and ensure the integrity of the waste container until pickup.

  • Procedure:

    • Store the sealed hazardous waste container in a designated satellite accumulation area.[15]

    • This area should be away from general laboratory traffic and incompatible materials.[15]

    • Do not store with strong oxidizing agents, bases, or amines, as these are incompatible with some imidazo[1,2-a]pyridine derivatives.[16]

7. Arrange for Professional Waste Disposal:

  • Rationale: Hazardous chemical waste must be disposed of by licensed professionals in accordance with local, state, and federal regulations.

  • Procedure:

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for your hazardous waste.

    • Do not attempt to dispose of this chemical down the drain or in the regular trash.[13]

Spill and Emergency Procedures

In the event of a spill, the following steps should be taken immediately:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Don PPE: If safe to do so, don appropriate PPE, including respiratory protection if necessary.

  • Containment and Cleanup:

    • For small solid spills, carefully sweep up the material, avoiding dust generation, and place it in the hazardous waste container.[3][12]

    • For liquid spills (if dissolved in a solvent), absorb the spill with an inert material (e.g., vermiculite or sand) and place it in the hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water.[3]

  • Report: Report the spill to your laboratory supervisor and EHS office.

By adhering to these detailed procedures, researchers can ensure the safe and responsible disposal of Imidazo[1,2-a]pyridine-5-carbaldehyde, upholding the highest standards of laboratory safety and environmental stewardship.

References

  • Exploratory toxicology studies of 2,3-substituted imidazo[1,2-a]pyridines with antiparasitic and anti-inflammatory properties. PubMed Central. Available at: [Link]

  • Phytotoxicity Study of (Amino)imidazo[1,2-a]pyridine Derivatives Toward the Control of Bidens pilosa, Urochloa decumbens, and Panicum maximum Weeds. National Institutes of Health (NIH). Available at: [Link]

  • Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. PubMed. Available at: [Link]

  • TABLE 7-1, Regulations and Guidelines Applicable to Pyridine. National Center for Biotechnology Information (NCBI). Available at: [Link]

  • Formaldehyde: OSHA Regulations. Mercedes Scientific. Available at: [Link]

  • OSHA Formaldehyde Safety. National Center for Biotechnology Information (NCBI). Available at: [Link]

  • Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. PubMed. Available at: [Link]

  • Imidazo(1,2-a)pyridine-2-carbaldehyde | C8H6N2O | CID 4961257. PubChem. Available at: [Link]

  • 1910.1048 - Formaldehyde. Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • Safe Use of Glutaraldehyde in Health Care. Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • Fundamentals of Working Safely with Formaldehyde and Glutaraldehyde: Introduction. Centers for Disease Control and Prevention (CDC). Available at: [Link]

  • Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. Wiley Online Library. Available at: [Link]

  • Chemical Waste Disposal Guidelines. Emory University. Available at: [Link]

  • Guidelines: Handling and Disposal of Chemicals. Purdue University. Available at: [Link]

  • PRODUCTION, IMPORT, USE, AND DISPOSAL - Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR). Available at: [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. Available at: [Link]

  • MSDS of 3-(4-Chloro-phenyl)-imidazo[1,5-A]pyridine-1-carbaldehyde. Capot Chemical. Available at: [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. Available at: [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Imidazo[1,2-a]pyridine-5-carbaldehyde
Reactant of Route 2
Imidazo[1,2-a]pyridine-5-carbaldehyde

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.